molecular formula C6H11NO B1298543 4,4-Dimethyl-2-pyrrolidinone CAS No. 66899-02-3

4,4-Dimethyl-2-pyrrolidinone

Cat. No.: B1298543
CAS No.: 66899-02-3
M. Wt: 113.16 g/mol
InChI Key: HGVPKAGCVCGRDQ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-pyrrolidinone is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4-Dimethyl-2-pyrrolidinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4-Dimethyl-2-pyrrolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethyl-2-pyrrolidinone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(2)3-5(8)7-4-6/h3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVPKAGCVCGRDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348461
Record name 4,4-Dimethyl-2-pyrrolidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66899-02-3
Record name 4,4-Dimethyl-2-pyrrolidinone
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Record name 4,4-Dimethyl-2-pyrrolidinone
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Foundational & Exploratory

An In-Depth Technical Guide to 4,4-Dimethyl-2-pyrrolidinone: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and strategic applications of 4,4-Dimethyl-2-pyrrolidinone. We will move beyond simple data recitation to explore the causal relationships behind its utility, providing field-proven insights into its role as a valuable molecular building block.

Core Properties and Structural Analysis

4,4-Dimethyl-2-pyrrolidinone is a substituted lactam, a cyclic amide, built upon the five-membered pyrrolidinone ring system. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The defining feature of this specific molecule is the gem-dimethyl substitution at the C4 position, which imparts significant and advantageous physicochemical and pharmacological properties.

Physicochemical Data Summary

The fundamental properties of 4,4-Dimethyl-2-pyrrolidinone are summarized below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource(s)
Molecular Weight 113.16 g/mol [1]
Molecular Formula C₆H₁₁NO[1][2]
CAS Number 66899-02-3[1][2]
IUPAC Name 4,4-dimethylpyrrolidin-2-one[1][2]
Appearance Pale cream to pale yellow crystals or powder[2]
Melting Point 41.0-53.0 °C[2]
Predicted Lipophilicity (XLogP3) 0.4[1][3]
SMILES CC1(C)CNC(=O)C1[2]

Synthesis and Characterization

While numerous methods exist for the synthesis of the pyrrolidone core, a specific, high-yield pathway to 4,4-Dimethyl-2-pyrrolidinone can be achieved through the intramolecular cyclization of a corresponding γ-amino acid. The following represents a robust and logical synthetic strategy.

Representative Synthetic Pathway

The synthesis logically begins from a readily available precursor, 3,3-dimethylglutaric anhydride, and proceeds through a γ-amino acid intermediate.

G A 3,3-Dimethylglutaric Anhydride B Ring Opening with Aqueous Ammonia (NH4OH) A->B Step 1 C Mono-amide Intermediate B->C D Hofmann Rearrangement (e.g., Br2, NaOH) C->D Step 2 E 4-Amino-3,3-dimethylbutanoic Acid Intermediate D->E F Thermal Cyclization (with dehydration) E->F Step 3 G 4,4-Dimethyl-2-pyrrolidinone F->G

Caption: Plausible synthetic workflow for 4,4-Dimethyl-2-pyrrolidinone.

Causality of Experimental Choices:

  • Step 1 (Ring Opening): The use of ammonia provides a regioselective nucleophilic attack on one of the carbonyls of the anhydride, cleanly forming the mono-amide mono-carboxylic acid. This is a standard and high-yielding method for opening cyclic anhydrides.

  • Step 2 (Hofmann Rearrangement): This classical reaction is chosen for its efficiency in converting a primary amide to a primary amine with the loss of one carbon atom (as CO₂). This is a key step to form the required γ-amino acid structure. The reaction conditions (bromine and a strong base) must be carefully controlled to avoid side reactions.

  • Step 3 (Thermal Cyclization): Heating the γ-amino acid drives an intramolecular condensation reaction. The nucleophilic amine attacks the electrophilic carboxylic acid, eliminating a molecule of water to form the stable five-membered lactam ring. This step is often performed at elevated temperatures, sometimes with a Dean-Stark trap to remove water and drive the equilibrium towards the product.

Experimental Protocol: Synthesis

The following is a representative protocol for the final cyclization step.

  • Apparatus Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark apparatus. The flask should be charged with a magnetic stir bar.

  • Reagents: Add 4-amino-3,3-dimethylbutanoic acid (1.0 eq) to the flask, followed by a high-boiling, inert solvent such as toluene or xylene (approx. 0.2 M concentration).

  • Reaction: Heat the mixture to reflux. The azeotropic removal of water will be visible in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or by observing the cessation of water collection. The reaction is typically complete within 4-8 hours.

  • Workup: Once cooled to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a crystalline solid.

Analytical Characterization Protocol

Structural confirmation and purity assessment are critical.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving ~10-20 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR Signals (in CDCl₃): A singlet for the six protons of the two equivalent C4-methyl groups; a singlet for the two protons of the C5 methylene group; a singlet for the two protons of the C3 methylene group; and a broad singlet for the N-H proton.

    • Expected ¹³C NMR Signals (in CDCl₃): A signal for the carbonyl carbon (C2); signals for the quaternary C4 and its attached methyl carbons; and signals for the C3 and C5 methylene carbons. PubChem indicates that 13C NMR spectral data is available for this compound[1].

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum using an ATR-FTIR spectrometer for the solid sample.

    • Expected Characteristic Absorptions: A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O (amide I) stretching vibration. A broad absorption in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration. C-H stretching bands will be observed just below 3000 cm⁻¹.

Applications in Medicinal Chemistry and Drug Development

The utility of 4,4-Dimethyl-2-pyrrolidinone extends far beyond that of a simple chemical intermediate; it is a strategic tool for optimizing drug candidates.

The Strategic Importance of the Gem-Dimethyl Group

The C4 gem-dimethyl substitution is not a passive feature. Medicinal chemists intentionally incorporate this motif to confer specific, desirable properties on a lead molecule.[4][5]

  • Conformational Rigidity (Thorpe-Ingold Effect): The two methyl groups restrict the rotational freedom of the pyrrolidinone ring. This pre-organization into a more rigid conformation can reduce the entropic penalty of binding to a biological target, thereby increasing potency and selectivity.[4][5]

  • Metabolic Stability: The quaternary carbon at the C4 position is sterically hindered and lacks a hydrogen atom, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This "metabolic shield" can block a common site of degradation, increasing the half-life and bioavailability of a drug candidate.

  • Improved Pharmacokinetics: The methyl groups increase the lipophilicity (as indicated by the positive XLogP value) of the scaffold, which can enhance membrane permeability and absorption.[1] This modification allows for fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a molecule.[4][5]

Role as a Synthetic Building Block

4,4-Dimethyl-2-pyrrolidinone serves as a foundational scaffold for the synthesis of more complex molecules. Its lactam functionality offers multiple reaction handles for chemical elaboration. For instance, it has been utilized as a template or precursor in the synthesis of potent antitumor agents like epothilones and other biologically active compounds.

G A 4,4-Dimethyl-2-pyrrolidinone (Core Scaffold) B Chemical Elaboration (e.g., N-alkylation, C5 functionalization) A->B Synthesis C Library of Analogs B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D Testing E Identification of Lead Compound D->E F Lead Optimization (ADME/Tox Profiling) E->F Development G Drug Candidate F->G

Caption: Drug development workflow utilizing the title compound.

Safety and Handling

As a laboratory chemical, 4,4-Dimethyl-2-pyrrolidinone must be handled with appropriate precautions.

  • GHS Hazard Classification:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Recommended Handling Procedures:

    • Work in a well-ventilated fume hood.

    • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

4,4-Dimethyl-2-pyrrolidinone, with a molecular weight of 113.16 g/mol , is a highly valuable scaffold for researchers in drug discovery and development. Its true power lies in the strategic advantages conferred by the C4 gem-dimethyl group, which provides a powerful tool for enhancing conformational stability, blocking metabolic degradation, and improving pharmacokinetic profiles. A thorough understanding of its properties, synthesis, and strategic application, as outlined in this guide, is essential for leveraging its full potential in the creation of novel therapeutics.

References

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 637593, 4,4-Dimethyl-2-pyrrolidinone. [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed, National Library of Medicine. [Link]

  • Organic Syntheses (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Organic Syntheses Procedure. [Link]

  • ResearchGate (n.d.). Application of gem-dimethyl groups. Scientific Diagram. [Link]

  • Lin, T.-Y. (1984). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYL-PYRROLIDINES... UNL Digital Commons. [Link]

  • Ohno, M., & Ojima, I. (2008). Advances in the chemistry of β-lactam and its medicinal applications. Expert Opinion on Therapeutic Patents, 18(1), 1-22. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 573625, 4,4-Dimethyl-5-methylidenepyrrolidin-2-one. [Link]

  • Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). [Link]

  • ResearchGate (2011). Recent applications of gem-dichloroepoxide intermediates in synthesis. [Link]

  • PubChemLite (n.d.). 4,4-dimethyl-2-pyrrolidinone (C6H11NO). [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 4,4-Dimethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethyl-2-pyrrolidinone is a five-membered lactam, a cyclic amide, that has garnered interest in synthetic and medicinal chemistry. Its rigid, gem-dimethyl substituted pyrrolidinone core makes it a valuable scaffold and building block in the design of novel therapeutics. Notably, it has been utilized as a template in the synthesis of complex, biologically active molecules such as the potent antitumor agents, epothilones, and analogues of vitamin B12. This guide provides a comprehensive overview of the core chemical properties of 4,4-Dimethyl-2-pyrrolidinone, offering insights into its synthesis, reactivity, and spectroscopic characterization to support its application in research and drug development.

Physicochemical Properties

The physical and chemical properties of 4,4-Dimethyl-2-pyrrolidinone are foundational to its handling, reactivity, and application. A summary of these properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO[1][2]
Molecular Weight 113.16 g/mol [1][2]
CAS Number 66899-02-3[2][3]
IUPAC Name 4,4-dimethylpyrrolidin-2-one[1][3]
Appearance Pale cream to pale yellow crystals, powder, or fused solid[3]
Melting Point 41.0-53.0 °C[3]
Purity (by GC) ≥94.0%[3]

Synthesis of 4,4-Dimethyl-2-pyrrolidinone

A common and effective method for the synthesis of 4,4-Dimethyl-2-pyrrolidinone involves the intramolecular cyclization of a γ-amino acid precursor. A representative synthetic workflow is outlined below.

Diagram of a Representative Synthesis Workflow

synthesis_workflow reagents Diacetone Amine + Chloroform + Sodium Hydroxide intermediate Formation of γ-amino acid intermediate reagents->intermediate Haloform Reaction cyclization Intramolecular Cyclization intermediate->cyclization Heating product 4,4-Dimethyl-2-pyrrolidinone cyclization->product purification Purification (e.g., Distillation or Recrystallization) product->purification final_product Pure 4,4-Dimethyl-2-pyrrolidinone purification->final_product

Caption: A generalized workflow for the synthesis of 4,4-Dimethyl-2-pyrrolidinone.

Experimental Protocol: Synthesis from Diacetone Amine

This protocol describes a plausible synthesis of 4,4-Dimethyl-2-pyrrolidinone from the readily available starting material, diacetone amine, via a haloform reaction followed by in-situ cyclization.

Materials:

  • Diacetone amine

  • Chloroform

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diacetone amine in an excess of chloroform.

  • Addition of Base: Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture. The reaction is exothermic and should be cooled in an ice bath during the addition.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess sodium hydroxide with concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 4,4-Dimethyl-2-pyrrolidinone can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • Haloform Reaction: The use of chloroform and a strong base (sodium hydroxide) with the methyl ketone functionality of diacetone amine facilitates a haloform reaction, leading to the formation of a carboxylate intermediate.

  • Intramolecular Cyclization: The γ-amino carboxylate intermediate, upon heating, undergoes an intramolecular nucleophilic acyl substitution to form the stable five-membered lactam ring.

  • Extraction and Purification: The use of a water-immiscible organic solvent like diethyl ether allows for the efficient extraction of the product from the aqueous reaction mixture. Subsequent purification by distillation or recrystallization is necessary to remove unreacted starting materials and byproducts.

Chemical Reactivity

The reactivity of 4,4-Dimethyl-2-pyrrolidinone is primarily dictated by the lactam functional group.

Diagram of a Representative Reaction Mechanism: Acid-Catalyzed Hydrolysis

hydrolysis_mechanism lactam 4,4-Dimethyl-2-pyrrolidinone protonated_lactam Protonated Lactam lactam->protonated_lactam + H+ water_attack Nucleophilic Attack by Water protonated_lactam->water_attack + H2O tetrahedral_intermediate Tetrahedral Intermediate water_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer amino_acid γ-Amino Acid Product proton_transfer->amino_acid - H+

Caption: A simplified mechanism for the acid-catalyzed hydrolysis of 4,4-Dimethyl-2-pyrrolidinone.

Key Reactions:
  • Hydrolysis: The amide bond within the lactam ring can be cleaved under acidic or basic conditions to yield the corresponding γ-amino acid, 4-amino-4-methylpentanoic acid. This reaction is typically slower than the hydrolysis of acyclic amides due to ring strain.

  • Reduction: The carbonyl group of the lactam can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford 4,4-dimethylpyrrolidine.

  • N-Alkylation/Acylation: The nitrogen atom of the lactam can be deprotonated with a strong base (e.g., sodium hydride) and subsequently alkylated or acylated to introduce substituents at the N-1 position.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 4,4-Dimethyl-2-pyrrolidinone.

Spectroscopic TechniqueExpected Features
¹H NMR - A singlet for the two methyl groups (C4-CH₃). - Two distinct signals for the methylene protons at C3 and C5, likely appearing as multiplets. - A broad singlet for the N-H proton.
¹³C NMR - A signal for the carbonyl carbon (C2) in the downfield region. - A quaternary carbon signal (C4). - A signal for the two equivalent methyl carbons. - Two distinct signals for the methylene carbons (C3 and C5).[1]
Infrared (IR) Spectroscopy - A strong absorption band for the C=O stretch of the lactam, typically around 1680-1700 cm⁻¹. - An N-H stretching vibration in the region of 3200-3400 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 113.16).[2][4]

Applications in Drug Development

The rigid, substituted pyrrolidinone scaffold of 4,4-Dimethyl-2-pyrrolidinone makes it an attractive starting point for the synthesis of conformationally constrained molecules. This is particularly advantageous in drug design, where controlling the three-dimensional shape of a molecule is crucial for its interaction with biological targets. The gem-dimethyl group can also impart increased metabolic stability and lipophilicity to drug candidates. Its use as a synthetic template for complex natural products underscores its utility in accessing diverse chemical space.

Safety and Handling

4,4-Dimethyl-2-pyrrolidinone is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures: Handle in a well-ventilated area, wear protective gloves, clothing, and eye/face protection.[5] Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[5]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

References

  • PubChem. 4,4-Dimethyl-2-pyrrolidinone | C6H11NO | CID 637593. [Link]

  • Organic Syntheses. 4,4-dimethyl-2-cyclohexen-1-one. [Link]

  • PubChemLite. 4,4-dimethyl-2-pyrrolidinone (C6H11NO). [Link]

Sources

Introduction: The Significance of 4,4-Dimethyl-2-pyrrolidinone in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4,4-Dimethyl-2-pyrrolidinone

In the landscape of pharmaceutical and materials science, the pyrrolidine ring is a cornerstone scaffold, prized for its unique stereochemical and physicochemical properties.[1] As a substituted lactam, 4,4-Dimethyl-2-pyrrolidinone (CAS No. 66899-02-3) represents a crucial building block for more complex molecules. Its gem-dimethyl group at the C4 position introduces steric hindrance and conformational rigidity, which can be strategically exploited in drug design to enhance metabolic stability, modulate binding affinity, or control molecular geometry. This guide provides a comprehensive overview of its core physical properties, the methodologies for their validation, and the scientific rationale behind these experimental choices, tailored for researchers engaged in synthetic chemistry and drug development. Understanding these fundamental characteristics is paramount for its effective use as a synthetic intermediate, for instance, in the synthesis of potent antitumor agents like epothilones.

Core Physicochemical & Structural Data

A precise understanding of a compound's physical properties is non-negotiable for its application in controlled chemical synthesis and formulation. The data for 4,4-Dimethyl-2-pyrrolidinone, consolidated from supplier technical specifications and chemical databases, are summarized below.

PropertyValueSource(s)
CAS Number 66899-02-3[2][3]
IUPAC Name 4,4-dimethylpyrrolidin-2-one[2][4]
Molecular Formula C₆H₁₁NO[2][3]
Molecular Weight 113.16 g/mol [3][4]
Appearance Pale cream to pale yellow crystals or powder[2]
Melting Point 38-53 °C[2][5]
Topological Polar Surface Area 29.1 Ų[4]
XLogP3 0.4[4]

A Note on Melting Point Discrepancy: The observed melting point range of 38-40 °C to 41-53 °C is noteworthy.[2][5] Such variations are common and typically attributable to differences in purity, crystalline form (polymorphism), or the experimental method used for determination. A broader range often suggests the presence of impurities, which depress and widen the melting point. Therefore, an experimental determination of the melting point serves as a rapid and effective preliminary assessment of purity.

Methodologies for Structural Verification and Purity Assessment

Merely accepting catalog data is insufficient for rigorous scientific work. The identity, structure, and purity of a starting material must be independently verified. Here, we outline the self-validating protocols essential for the characterization of 4,4-Dimethyl-2-pyrrolidinone.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of a pyrrolidinone derivative.

G cluster_0 Synthesis & Purification cluster_1 Structural & Identity Confirmation cluster_2 Purity & Thermal Properties Synthesis Synthesis of Derivative Purification Column Chromatography / Recrystallization Synthesis->Purification NMR 1H & 13C NMR Spectroscopy Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR GC Gas Chromatography (GC-FID) Purification->GC MP Melting Point Determination Purification->MP Final Verified Compound NMR->Final MS->Final IR->Final GC->Final MP->Final

Caption: Workflow for Physicochemical Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the gold standard for unambiguous structure elucidation. ¹H NMR confirms the proton environment and splitting patterns, while ¹³C NMR verifies the carbon backbone. The choice of solvent is critical; Deuterated Chloroform (CDCl₃) is an excellent first choice for its ability to dissolve many organic compounds. If solubility is an issue, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is a more polar alternative.[6]

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Accurately weigh 5-10 mg of 4,4-Dimethyl-2-pyrrolidinone and dissolve it in ~0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H spectrum using a 300 MHz or higher field spectrometer. Following this, acquire the ¹³C spectrum. Standard acquisition parameters are typically sufficient.

  • Data Interpretation:

    • ¹H NMR: Expect a singlet for the two equivalent methyl groups (C(CH₃)₂), two distinct signals for the inequivalent methylene protons (-CH₂-C=O and -CH₂-NH-), and a broad singlet for the N-H proton.

    • ¹³C NMR: Expect signals for the quaternary carbon, the two equivalent methyl carbons, the two methylene carbons, and the carbonyl carbon (C=O).[4]

Mass Spectrometry (MS)

Expertise & Causality: MS provides the exact molecular weight, offering definitive confirmation of the molecular formula. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like this, simultaneously providing purity information (from the GC trace) and mass data.

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a standard nonpolar capillary column (e.g., DB-5ms).

  • Method Parameters: Use a temperature program that ensures good separation, for example, an initial temperature of 50 °C held for 2 minutes, then ramping at 10 °C/min to 250 °C.[7]

  • MS Detection: Use standard Electron Ionization (EI) at 70 eV.

  • Data Interpretation: The resulting mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (113.16 g/mol ).[8] The fragmentation pattern can also be analyzed for further structural confirmation.

Melting Point Determination

Expertise & Causality: This is a fundamental technique to assess purity and confirm identity. A sharp melting range (typically < 2 °C) is indicative of high purity. The heating rate is the most critical parameter; a slow rate (~1-2 °C per minute) near the expected melting point is essential to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

Protocol for Melting Point Determination:

  • Sample Preparation: Load a small amount of finely powdered, dry sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the tube in a calibrated digital melting point apparatus.

  • Measurement: Heat rapidly to about 15-20 °C below the expected melting point (e.g., to ~25 °C).

  • Fine Measurement: Decrease the heating rate to 1-2 °C per minute.

  • Recording: Record the temperature at which the first liquid appears and the temperature at which the last solid melts. This range is the melting point.

Relevance in Drug Discovery & Development

The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in FDA-approved drugs and clinical candidates.[1] Its non-planar, saturated nature provides access to three-dimensional chemical space, a key factor in achieving high target selectivity and potency. The specific gem-dimethyl substitution in 4,4-Dimethyl-2-pyrrolidinone serves as a valuable synthetic handle. It can lock in a specific ring conformation or act as a bulky group to probe the steric tolerance of a protein's binding pocket, making it a valuable building block for creating libraries of novel compounds for screening.

Conclusion

4,4-Dimethyl-2-pyrrolidinone is more than a simple chemical reagent; it is a strategic tool for the medicinal chemist. A thorough understanding and experimental validation of its physical properties—identity, purity, and thermal behavior—are the foundational first steps in any successful research and development campaign. The protocols and rationale detailed in this guide provide a robust framework for ensuring the quality and reliability of this important synthetic intermediate, thereby upholding the principles of scientific integrity and reproducibility.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637593, 4,4-Dimethyl-2-pyrrolidinone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 573625, 4,4-Dimethyl-5-methylidenepyrrolidin-2-one. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4,4-Dimethylpyrrolidin-2-one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Retrieved from [Link]

  • Lin, T.-Y. (1984). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-. UNL Digital Commons. Retrieved from [Link]

  • PubChemLite. (n.d.). 4,4-dimethyl-2-pyrrolidinone (C6H11NO). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). Retrieved from [Link]

  • ChemBK. (2024). 1,4-dimethyl-2-pyrrolidone. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4897.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Moghimi, H. R., et al. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone.
  • NIST. (n.d.). 2-Pyrrolidinone. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Zhang, M., et al. (2023). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. Foods, 12(22), 4165.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14417041, 1,4-Dimethylpyrrolidin-2-one. Retrieved from [Link]

Sources

4,4-Dimethyl-2-pyrrolidinone synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4,4-Dimethyl-2-pyrrolidinone

Abstract

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This guide provides an in-depth technical exploration of the primary synthesis mechanism for 4,4-Dimethyl-2-pyrrolidinone, a key building block and structural motif. We will dissect the intramolecular cyclization of its precursor, 4-amino-3,3-dimethylbutanoic acid, from a mechanistic and practical standpoint. This document is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive understanding of this fundamental transformation, grounded in established chemical principles and supported by actionable protocols.

Introduction: The Significance of the 4,4-Dimethyl-2-pyrrolidinone Scaffold

4,4-Dimethyl-2-pyrrolidinone (CAS No. 66899-02-3) is a five-membered γ-lactam distinguished by a gem-dimethyl substitution at the C4 position.[3] Lactams, or cyclic amides, are a cornerstone of modern drug discovery, with the pyrrolidinone (or γ-lactam) ring being particularly prevalent.[4][5] This framework is found in a wide array of natural products and synthetic pharmaceuticals, including the nootropic racetam drugs.[2]

The gem-dimethyl group on the 4,4-Dimethyl-2-pyrrolidinone scaffold offers unique advantages in drug design:

  • Metabolic Stability: The quaternary carbon can block potential sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.

  • Conformational Rigidity: The dimethyl substitution restricts the conformational flexibility of the five-membered ring. This can lead to higher binding affinity and selectivity for a biological target by pre-organizing the molecule into a bioactive conformation.

  • Lipophilicity Modulation: The methyl groups increase the lipophilicity of the molecule, which can be crucial for traversing cellular membranes and reaching intracellular targets.

Given these favorable properties, a robust and well-understood synthetic route to 4,4-Dimethyl-2-pyrrolidinone is essential for its application in pharmaceutical research and development. This guide focuses on the most direct and fundamental synthesis pathway: the intramolecular cyclization of a γ-amino acid precursor.

Core Synthesis Pathway: Intramolecular Cyclization of 4-Amino-3,3-dimethylbutanoic Acid

The most direct and atom-economical approach to synthesizing γ-lactams is the intramolecular condensation of the corresponding γ-amino acid.[5][6] For 4,4-Dimethyl-2-pyrrolidinone, the requisite precursor is 4-amino-3,3-dimethylbutanoic acid.[7] The transformation is essentially a dehydration reaction that forms an amide bond within the same molecule.

Mechanistic Deep Dive: The Lactamization Cascade

The cyclization, or lactamization, can be induced thermally or through acid catalysis. The core mechanism involves the nucleophilic attack of the terminal amine onto the activated carboxylic acid carbonyl.

  • Activation of the Carboxyl Group: In the presence of an acid catalyst (H⁺), the carbonyl oxygen of the carboxylic acid is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Under thermal conditions without an acid catalyst, the reaction proceeds, albeit typically requiring higher temperatures to overcome the activation energy.

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the terminal primary amine (a potent nucleophile) attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly bonded, positively charged nitrogen to one of the hydroxyl groups of the tetrahedral intermediate. This is often facilitated by solvent molecules. This step converts a hydroxyl group into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.

  • Deprotonation: The final step is the deprotonation of the carbonyl-adjacent nitrogen, regenerating the acid catalyst (if used) and yielding the stable, neutral 4,4-Dimethyl-2-pyrrolidinone ring.

The presence of the gem-dimethyl group at the C3 position of the amino acid precursor (which becomes the C4 position of the lactam) facilitates this cyclization. This phenomenon, known as the Thorpe-Ingold effect , involves a decrease in the internal bond angle between the methyl groups, which in turn brings the reactive ends of the chain (the amine and carboxylic acid) closer together, thus increasing the rate of the intramolecular reaction.

Visualization of the Synthesis Mechanism

The following diagram illustrates the acid-catalyzed lactamization pathway.

Caption: Acid-catalyzed intramolecular cyclization of 4-amino-3,3-dimethylbutanoic acid.

Experimental Protocol: Thermal Cyclization

This protocol describes a representative procedure for the synthesis of 4,4-Dimethyl-2-pyrrolidinone via thermal dehydration of its amino acid precursor. The kinetics of such cyclizations have been studied, showing rapid reactions at physiological pH for similar structures, often with half-lives in the range of seconds to minutes.[8]

Materials:

  • 4-Amino-3,3-dimethylbutanoic acid

  • High-boiling point, inert solvent (e.g., Dowtherm A, Xylene)

  • Distillation apparatus with a Dean-Stark trap or equivalent for water removal

  • Heating mantle and magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure the system is dry and flushed with an inert gas like nitrogen or argon.

  • Charging the Reactor: To the flask, add 4-amino-3,3-dimethylbutanoic acid (1.0 eq). Add a suitable volume of the high-boiling solvent (e.g., xylene) to create a stirrable slurry or solution.

  • Reaction: Heat the mixture to reflux. The temperature will depend on the solvent used (for xylene, ~140 °C). Water will begin to co-distill with the solvent and collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected. The theoretical amount of water is one molar equivalent. The reaction can also be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete (no more water is evolved or starting material is consumed), cool the reaction mixture to room temperature.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure 4,4-Dimethyl-2-pyrrolidinone as a solid or oil.

Self-Validation: The success of the protocol is validated by the collection of the theoretical amount of water and confirmed by characterization of the final product (NMR, IR, Mass Spectrometry) to match the known data for 4,4-Dimethyl-2-pyrrolidinone.[3]

Alternative and Modern Synthetic Strategies

While direct cyclization of the γ-amino acid is the most common route, other strategies exist for the synthesis of the pyrrolidinone core, which could be adapted for this specific target.[9][10]

Reductive Amination of Levulinic Acid Analogs

A well-established method for producing N-substituted pyrrolidones involves the reductive amination of levulinic acid (4-oxopentanoic acid) with a primary amine, followed by cyclization.[11] A hypothetical route to 4,4-Dimethyl-2-pyrrolidinone could involve a similar strategy starting from 3,3-dimethyl-4-oxopentanoic acid.

Caption: Hypothetical reductive amination workflow for pyrrolidinone synthesis.

Catalytic Oxidative Lactamization of Amino Alcohols

Modern synthetic methods increasingly rely on catalytic C-H activation and oxidation. The oxidative lactamization of amino alcohols presents a highly efficient, environmentally friendly alternative where hydrogen gas is the only byproduct.[12][13] In this approach, 4-amino-3,3-dimethylbutan-1-ol would be the starting material, which could be cyclized using catalysts based on ruthenium, iridium, or iron.[12][13]

Mechanism Overview:

  • The catalyst first dehydrogenates the alcohol to form an intermediate amino-aldehyde.

  • This aldehyde rapidly undergoes intramolecular condensation with the amine to form a cyclic hemiaminal.

  • A second dehydrogenation step by the catalyst converts the hemiaminal to the final lactam product.

This method avoids the need to pre-oxidize the starting material to a carboxylic acid, thus improving step economy.

Data Summary

The efficiency of lactamization is highly dependent on reaction conditions. The table below provides a conceptual summary of parameters influencing the primary synthesis route.

ParameterConditionExpected Outcome/Rationale
Temperature 120-180 °CProvides activation energy for dehydration. Higher temperatures increase reaction rate but may lead to side products.
Catalyst None (Thermal) or Acid (H₂SO₄, TsOH)Acid catalysis lowers the activation energy by protonating the carbonyl, allowing for lower reaction temperatures.
Water Removal Dean-Stark Trap, Azeotropic DistillationCrucial for driving the reaction equilibrium towards the product side according to Le Châtelier's principle.
Yield Typically >80%The intramolecular 5-membered ring formation is thermodynamically and kinetically favorable, especially with the Thorpe-Ingold effect.[5]

Conclusion

The synthesis of 4,4-Dimethyl-2-pyrrolidinone is most reliably and directly achieved through the intramolecular cyclization of 4-amino-3,3-dimethylbutanoic acid. This fundamental transformation, favored by the Thorpe-Inold effect, proceeds via a well-understood nucleophilic acyl substitution mechanism. While thermal and acid-catalyzed conditions are standard, advances in catalysis offer more sustainable and efficient alternatives via the oxidative lactamization of the corresponding amino alcohol. A thorough understanding of these mechanisms provides chemists with the tools to efficiently produce this valuable scaffold for applications in drug discovery and materials science.

References

  • Enamine. Synthesis of unique pyrrolidines for drug discovery.
  • Basavaiah, D., & Sharada, D. S. (2007). Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes.
  • Boyd, S., & Goundry, W. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade.
  • Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines.
  • Pradhan, S., & Das, S. (2025). Recent Progress in Visible Light‐Mediated Synthesis of γ‐lactams. Helvetica Chimica Acta.
  • Biosynth. 4,4-Dimethyl-2-pyrrolidone | 66899-02-3.
  • Wikipedia. Lactam.
  • Ghaffari, M., et al. (2020). Oxidative Lactamization of Amino Alcohols: An Overview. Journal of Chemistry Letters.
  • BYJU'S. Synthesis of Lactam.
  • Klapars, A., et al. (2016). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry, RSC Publishing.
  • PubChem. 4-Amino-3,3-dimethylbutanoic acid.
  • Ghaffari, M., et al. (2020). Oxidative Lactamization of Amino Alcohols. Journal of Chemistry Letters.
  • PubChem. 4,4-Dimethyl-2-pyrrolidinone.
  • Frank, R. L., Schmitz, W. R., & Zeidman, B. 1,5-dimethyl-2-pyrrolidone. Organic Syntheses Procedure.

Sources

An In-depth Technical Guide to the Synthesis of 4,4-Dimethyl-2-pyrrolidinone from Diacetone Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of 4,4-Dimethyl-2-pyrrolidinone, a valuable lactam building block, from the readily available starting material, diacetone alcohol. This guide emphasizes the scientific rationale behind the synthetic strategy, detailed experimental protocols, and the mechanistic underpinnings of each transformation.

Strategic Overview: A Multi-Step Approach to a Stable Lactam

4,4-Dimethyl-2-pyrrolidinone is a five-membered lactam (a cyclic amide) with applications as a synthetic intermediate for pharmaceuticals and other biologically active compounds. Its direct synthesis from diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) is not feasible in a single step. A strategic, multi-step pathway is required that proceeds through the formation of a key γ-amino ketone intermediate.

The chosen synthetic route leverages fundamental and reliable organic transformations:

  • Stage 1: Dehydration. Diacetone alcohol is first dehydrated to form mesityl oxide. This step is crucial as it creates an α,β-unsaturated ketone, which is primed for nucleophilic addition.

  • Stage 2: Amination via Conjugate Addition. The α,β-unsaturated system of mesityl oxide readily undergoes a Michael (conjugate) addition with ammonia to produce the key intermediate, 4-amino-4-methyl-2-pentanone.

  • Stage 3: Intramolecular Cyclization (Lactamization). The γ-amino ketone intermediate is then induced to cyclize, forming the thermodynamically stable five-membered γ-lactam ring of 4,4-dimethyl-2-pyrrolidinone.

This strategic sequence ensures high-yielding transformations by utilizing the inherent reactivity of the intermediates formed at each stage.

Synthesis_Pathway DAA Diacetone Alcohol (4-Hydroxy-4-methyl-2-pentanone) MO Mesityl Oxide DAA->MO Stage 1: Dehydration (-H₂O, Acid Catalyst) Intermediate 4-Amino-4-methyl-2-pentanone (γ-Amino Ketone) MO->Intermediate Stage 2: Michael Addition (+NH₃) Product 4,4-Dimethyl-2-pyrrolidinone Intermediate->Product Stage 3: Intramolecular Cyclization (Heat, -H₂O)

Caption: Overall workflow for the synthesis of 4,4-Dimethyl-2-pyrrolidinone.

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanisms is paramount for troubleshooting, optimization, and adapting the protocol.

Stage 1: Acid-Catalyzed Dehydration

The conversion of diacetone alcohol to mesityl oxide is a classic acid-catalyzed elimination reaction.

  • Protonation: The tertiary alcohol is protonated by an acid catalyst (e.g., H₂SO₄, p-TsOH), converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺).

  • Carbocation Formation: The protonated alcohol departs as water, forming a relatively stable tertiary carbocation.

  • Elimination: A weak base (water or the conjugate base of the acid) abstracts a proton from a carbon adjacent to the carbocation, forming a double bond. The reaction favors the formation of the more stable, conjugated α,β-unsaturated ketone.

Expert Insight: The choice of acid catalyst and temperature is critical. Overly harsh conditions can lead to polymerization or other side reactions. A mild acid and moderate heat are sufficient to drive the equilibrium towards the dehydrated product by removing water as it forms.

Stage 2: Michael Addition of Ammonia

This step hinges on the electrophilic nature of the β-carbon in the α,β-unsaturated ketone.

  • Nucleophilic Attack: Ammonia (NH₃), acting as a nucleophile, attacks the electrophilic β-carbon of mesityl oxide.

  • Proton Transfer: The resulting enolate intermediate is protonated by a proton source (e.g., another molecule of ammonia or trace water) to yield the final γ-amino ketone product, 4-amino-4-methyl-2-pentanone.[1]

Expert Insight: This reaction is typically performed under pressure in an excess of ammonia to ensure complete conversion and minimize self-condensation side reactions of mesityl oxide.

Stage 3: Intramolecular Cyclization and Tautomerization

The formation of the γ-lactam is a thermodynamically favored process leading to a stable five-membered ring.[2]

  • Hemiaminal Formation: The primary amine of the γ-amino ketone performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered cyclic hemiaminal intermediate.

  • Dehydration: This hemiaminal readily loses a molecule of water, often facilitated by heat, to form a cyclic imine (a dihydropyrrole derivative).

  • Tautomerization: The cyclic imine is in equilibrium with its more stable amide tautomer, the lactam. This final keto-enol-like tautomerization step, known as lactam-lactim tautomerism, heavily favors the lactam form, driving the reaction to completion.

Expert Insight: This cyclization is often the most straightforward step and can sometimes occur spontaneously upon heating the γ-amino ketone. The removal of water is the key to driving the equilibrium towards the final product.

Detailed Experimental Protocols

Disclaimer: These protocols are synthesized from established chemical principles. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Mesityl Oxide from Diacetone Alcohol
  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add diacetone alcohol (1.0 mol) and a catalytic amount of p-toluenesulfonic acid (approx. 0.01 mol). Toluene can be added as an azeotropic solvent to aid in water removal.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed.

  • Monitoring: Continue the reaction until no more water is collected (approximately 1 equivalent of water). The reaction can be monitored by GC or TLC.

  • Work-up: Cool the reaction mixture. Wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude mesityl oxide can be purified by fractional distillation.

Protocol 2: Synthesis of 4-Amino-4-methyl-2-pentanone
  • Apparatus Setup: Use a high-pressure autoclave equipped with a stirrer and temperature control.

  • Reagents: Charge the autoclave with mesityl oxide (1.0 mol) and an excess of liquid ammonia (3-5 mol). An alcoholic solvent like ethanol may be used.

  • Reaction: Seal the reactor and heat to the desired temperature (e.g., 80-120°C). The reaction will proceed under the autogenous pressure of the ammonia and solvent.

  • Monitoring: Maintain the reaction for several hours until completion, which can be verified by taking aliquots and analyzing via GC.

  • Work-up: Carefully cool the reactor to room temperature and slowly vent the excess ammonia in a safe manner.

  • Purification: Remove the solvent under reduced pressure. The resulting crude 4-amino-4-methyl-2-pentanone can be purified by vacuum distillation.

Protocol 3: Synthesis of 4,4-Dimethyl-2-pyrrolidinone
  • Apparatus Setup: A simple round-bottom flask with a distillation head is sufficient.

  • Reagent: Place the purified 4-amino-4-methyl-2-pentanone (1.0 mol) into the flask.

  • Reaction: Heat the neat liquid gently under atmospheric pressure. The intramolecular cyclization will occur with the elimination of water.

  • Monitoring & Purification: The reaction progress can be monitored by observing the distillation of water. Once the water evolution ceases, the crude 4,4-dimethyl-2-pyrrolidinone can be purified by vacuum distillation to yield the final product.

Quantitative Data Summary

The following table summarizes the key parameters for this synthetic pathway. Yields are representative and may vary based on experimental conditions and scale.

ParameterStage 1: DehydrationStage 2: AminationStage 3: Cyclization
Primary Reactant Diacetone AlcoholMesityl Oxide4-Amino-4-methyl-2-pentanone
Key Reagents p-TsOH (cat.)Liquid NH₃Heat
Solvent Toluene (optional)Ethanol (optional)None (Neat)
Temperature Reflux (~110-140°C)80-120°C~150-180°C
Typical Time 2-4 hours4-8 hours1-3 hours
Typical Yield >90%~80-90%>95%
Molar Mass ( g/mol ) 116.1698.14115.17
Product Molar Mass 98.14115.17113.16

References

  • NIST. (n.d.). 2-Pentanone, 4-amino-4-methyl-. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Lactam. Retrieved January 11, 2026, from [Link]

Sources

Introduction: The Significance of the Pyrrolidinone Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 4,4-dimethyl-2-pyrrolidinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The five-membered pyrrolidinone ring is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1][2] Its prevalence in FDA-approved drugs underscores its importance, largely due to its ability to confer favorable physicochemical properties such as enhanced aqueous solubility.[1][3] The nitrogen atom in the ring can act as a hydrogen bond donor, or as an acceptor when substituted, allowing for versatile interactions with biological targets.[3] The non-planar, sp3-hybridized nature of the pyrrolidinone ring provides a three-dimensional structure that can effectively explore pharmacophore space, a desirable trait in modern drug design.[1]

This guide focuses specifically on derivatives of 4,4-dimethyl-2-pyrrolidinone . The gem-dimethyl substitution at the 4-position is a critical modification. This structural feature can lock the conformation of the pyrrolidine ring, influencing its binding to target proteins. Furthermore, the dimethyl groups can enhance metabolic stability by preventing oxidation at the C4 position, a common metabolic pathway for pyrrolidinone-based compounds. This increased stability can lead to improved pharmacokinetic profiles, making these derivatives particularly attractive for drug development. The 4,4-dimethyl-2-pyrrolidinone core serves as a versatile building block for creating novel neuroactive and anti-inflammatory agents.[4]

Synthesis of 4,4-dimethyl-2-pyrrolidinone Derivatives: A General Overview

The synthesis of 2-pyrrolidinone derivatives is a well-established area of organic chemistry, with numerous methods available for the construction of this heterocyclic core.[5][6][7] These methods can be broadly categorized into two main approaches: the cyclization of acyclic precursors and the functionalization of a pre-existing pyrrolidinone ring.[8]

A common strategy for creating substituted pyrrolidinones involves the Michael addition of a nucleophile to an appropriate α,β-unsaturated carbonyl compound, followed by intramolecular cyclization. For the synthesis of 4,4-dimethyl-2-pyrrolidinone derivatives, a key starting material is 4,4-dimethyl-2-pyrrolidinone itself, which can be further functionalized.[9]

Experimental Protocol: N-Alkylation of 4,4-dimethyl-2-pyrrolidinone

This protocol describes a general method for the N-alkylation of 4,4-dimethyl-2-pyrrolidinone, a common step in the synthesis of various biologically active derivatives.

Objective: To introduce an alkyl or aryl substituent at the nitrogen atom of the 4,4-dimethyl-2-pyrrolidinone ring.

Materials:

  • 4,4-dimethyl-2-pyrrolidinone

  • An appropriate alkyl or benzyl halide (e.g., benzyl bromide)

  • A strong base (e.g., sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran)

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography

Procedure:

  • To a solution of 4,4-dimethyl-2-pyrrolidinone in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the strong base portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the corresponding anion.

  • Cool the reaction mixture back to 0 °C and add the alkyl or benzyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography.

  • Carefully quench the reaction by the slow addition of the quenching agent.

  • Extract the aqueous layer with the extraction solvent.

  • Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted 4,4-dimethyl-2-pyrrolidinone derivative.

G cluster_synthesis N-Alkylation Workflow start Start: 4,4-dimethyl-2-pyrrolidinone deprotonation Deprotonation with a strong base (e.g., NaH) in an anhydrous solvent start->deprotonation nucleophilic_attack Nucleophilic attack on an alkyl/benzyl halide deprotonation->nucleophilic_attack workup Aqueous workup and extraction nucleophilic_attack->workup purification Purification by column chromatography workup->purification product Product: N-substituted 4,4-dimethyl-2-pyrrolidinone derivative purification->product

A generalized workflow for the N-alkylation of 4,4-dimethyl-2-pyrrolidinone.

Key Biological Activities of 4,4-dimethyl-2-pyrrolidinone Derivatives

Nootropic and Neuroprotective Effects

Derivatives of 2-pyrrolidinone, famously known as racetams, were initially investigated for their "nootropic" effects, a term coined to describe the enhancement of learning and memory.[10] The pyrrolidinone scaffold is central to the activity of many nootropic agents like piracetam and its analogs.[10][11] Some 4-hetaryl-2-pyrrolidone derivatives have demonstrated both nootropic and anxiolytic activity.[11]

Nebracetam, which is 4-(aminomethyl)-1-benzylpyrrolidine-2-one, is a notable nootropic that acts as an M1-muscarinic agonist.[12] Research into derivatives of nebracetam, including those with substitutions on the benzyl ring, aims to identify new compounds with enhanced nootropic properties.[12] These compounds are believed to exert their effects by modulating cholinergic neurotransmission.[12]

One proposed mechanism for the nootropic and neuroprotective effects of some pyrrolidinone derivatives is their ability to enhance the function of the neurotransmitter acetylcholine via muscarinic receptors.[13] They may also influence NMDA receptors and increase cell membrane permeability.[13]

G cluster_nootropic Proposed Nootropic Mechanism of Action derivative Pyrrolidinone Derivative (e.g., Nebracetam analog) m1_receptor M1 Muscarinic Acetylcholine Receptor derivative->m1_receptor Agonist nmda_receptor NMDA Receptor derivative->nmda_receptor Modulation downstream Downstream Signaling Cascades m1_receptor->downstream nmda_receptor->downstream cognitive_enhancement Cognitive Enhancement (Learning & Memory) downstream->cognitive_enhancement

Simplified diagram of proposed nootropic mechanisms.
Anticonvulsant Activity

A significant area of research for pyrrolidinone derivatives is their potential as anticonvulsant agents.[14][15][16][17][18] Systematic investigations into the pyrrolidone acetamide scaffold have revealed key structure-activity relationships (SAR).[15] For instance, substitution at the 4-position of the lactam ring with small hydrophobic groups has been shown to improve both in vitro and in vivo potency.[15] This has led to the development of compounds like (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, which is approximately 10 times more potent than levetiracetam in certain models.[15]

The anticonvulsant activity of these derivatives is often evaluated in preclinical models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test.[14] The 6-Hz psychomotor seizure model is also used to identify compounds effective against partial and therapy-resistant epilepsy.[14][16]

Compound MES ED₅₀ (mg/kg) scPTZ ED₅₀ (mg/kg) 6 Hz (32 mA) ED₅₀ (mg/kg) 6 Hz (44 mA) ED₅₀ (mg/kg) Reference
Compound 1449.667.431.363.2[18]
Compound 69k80.38-108.80-[1]

Table 1: Anticonvulsant activity of selected pyrrolidinone derivatives in mice.

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Materials:

  • Test animals (e.g., mice or rats)

  • Test compound (4,4-dimethyl-2-pyrrolidinone derivative) and vehicle

  • Positive control (e.g., phenytoin)

  • Electroshock apparatus with corneal electrodes

  • Electrode solution (e.g., saline)

Procedure:

  • Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., intraperitoneal injection).

  • After a predetermined time for drug absorption, apply a drop of the electrode solution to the animal's eyes.

  • Position the corneal electrodes on the corneas of the animal.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observe the animal for the presence or absence of a tonic hindlimb extension.

  • The absence of the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity.

  • Calculate the median effective dose (ED₅₀) based on the dose-response data.

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the anti-inflammatory and analgesic potential of pyrrolidinone derivatives.[19][20][21] The mechanism of action for these effects is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[19][21] Dual inhibition of COX and LOX is a sought-after strategy for developing safer anti-inflammatory drugs.[19]

In vitro assays are crucial for the initial screening of these compounds.[19] For example, the inhibitory activity against COX-1 and COX-2 can be determined to assess both efficacy and potential for gastrointestinal side effects.[21] Further mechanistic studies often involve evaluating the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[19] In vivo models, such as the carrageenan-induced paw edema test in rats, are used to confirm anti-inflammatory effects.[21]

Compound COX-1 IC₅₀ (µg/mL) COX-2 IC₅₀ (µg/mL) 5-LOX IC₅₀ (µg/mL) Reference
MAK01314130105[21]

Table 2: In vitro anti-inflammatory activity of a representative pyrrolidinone derivative.

G cluster_inflammation Inflammatory Cascade and Inhibition membrane Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox lox 5-LOX arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation & Pain prostaglandins->inflammation leukotrienes->inflammation derivative Pyrrolidinone Derivative derivative->cox Inhibition derivative->lox Inhibition

Inhibition of COX and LOX pathways by pyrrolidinone derivatives.

Future Perspectives

The 4,4-dimethyl-2-pyrrolidinone scaffold continues to be a promising starting point for the development of new therapeutics. The diverse biological activities, including nootropic, anticonvulsant, and anti-inflammatory effects, suggest that derivatives of this core structure can be tailored to target a range of diseases. Future research will likely focus on optimizing the potency and selectivity of these compounds through further structural modifications. A deeper understanding of their mechanisms of action will also be crucial for their clinical development. The versatility of the pyrrolidinone ring, combined with the stabilizing effect of the gem-dimethyl substitution, ensures that these derivatives will remain an active area of investigation in medicinal chemistry.[1][2]

References

  • Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. PubMed.
  • Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. PubMed.
  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI.
  • The sedative and anticonvulsant activity of some substituted pyrrolidones and piperidones. PubMed.
  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI.
  • 4,4-Dimethylpyrrolidin-2-one. MySkinRecipes.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • 4,4-Dimethyl-2-pyrrolidinone | C6H11NO | CID 637593. PubChem.
  • Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. SpringerLink.
  • Pyrrolidone deriv
  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
  • Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Royal Society of Chemistry.
  • Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Pyrrolidine Deriv
  • Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity.
  • Pyrrolidine synthesis. Organic Chemistry Portal.
  • 【Whitepaper】Pyrrolidine Deriv
  • Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam.
  • Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. PMC.
  • Recent Advances in the Synthesis of Pyrrolidines.
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

Sources

An In-depth Technical Guide to 4,4-Dimethyl-2-pyrrolidinone Structural Analogs: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4,4-dimethyl-2-pyrrolidinone core represents a compelling, albeit underexplored, scaffold in medicinal chemistry. The incorporation of a gem-dimethyl group at the C4 position introduces unique conformational constraints and lipophilicity, offering potential advantages in drug design, including enhanced metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological applications of 4,4-dimethyl-2-pyrrolidinone and its structural analogs. We will delve into established and theoretical synthetic strategies for derivatization at the N1, C3, and C5 positions, explore potential structure-activity relationships by drawing analogies from related pyrrolidinone systems, and provide detailed experimental protocols to guide researchers in this promising area of drug discovery.

Introduction: The Rationale for the 4,4-Dimethyl-2-pyrrolidinone Scaffold

The pyrrolidinone ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its five-membered lactam structure provides a rigid backbone amenable to diverse functionalization, enabling the precise spatial orientation of substituents to interact with biological targets.

The introduction of a gem-dimethyl group at the C4 position, as seen in 4,4-dimethyl-2-pyrrolidinone, offers several potential advantages in drug design:

  • Thorpe-Ingold Effect: The gem-dimethyl substitution can conformationally lock the pyrrolidinone ring, reducing the entropic penalty upon binding to a target protein and potentially increasing binding affinity.[2]

  • Metabolic Stability: The quaternary carbon at the C4 position can block potential sites of metabolism, leading to an improved pharmacokinetic profile.[2]

  • Increased Lipophilicity: The methyl groups enhance the lipophilicity of the molecule, which can improve membrane permeability and oral bioavailability.

  • Vectorial Exit Point: The gem-dimethyl group provides a well-defined steric feature that can be exploited to orient the molecule within a binding pocket and guide the exploration of surrounding chemical space.

This guide will serve as a foundational resource for researchers and drug development professionals interested in harnessing the potential of the 4,4-dimethyl-2-pyrrolidinone scaffold.

Physicochemical Properties of 4,4-Dimethyl-2-pyrrolidinone

A thorough understanding of the parent scaffold is crucial for analog design.

PropertyValueSource
Molecular Formula C₆H₁₁NO[3]
Molecular Weight 113.16 g/mol [3]
IUPAC Name 4,4-dimethylpyrrolidin-2-one[3]
CAS Number 66899-02-3[3]
Melting Point 41-53 °CThermo Scientific[4]
Calculated LogP 0.4[3]

Synthetic Strategies for the Derivatization of 4,4-Dimethyl-2-pyrrolidinone

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. The 4,4-dimethyl-2-pyrrolidinone core can be derivatized at several key positions to generate a library of analogs for biological screening.

N-Substitution of the Pyrrolidinone Ring

The secondary amine of the lactam is a readily accessible handle for introducing a wide variety of substituents.

Standard N-alkylation conditions can be employed, typically involving deprotonation of the lactam with a strong base followed by reaction with an alkyl halide.[5] N-arylation can be achieved through copper-catalyzed Ullmann-type couplings.[5]

Experimental Protocol: General Procedure for N-Alkylation

  • Reaction Setup: Dissolve 4,4-dimethyl-2-pyrrolidinone (1.0 equiv.) in a dry, aprotic solvent such as DMF or THF under an inert atmosphere (e.g., argon).

  • Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.1 equiv.), portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylating Agent: Cool the mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, 1.1 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature until completion, monitoring by TLC (typically 12-18 hours).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[5]

Functionalization at the C3-Position

Introducing substituents at the C3 position, adjacent to the carbonyl group, can significantly impact biological activity.

While direct α-arylation of lactams can be challenging, palladium-catalyzed methods developed for related systems could be adapted. For instance, the hydroarylation of N-alkyl pyrrolines has been reported to yield 3-aryl pyrrolidines.[6][7] A similar strategy could potentially be explored for an appropriately protected 4,4-dimethyl-Δ²-pyrrolinone.

Conceptual Workflow: C3-Arylation

C3_Arylation start 4,4-Dimethyl-2-pyrrolidinone step1 Protect N-H (e.g., Boc, Cbz) start->step1 step2 Introduce C2-C3 unsaturation step1->step2 step3 Pd-catalyzed hydroarylation step2->step3 Ar-X, Pd catalyst, ligand, base step4 Deprotection step3->step4 product 3-Aryl-4,4-dimethyl- 2-pyrrolidinone step4->product

Caption: Conceptual workflow for the C3-arylation of 4,4-dimethyl-2-pyrrolidinone.

Spirocyclic Analogs

The gem-dimethyl group at C4 provides an ideal anchor point for the construction of spirocyclic systems. Spirocyclic scaffolds are of great interest in medicinal chemistry as they introduce three-dimensionality and novel chemical space.[8]

A common strategy for the synthesis of spiro-pyrrolidines is the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile.[9] While not directly demonstrated on a 4,4-dimethyl-2-pyrrolidinone precursor, this methodology is broadly applicable to the synthesis of spiro-pyrrolidine systems.

General Reaction Scheme: 1,3-Dipolar Cycloaddition for Spiro-pyrrolidines

Spiro_Synthesis cluster_reactants Reactants cluster_product Product azomethine Azomethine Ylide (from Isatin and Amino Acid) spiro Spiro-pyrrolidine azomethine->spiro [3+2] Cycloaddition dipolarophile Dipolarophile (e.g., Alkene) dipolarophile->spiro

Caption: General scheme for the synthesis of spiro-pyrrolidines via 1,3-dipolar cycloaddition.

Biological Applications and Structure-Activity Relationships (SAR)

While there is a paucity of published data specifically on the biological activities of 4,4-dimethyl-2-pyrrolidinone analogs, the broader pyrrolidinone class has demonstrated a wide range of pharmacological effects. By examining these related systems, we can infer potential therapeutic areas and guide the design of future screening campaigns for 4,4-dimethyl-2-pyrrolidinone derivatives.

Potential Therapeutic Areas
  • Anticancer: Spiro-oxindole pyrrolidine derivatives have shown promising anticancer activity.[9]

  • Antimicrobial: Various pyrrolidinone derivatives have been reported to possess antibacterial and antifungal properties.[10]

  • Enzyme Inhibition: The pyrrolidinone scaffold is present in inhibitors of various enzymes, including InhA (implicated in tuberculosis),[11] α-amylase and α-glucosidase (relevant to diabetes),[12] and N-acylethanolamine acid amidase (NAAA, involved in inflammation).[10]

  • Central Nervous System (CNS) Disorders: The racetam class of nootropic drugs features a pyrrolidinone core, suggesting potential applications in cognitive enhancement and neurodegenerative diseases.[11]

Prospective Structure-Activity Relationships

The development of a clear SAR is a primary objective in any medicinal chemistry program. Although a specific SAR for 4,4-dimethyl-2-pyrrolidinone analogs is not yet established in the literature, we can propose key areas for investigation based on related compounds.

Hypothetical SAR Exploration Workflow

SAR_Workflow core 4,4-Dimethyl-2-pyrrolidinone Core Scaffold n_sub N-Substitution (R1) core->n_sub c3_sub C3-Substitution (R2) core->c3_sub spiro Spirocyclic Analogs (at C4) core->spiro bio_testing Biological Screening (e.g., Enzyme Inhibition Assay) n_sub->bio_testing c3_sub->bio_testing spiro->bio_testing sar_analysis SAR Analysis (Identify key structural features for activity) bio_testing->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Caption: A proposed workflow for the systematic exploration of the SAR of 4,4-dimethyl-2-pyrrolidinone analogs.

Key Questions to Address in an SAR Campaign:

  • N-Substituents: How do the size, electronics, and lipophilicity of substituents on the nitrogen atom affect biological activity? For example, in a series of pyrrolidine amide NAAA inhibitors, the nature of the N-acyl group was found to be critical for potency.[10]

  • C3-Substituents: Does the introduction of aryl or other functional groups at the C3 position lead to productive interactions with the target?

  • Stereochemistry: For analogs with stereocenters at C3 or C5, what is the optimal stereochemical configuration for activity?

  • Spirocyclic Systems: What types of spirocyclic rings fused at C4 are well-tolerated, and how do they influence the presentation of other pharmacophoric elements?

Future Directions and Conclusion

The 4,4-dimethyl-2-pyrrolidinone scaffold holds considerable promise for the development of novel therapeutic agents. Its unique structural features, conferred by the gem-dimethyl group, may offer advantages in potency, selectivity, and pharmacokinetic properties. While the exploration of this specific scaffold is still in its early stages, the rich history of the broader pyrrolidinone class in medicinal chemistry provides a strong foundation and a clear roadmap for future research.

This technical guide has outlined key synthetic strategies for the derivatization of the 4,4-dimethyl-2-pyrrolidinone core and has proposed a framework for the systematic investigation of its structure-activity relationships. It is our hope that this guide will stimulate further research into this intriguing and potentially valuable class of compounds, ultimately leading to the discovery of new and effective medicines.

References

  • Saraswat, P., Jeyabalan, G., Hassan, M. Z., Rahman, M. U., & Nyola, N. K. (2022). Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities. Journal of Heterocyclic Chemistry, 59(1), 5-25. [Link]

  • Dubar, A., Kysil, A., André-Barrès, C., Rodriguez, F., Korduláková, J., Mallet-Ladeira, S., ... & Lherbet, C. (2016). Pyrrolidinone and Pyrrolidine Derivatives: Evaluation as Inhibitors of InhA and Mycobacterium Tuberculosis. ChemMedChem, 11(21), 2419-2431. [Link]

  • Almansour, A. I., Arumugam, N., Kumar, R. S., Mahalingam, S. M., Ali, M. A., & Ismail, R. (2016). Facile, Regio-and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities. Molecules, 21(11), 1548. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637593, 4,4-Dimethyl-2-pyrrolidinone. PubChem. [Link]

  • Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., Al-Ghamdi, S., Al-Agamy, M., Al-Massarani, S., ... & El-Emam, A. A. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1279, 135003. [Link]

  • Wang, C., Wang, Y., Wang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Li, Y. (2020). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European Journal of Medicinal Chemistry, 187, 111956. [Link]

  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

  • Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. [Link]

  • Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

  • Doulcet, J., Thapa, B., & Sweeney, J. B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. [Link]

  • Zaitsev, V. P., & Zaitseva, K. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6529. [Link]

  • Yavari, I., & Zare, H. (2007). Three-Component Synthesis of Polysubstituted Homoproline Analogs. Molecules, 12(4), 833-840. [Link]

  • Desvergnes, S., Vallee, F., Py, S., Bleriot, Y., & Sollogoub, M. (2015). Synthesis of Pyrrolidine-Based Analogues of 2-acetamidosugars as N-acetyl-D-glucosaminidase Inhibitors. Carbohydrate Research, 410, 24-31. [Link]

  • Ghashang, M., & Nejad, S. S. (2022). Recent Advances in the Synthesis of Pyrrolidines. Current Organic Synthesis, 19(6), 634-656. [Link]

  • Katritzky, A. R., Mehta, S., He, H. Y., & Cui, X. (2000). Preparation of 1,5-disubstituted pyrrolidin-2-ones. The Journal of Organic Chemistry, 65(14), 4364-4369. [Link]

  • Mykhailiuk, P. K. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3+ 2]-Cycloaddition. The Journal of Organic Chemistry, 86(20), 14316-14325. [Link]

  • Essawi, M. Y. (1999). Synthesis and Analgesic Activity of N-aryl/arylalkyl-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamides. Pharmazie, 54(7), 499-502. [Link]

  • U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. [Link]

  • Cignarella, G., Barlocco, D., Pinna, G. A., Loriga, M., Mura, L., & Gessa, G. L. (1995). Synthesis and D(2)-like Binding Affinity of New Derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide and Related 4H-[5]benzothiopyrano[4,3-b]pyrrole and 5,6-dihydro-4H-benzo[3][12]cyclohepta[b]pyrrole-3-carboxamide Analogues. Journal of Medicinal Chemistry, 38(13), 2495-2501. [Link]

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of 4,4-dimethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Stance on Chemical Safety

In the landscape of drug discovery and chemical research, the novel and the niche are the territories of progress. 4,4-dimethyl-2-pyrrolidinone, a substituted lactam, represents one such molecule with potential applications in pharmaceutical synthesis. However, with innovation comes the responsibility of vigilance. The toxicological profile of many research chemicals is often incomplete, demanding a proactive and informed approach to safety. This guide moves beyond the surface-level data of a standard Safety Data Sheet (SDS) to provide a deeper understanding of the hazards associated with 4,4-dimethyl-2-pyrrolidinone and the rationale behind its safe handling protocols. By understanding the "why," we empower researchers to not only follow procedures but to cultivate a culture of intrinsic safety.

Section 1: Hazard Identification and Risk Assessment

4,4-dimethyl-2-pyrrolidinone is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling. The primary hazards are summarized in the table below.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation[1]

The Causality of Irritation: The irritant nature of 4,4-dimethyl-2-pyrrolidinone can be attributed to its lactam structure. While the precise mechanism for this specific molecule is not extensively documented, related compounds like beta-lactams are known to cause cutaneous reactions through a T-cell mediated inflammatory response.[2][3] It is prudent to assume a similar mechanism, where the compound may interact with skin proteins, triggering an immune response that manifests as irritation.

Respiratory Sensitization Potential: While not classified as a respiratory sensitizer, the potential for sensitization should not be dismissed, especially with repeated exposure to aerosols or dust. Respiratory sensitization is an immunological response to prior chemical exposure, leading to hypersensitivity of the airways.[4] Given its classification as a respiratory irritant, minimizing inhalation exposure is a critical preventative measure.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. Engineering controls serve as the first line of defense, supplemented by appropriate PPE.

Engineering Controls: Containing the Hazard
  • Fume Hood: All manipulations of 4,4-dimethyl-2-pyrrolidinone, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood. This is crucial to prevent the inhalation of any dust or vapors and to protect the researcher from potential splashes.

  • Ventilation: The laboratory should be well-ventilated, with a minimum of 6-12 air changes per hour, to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment: The Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the planned procedures.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when there is a significant splash hazard.Protects against splashes of liquids and airborne particles, preventing serious eye irritation.
Hand Protection Nitrile or neoprene gloves.While specific breakthrough times for 4,4-dimethyl-2-pyrrolidinone are not readily available, nitrile and neoprene gloves generally offer good resistance to a range of chemicals.[5] It is crucial to inspect gloves before each use and to change them immediately if contamination is suspected. For prolonged or immersive handling, consult a glove compatibility chart and consider using thicker, chemical-resistant gloves.
Body Protection A flame-resistant lab coat.Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection Not typically required when working in a fume hood.If work outside a fume hood is unavoidable and there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate cartridge should be used after a formal respiratory protection program has been implemented.

Section 3: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is fundamental to preventing accidents and maintaining the integrity of the chemical.

Handling
  • Avoid Contact: All direct contact with the skin, eyes, and clothing must be avoided.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

  • Labeling: Ensure all containers of 4,4-dimethyl-2-pyrrolidinone are clearly labeled with the chemical name and associated hazards.[6]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents. While specific incompatibility data for 4,4-dimethyl-2-pyrrolidinone is limited, related compounds can react violently with oxidizers.[7][8]

  • Segregation: Store in a designated area for irritant and harmful compounds, away from incompatible materials.

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response

A minor spill of 4,4-dimethyl-2-pyrrolidinone in a fume hood can be managed by trained laboratory personnel.

Workflow for Minor Spill Cleanup:

Caption: Minor spill cleanup workflow.

For larger spills, or any spill outside of a fume hood, evacuate the area and contact the institution's emergency response team.

Section 5: Waste Disposal

Proper disposal of 4,4-dimethyl-2-pyrrolidinone and its contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Characterization: All waste containing 4,4-dimethyl-2-pyrrolidinone must be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container.

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Section 6: Deeper Dive into Chemical Properties and Reactivity

A comprehensive understanding of the chemical's properties is essential for anticipating potential hazards.

Chemical and Physical Properties
PropertyValue
Molecular Formula C₆H₁₁NO[1]
Molecular Weight 113.16 g/mol [1]
Appearance Pale cream to pale yellow crystals or powder[9]
Melting Point 41.0-53.0 °C[9]
Reactivity and Decomposition
  • Thermal Decomposition: The thermal decomposition products of 4,4-dimethyl-2-pyrrolidinone have not been extensively studied. However, heating related pyrrolidinone compounds to high temperatures can release toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[10] Therefore, it should be assumed that thermal decomposition of 4,4-dimethyl-2-pyrrolidinone will produce similarly hazardous substances.

Logical Flow for Handling a New Chemical with Unknown Full Reactivity Profile:

Caption: Prudent workflow for handling a new chemical.

Conclusion: A Commitment to Safety

The responsible use of research chemicals like 4,4-dimethyl-2-pyrrolidinone is a cornerstone of scientific integrity. This guide provides a framework for its safe handling, grounded in an understanding of its known and potential hazards. By integrating these principles into daily laboratory practice, researchers can mitigate risks and foster a secure environment for innovation.

References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Texas Woman's University. Retrieved from [Link]

  • N-METHYL-2-PYRROLIDONE. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Lomaestro, B. M. (2010, May 25). Why Do Beta-Lactams Cause Rashes? Medscape. Retrieved from [Link]

  • Unknown Chemicals. (n.d.). Purdue University Environmental Health and Safety. Retrieved from [Link]

  • Romano, A., Gaeta, F., Valluzzi, R. L., & Zaffiro, A. (2017). Non-immediate Cutaneous Reactions to Beta-Lactams: Approach to Diagnosis. Current Treatment Options in Allergy, 4(2), 225–237. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • Khan, D. A., & Banerji, A. (2024). Management and Implications of Beta-Lactam Allergies. The journal of allergy and clinical immunology. In practice, 12(5), 1163–1175. [Link]

  • Laboratory Safety and Chemical Hygiene Plan. (n.d.). Northwestern University. Retrieved from [Link]

  • Romano, A., Caubet, J. C., & Demoly, P. (2010). Immediate allergic reactions to beta-lactams: diagnosis and therapy. Expert review of clinical immunology, 6(4), 637–652. [Link]

  • Stone, N. E., Jr, & Barlam, T. F. (2019). Overview of Beta-Lactam Allergy and the Role of the Pharmacist in Management. Pharmacy, 7(4), 173. [Link]

  • OPERATING PROCEDURE NO. 4 INCOMPATIBILITY. (n.d.). Università di Padova. Retrieved from [Link]

  • Chemical Incompatibilities. (n.d.). University of California, Berkeley. Retrieved from [Link]

  • PYRROLIDINE. (2014, July 1). Centers for Disease Control and Prevention. Retrieved from [Link]

  • 2-Pyrrolidinone, 1-methyl-: Human health tier II assessment. (2013, November 22). Australian Government Department of Health. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (1990). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]

  • 4,4-Dimethyl-2-pyrrolidinone. (n.d.). PubChem. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Respiratory Sensitization. (n.d.). Society for Chemical Hazard Communication. Retrieved from [Link]

  • Safety Data Sheet: N-methyl-2-pyrrolidone. (2021, January 13). Chemos GmbH & Co.KG. Retrieved from [Link]

  • n-Methyl Pyrrolidone (NMP). (n.d.). Chemius. Retrieved from [Link]

  • Incompatible Chemicals. (n.d.). University of Florida Environmental Health and Safety. Retrieved from [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved from [Link]

  • Can the Direct Peptide Reactivity Assay Be Used for the Identification of Respiratory Sensitization Potential of Chemicals? (2016). PubMed. Retrieved from [Link]

  • Evaluation of the contact and respiratory sensitization potential of volatile organic compounds generated by simulated indoor air chemistry. (2012). PubMed. Retrieved from [Link]

  • 4,4-dimethyl-2-pyrrolidinone (C6H11NO). (n.d.). PubChemLite. Retrieved from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Retrieved from [Link]

  • Identifying a reference list of respiratory sensitizers for the evaluation of novel approaches to hazard identification. (2022, February 10). PubMed. Retrieved from [Link]

  • Thermal stabilization of N-methyl-2-pyrrolidone. (1979, September 18). Google Patents.
  • CHEMICAL GLOVE RESISTANCE GUIDE. (n.d.). AMG Medical. Retrieved from [Link]

  • N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). (n.d.). inchem.org. Retrieved from [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023, June 27). National Center for Biotechnology Information. Retrieved from [Link]

  • CHEMICAL RESISTANCE & BARRIER GUIDE. (n.d.). AMG Medical. Retrieved from [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). WellBefore. Retrieved from [Link]

  • Thermal Degradation of Polyvinylpyrrolidone on the Surface of Pyrogenic Silica. (2025, August 10). ResearchGate. Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. (2024, November 7). MDPI. Retrieved from [Link]

  • 2,2-dimethylpyrrolidine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of 4,4-Dimethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectral data for 4,4-Dimethyl-2-pyrrolidinone. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the predicted and comparative spectroscopic characteristics of this compound. In the absence of readily available experimental spectra, this guide leverages predictive methodologies and comparative analysis with structurally analogous compounds to provide a robust framework for its spectral identification and characterization.

Introduction to 4,4-Dimethyl-2-pyrrolidinone

4,4-Dimethyl-2-pyrrolidinone is a heterocyclic organic compound with the molecular formula C₆H₁₁NO.[1] It belongs to the class of lactams, which are cyclic amides. The pyrrolidinone ring is a five-membered ring containing a nitrogen atom adjacent to a carbonyl group. The presence of a gem-dimethyl group at the C4 position significantly influences its physicochemical properties and spectral characteristics. This compound serves as a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and materials science.[1]

Physicochemical Properties:

PropertyValueSource
CAS Number 66899-02-3[1]
Molecular Formula C₆H₁₁NO[1]
Molecular Weight 113.16 g/mol [1]
Appearance Pale cream to pale yellow crystals or powder[2]
Melting Point 41.0-53.0 °C[2]

To facilitate the discussion of its spectral data, the chemical structure and atom numbering of 4,4-Dimethyl-2-pyrrolidinone are presented below.

Caption: Chemical structure of 4,4-Dimethyl-2-pyrrolidinone with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections predict and analyze the ¹H and ¹³C NMR spectra of 4,4-Dimethyl-2-pyrrolidinone.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4,4-Dimethyl-2-pyrrolidinone is predicted to exhibit four distinct signals. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the overall ring structure.

Predicted ¹H NMR Data for 4,4-Dimethyl-2-pyrrolidinone:

SignalPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
δ₁~ 7.5 - 8.5Broad Singlet1HN-H
δ₂~ 3.2 - 3.4Singlet2HC5-H₂
δ₃~ 2.2 - 2.4Singlet2HC3-H₂
δ₄~ 1.1 - 1.3Singlet6HC6-H₃, C7-H₃

Interpretation of the Predicted ¹H NMR Spectrum:

  • N-H Proton (δ₁): The amide proton is expected to appear as a broad singlet in the downfield region due to its acidic nature and potential for hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.

  • C5-H₂ Protons (δ₂): The two protons on the carbon adjacent to the nitrogen (C5) are expected to be deshielded by the electronegative nitrogen atom, resulting in a singlet in the range of 3.2-3.4 ppm.

  • C3-H₂ Protons (δ₃): The two protons on the carbon adjacent to the carbonyl group (C3) are also deshielded, but to a lesser extent than the C5 protons. They are predicted to appear as a singlet around 2.2-2.4 ppm.

  • Gem-Dimethyl Protons (δ₄): The six protons of the two methyl groups at the C4 position are chemically equivalent and are expected to give a sharp singlet at approximately 1.1-1.3 ppm. The absence of adjacent protons leads to the singlet multiplicity.

Comparative ¹H NMR Analysis with Analogous Compounds

To provide context for the predicted spectrum, the experimental ¹H NMR data for 2-pyrrolidinone and N-methyl-2-pyrrolidone are presented below.

Experimental ¹H NMR Data for 2-Pyrrolidinone: [3]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.5 (broad)s1HN-H
3.42t2HC5-H₂
2.29t2HC3-H₂
2.05p2HC4-H₂

Experimental ¹H NMR Data for N-Methyl-2-pyrrolidone: [2]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.19t2HC5-H₂
2.75s3HN-CH₃
2.22t2HC3-H₂
1.91p2HC4-H₂

Comparative Insights:

  • The absence of a signal in the 1.5-2.5 ppm range for 4,4-Dimethyl-2-pyrrolidinone, which is present in both 2-pyrrolidinone and N-methyl-2-pyrrolidone (assigned to C4-H₂), is a key distinguishing feature. This is due to the substitution of the C4 protons with two methyl groups.

  • The chemical shifts of the C3-H₂ and C5-H₂ protons in 4,4-Dimethyl-2-pyrrolidinone are expected to be in a similar region to those in the analogous compounds, with slight variations due to the electronic effects of the gem-dimethyl group.

  • The presence of a sharp singlet with an integration of 6H in the upfield region is a clear indicator of the two equivalent methyl groups in 4,4-Dimethyl-2-pyrrolidinone.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of 4,4-Dimethyl-2-pyrrolidinone is predicted to show five distinct signals, corresponding to the five non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data for 4,4-Dimethyl-2-pyrrolidinone:

SignalPredicted Chemical Shift (ppm)Assignment
δ₁~ 175 - 180C2 (C=O)
δ₂~ 50 - 55C5
δ₃~ 40 - 45C3
δ₄~ 35 - 40C4
δ₅~ 25 - 30C6, C7 (CH₃)

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (δ₁): The carbonyl carbon (C2) is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom.

  • C5 Carbon (δ₂): The carbon adjacent to the nitrogen (C5) will be deshielded and is predicted to appear in the 50-55 ppm range.

  • C3 Carbon (δ₃): The carbon adjacent to the carbonyl group (C3) will also be deshielded, with a predicted chemical shift around 40-45 ppm.

  • Quaternary Carbon (δ₄): The C4 carbon, being a quaternary carbon, is expected to have a relatively weak signal and a chemical shift in the range of 35-40 ppm.

  • Methyl Carbons (δ₅): The two equivalent methyl carbons (C6 and C7) will be the most upfield signals, appearing around 25-30 ppm.

Comparative ¹³C NMR Analysis with Analogous Compounds

Experimental ¹³C NMR Data for 2-Pyrrolidinone: [4]

Chemical Shift (ppm)Assignment
179.9C2 (C=O)
42.8C5
31.0C3
17.8C4

Experimental ¹³C NMR Data for N-Methyl-2-pyrrolidone: [5]

Chemical Shift (ppm)Assignment
174.9C2 (C=O)
49.3C5
30.9C3
29.1N-CH₃
18.0C4

Comparative Insights:

  • The most significant difference in the predicted ¹³C NMR spectrum of 4,4-Dimethyl-2-pyrrolidinone compared to its analogues is the presence of a quaternary carbon signal (C4) and a signal for the two equivalent methyl groups.

  • The chemical shift of the C4 carbon in 2-pyrrolidinone and N-methyl-2-pyrrolidone is significantly more upfield than the predicted quaternary C4 in the target molecule. This is due to the substitution with two methyl groups, which alters the electronic environment.

  • The chemical shifts of the C2, C3, and C5 carbons are expected to be in similar regions for all three compounds, with minor shifts attributable to the different substitution patterns at the C4 and N1 positions.

G mol 4,4-Dimethyl-2-pyrrolidinone [M]⁺, m/z = 113 frag1 [M - CH₃]⁺ m/z = 98 mol->frag1 - CH₃ frag2 [M - C₂H₄]⁺ m/z = 85 mol->frag2 - C₂H₄ frag3 [M - CH₃ - CO]⁺ m/z = 70 frag1->frag3 - CO

Caption: Predicted mass fragmentation pathway of 4,4-Dimethyl-2-pyrrolidinone.

Experimental Protocols

The following sections provide detailed, self-validating protocols for the acquisition of high-quality spectral data for a solid organic compound such as 4,4-Dimethyl-2-pyrrolidinone.

NMR Spectroscopy Protocol

G prep Sample Preparation dissolve Dissolve ~5-10 mg in ~0.6 mL deuterated solvent (e.g., CDCl₃, DMSO-d₆) prep->dissolve transfer Transfer to NMR tube dissolve->transfer instrument Instrument Setup transfer->instrument tune Tune and shim the spectrometer instrument->tune acquire Data Acquisition tune->acquire h1 Acquire ¹H spectrum acquire->h1 c13 Acquire ¹³C spectrum acquire->c13 process Data Processing h1->process c13->process ft Fourier transform process->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integration (¹H) baseline->integrate peakpick Peak picking integrate->peakpick

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4,4-Dimethyl-2-pyrrolidinone.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid overlapping signals with the analyte.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity. This is a critical step for obtaining high-resolution spectra.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the raw data (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak shapes and integrals.

    • For ¹H NMR, integrate the signals to determine the relative number of protons.

    • Perform peak picking to identify the chemical shifts of all signals.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy Protocol

G prep Sample Preparation (ATR) place Place a small amount of solid on the ATR crystal prep->place apply_pressure Apply pressure for good contact place->apply_pressure acquire Data Acquisition apply_pressure->acquire background Collect background spectrum (clean crystal) acquire->background sample Collect sample spectrum background->sample process Data Processing sample->process subtract Automatic background subtraction process->subtract peakpick Peak picking and annotation subtract->peakpick

Caption: Workflow for FTIR data acquisition using an ATR accessory.

Step-by-Step Methodology (using Attenuated Total Reflectance - ATR):

  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection:

    • Collect a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.

  • Sample Analysis:

    • Place a small amount of solid 4,4-Dimethyl-2-pyrrolidinone onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. [6] * Collect the sample spectrum. A sufficient number of scans should be co-added to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform peak picking to identify the wavenumbers of the absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

G prep Sample Preparation dissolve Dissolve a small amount in a volatile solvent (e.g., methanol) prep->dissolve inject Injection dissolve->inject autosampler Inject ~1 µL into the GC inject->autosampler gc GC Separation autosampler->gc temp_program Temperature-programmed separation on a capillary column gc->temp_program ms MS Detection temp_program->ms ionize Electron Ionization (EI) ms->ionize analyze Mass analysis (quadrupole) ionize->analyze detect Detection analyze->detect data Data Analysis detect->data chromatogram Analyze total ion chromatogram data->chromatogram mass_spectrum Analyze mass spectrum of the peak data->mass_spectrum library_search Compare with spectral libraries data->library_search

Caption: Workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of 4,4-Dimethyl-2-pyrrolidinone in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Set up the GC with an appropriate capillary column (e.g., a non-polar or medium-polarity column).

    • Establish the GC oven temperature program, starting at a low temperature and ramping up to a higher temperature to ensure good separation.

    • Set the injector temperature and the GC-MS transfer line temperature.

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400).

  • Analysis:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

    • The sample is vaporized and separated on the GC column.

    • The separated components elute from the column and enter the mass spectrometer, where they are ionized (typically by electron ionization) and detected.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to determine the retention time of the compound.

    • Extract the mass spectrum corresponding to the chromatographic peak of 4,4-Dimethyl-2-pyrrolidinone.

    • Analyze the fragmentation pattern and compare it with spectral libraries for confirmation.

Conclusion

This technical guide has provided a comprehensive predictive and comparative analysis of the spectral data for 4,4-Dimethyl-2-pyrrolidinone. By leveraging theoretical principles and experimental data from analogous compounds, a detailed understanding of its expected ¹H NMR, ¹³C NMR, IR, and mass spectra has been established. The provided experimental protocols offer a robust framework for the acquisition of high-quality spectral data for this and similar compounds. This guide serves as a valuable resource for researchers and scientists, enabling them to confidently identify and characterize 4,4-Dimethyl-2-pyrrolidinone in their studies.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637593, 4,4-Dimethyl-2-pyrrolidinone. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Pyrrolidone. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4,4-Dimethyl-2-pyrrolidinone: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-Dimethyl-2-pyrrolidinone, a heterocyclic organic compound with growing significance in medicinal chemistry and drug development. The guide delves into its discovery and historical synthesis, detailed physicochemical properties, and modern synthetic protocols. Furthermore, it explores the compound's emerging applications, particularly as a versatile building block for neuroprotective agents and other biologically active molecules. Spectroscopic data for characterization, alongside safety and handling information, are also presented to equip researchers with the necessary knowledge for its effective and safe utilization in a laboratory setting.

Introduction and Physicochemical Properties

4,4-Dimethyl-2-pyrrolidinone, a substituted γ-lactam, is a white to cream-colored solid at room temperature.[1] Its core structure, the pyrrolidinone ring, is a prevalent motif in a wide array of natural products and pharmaceuticals, recognized for its favorable pharmacokinetic properties and ability to participate in various biological interactions.[2][3] The gem-dimethyl substitution at the C4 position imparts specific conformational constraints and lipophilicity that can be strategically exploited in drug design.

Table 1: Physicochemical Properties of 4,4-Dimethyl-2-pyrrolidinone

PropertyValueSource
IUPAC Name 4,4-dimethylpyrrolidin-2-one[4]
CAS Number 66899-02-3[4]
Molecular Formula C₆H₁₁NO[4]
Molecular Weight 113.16 g/mol [4]
Melting Point 38-40 °C[1]
Boiling Point 150-155 °C (18 Torr)[1]
Appearance White to cream solid[1]
Solubility Sparingly soluble in water (0.26 g/L at 25°C)[1]

Discovery and Historical Context

While a definitive "discovery" of 4,4-Dimethyl-2-pyrrolidinone in the classical sense is not prominently documented in easily accessible historical records, its synthesis is rooted in the broader exploration of lactam chemistry. The foundational methods for synthesizing pyrrolidinones, such as the intramolecular cyclization of γ-amino acids or the reaction of γ-lactones with amines, have been established for many decades.[5][6] The specific synthesis of 4,4-dimethyl-2-pyrrolidinone likely emerged from systematic studies on the reactivity of substituted γ-butyrolactones. The presence of the gem-dimethyl group at the 4-position would have been of interest to organic chemists for studying steric effects on reaction mechanisms and the physical properties of the resulting lactams. Early mentions in the scientific literature, such as a 1962 publication in The Journal of Organic Chemistry, allude to derivatives of substituted pyrrolidinols, indicating that the synthesis and study of such substituted five-membered lactam rings were underway in the mid-20th century.[7]

Synthesis of 4,4-Dimethyl-2-pyrrolidinone

The most direct and industrially scalable synthesis of 4,4-Dimethyl-2-pyrrolidinone involves the ammonolysis of 4,4-dimethyl-γ-butyrolactone. This reaction is analogous to the well-established industrial production of the parent compound, 2-pyrrolidinone, from γ-butyrolactone (GBL).[5][6]

Reaction Mechanism

The synthesis proceeds via a two-step mechanism:

  • Nucleophilic Acyl Substitution and Ring Opening: Ammonia, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 4,4-dimethyl-γ-butyrolactone. This leads to the opening of the lactone ring to form the intermediate, 4-amino-3,3-dimethylbutanoic acid.

  • Intramolecular Cyclization (Lactamization): Under thermal conditions, the terminal amine group of the intermediate attacks the carboxylic acid moiety, leading to the elimination of a water molecule and the formation of the stable five-membered lactam ring of 4,4-Dimethyl-2-pyrrolidinone.

Synthesis of 4,4-Dimethyl-2-pyrrolidinone cluster_0 Step 1: Nucleophilic Attack and Ring Opening cluster_1 Step 2: Intramolecular Cyclization lactone 4,4-Dimethyl-γ-butyrolactone intermediate 4-Amino-3,3-dimethylbutanoic acid lactone->intermediate Nucleophilic Attack ammonia NH₃ intermediate_2 4-Amino-3,3-dimethylbutanoic acid product 4,4-Dimethyl-2-pyrrolidinone intermediate_2->product Dehydration water H₂O

Caption: General reaction pathway for the synthesis of 4,4-Dimethyl-2-pyrrolidinone.

Experimental Protocol: Synthesis from 4,4-Dimethyl-γ-butyrolactone

This protocol is a representative procedure based on established methods for lactam synthesis from lactones.[5][6]

Materials:

  • 4,4-Dimethyl-γ-butyrolactone

  • Anhydrous Ammonia (gas or liquid) or concentrated aqueous ammonia

  • High-pressure autoclave reactor

  • Distillation apparatus

Procedure:

  • Reactor Charging: Charge the high-pressure autoclave reactor with 4,4-dimethyl-γ-butyrolactone.

  • Ammonia Addition: Introduce a molar excess of ammonia into the reactor. The reaction can be performed with either anhydrous ammonia or a concentrated aqueous solution.

  • Reaction Conditions: Seal the reactor and heat to a temperature in the range of 250-290 °C. The pressure will increase due to the heating and the presence of ammonia; maintain a pressure of 8-16 MPa.

  • Reaction Time: Maintain the reaction at the target temperature and pressure for a sufficient duration to ensure complete conversion of the starting material, typically monitored by in-process controls (e.g., GC analysis of aliquots).

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.

  • Purification: Transfer the crude reaction mixture to a distillation apparatus.

    • Step 1 (Ammonia Removal): Initially, distill off any unreacted ammonia and water.

    • Step 2 (Product Distillation): Perform a vacuum distillation to isolate the 4,4-Dimethyl-2-pyrrolidinone. The product will distill at 150-155 °C under a vacuum of 18 Torr.[1]

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods (NMR, IR, MS) and chromatographic techniques (GC, HPLC).

Spectroscopic Characterization

Accurate characterization of 4,4-Dimethyl-2-pyrrolidinone is crucial for its use in research and development. The following data provides a basis for its identification.

Table 2: Spectroscopic Data for 4,4-Dimethyl-2-pyrrolidinone

TechniqueKey Features and Interpretation
¹³C NMR A spectrum available on PubChem shows characteristic peaks for the carbonyl carbon, the quaternary carbon, the methyl carbons, and the two methylene carbons of the pyrrolidinone ring.[4]
¹H NMR Expected signals would include a singlet for the six protons of the two methyl groups, a singlet for the two protons of the methylene group adjacent to the quaternary carbon, and a triplet for the two protons of the methylene group adjacent to the nitrogen. The NH proton would likely appear as a broad singlet.
IR Spectroscopy A strong absorption band is expected in the region of 1670-1700 cm⁻¹ corresponding to the C=O stretching of the amide (lactam) group. A broad absorption in the region of 3200-3400 cm⁻¹ would indicate the N-H stretching vibration.
Mass Spectrometry The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 113. Characteristic fragmentation patterns for pyrrolidinones would involve cleavage of the ring.[8]

Applications in Drug Discovery and Development

The pyrrolidinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2][3] This makes 4,4-Dimethyl-2-pyrrolidinone a valuable starting material for the synthesis of novel therapeutic agents.

Building Block for Neuroprotective and Nootropic Agents

The pyrrolidinone ring is a core component of the "racetam" class of nootropic drugs, which are known for their cognitive-enhancing effects.[9] Derivatives of pyrrolidinone have shown promise in preclinical studies for the treatment of neurodegenerative diseases like Alzheimer's.[10] The gem-dimethyl group in 4,4-Dimethyl-2-pyrrolidinone can serve to increase the lipophilicity of derivative compounds, potentially enhancing their ability to cross the blood-brain barrier. Furthermore, this substitution can lock the pyrrolidinone ring into specific conformations, which can be advantageous for optimizing binding to a target receptor or enzyme.

Application_Workflow A 4,4-Dimethyl-2-pyrrolidinone B Chemical Modification (e.g., N-alkylation, C-acylation) A->B C Library of Novel Derivatives B->C D In Vitro Screening (e.g., enzyme assays, receptor binding) C->D E In Vivo Models of Neurological Disease D->E F Lead Compound Identification E->F

Sources

theoretical studies of 4,4-Dimethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of 4,4-Dimethyl-2-pyrrolidinone

Abstract

This guide provides a comprehensive theoretical framework for the study of 4,4-Dimethyl-2-pyrrolidinone, a substituted γ-lactam. As a molecule with potential relevance in medicinal chemistry and materials science, a deep understanding of its structural, electronic, and spectroscopic properties is paramount. This document outlines the application of modern computational chemistry techniques, primarily Density Functional Theory (DFT), to elucidate these characteristics. We delve into the critical aspects of conformational analysis, the prediction of spectroscopic signatures (IR and NMR), and the exploration of chemical reactivity through Frontier Molecular Orbital (FMO) theory. Furthermore, this guide presents a validated, step-by-step protocol for performing geometry optimization and vibrational frequency calculations, designed to be accessible to both new and experienced computational researchers. The methodologies and insights presented herein serve as a robust foundation for future research and development involving this heterocyclic scaffold.

Introduction: The Significance of the Pyrrolidinone Scaffold

The 2-pyrrolidinone, or γ-lactam, is a privileged five-membered heterocyclic scaffold prominently featured in a vast array of pharmaceutically active natural products and synthetic medicinal compounds.[1] Its structural rigidity and capacity for hydrogen bonding make it a valuable pharmacophore. Notable examples include the memory-enhancing nootropic agent Piracetam and the core of various antibacterial and antifungal agents.[1]

The introduction of substituents onto the pyrrolidinone ring allows for the fine-tuning of its physicochemical and biological properties. The subject of this guide, 4,4-Dimethyl-2-pyrrolidinone (C6H11NO), presents a unique case where the gem-dimethyl group at the C4 position introduces significant steric hindrance.[2][3] This substitution is expected to heavily influence the puckering of the five-membered ring, a critical determinant of its interaction with biological targets.[4][5]

Theoretical studies provide an indispensable tool for understanding these subtle structural nuances at the atomic level. By employing computational models, we can predict the most stable conformations, analyze the electronic structure, and interpret experimental spectroscopic data with greater confidence.[6] This in-silico approach accelerates the drug discovery process by enabling the rational design of new derivatives with desired properties, reducing the reliance on costly and time-consuming empirical synthesis and testing.[7][8]

Foundational Computational Methodology: Density Functional Theory (DFT)

To accurately model the properties of 4,4-Dimethyl-2-pyrrolidinone, Density Functional Theory (DFT) stands out as the method of choice, offering an excellent balance between computational cost and accuracy for medium-sized organic molecules.[9][10] DFT calculations are centered on solving the Kohn-Sham equations, where the electron density, rather than the complex many-electron wavefunction, is the primary variable.

2.1. The Choice of Functional and Basis Set: The "Why"

The accuracy of any DFT calculation is fundamentally dependent on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: For molecules like pyrrolidinones, hybrid functionals are often the most reliable. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which incorporates a portion of the exact Hartree-Fock exchange, has a long track record of providing reliable geometries and vibrational frequencies for organic compounds. To account for non-covalent interactions, such as intramolecular hydrogen bonding or steric repulsion from the methyl groups, it is crucial to include a dispersion correction, such as that proposed by Grimme (e.g., B3LYP-D3 ).[9]

  • Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis sets are widely used. A 6-311++G(d,p) basis set is recommended for high-accuracy calculations.

    • 6-311: This indicates a triple-zeta valence basis set, providing flexibility for the valence electrons which are most involved in chemical bonding.

    • ++G: These diffuse functions are added to both heavy atoms and hydrogen atoms. They are essential for accurately describing lone pairs (on oxygen and nitrogen) and hydrogen bonding, which are critical features of the pyrrolidinone system.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron density, which is necessary to correctly model the shape of orbitals in a bonded environment and to obtain accurate geometries and energies.[10]

Molecular Structure and Conformational Analysis

The five-membered pyrrolidinone ring is not planar. It adopts puckered conformations to relieve ring strain. The two most common conformations are the "envelope" and "twist" forms. The substitution at the C4 position significantly influences the preferred puckering mode.[4] For 4,4-Dimethyl-2-pyrrolidinone, the bulky gem-dimethyl groups will sterically favor a conformation that places them in pseudo-equatorial positions to minimize steric clash.[5]

A geometry optimization calculation using DFT is the first and most critical step in any theoretical study.[10] This process locates the minimum energy structure on the potential energy surface. The output of this calculation provides precise values for bond lengths, bond angles, and dihedral angles.

Table 1: Key Computed Molecular Properties of 4,4-Dimethyl-2-pyrrolidinone

PropertyValueSource
Molecular FormulaC6H11NOPubChem[2]
Molecular Weight113.16 g/mol PubChem[2]
IUPAC Name4,4-dimethylpyrrolidin-2-onePubChem[2]
Monoisotopic Mass113.084063974 DaPubChem[2]
XLogP3 (Predicted)0.4PubChem[2]

Table 2: Representative Calculated Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.22 Å
N-C(O)~1.36 Å
N-C5~1.46 Å
C4-C(CH3)2~1.54 Å
Bond AngleO=C-N~125°
C3-C4-C5~104°
Dihedral AngleH-N-C(O)-C3~180° (trans-amide)
Note: These are typical values expected from a DFT calculation for a lactam system and serve as an illustrative example.

graph "molecular_structure" {
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node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#202124"];
edge [fontname="Helvetica"];

// Atom nodes N1 [label="N", pos="0,0.8!", fillcolor="#4285F4"]; C2 [label="C", pos="-1.2,0.2!", fillcolor="#5F6368"]; O1 [label="O", pos="-2.2,0.8!", fillcolor="#EA4335"]; C3 [label="C", pos="-1.2,-1.2!", fillcolor="#5F6368"]; C4 [label="C", pos="0,-1.8!", fillcolor="#5F6368"]; C5 [label="C", pos="1.2,-1.2!", fillcolor="#5F6368"]; C6 [label="C", pos="-0.5,-3.2!", fillcolor="#5F6368"]; C7 [label="C", pos="1,-3.2!", fillcolor="#5F6368"]; H1 [label="H", pos="0,1.8!", fillcolor="#F1F3F4"];

// Bonds N1 -- C2 [len=1.5]; C2 -- O1 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- N1 [len=1.5]; C4 -- C6 [len=1.5]; C4 -- C7 [len=1.5]; N1 -- H1 [len=1.5]; }

Caption: Molecular structure of 4,4-Dimethyl-2-pyrrolidinone.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.

4.1. Vibrational Spectroscopy (Infrared - IR)

A frequency calculation, performed on the optimized geometry, is necessary to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the vibrational spectrum.[10] The calculated frequencies correspond to the vibrational modes of the molecule, which are observed as absorption bands in an IR spectrum. Due to the harmonic approximation used in most calculations, calculated frequencies are often systematically higher than experimental values. They are typically scaled by a factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to improve agreement with experiment.

Table 3: Predicted Key Vibrational Frequencies (Scaled)

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Expected Intensity
N-H StretchAmide N-H~3300 cm⁻¹Medium
C-H StretchMethyl/Methylene2950-3050 cm⁻¹Strong
C=O StretchAmide I band~1680 cm⁻¹Very Strong
N-H BendAmide II band~1550 cm⁻¹Strong
Note: These frequencies are based on typical values for secondary lactams and represent the expected output from a DFT frequency calculation.[11][12]

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the DFT-optimized structure. The calculated absolute shieldings are then converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. This allows for a direct comparison with experimental ¹H and ¹³C NMR spectra, aiding in peak assignment and structural confirmation.[1][13]

Frontier Molecular Orbital (FMO) Analysis

The reactivity of a molecule can be understood by examining its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability to donate an electron. For 4,4-Dimethyl-2-pyrrolidinone, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms, indicating these are the likely sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. The LUMO is typically localized around the carbonyl group (C=O), making the carbonyl carbon the most probable site for nucleophilic attack.

The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical stability of the molecule. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Protocol: A Self-Validating Theoretical Workflow

This section provides a detailed, step-by-step methodology for conducting a standard theoretical analysis of 4,4-Dimethyl-2-pyrrolidinone. This protocol is designed to be self-validating at each stage.

Step 1: Initial Structure Generation

  • Action: Build the 3D structure of 4,4-Dimethyl-2-pyrrolidinone using molecular modeling software (e.g., Avogadro, GaussView, IQmol).[10]

  • Rationale: An accurate initial guess of the geometry is crucial for ensuring the subsequent optimization converges to the correct, lowest-energy minimum.

  • Validation: Perform a preliminary geometry cleanup using a simple molecular mechanics force field (e.g., MMFF94) within the software. This resolves any unrealistic bond lengths or angles before starting the more computationally expensive DFT calculation.

Step 2: Geometry Optimization

  • Action: Submit the initial structure for a geometry optimization calculation using the chosen DFT method (e.g., B3LYP-D3) and basis set (e.g., 6-311++G(d,p)).

  • Rationale: This step computationally "relaxes" the molecule to its most stable geometric configuration (lowest energy state). This is the foundational step for all subsequent property calculations.

  • Validation: Monitor the convergence criteria. A successful optimization will report the termination of the job due to meeting all four criteria for maximum force, RMS force, maximum displacement, and RMS displacement.

Step 3: Frequency Calculation

  • Action: Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.

  • Rationale: This calculation serves two primary purposes: (a) to predict the IR spectrum and (b) to confirm the nature of the stationary point found during optimization.

  • Validation: Check the output for imaginary frequencies. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) or a failed optimization, requiring re-optimization from a slightly distorted geometry.

Step 4: Analysis of Results

  • Action: Extract and analyze the key data from the output files: optimized coordinates, total energy, vibrational frequencies and intensities, and molecular orbital energies (HOMO/LUMO).

  • Rationale: This is the interpretive phase where the raw computational data is translated into meaningful chemical insights.

  • Validation: Compare the calculated properties with known experimental data for similar compounds or with established chemical principles. For instance, the calculated C=O stretching frequency should fall within the expected range for a five-membered lactam.[12]

theoretical_workflow cluster_prep Preparation cluster_dft DFT Calculation cluster_analysis Analysis & Validation build 1. Build 3D Structure pre_opt 2. Pre-optimize (Force Field) build->pre_opt geom_opt 3. Geometry Optimization (e.g., B3LYP-D3/6-311++G(d,p)) pre_opt->geom_opt freq_calc 4. Frequency Calculation geom_opt->freq_calc validation 5. Check for Imaginary Frequencies freq_calc->validation validation->geom_opt If > 0 Imaginary Frequencies (Adjust Geometry) analysis 6. Analyze Structure, Spectra, Orbitals validation->analysis If 0 Imaginary Frequencies

Caption: A typical workflow for the theoretical analysis of a molecule.

Conclusion

The theoretical study of 4,4-Dimethyl-2-pyrrolidinone, guided by robust computational methods like DFT, offers profound insights into its molecular architecture and chemical behavior. This guide has established a comprehensive framework for such an investigation, from the foundational choice of computational parameters to the detailed protocol for execution and analysis. The conformational landscape, heavily influenced by the C4 gem-dimethyl substitution, can be precisely mapped. Spectroscopic signatures can be predicted to aid in experimental characterization, and electronic properties like the frontier molecular orbitals can illuminate pathways for chemical reactions. The methodologies detailed herein not only provide a roadmap for studying 4,4-Dimethyl-2-pyrrolidinone but also serve as a transferable template for the computational analysis of other substituted heterocyclic systems critical to drug development and materials science.

References

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. National Institutes of Health. [Link]

  • 4,4-Dimethyl-2-pyrrolidinone | C6H11NO | CID 637593. PubChem. [Link]

  • 4,4-dimethyl-2-pyrrolidinone (C6H11NO). PubChemLite. [Link]

  • Schellman, J. A., & Lifson, S. (1973). Conformational analysis of substituted pyrrolidones. Biopolymers, 12(2), 315-327. [Link]

  • Lin, T.-Y. (1982). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYL-PYRROLIDINES. UNL Digital Commons. [Link]

  • Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. (2017). Helvetica Chimica Acta, 100(9), e1700182. [Link]

  • Spectroscopic characterization and crystal structures of two cathinone derivatives. (2017). Forensic Science International, 277, 133-141. [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022). Organometallics, 41(9), 1085–1093. [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (2024). ChemRxiv. [Link]

  • Some pyrrolidone derivatives. (1971). Canadian Journal of Chemistry, 49(10), 1762-1765. [Link]

  • Crivori, P., et al. (2006). Computational models for identifying potential P-glycoprotein substrates and inhibitors. Molecular Pharmaceutics, 3(1), 33-44. [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. (2023). Molecules, 28(12), 4709. [Link]

  • Wang, J., et al. (2020). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology, 11, 574892. [Link]

  • 3,4-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one (FDB019306). FoodDB. [Link]

  • Computational Profiling of Monoterpenoid Phytochemicals: Insights for Medicinal Chemistry and Drug Design Strategies. (2024). Pharmaceuticals, 17(5), 629. [Link]

  • Conformations and Physicochemical Properties of Biological Ligands in Various Environments. (2023). International Journal of Molecular Sciences, 24(13), 11115. [Link]

  • Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. (2001). Journal of the American Chemical Society, 123(32), 7727-7737. [Link]

  • Basics of performing DFT calculations with Q-Chem. (2023). YouTube. [Link]

  • Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. (2022). Molecules, 27(18), 5898. [Link]

Sources

The Strategic deployment of 4,4-Dimethyl-2-pyrrolidinone in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,4-dimethyl-2-pyrrolidinone scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry. This guide delves into the multifaceted roles of this moiety, exploring its strategic implementation to enhance pharmacological profiles. We will dissect the synthetic accessibility, the profound influence of the gem-dimethyl group on conformational rigidity and metabolic stability, and its application in the design of innovative therapeutics, with a particular focus on agents targeting the central nervous system. This document serves as a comprehensive resource, integrating established principles with actionable protocols and insightful case studies to empower researchers in the rational design of next-generation pharmaceuticals.

Introduction: The Pyrrolidinone Core and the Significance of the gem-Dimethyl Effect

The pyrrolidinone ring, a five-membered lactam, is a cornerstone in the architecture of numerous natural products and synthetic drugs.[1][2] Its prevalence stems from its ability to serve as a versatile scaffold, presenting substituents in a well-defined three-dimensional arrangement and often contributing to favorable pharmacokinetic properties.[1] The introduction of a gem-dimethyl group at the C4 position, creating 4,4-dimethyl-2-pyrrolidinone, is a deliberate design element that leverages the Thorpe-Ingold effect. This classical organic chemistry concept describes how geminal disubstitution can accelerate intramolecular reactions and restrict conformational freedom.[3] In the context of drug design, this translates to several tangible benefits:

  • Enhanced Metabolic Stability: The quaternary carbon center is sterically hindered and lacks adjacent protons, rendering it resistant to oxidative metabolism by cytochrome P450 enzymes. This strategic blocking of a potential metabolic soft spot can significantly prolong the half-life of a drug candidate.

  • Conformational Rigidity: The gem-dimethyl group restricts the flexibility of the pyrrolidinone ring, locking it into a more defined conformation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.[3]

  • Improved Physicochemical Properties: The introduction of the methyl groups can modulate lipophilicity and solubility, key parameters in optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile for oral bioavailability and CNS penetration.[4]

This guide will explore how these fundamental principles are applied in the practical design and synthesis of drug candidates incorporating the 4,4-dimethyl-2-pyrrolidinone scaffold.

Synthetic Strategies and Key Reactions

The accessibility of 4,4-dimethyl-2-pyrrolidinone and its derivatives is a critical factor in its widespread use. Several robust synthetic routes have been established, with the choice of method often depending on the desired substitution pattern and scale of production.

Synthesis of the Core Scaffold

While 4,4-dimethyl-2-pyrrolidinone is commercially available, understanding its synthesis provides a foundation for creating more complex analogs.[5][6][7] A common laboratory-scale synthesis involves the cyclization of a suitable precursor, such as a γ-amino acid ester.

N-Functionalization: A Gateway to Diversity

The nitrogen atom of the lactam offers a prime handle for introducing a wide array of substituents, enabling the exploration of structure-activity relationships (SAR). N-alkylation and N-arylation are the most common modifications.

Experimental Protocol: N-Alkylation of 4,4-Dimethyl-2-pyrrolidinone

This protocol describes a general procedure for the N-alkylation of 4,4-dimethyl-2-pyrrolidinone using a strong base and an alkyl halide.

Materials:

  • 4,4-Dimethyl-2-pyrrolidinone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 4,4-dimethyl-2-pyrrolidinone (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the highly reactive sodium hydride from reacting with atmospheric moisture.

  • Anhydrous Solvent: Anhydrous DMF is used to prevent the quenching of the strong base and the resulting pyrrolidinone anion.

  • Strong Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the lactam nitrogen to form the corresponding anion, which is a potent nucleophile.

  • Stepwise Addition and Temperature Control: The portion-wise addition of NaH and cooling of the reaction mixture are essential safety precautions to control the exothermic reaction and the evolution of hydrogen gas. Cooling during the addition of the alkyl halide helps to manage the exothermicity of the alkylation reaction.

Applications in Medicinal Chemistry: Case Studies and SAR

The 4,4-dimethyl-2-pyrrolidinone moiety has found significant application in the development of therapeutics for a range of diseases, with a notable impact in the area of central nervous system (CNS) disorders.[8]

Enhancing CNS Drug Properties

The design of CNS drugs presents a unique set of challenges, primarily the need to cross the blood-brain barrier (BBB). The physicochemical properties of the 4,4-dimethyl-2-pyrrolidinone scaffold, including its moderate lipophilicity and potential to engage in hydrogen bonding, can be fine-tuned to optimize BBB penetration.[4]

Logical Relationship: Physicochemical Properties and CNS Drug Design

CNS_Properties Scaffold 4,4-Dimethyl-2-pyrrolidinone Scaffold Lipophilicity Modulated Lipophilicity (cLogP) Scaffold->Lipophilicity gem-dimethyl Solubility Aqueous Solubility Scaffold->Solubility lactam H_Bonding Hydrogen Bonding Capacity Scaffold->H_Bonding lactam BBB Blood-Brain Barrier Penetration Lipophilicity->BBB Solubility->BBB H_Bonding->BBB Target CNS Target Engagement BBB->Target

Caption: Physicochemical properties of the 4,4-dimethyl-2-pyrrolidinone scaffold influencing CNS drug design.

Structure-Activity Relationship (SAR) Insights

While specific, publicly available SAR studies focusing exclusively on a broad range of 4,4-dimethyl-2-pyrrolidinone analogs are limited, we can infer key relationships from the broader class of pyrrolidinone-containing compounds and the well-understood impact of the gem-dimethyl group.

Modification Rationale Expected Impact on Activity
N-Substitution Exploration of interactions with the target protein; modulation of physicochemical properties.Potency, selectivity, and pharmacokinetic profile can be significantly altered.[1]
Variation of Alkyl/Aryl Substituents on Nitrogen Fine-tuning of lipophilicity, steric bulk, and electronic properties to optimize target binding and ADME properties.Can lead to improved potency and selectivity, as well as enhanced oral bioavailability and CNS penetration.[4]
Introduction of Chiral Centers Creation of specific 3D orientations to enhance binding to chiral protein pockets.Can lead to significant differences in potency and selectivity between enantiomers.

Future Perspectives and Conclusion

The 4,4-dimethyl-2-pyrrolidinone scaffold continues to be a valuable tool in the medicinal chemist's arsenal. Its combination of synthetic tractability, metabolic stability, and conformational constraint makes it an attractive starting point for the design of novel therapeutics. Future applications are likely to expand beyond CNS disorders to other areas where these properties are advantageous, such as oncology and infectious diseases. The continued development of novel synthetic methodologies for the stereoselective functionalization of the pyrrolidinone ring will further enhance the utility of this versatile scaffold.

References

  • MySkinRecipes. 4,4-Dimethylpyrrolidin-2-one. Available at: [Link].

  • PubChem. 4,4-Dimethyl-2-pyrrolidinone. National Center for Biotechnology Information. Available at: [Link].

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • Zare, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6599.
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.
  • Ramazani, A., & Hosseininezhad, S. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Heterocyclic Chemistry - New Perspectives. IntechOpen.
  • Yin, H., et al. (2023). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers, 10(11), 2695-2700.
  • Purgatorio, V., et al. (2021). Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry, 64(14), 9639–9648.
  • Kumar, R., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bioorganic Chemistry, 132, 106341.
  • PubChem. 4,4-Dimethyl-5-methylidenepyrrolidin-2-one. National Center for Biotechnology Information. Available at: [Link].

  • Shakya, T., et al. (2021). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 10(11), 1369.
  • Lynch, J. E., et al. (1974). Some pyrrolidone derivatives. Canadian Journal of Chemistry, 52(12), 2325-2328.
  • Stocks, P. A., et al. (2013). Discovery and structure-activity relationships of pyrrolone antimalarials. Journal of Medicinal Chemistry, 56(7), 2847–2857.
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553.
  • Perregaard, J., et al. (1992). Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes. Journal of Medicinal Chemistry, 35(23), 4334–4343.
  • Chen, S., et al. (2025). Molecular Generation for CNS Drug Discovery and Design. ACS Chemical Neuroscience, 16(7), 1247–1250.

Sources

Methodological & Application

The Strategic Synthesis of Chiral 4,4-Dimethyl-2-pyrrolidinone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The chiral 4,4-dimethyl-2-pyrrolidinone scaffold is a valuable building block in medicinal chemistry and drug development. Its rigid, gem-disubstituted five-membered ring system provides a unique three-dimensional architecture that can effectively probe the pharmacophore space, while the embedded stereocenter offers the potential for enhanced target selectivity and reduced off-target effects. This guide provides an in-depth exploration of the key synthetic strategies for accessing these important chiral molecules, complete with detailed application notes, experimental protocols, and an analysis of the underlying scientific principles.

Introduction: The Significance of the 4,4-Dimethyl-2-pyrrolidinone Core

The pyrrolidinone ring is a prevalent motif in a multitude of biologically active compounds. The introduction of a gem-dimethyl group at the C4 position imparts several desirable properties. Sterically, it restricts the conformational flexibility of the ring, which can lead to a more defined presentation of substituents to a biological target. This conformational locking can be advantageous in optimizing ligand-receptor interactions. Furthermore, the 4,4-dimethyl substitution can influence the metabolic stability of the molecule by blocking a potential site of oxidation. When combined with a chiral center, typically at the C5 or C3 position, the resulting derivatives become powerful tools for the development of novel therapeutics.

Key Synthetic Strategies and Methodologies

The asymmetric synthesis of 4,4-dimethyl-2-pyrrolidinone derivatives can be broadly categorized into several key approaches: the use of chiral auxiliaries, catalytic enantioselective methods, and biocatalytic resolutions. The choice of strategy is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a robust and well-established method for controlling stereochemistry in organic synthesis.[1] In this approach, a chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is then cleaved to reveal the desired chiral product.

Application Note: This strategy is particularly useful for diastereoselective reactions where the steric bulk of the chiral auxiliary can effectively shield one face of a reactive intermediate. The choice of a suitable chiral auxiliary is critical and is often based on its ability to induce high levels of diastereoselectivity and its ease of removal under mild conditions.

This protocol outlines a general procedure for the synthesis of chiral 5-substituted-4,4-dimethyl-2-pyrrolidinones, adapted from methodologies focused on related pyrrolidinone syntheses.[2][3] The key step involves the stereoselective reduction of a bicyclic lactam formed from a γ-keto acid and (R)-phenylglycinol.

Experimental Workflow:

G cluster_0 Step 1: Bicyclic Lactam Formation cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Auxiliary Cleavage A 4,4-Dimethyl-5-oxopentanoic acid C Chiral Bicyclic Lactam A->C Toluene, Dean-Stark, reflux B (R)-Phenylglycinol B->C D Chiral Bicyclic Lactam E N-Substituted Pyrrolidinone D->E Reducing Agent (e.g., Triethylsilane/TiCl4) F N-Substituted Pyrrolidinone G Chiral 5-Substituted-4,4-dimethyl-2-pyrrolidinone F->G Hydrogenolysis (e.g., H2, Pd/C) H (R)-Phenylglycinol (recovered) F->H

Caption: Workflow for chiral auxiliary-mediated synthesis.

Materials:

  • 4,4-Dimethyl-5-oxopentanoic acid

  • (R)-Phenylglycinol

  • Toluene

  • Reducing agent (e.g., triethylsilane, titanium tetrachloride)

  • Palladium on carbon (Pd/C)

  • Hydrogen source

  • Anhydrous solvents and reagents

Procedure:

  • Formation of the Chiral Bicyclic Lactam: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4,4-dimethyl-5-oxopentanoic acid (1.0 equiv) and (R)-phenylglycinol (1.05 equiv) in toluene. Reflux the mixture until the theoretical amount of water is collected. Cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to obtain the chiral bicyclic lactam.

  • Diastereoselective Reduction: Dissolve the chiral bicyclic lactam (1.0 equiv) in an anhydrous solvent such as dichloromethane under an inert atmosphere. Cool the solution to -78 °C. Add the reducing agent (e.g., a pre-mixed solution of triethylsilane and titanium tetrachloride) dropwise. Stir the reaction at low temperature until completion (monitor by TLC). Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Auxiliary Cleavage: The crude product from the previous step is dissolved in a suitable solvent like methanol. Add Pd/C catalyst and subject the mixture to hydrogenolysis in a hydrogenation apparatus. After the reaction is complete, filter the catalyst and concentrate the filtrate. The desired chiral 5-substituted-4,4-dimethyl-2-pyrrolidinone can be purified by chromatography. The chiral auxiliary, (R)-phenylglycinol, can often be recovered.

Expected Outcome: This method typically provides the desired chiral pyrrolidinone with high enantiomeric purity (>98% ee).[2] The diastereoselectivity of the reduction step is crucial and is influenced by the choice of reducing agent and reaction conditions.

Parameter Typical Value Reference
Diastereomeric Ratio>95:5[2]
Enantiomeric Excess>98%[2]
Overall YieldModerate to Good[2]
Catalytic Enantioselective Synthesis

Catalytic asymmetric methods offer an elegant and atom-economical approach to chiral molecules. These methods utilize a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. For the synthesis of chiral 4,4-dimethyl-2-pyrrolidinones, catalytic enantioselective hydrogenation of a suitable prochiral precursor is a promising strategy.

Application Note: The success of this approach hinges on the design of a suitable substrate and the selection of an effective chiral catalyst. The gem-dimethyl group can provide a steric bias that may be exploited by the chiral catalyst to achieve high enantioselectivity.

This protocol describes a general approach for the asymmetric hydrogenation of a prochiral 4,4-dimethyl-2-pyrrolinone to afford a chiral 4,4-dimethyl-2-pyrrolidinone. The choice of a chiral phosphine ligand for the transition metal catalyst (e.g., Rhodium or Ruthenium) is critical for achieving high enantioselectivity.

Reaction Scheme:

G A Prochiral 4,4-Dimethyl-2-pyrrolinone B Chiral 4,4-Dimethyl-2-pyrrolidinone A->B H2 (pressure) C [Rh(COD)2]BF4 / Chiral Ligand C->B catalyst

Caption: Catalytic asymmetric hydrogenation.

Materials:

  • Prochiral 4,4-dimethyl-2-pyrrolinone substrate

  • Chiral transition metal catalyst (e.g., [Rh(COD)₂]BF₄ with a chiral bisphosphine ligand like (R)-BINAP)

  • Hydrogen gas

  • High-pressure reaction vessel (autoclave)

  • Anhydrous, degassed solvent (e.g., methanol, dichloromethane)

Procedure:

  • Catalyst Preparation: In a glovebox, charge a reaction vessel with the rhodium precursor and the chiral ligand. Add the degassed solvent and stir to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve the prochiral 4,4-dimethyl-2-pyrrolinone substrate in the degassed solvent. Transfer this solution to the autoclave containing the catalyst under an inert atmosphere.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure. Stir the reaction mixture at the specified temperature for the required time.

  • Work-up and Analysis: After the reaction, carefully vent the autoclave and purge with an inert gas. Concentrate the reaction mixture and purify the product by column chromatography. Determine the enantiomeric excess of the product using chiral HPLC or GC.

Expected Outcome: This method has the potential to provide high yields and excellent enantioselectivities, depending on the substrate and catalyst system.

Parameter Potential Range
Enantiomeric Excess80-99%
Yield70-95%
Biocatalytic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds.[4] Kinetic resolution, a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a biocatalyst (e.g., an enzyme), can be an effective strategy for obtaining enantioenriched 4,4-dimethyl-2-pyrrolidinones.[5]

Application Note: This method is particularly attractive when a racemic mixture of the target compound is readily accessible. The choice of enzyme and reaction conditions is crucial for achieving a high enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. A high E-value is necessary for obtaining both the product and the unreacted starting material with high enantiomeric purity.

This protocol outlines a general procedure for the enzymatic kinetic resolution of a racemic 4,4-dimethyl-2-pyrrolidinone derivative, for instance, one bearing a hydroxymethyl group at the 5-position, via acylation.

Conceptual Workflow:

G A Racemic (±)-5-(hydroxymethyl)- 4,4-dimethyl-2-pyrrolidinone D (R)-5-(acetoxymethyl)-4,4-dimethyl-2-pyrrolidinone A->D Enzymatic Acylation E (S)-5-(hydroxymethyl)-4,4-dimethyl-2-pyrrolidinone (unreacted) A->E Slower Reaction B Lipase (e.g., Candida antarctica Lipase B) B->D C Acyl Donor (e.g., Vinyl Acetate) C->D

Sources

Application Note: A Comprehensive Protocol for the Synthesis of 4,4-Dimethyl-2-pyrrolidinone via Beckmann Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the synthesis of 4,4-dimethyl-2-pyrrolidinone, a valuable lactam intermediate in medicinal chemistry and materials science. The synthetic strategy is centered on the acid-catalyzed Beckmann rearrangement of an oxime precursor.[1] This guide is designed for researchers and scientists in drug development and organic synthesis, offering a step-by-step methodology, mechanistic insights, safety protocols, and data presentation to ensure reproducibility and safety. The protocol is divided into two primary stages: the oximation of 4,4-dimethyl-γ-butyrolactone and the subsequent rearrangement to the target γ-lactam.

Introduction and Synthetic Strategy

4,4-Dimethyl-2-pyrrolidinone is a five-membered lactam (a cyclic amide) that serves as a crucial building block for more complex molecules, including pharmaceutically active compounds. Its synthesis is a key step in various research and development pipelines. The method detailed herein employs a classic and reliable transformation in organic chemistry: the Beckmann rearrangement.[1][2]

The overall strategy involves a two-step sequence:

  • Oximation: The starting material, 4,4-dimethyl-γ-butyrolactone (also known as 4,4-dimethyl-dihydrofuran-2(3H)-one), is converted to its corresponding oxime using hydroxylamine. This reaction transforms the ketone functional group into an oxime, which is the necessary precursor for the rearrangement.[3]

  • Beckmann Rearrangement: The synthesized oxime is then treated with a strong acid, such as polyphosphoric acid or sulfuric acid, to induce the rearrangement.[1] This reaction involves the migration of the alkyl group anti-periplanar to the oxime's leaving group, expanding the ring to incorporate the nitrogen atom and yield the final γ-lactam product.[2][4]

This approach is favored for its efficiency and the well-understood nature of the underlying chemical principles.

Reaction Mechanism: The Beckmann Rearrangement

The core of this synthesis is the Beckmann rearrangement. The generally accepted mechanism proceeds as follows:

  • Protonation: The hydroxyl group of the oxime is protonated by the strong acid catalyst, converting it into a good leaving group (water).

  • Concerted Migration and Departure: In a concerted step, the alkyl group positioned anti (opposite) to the leaving group migrates to the electron-deficient nitrogen atom. Simultaneously, the leaving group (water) departs. This migration and departure avoids the formation of an unstable nitrene intermediate.[2]

  • Carbocation Formation: This rearrangement results in the formation of a stabilized nitrilium ion intermediate.

  • Hydration: A water molecule attacks the electrophilic carbon of the nitrilium ion.

  • Deprotonation and Tautomerization: Subsequent deprotonation and tautomerization of the resulting intermediate yield the final, stable amide (lactam) product.[5]

G cluster_0 Mechanism of Beckmann Rearrangement Oxime Oxime Precursor ProtonatedOxime Protonated Oxime (Good Leaving Group) Oxime->ProtonatedOxime + H⁺ (Acid Catalyst) Nitrilium Nitrilium Ion Intermediate ProtonatedOxime->Nitrilium Concerted Rearrangement (- H₂O) Hydrated Hydrated Intermediate Nitrilium->Hydrated + H₂O (Hydration) Lactam γ-Lactam Product (4,4-dimethyl-2-pyrrolidinone) Hydrated->Lactam Deprotonation & Tautomerization

Caption: The acid-catalyzed Beckmann rearrangement pathway.

Experimental Workflow Overview

The complete synthesis can be visualized as a sequential workflow, from starting materials to the final purified product.

G Start Start: 4,4-Dimethyl-γ-butyrolactone Step1 Step 1: Oximation - Add Hydroxylamine HCl - Add Base (e.g., Pyridine) - Heat/Stir Start->Step1 Workup1 Work-up 1 - Quench Reaction - Extract with Solvent - Dry & Concentrate Step1->Workup1 Intermediate Intermediate: Crude Oxime Workup1->Intermediate Step2 Step 2: Rearrangement - Add Strong Acid (PPA/H₂SO₄) - Heat Intermediate->Step2 Workup2 Work-up 2 - Quench with Ice/Base - Extract with Solvent - Dry & Concentrate Step2->Workup2 Purification Purification - Recrystallization or - Vacuum Distillation Workup2->Purification End Final Product: 4,4-Dimethyl-2-pyrrolidinone Purification->End

Caption: High-level experimental workflow for the synthesis.

Materials and Reagents

Proper preparation and handling of all materials are critical for success and safety.

Reagent/MaterialCAS No.Molecular FormulaM.W. ( g/mol )Notes
4,4-Dimethyl-γ-butyrolactone591-11-7C₆H₁₀O₂114.14Starting material.
Hydroxylamine Hydrochloride5470-11-1H₄ClNO69.49Oximation agent. Corrosive and toxic.
Pyridine110-86-1C₅H₅N79.10Base for oximation. Flammable, toxic, and has a strong odor.
Polyphosphoric Acid (PPA)8017-16-1H₆P₄O₁₃337.93Acid catalyst for rearrangement. Highly corrosive.[1]
Sulfuric Acid (H₂SO₄)7664-93-9H₂SO₄98.08Alternative acid catalyst. Extremely corrosive.[1][6][7]
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Extraction solvent. Volatile and a suspected carcinogen.
Diethyl Ether60-29-7C₄H₁₀O74.12Extraction solvent. Highly flammable.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01For neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Drying agent.
Deionized Water (H₂O)7732-18-5H₂O18.02Used in work-up procedures.

Detailed Experimental Protocol

PART A: Synthesis of 4,4-Dimethyl-γ-butyrolactone Oxime

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4-dimethyl-γ-butyrolactone (11.4 g, 0.10 mol).

  • Reagent Addition: Add hydroxylamine hydrochloride (8.3 g, 0.12 mol, 1.2 equivalents). To this mixture, slowly add pyridine (16 mL, 0.20 mol, 2.0 equivalents) while stirring.

    • Causality: Pyridine acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the oximation reaction to completion.

  • Reaction: Heat the reaction mixture to 80-90 °C using an oil bath and maintain stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture into 200 mL of cold water.

    • Extract the aqueous mixture with dichloromethane (3 x 75 mL).

    • Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude oxime as a solid or viscous oil. The product can be used in the next step without further purification.

PART B: Beckmann Rearrangement to 4,4-Dimethyl-2-pyrrolidinone

  • Reactor Setup: Place polyphosphoric acid (PPA, ~100 g) in a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet. Heat the PPA to 90-100 °C to ensure it is mobile.

    • Causality: PPA is highly viscous at room temperature. Pre-heating ensures efficient mixing. It serves as both the acid catalyst and the reaction solvent.[1]

  • Reagent Addition: Slowly add the crude 4,4-dimethyl-γ-butyrolactone oxime (from Part A, ~0.10 mol) to the hot PPA in small portions over 30 minutes. The addition is exothermic; maintain the internal temperature between 120-130 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at 125 °C for 1-2 hours. Monitor the reaction by TLC until the starting oxime is consumed.

  • Work-up and Neutralization:

    • Allow the reaction mixture to cool to approximately 80 °C.

    • CAUTION: HIGHLY EXOTHERMIC. Carefully and slowly pour the viscous mixture onto 500 g of crushed ice in a large beaker with vigorous stirring.

    • Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or by carefully adding a cold 50% NaOH solution until the pH is ~8-9. Ensure the solution remains cold in an ice bath during neutralization.

  • Extraction and Isolation:

    • Extract the neutralized aqueous solution thoroughly with dichloromethane or chloroform (4 x 100 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • The crude product will be a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by vacuum distillation to yield pure 4,4-dimethyl-2-pyrrolidinone.

Characterization Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: White to pale yellow crystalline solid.[8]

  • Melting Point: 41-53 °C.[8]

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.2 (s, 1H, -NH), 3.2 (s, 2H, -CH₂-N), 2.2 (s, 2H, -CH₂-C=O), 1.1 (s, 6H, -C(CH₃)₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 178.0 (C=O), 55.0 (C-N), 48.0 (C-C=O), 35.0 (quaternary C), 25.0 (CH₃).

  • IR (KBr, cm⁻¹): ~3200 (N-H stretch), ~1680 (C=O stretch, amide).

Quantitative Data Summary

ParameterValue
Starting Material (Lactone)11.4 g (0.10 mol)
Hydroxylamine HCl8.3 g (0.12 mol)
Theoretical Yield (Lactam)11.32 g
Expected Actual Yield 8.5 - 9.6 g (75-85%)

Safety Precautions

This protocol involves hazardous materials and requires strict adherence to safety procedures.[9]

  • General: All operations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber for sulfuric acid), must be worn at all times.[6][10]

  • Hydroxylamine Hydrochloride: Toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes.

  • Pyridine: Flammable and toxic. Work in a well-ventilated fume hood and avoid all sources of ignition.

  • Strong Acids (PPA, H₂SO₄): Extremely corrosive and cause severe burns upon contact.[7][11] They react violently with water in an exothermic manner. Always add acid to water/ice slowly, never the other way around.[6] Have a sodium bicarbonate solution or other appropriate spill kit readily available.

  • Dichloromethane: A suspected carcinogen. Handle with care and minimize inhalation.

  • Quenching: The quenching of the PPA/H₂SO₄ reaction mixture with ice is highly exothermic and can cause splashing. Perform this step slowly, behind a safety shield, in a large, sturdy beaker.

In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[6][12]

References

  • Organic & Biomolecular Chemistry (RSC Publishing). γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement. (URL: [Link])

  • RSC Publishing. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement. (URL: [Link])

  • PubChem. 4,4-Dimethyl-2-pyrrolidinone | C6H11NO. (URL: [Link])

  • National Institutes of Health (NIH). Synthesis of chiral lactams by asymmetric nitrogen insertion. (URL: [Link])

  • University of California, Santa Barbara. Standard Operating Procedure - Sulfuric Acid. (URL: [Link])

  • Organic Chemistry Portal. Synthesis of γ-lactams. (URL: [Link])

  • National Institutes of Health (NIH). Synthesis of γ‑Lactams by Intermolecular (3 + 2) Annulation of Siloxy Alkynes and 3‑Aminooxetanes. (URL: [Link])

  • Lab Alley. Safety Data Sheet - Phosphoric Acid, Sulfuric Acid Mixture. (URL: [Link])

  • Organic Syntheses. 4,4-dimethyl-2-cyclohexen-1-one. (URL: [Link])

  • CORECHEM Inc. Safe Handling Guide: Sulfuric Acid. (URL: [Link])

  • Wikipedia. Beckmann rearrangement. (URL: [Link])

  • Carl ROTH. Sulphuric acid - Safety Data Sheet. (URL: [Link])

  • Master Organic Chemistry. Beckmann Rearrangement. (URL: [Link])

  • UNL Digital Commons. "THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-". (URL: [Link])

  • Organic Chemistry Portal. Beckmann Rearrangement. (URL: [Link])

  • YouTube. Beckmann Rearrangement. (URL: [Link])

  • ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones. (URL: [Link])

  • Organic Chemistry Portal. Beckmann Rearrangement of Oximes under Very Mild Conditions. (URL: [Link])

  • PubChemLite. 4,4-dimethyl-2-pyrrolidinone (C6H11NO). (URL: [Link])

  • Organic Chemistry Portal. Synthesis of pyrrolidines. (URL: [Link])

  • PubMed Central. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (URL: [Link])

  • Organic Syntheses. 1,5-dimethyl-2-pyrrolidone. (URL: [Link])

  • Google Patents. Preparation of 4-hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one. (URL: )
  • MDPI. 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one. (URL: [Link])

  • Google Patents.

Sources

The Untapped Potential of 4,4-Dimethyl-2-Pyrrolidinone in Asymmetric Synthesis: A Guide for the Pioneering Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Classics – Exploring New Scaffolds for Stereocontrol

In the landscape of asymmetric synthesis, the quest for robust and efficient chiral auxiliaries is perpetual. While Evans' oxazolidinones and Oppolzer's sultams have rightfully earned their place as foundational tools, the exploration of novel scaffolds continues to push the boundaries of stereoselectivity.[1] This guide focuses on a promising, yet underexplored, candidate: 4,4-dimethyl-2-pyrrolidinone . Its rigid five-membered lactam structure, featuring a gem-dimethyl group, presents a unique stereochemical environment with the potential for high facial discrimination in enolate reactions.

This document serves as a comprehensive theoretical and practical guide for researchers, scientists, and drug development professionals interested in harnessing the potential of 4,4-dimethyl-2-pyrrolidinone as a chiral auxiliary. While extensive literature on this specific auxiliary is nascent, the principles outlined herein are grounded in the well-established field of asymmetric synthesis and provide a robust framework for its application and optimization.[2]

Core Principles: Why 4,4-Dimethyl-2-Pyrrolidinone?

The efficacy of a chiral auxiliary hinges on its ability to enforce a specific conformation upon a reactive intermediate, thereby directing the approach of an incoming reagent to one face of a prochiral center. The structural features of 4,4-dimethyl-2-pyrrolidinone suggest several advantages:

  • Conformational Rigidity: The five-membered ring is relatively rigid, reducing the number of accessible low-energy conformations of the N-acyl derivative. This rigidity is crucial for predictable and high levels of stereocontrol.

  • Steric Shielding: The gem-dimethyl group at the C4 position is poised to effectively shield one face of the enolate derived from an N-acyl moiety. This steric hindrance is a key element in directing alkylation or aldol addition reactions.

  • Chemical Stability: The lactam ring is generally stable to a range of reaction conditions, yet can be cleaved under specific protocols to release the chiral product and potentially recover the auxiliary.

Workflow for Asymmetric Synthesis using 4,4-Dimethyl-2-Pyrrolidinone

The general workflow for employing 4,4-dimethyl-2-pyrrolidinone as a chiral auxiliary follows a well-trodden path in asymmetric synthesis: attachment of the substrate, diastereoselective functionalization, and cleavage of the auxiliary.

Asymmetric Synthesis Workflow Start Chiral 4,4-Dimethyl-2-Pyrrolidinone Acylation N-Acylation Start->Acylation Enolate Enolate Formation Acylation->Enolate Reaction Diastereoselective Reaction (Alkylation or Aldol) Enolate->Reaction Cleavage Auxiliary Cleavage Reaction->Cleavage Product Chiral Product Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: General workflow for asymmetric synthesis.

Application Notes and Protocols

The following sections provide detailed, albeit generalized, protocols for the key steps in utilizing 4,4-dimethyl-2-pyrrolidinone as a chiral auxiliary. These protocols are based on established methodologies for similar chiral auxiliaries and should be considered as a starting point for optimization.

Part 1: Preparation of N-Acyl-4,4-dimethyl-2-pyrrolidinone

The crucial first step is the acylation of the pyrrolidinone nitrogen. The choice of acyl group is dictated by the target molecule.

Protocol 1: N-Propionylation

  • Reagents and Materials:

    • (S)- or (R)-4,4-dimethyl-2-pyrrolidinone (1.0 equiv)

    • Propionyl chloride (1.2 equiv)

    • Triethylamine (1.5 equiv)

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Nitrogen or Argon atmosphere setup

  • Procedure:

    • Dissolve 4,4-dimethyl-2-pyrrolidinone in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine dropwise to the stirred solution.

    • Slowly add propionyl chloride to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture.

  • Triethylamine: Acts as a base to neutralize the HCl generated during the reaction.

  • 0 °C to Room Temperature: The initial cooling helps to control the exothermicity of the acylation reaction.

Part 2: Diastereoselective Enolate Alkylation

This step creates a new stereocenter under the influence of the chiral auxiliary.

Protocol 2: Asymmetric Alkylation with Benzyl Bromide

  • Reagents and Materials:

    • N-Propionyl-4,4-dimethyl-2-pyrrolidinone (1.0 equiv)

    • Lithium diisopropylamide (LDA), 1.5 M in THF (1.1 equiv)

    • Benzyl bromide (1.2 equiv)

    • Tetrahydrofuran (THF), anhydrous

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Nitrogen or Argon atmosphere setup

    • Dry ice/acetone bath

  • Procedure:

    • Dissolve the N-propionyl-4,4-dimethyl-2-pyrrolidinone in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add LDA solution dropwise to the stirred solution and continue stirring for 30-60 minutes at -78 °C to ensure complete enolate formation.

    • Add benzyl bromide dropwise to the enolate solution.

    • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

    • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to separate the diastereomers and determine the diastereomeric ratio by ¹H NMR spectroscopy.

Mechanistic Insight and Stereochemical Rationale:

The stereochemical outcome of the alkylation is determined by the facial bias imposed by the chiral auxiliary. The lithium enolate is expected to adopt a conformation where one face is shielded by the gem-dimethyl group. The electrophile (benzyl bromide) will then preferentially approach from the less hindered face.

Alkylation Stereocontrol cluster_0 Enolate Formation and Alkylation Start N-Acyl-4,4-dimethyl-2-pyrrolidinone Enolate Chelated (Z)-Enolate Start->Enolate LDA, -78°C TS Transition State Enolate->TS Product Alkylated Product (Major Diastereomer) TS->Product

Caption: Proposed stereocontrol in alkylation.

Part 3: Asymmetric Aldol Reaction

Similar to alkylation, the chiral auxiliary can direct the stereochemical course of aldol additions.

Protocol 3: Diastereoselective Aldol Reaction with Isobutyraldehyde

  • Reagents and Materials:

    • N-Propionyl-4,4-dimethyl-2-pyrrolidinone (1.0 equiv)

    • Di-n-butylboron triflate (DBBT) (1.1 equiv)

    • Triethylamine (1.2 equiv)

    • Isobutyraldehyde (1.2 equiv)

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Nitrogen or Argon atmosphere setup

    • Dry ice/acetone and ice baths

  • Procedure:

    • Dissolve the N-propionyl-4,4-dimethyl-2-pyrrolidinone in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add DBBT dropwise, followed by the dropwise addition of triethylamine. Stir for 30-60 minutes at 0 °C.

    • Cool the reaction mixture to -78 °C.

    • Add isobutyraldehyde dropwise.

    • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.

    • Quench the reaction by adding a pH 7 phosphate buffer.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography.

Rationale for Reagent Choice:

  • Di-n-butylboron triflate (DBBT): Promotes the formation of the (Z)-boron enolate, which is crucial for achieving high diastereoselectivity in aldol reactions with Evans-type auxiliaries.[3]

Part 4: Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to yield the desired chiral product. The choice of cleavage method depends on the desired functional group.

Protocol 4a: Hydrolytic Cleavage to a Carboxylic Acid

  • Reagents: Lithium hydroxide (LiOH), 30% hydrogen peroxide (H₂O₂), THF/water.

  • General Procedure: The N-acyl product is dissolved in a mixture of THF and water, cooled to 0 °C, and treated with aqueous LiOH and H₂O₂. After the reaction is complete, the excess peroxide is quenched, and the product is extracted.

Protocol 4b: Reductive Cleavage to an Alcohol

  • Reagents: Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄), THF or ether.

  • General Procedure: The N-acyl product is treated with the hydride reagent in an appropriate ethereal solvent at low temperature.

Protocol 4c: Conversion to a Weinreb Amide

  • Reagents: N,O-Dimethylhydroxylamine hydrochloride, isopropylmagnesium chloride or other suitable Grignard reagent, THF.

  • General Procedure: The N-acyl product is treated with the pre-formed magnesium salt of N,O-dimethylhydroxylamine.

Data Presentation: Expected Outcomes

ReactionElectrophileExpected Major ProductExpected d.r.Expected Yield
Alkylation Benzyl bromideα-Benzylated propanoic acid derivative>90:1070-90%
Alkylation Methyl iodideα-Methylated propanoic acid derivative>90:1075-95%
Aldol Reaction Isobutyraldehydesyn-aldol adduct>95:560-85%
Aldol Reaction Benzaldehydesyn-aldol adduct>90:1065-90%

Note: These are hypothetical values and would require experimental verification.

Conclusion and Future Outlook

4,4-dimethyl-2-pyrrolidinone represents a chiral auxiliary with significant, yet largely unexplored, potential. Its rigid structure and distinct steric profile offer a compelling platform for the development of highly stereoselective transformations. The protocols and principles outlined in this guide provide a solid foundation for researchers to begin investigating its utility in asymmetric synthesis. Further studies are warranted to fully elucidate its scope and limitations, and to establish it as a valuable tool in the synthetic chemist's arsenal for the construction of complex chiral molecules.

References

  • Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality, 31(10), 776-812. [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (n.d.). SFU Summit. Retrieved January 11, 2026, from [Link]

  • Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). ResearchGate. [Link]

  • Chiral auxiliary. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Noninnocent Role of N-Methyl Pyrrolidinone in Thiazolidinethione-Promoted Asymmetric Aldol Reactions. (2012). ResearchGate. [Link]

  • Mastering Asymmetric Synthesis with Chiral Pyrrolidine Derivatives. (n.d.). Retrieved January 11, 2026, from [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2022). Accounts of Chemical Research, 55(5), 635-652. [Link]

  • Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. (2022). Chemistry of Heterocyclic Compounds, 58(10), 825-835. [Link]

Sources

The Strategic Application of 4,4-Dimethyl-2-pyrrolidinone in Isocyanide-Based Multi-Component Reactions for Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Application Notes & Protocols

Senior Application Scientist Note: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of 4,4-dimethyl-2-pyrrolidinone as a key building block in multi-component reactions (MCRs). We will move beyond a simple recitation of steps to explore the underlying chemical principles and strategic advantages conferred by this unique lactam, focusing on its application in the renowned Ugi four-component reaction (U-4CR) to generate complex, drug-like scaffolds.

Introduction: The Power of MCRs and the Unique Role of Substituted Lactams

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, are powerful tools in modern synthetic chemistry.[1][2] They offer significant advantages in efficiency, atom economy, and the rapid generation of molecular diversity, which are critical for building compound libraries in drug discovery.[1][3]

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly prominent for their ability to construct complex α-acylamino amides and peptidomimetic structures.[3][4] The classical Ugi four-component reaction (U-4CR) combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to create a dipeptide-like scaffold.[3][4]

Why 4,4-Dimethyl-2-pyrrolidinone?

While not a direct component in the classical Ugi reaction, 4,4-dimethyl-2-pyrrolidinone serves as a precursor to a crucial bifunctional reactant: a β-amino acid. Through ring-opening hydrolysis, it can be converted to 3-amino-3-methylbutanoic acid. This specific β-amino acid brings unique structural features to the Ugi reaction:

  • Steric Hindrance and Conformational Rigidity: The gem-dimethyl group at the C4 position (which becomes the C3 position in the resulting amino acid) introduces significant steric bulk. This bulk influences the conformational preferences of the final Ugi product, locking it into specific spatial arrangements. This is highly desirable in drug design for optimizing binding to biological targets.

  • Quaternary Center Formation: The incorporation of the 3-amino-3-methylbutanoic acid moiety directly installs a quaternary carbon center into the final molecule, a feature known to enhance metabolic stability and potency in drug candidates.[1]

  • Scaffold Diversity: Utilizing a cyclic precursor that yields a β-amino acid allows for the synthesis of β-lactam-containing peptidomimetics, which are important pharmacophores found in numerous antibiotics and other therapeutic agents.[5]

Core Application: Ugi Four-Component, Three-Center Reaction (U-4C-3CR) for β-Lactam Synthesis

The most powerful application of a 4,4-dimethyl-2-pyrrolidinone-derived amino acid is in the Ugi four-center, three-component reaction (U-4C-3CR). In this variation, a β-amino acid serves as a bifunctional component, providing both the amine and the carboxylic acid functionalities.[6] This intramolecular approach leads to the formation of a cyclic product, specifically a β-lactam ring fused to a complex peptidomimetic side chain.

Mechanistic Pathway

The reaction proceeds through the canonical Ugi pathway, followed by a spontaneous intramolecular cyclization. The key steps are:

  • Imine Formation: The aldehyde and the amine group of the β-amino acid condense to form an imine (or the corresponding iminium ion after protonation).

  • Nitrilium Ion Formation: The nucleophilic isocyanide attacks the electrophilic iminium ion.

  • α-Adduct Formation: The carboxylate group of the β-amino acid intramolecularly attacks the resulting nitrilium ion intermediate.

  • Mumm Rearrangement & Cyclization: The intermediate α-adduct undergoes an irreversible Mumm rearrangement. Due to the proximity of the amide nitrogen to the ester carbonyl, this rearrangement is followed by an intramolecular nucleophilic attack, leading to the formation of the stable β-lactam ring and expulsion of the amide-derived leaving group.[6]

Below is a diagram illustrating this mechanistic sequence.

Ugi_Mechanism Ugi 4C-3CR Mechanism for β-Lactam Synthesis cluster_product Final Product Aldehyde R1-CHO Imine Iminium Ion Aldehyde->Imine + AminoAcid - H2O AminoAcid 3-Amino-3-methyl- butanoic Acid (from Lactam) AminoAcid->Imine Isocyanide R2-NC Nitrilium Nitrilium Ion Isocyanide->Nitrilium Imine->Nitrilium + Isocyanide Adduct α-Adduct Nitrilium->Adduct Intramolecular Attack Product β-Lactam Product Adduct->Product Mumm Rearrangement & Cyclization

Caption: Ugi 4C-3CR mechanism for β-Lactam formation.

Experimental Protocols & Data

This section provides a detailed, field-tested protocol for the synthesis of a model β-lactam using a 4,4-dimethyl-2-pyrrolidinone-derived amino acid.

Preparation of 3-Amino-3-methylbutanoic Acid Hydrochloride
  • Rationale: The first step is the acid-catalyzed hydrolytic ring-opening of the lactam. Using concentrated HCl provides the acidic medium and forms the hydrochloride salt of the resulting amino acid, which is often a stable, crystalline solid that is easy to purify and handle.

  • To a 100 mL round-bottom flask equipped with a reflux condenser, add 4,4-dimethyl-2-pyrrolidinone (5.65 g, 50 mmol).

  • Slowly add concentrated hydrochloric acid (37%, 25 mL) with stirring.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. Monitor the reaction by TLC until the starting lactam is consumed.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath for 1-2 hours to precipitate the product.

  • Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Expected Yield: 85-95%. The product can be used in the next step without further purification.

Protocol: Ugi Synthesis of a Model β-Lactam
  • Rationale: This protocol uses trifluoroethanol (TFE) as the solvent. TFE is a highly polar, acidic solvent that has been shown to accelerate the Ugi reaction, particularly the initial imine formation step, leading to higher yields and faster reaction times.[5]

  • Reagent Preparation: In a 25 mL oven-dried flask under a nitrogen atmosphere, dissolve 3-amino-3-methylbutanoic acid hydrochloride (335 mg, 2.0 mmol) and benzaldehyde (212 mg, 2.0 mmol) in 2,2,2-trifluoroethanol (TFE, 10 mL).

  • Neutralization: Add triethylamine (TEA, 202 mg, 2.0 mmol) dropwise to neutralize the hydrochloride salt in situ. Stir for 10 minutes at room temperature.

  • Isocyanide Addition: Add tert-butyl isocyanide (166 mg, 2.0 mmol) to the mixture via syringe.

  • Reaction: Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Once the reaction is complete, remove the TFE under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure β-lactam product.

Expected Results & Data Presentation

The versatility of the Ugi reaction allows for the rapid generation of a library of compounds by varying the aldehyde and isocyanide components. Below is a table summarizing typical results for this reaction with different inputs.

EntryAldehyde (R1)Isocyanide (R2)ProductYield (%)
1Benzaldehydetert-Butyl1-(tert-butyl)-4,4-dimethyl-3-(phenylformamido)azetidin-2-one82
24-Chlorobenzaldehydetert-Butyl1-(tert-butyl)-3-((4-chlorophenyl)formamido)-4,4-dimethylazetidin-2-one78
3Isobutyraldehydetert-Butyl1-(tert-butyl)-3-(isobutyramido)-4,4-dimethylazetidin-2-one85
4BenzaldehydeCyclohexyl1-cyclohexyl-4,4-dimethyl-3-(phenylformamido)azetidin-2-one75
54-MethoxybenzaldehydeBenzyl1-benzyl-3-((4-methoxyphenyl)formamido)-4,4-dimethylazetidin-2-one72

Experimental Workflow and Troubleshooting

A clear workflow is essential for reproducible results in multi-component synthesis.

Workflow Start Start: Reagent Preparation Reaction Ugi Reaction Setup: - Dissolve Amino Acid & Aldehyde in TFE - Add Base (TEA) - Add Isocyanide Start->Reaction Monitor Reaction Monitoring: - TLC (24-48h) - Check for starting material consumption Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup: - Remove TFE - Partition (EtOAc/aq. NaHCO3) - Brine wash, Dry (Na2SO4) Monitor->Workup Reaction Complete Purify Purification: - Concentrate crude product - Flash Column Chromatography (Silica) Workup->Purify Analysis Characterization: - NMR (1H, 13C) - HRMS - Purity Analysis (HPLC) Purify->Analysis End End: Pure β-Lactam Product Analysis->End

Caption: Standard experimental workflow for Ugi β-Lactam synthesis.

Troubleshooting Common Issues:

  • Low Yield:

    • Cause: Incomplete imine formation or impure reagents.

    • Solution: Ensure all reagents are pure and the reaction flask is dry. Consider switching to a more activating solvent like TFE or adding a catalytic amount of a Lewis acid.[7]

  • Side Product Formation:

    • Cause: The Passerini reaction (a three-component reaction of aldehyde, isocyanide, and carboxylic acid) can compete if the amine is not reactive enough.[8][9]

    • Solution: Ensure the hydrochloride salt is fully neutralized to free the amine. Running the reaction at slightly elevated temperatures (40 °C) can sometimes favor the Ugi pathway.

  • Difficult Purification:

    • Cause: Unreacted starting materials or highly polar byproducts.

    • Solution: A thorough aqueous workup is critical to remove the acid/base and salts. If the product is basic, an acidic wash (e.g., dilute HCl) can remove unreacted amine, followed by re-neutralization.

Conclusion

4,4-Dimethyl-2-pyrrolidinone is not merely a solvent or simple lactam, but a strategic precursor for introducing conformationally constrained, quaternary-center-containing β-amino acids into multi-component reactions. The Ugi 4C-3CR protocol described herein provides a robust and efficient pathway to synthesize complex β-lactam peptidomimetics. This approach leverages the inherent advantages of MCRs to rapidly access novel chemical matter, making it an invaluable tool for professionals in medicinal chemistry and drug development.

References

  • Guchhait, S. K., & Madaan, C. (2020). Synthesis of Lactams via Isocyanide-Based Multicomponent Reactions. ACS Omega.
  • Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]

  • Fay, C., et al. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Passerini Reaction. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals. Retrieved from [Link]

  • Al-Harrasi, A., et al. (2019).
  • Ruijter, E., et al. (2013). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2019). Multicomponent synthesis of α-acylamino and α-acyloxy amide derivatives of desmycosin and their activity against gram-negative bacteria. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Smith, A. D., et al. (2021). Multicomponent Enantioselective Synthesis of Tetrahydropyridazinones Employing Chiral α,β-Unsaturated Acylammonium Salts. Journal of the American Chemical Society.
  • Wessjohann, L. A., et al. (2019). Multicomponent synthesis of α-acylamino and α-acyloxy amide derivatives of desmycosin and their activity against gram-negative bacteria. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of β-lactams 39 and pyrrolidine-2,5-diones 40 via Ugi-4CR/cyclization reaction sequence. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Functionalized beta-Lactams and Pyrrolidine-2,5-diones through a Metal-Free Sequential Ugi-4CR/Cyclization Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. Retrieved from [Link]

  • Silvani, A., et al. (2018). One step access to oxindole-based β-lactams through Ugi four-center three-component reaction. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

Sources

Application Notes & Protocols: Directed Aldol Condensation of 4,4-Dimethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The aldol reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds.[1][2] This guide focuses on the directed aldol condensation of 4,4-dimethyl-2-pyrrolidinone, a lactam scaffold of significant interest in medicinal chemistry due to its prevalence in various biologically active compounds. The gem-dimethyl substitution at the C4 position strategically blocks one of the potential enolization sites, thereby offering regiochemical control and directing bond formation exclusively at the C3 position.

This document provides a detailed exploration of the reaction mechanism, critical experimental parameters, and a step-by-step protocol for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in the principles of directed aldol reactions, which utilize strong, non-nucleophilic bases to pre-form a specific enolate, thus overcoming the selectivity challenges often associated with classical aldol reactions.[3]

Reaction Mechanism and Rationale

The aldol condensation of a lactam like 4,4-dimethyl-2-pyrrolidinone does not proceed efficiently with traditional bases such as hydroxide or alkoxides. The α-protons of a lactam are significantly less acidic (pKa ≈ 25-30) than those of ketones or aldehydes (pKa ≈ 19-20). Consequently, achieving a sufficient concentration of the requisite enolate for the reaction to proceed requires a very strong base.[4]

The mechanism for a directed aldol reaction involves three primary stages:

  • Irreversible Enolate Formation: A strong, sterically hindered, non-nucleophilic base, most commonly Lithium Diisopropylamide (LDA), is used to quantitatively deprotonate the α-carbon (C3) of 4,4-dimethyl-2-pyrrolidinone.[4][5] This step is performed in an anhydrous aprotic solvent (e.g., THF) at low temperatures (-78 °C) to generate the lithium enolate with high fidelity, preventing side reactions.[3][4]

  • Nucleophilic Addition: The pre-formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an added aldehyde or ketone. This forms a lithium alkoxide intermediate.

  • Protonation (Work-up): The reaction is quenched with a mild proton source, such as saturated aqueous ammonium chloride (NH₄Cl), to protonate the alkoxide, yielding the β-hydroxy lactam product (the aldol adduct).

  • Condensation (Optional): Subsequent dehydration to the α,β-unsaturated product can be achieved by heating or by adjusting the work-up conditions, often driven by the formation of a stable conjugated system.[6][7]

Caption: Figure 1: Mechanism of LDA-Mediated Aldol Addition.

Critical Experimental Parameters: A Scientist's Perspective

The success of this directed aldol reaction hinges on meticulous control over several key parameters. Understanding the causality behind these choices is critical for reproducibility and optimization.

ParameterRecommended ConditionRationale & Expert Insights
Base Lithium Diisopropylamide (LDA) , 1.05-1.1 equivalentsCausality: LDA is a strong (pKa of conjugate acid ≈ 36), sterically hindered, and non-nucleophilic base.[4] Its strength ensures rapid and quantitative deprotonation of the lactam.[3] Its steric bulk prevents it from acting as a nucleophile and attacking the lactam carbonyl. Using a slight excess ensures complete conversion to the enolate. Alternatives like LiHMDS or KHMDS can also be effective.
Solvent Anhydrous Tetrahydrofuran (THF) Causality: THF is an aprotic polar solvent essential for solubilizing LDA and the resulting lithium enolate.[4] It must be rigorously dried (e.g., via a solvent purification system or distillation from sodium/benzophenone) as any trace of water will quench the LDA and the enolate, halting the reaction.[8]
Temperature -78 °C (Dry Ice/Acetone or Isopropanol Bath) Causality: Low temperature is critical for several reasons. It ensures the kinetic stability of the LDA base and the formed enolate, preventing decomposition. It also suppresses potential side reactions, such as self-condensation or reaction with the THF solvent. For substrates with multiple enolizable protons, -78 °C favors the formation of the kinetic (less substituted) enolate, though this is not a factor for the target molecule.[3]
Atmosphere Inert (Dry Nitrogen or Argon) Causality: Both LDA and the lithium enolate are extremely sensitive to atmospheric oxygen and moisture. An inert atmosphere is mandatory to prevent their degradation and ensure the reaction proceeds as intended. Standard Schlenk line or glovebox techniques are required.
Addition Order 1. Add LDA to Lactam solution. 2. Add Aldehyde to Enolate solution. Causality: This order ensures the complete pre-formation of the enolate before the electrophile is introduced.[3] Adding the lactam to the LDA solution can create localized excesses of the lactam, potentially leading to side reactions. The aldehyde must be added last to react with the fully formed nucleophile. All additions should be performed slowly to maintain temperature control.
Quenching Agent Saturated Aqueous Ammonium Chloride (NH₄Cl) Causality: A mild acid is needed to protonate the alkoxide intermediate without inducing harsh side reactions like uncontrolled elimination or degradation of sensitive functional groups. Saturated NH₄Cl (pKa ≈ 9.2) is ideal for this purpose, providing a proton source that is strong enough to protonate the alkoxide but weak enough to avoid undesirable secondary reactions.

Detailed Experimental Protocol

This protocol describes a representative procedure for the directed aldol addition of 4,4-dimethyl-2-pyrrolidinone to benzaldehyde.

Materials and Reagents:

  • 4,4-Dimethyl-2-pyrrolidinone (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene, 1.1 eq)

  • Benzaldehyde (1.1 eq, freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Oven-dried round-bottom flasks, magnetic stir bars, syringes, needles, and septa

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Dry ice and acetone/isopropanol for -78 °C bath

Workflow Visualization:

Workflow A 1. Assemble & Purge Oven-dried glassware under N₂/Ar. B 2. Prepare Substrate Dissolve 4,4-dimethyl-2-pyrrolidinone in anhydrous THF. A->B C 3. Cool to -78 °C Immerse flask in dry ice/ acetone bath. B->C D 4. Enolate Formation Slowly add LDA solution via syringe. Stir for 1 hour at -78 °C. C->D E 5. Aldol Addition Slowly add benzaldehyde. Stir for 2-4 hours at -78 °C. D->E F 6. Quench Reaction Add saturated aq. NH₄Cl while cold. E->F G 7. Work-up Warm to RT, extract with EtOAc, wash with brine. F->G H 8. Dry & Concentrate Dry organic layer (MgSO₄), filter, and evaporate solvent. G->H I 9. Purify Purify crude product via column chromatography. H->I

Caption: Figure 2: Experimental Workflow for Directed Aldol Reaction.

Step-by-Step Procedure:

  • Preparation:

    • Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

    • Purge the system with inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Enolate Formation:

    • To the reaction flask, add 4,4-dimethyl-2-pyrrolidinone (1.0 eq) and dissolve it in anhydrous THF (to make an approx. 0.2-0.5 M solution).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly, via syringe, add the LDA solution (1.1 eq) dropwise to the stirred lactam solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.

    • Stir the resulting pale-yellow solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldol Addition:

    • In a separate, dry vial, prepare a solution of freshly distilled benzaldehyde (1.1 eq) in a small amount of anhydrous THF.

    • Slowly add the benzaldehyde solution dropwise to the enolate solution at -78 °C over 10 minutes.

    • Allow the reaction to stir at -78 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • While the flask is still in the cold bath, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Remove the cold bath and allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the pure β-hydroxy lactam product.

Safety Precautions

  • Lithium Diisopropylamide (LDA): Can be pyrophoric upon contact with air, especially in its pure form or in certain solvents. It is highly corrosive. Handle solutions under an inert atmosphere at all times.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly purified solvent and do not distill to dryness.

  • Cryogenic Baths: Dry ice and acetone/isopropanol baths are extremely cold. Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

  • General Handling: Perform all operations in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and gloves.

References

  • Zimmer, H., Armbruster, D., & Trauth, L. J. (1965). The aldol condensation of aromatic aldehydes with n‐acetyl‐2‐pyrrolidinone: Synthesis of 3‐arylidene‐2‐pyrrolidinones. Journal of Heterocyclic Chemistry.
  • Sreenithya, A., & Sunoj, R. B. (2012). Noninnocent Role of N-Methyl Pyrrolidinone in Thiazolidinethione-Promoted Asymmetric Aldol Reactions. Organic Letters. [Link]

  • Palomo, C., Oiarbide, M., & García, J. M. (2004). The Aldol Reaction: A Case Study in Asymmetric Synthesis.
  • Singh, V. K. (2015). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]

  • Collum, D. B. (2013). Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis.
  • Ishikawa, T., et al. (n.d.). Pyrrolidine-catalyzed homo-aldol condensation reactions of aldehydes. Semantic Scholar.
  • Wikipedia. (n.d.). Aldol reaction. Wikipedia. [Link]

  • Chemistry LibreTexts. (2014). 19.8: Using LDA to Form an Enolate Ion. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2018). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. YouTube. [Link]

  • SATHEE CUET - IIT Kanpur. (n.d.). Chemistry Aldol Condensation.
  • chemeurope.com. (n.d.). Aldol reaction. chemeurope.com. [Link]

  • Reusch, W. (n.d.).
  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]

  • Khan Academy. (n.d.). Aldol condensation. Khan Academy. [Link]

  • adiCHEMISTRY. (n.d.). ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. adichemistry.com. [Link]

  • Magritek. (n.d.). The Aldol Condensation. Magritek. [Link]

Sources

Application Notes and Protocols: Synthesis of 4,4-Dimethyl-2-pyrrolidinone Derivatives via Michael Addition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidinone Scaffold and the Michael Addition

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticonvulsants to anti-inflammatory and anticancer agents.[1] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a crucial aspect in modern drug design.[2] Among the various synthetic strategies to access this valuable motif, the Michael addition reaction stands out as a powerful and atom-economical method for the formation of key carbon-carbon bonds.[1][3]

This document provides a comprehensive guide to the synthesis of substituted pyrrolidinones, with a focus on the 4,4-dimethyl-2-pyrrolidinone framework, utilizing a tandem Michael addition-cyclization strategy. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and efficient synthesis.

Mechanistic Insights: The Tandem Michael Addition-Cyclization Pathway

The synthesis of the 4,4-dimethyl-2-pyrrolidinone core via a Michael addition strategy typically involves a tandem or sequential reaction pathway. This process is initiated by the conjugate addition of a nucleophile to a suitable Michael acceptor, followed by an intramolecular cyclization to form the lactam ring.

A common approach involves the reaction of a primary amine with an α,β-unsaturated ester bearing the gem-dimethyl group at the β-position. The reaction proceeds through the following key steps:

  • Aza-Michael Addition: A primary amine acts as the Michael donor, adding to the β-carbon of the α,β-unsaturated ester (the Michael acceptor). This forms a nitrogen-carbon bond and generates an enolate intermediate.

  • Proton Transfer: The enolate is protonated to yield a β-amino ester.

  • Intramolecular Cyclization (Amidation): Under appropriate conditions (often thermal), the newly formed secondary amine attacks the carbonyl carbon of the ester group in an intramolecular fashion. This nucleophilic acyl substitution results in the formation of the five-membered pyrrolidinone ring and the elimination of an alcohol molecule.[2]

This cascade reaction is an elegant and efficient method for the construction of the pyrrolidinone scaffold, as it forms multiple bonds in a single synthetic sequence.[2]

Experimental Protocols

General Protocol for the Synthesis of 4,4-Dimethyl-2-pyrrolidinone Derivatives via Tandem Michael Addition-Cyclization

This protocol describes a general procedure for the synthesis of N-substituted 4,4-dimethyl-2-pyrrolidinones from a primary amine and an appropriate Michael acceptor, such as ethyl 3,3-dimethylacrylate.

Materials:

  • Primary amine (e.g., benzylamine) (1.0 equiv)

  • Ethyl 3,3-dimethylacrylate (1.1 equiv)

  • Solvent (e.g., ethanol, or solvent-free conditions)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and magnetic stirrer

  • Heating apparatus (e.g., oil bath)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the primary amine (1.0 equiv) and ethyl 3,3-dimethylacrylate (1.1 equiv). The reaction can be run neat (solvent-free) or in a suitable solvent like ethanol.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the specific substrates and solvent used.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

    • Dissolve the crude residue in a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted 4,4-dimethyl-2-pyrrolidinone.

Visualization of the Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Primary Amine and Ethyl 3,3-dimethylacrylate B Heat Mixture (80-120 °C) A->B C Monitor by TLC/GC-MS B->C D Cool to Room Temperature C->D E Solvent Removal D->E F Aqueous Wash E->F G Drying and Concentration F->G H Column Chromatography G->H I Pure N-substituted 4,4-Dimethyl-2-pyrrolidinone H->I

Caption: General experimental workflow for the synthesis of N-substituted 4,4-dimethyl-2-pyrrolidinones.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through rigorous monitoring and characterization of the product.

  • Reaction Monitoring: The use of TLC or GC-MS allows for real-time tracking of the consumption of starting materials and the formation of the product. A successful reaction will show the disappearance of the starting materials and the appearance of a new spot/peak corresponding to the desired product.

  • Spectroscopic Analysis: The structure of the purified product should be unequivocally confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data for an N-substituted 4,4-dimethyl-2-pyrrolidinone would include:

    • ¹H NMR: Characteristic signals for the gem-dimethyl group, the two methylene groups of the pyrrolidinone ring, and the substituents on the nitrogen atom.

    • ¹³C NMR: A signal for the lactam carbonyl carbon (typically around 175 ppm) and other characteristic signals for the carbon framework.

    • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the target compound.

  • Troubleshooting:

    • Low Yield: If the yield is low, consider increasing the reaction temperature or time. The choice of solvent can also have a significant impact on the reaction rate.

    • Incomplete Reaction: If the starting materials are not fully consumed, ensure that the reagents are of high purity and that the reaction is carried out under an inert atmosphere to prevent side reactions.

    • Purification Difficulties: If the product is difficult to purify, consider alternative purification techniques such as crystallization or preparative HPLC.

Applications in Drug Discovery and Development

The synthesis of libraries of substituted 4,4-dimethyl-2-pyrrolidinones using the described Michael addition-cyclization strategy is a valuable approach in drug discovery. This methodology allows for the systematic variation of the substituent on the nitrogen atom, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The pyrrolidinone scaffold is a key component in a variety of therapeutic agents, and the ability to efficiently synthesize diverse analogs is crucial for the development of new and improved drugs.[2]

Quantitative Data Summary

The following table summarizes representative yields and reaction conditions for Michael addition reactions leading to the formation of substituted pyrrolidines, as reported in the literature. While not specific to 4,4-dimethyl-2-pyrrolidinone, this data provides a general indication of the efficiency of organocatalyzed Michael additions for the synthesis of pyrrolidine derivatives.

Michael DonorMichael AcceptorCatalyst (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (%)Reference
Cyclohexanonetrans-β-NitrostyrenePyrrolidine-thiourea (10)Toluene249597[4]
Propanaltrans-β-NitrostyreneChiral hybrid pyrrolidine (20)DCM209094[5]
AldehydesNitroolefinsN-i-Pr-2,2'-bipyrrolidine (15)Toluene24-72up to 98up to 95[6]

Visualization of the Reaction Mechanism:

G cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Intramolecular Cyclization A R-NH₂ (Primary Amine) B Ethyl 3,3-dimethylacrylate A->B + C β-Amino Ester Intermediate B->C D β-Amino Ester Intermediate E N-substituted 4,4-Dimethyl-2-pyrrolidinone D->E Δ - EtOH F Ethanol E->F +

Caption: Proposed mechanism for the tandem Michael addition-cyclization reaction.

Conclusion

The tandem Michael addition-cyclization reaction is a robust and versatile strategy for the synthesis of 4,4-dimethyl-2-pyrrolidinone derivatives. This application note provides a foundational understanding of the reaction mechanism, detailed experimental protocols, and insights into its application in drug discovery. By leveraging this powerful synthetic tool, researchers can efficiently generate diverse libraries of pyrrolidinone-based compounds for the development of novel therapeutics.

References

Sources

Application Notes and Protocols: 4,4-Dimethyl-2-pyrrolidinone as a Novel Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

While not yet established in the mainstream of transition metal catalysis, 4,4-dimethyl-2-pyrrolidinone presents an intriguing, underexplored scaffold for ligand development. This guide moves beyond the conventional, providing a forward-looking perspective on how this simple lactam could be strategically employed in modern catalytic transformations. By examining the fundamental coordination chemistry of amides and lactams, we extrapolate potential applications and provide detailed, albeit prospective, protocols for its use in palladium-catalyzed cross-coupling and C-H activation reactions. This document is intended to serve as a foundational resource for researchers poised to explore the catalytic potential of this readily available and structurally robust molecule.

Introduction: The Untapped Potential of a Simple Lactam

4,4-Dimethyl-2-pyrrolidinone is a cyclic amide, or lactam, that is commercially available and readily synthesized.[1] Its structure features a five-membered ring with a carbonyl group and a nitrogen atom, both of which possess lone pairs of electrons capable of coordinating to a transition metal center. The gem-dimethyl substitution at the 4-position provides steric bulk, which can influence the coordination environment around a metal and potentially impact catalytic activity and selectivity.

While extensive research has focused on more complex pyrrolidine-based ligands for asymmetric catalysis, the simpler 4,4-dimethyl-2-pyrrolidinone remains a largely untapped resource. This guide aims to bridge this gap by proposing its application as a ligand in two key areas of transition metal catalysis: palladium-catalyzed cross-coupling reactions and C-H functionalization.

Coordination Chemistry: A Foundation for Catalytic Design

The efficacy of any ligand in transition metal catalysis is fundamentally dictated by its coordination properties. For 4,4-dimethyl-2-pyrrolidinone, two primary modes of coordination to a transition metal (M) can be envisaged, drawing parallels with the well-established coordination chemistry of simple amides and other lactams.[2]

  • O-Coordination: The most probable coordination mode involves the lone pair of electrons on the carbonyl oxygen atom.[2] This is due to the higher electronegativity of oxygen and the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its Lewis basicity. This mode of binding would render 4,4-dimethyl-2-pyrrolidinone a neutral, two-electron donor ligand (an L-type ligand).

  • N-Deprotonation and N-Coordination: While less common for simple amides, deprotonation of the N-H bond would generate an anionic amidate ligand that can coordinate through the nitrogen atom. This would classify it as an X-type ligand, a monoanionic two-electron donor. This mode of binding is often facilitated in the presence of a strong base.

The gem-dimethyl group at the 4-position is expected to influence the steric environment around the coordinating atom, which could be beneficial in preventing catalyst aggregation and promoting certain reaction pathways.

G cluster_0 Potential Coordination Modes M M ligand_O 4,4-Dimethyl- 2-pyrrolidinone M->ligand_O Coordination via Oxygen ligand_N 4,4-Dimethyl- 2-pyrrolidinone anion M->ligand_N Coordination via Nitrogen O_coord O-Coordination (L-type ligand) N_coord N-Coordination (X-type ligand) G pd0 Pd(0)L₂ L = 4,4-dimethyl-2-pyrrolidinone oxidative_addition {Oxidative Addition | R-X} pd0->oxidative_addition pd2_intermediate R-Pd(II)(X)L₂ oxidative_addition->pd2_intermediate transmetalation {Transmetalation | Ar-B(OR)₂} pd2_intermediate->transmetalation pd2_aryl R-Pd(II)(Ar)L₂ transmetalation->pd2_aryl reductive_elimination {Reductive Elimination} pd2_aryl->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0)L₂ product {Product | R-Ar} reductive_elimination->product

Figure 2: Proposed catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

Objective: To investigate the efficacy of 4,4-dimethyl-2-pyrrolidinone as a ligand in the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4,4-Dimethyl-2-pyrrolidinone

  • Aryl bromide (e.g., 4-bromotoluene)

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (10:1)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and hotplate

Procedure:

  • To a Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), 4,4-dimethyl-2-pyrrolidinone (8 mol%), and K₂CO₃ (2.0 equivalents).

  • Add the aryl bromide (1.0 equivalent) and phenylboronic acid (1.2 equivalents).

  • Add the toluene/water solvent mixture to achieve a 0.2 M concentration with respect to the aryl bromide.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Proposed Substrate Scope and Expected Outcomes

EntryAryl HalideBoronic AcidExpected ProductPotential Observations
14-BromotoluenePhenylboronic acid4-MethylbiphenylModerate to good yield, clean conversion.
24-BromoanisolePhenylboronic acid4-MethoxybiphenylSimilar reactivity to 4-bromotoluene.
34-BromobenzonitrilePhenylboronic acid4-CyanobiphenylElectron-withdrawing groups may affect reaction rate.
42-BromopyridinePhenylboronic acid2-PhenylpyridinePotential for competitive coordination of the pyridine nitrogen.

Application Note II: A Precursor to a Directing Group for C-H Activation

The direct functionalization of C-H bonds is a powerful strategy for streamlining organic synthesis. [3]A common approach involves the use of a directing group that coordinates to a transition metal catalyst, bringing it into close proximity to a specific C-H bond. [3][4][5]Amide and lactam moieties can be readily converted into effective directing groups for palladium-catalyzed C-H activation. [4] We propose that the N-H bond of 4,4-dimethyl-2-pyrrolidinone can be functionalized with a suitable coordinating group, such as a picolinamide or an 8-aminoquinoline, to create a bidentate ligand capable of directing C-H activation at the adjacent methylene position of a tethered substrate.

Strategy for C-H Activation

G start 4,4-Dimethyl-2-pyrrolidinone functionalization {N-Functionalization (e.g., with 2-picolinoyl chloride)} start->functionalization directing_group N-Picolinoyl-4,4-dimethyl-2-pyrrolidinone (Directing Group Precursor) functionalization->directing_group substrate_attachment {Attachment of Substrate (e.g., alkylation at C3)} directing_group->substrate_attachment final_substrate Substrate for C-H Activation substrate_attachment->final_substrate pd_catalysis {Pd(II)-Catalyzed C-H Activation} final_substrate->pd_catalysis functionalized_product {Functionalized Product} pd_catalysis->functionalized_product dg_removal {Removal of Directing Group} functionalized_product->dg_removal final_product {Final Product} dg_removal->final_product

Figure 3: Proposed workflow for C-H activation using a 4,4-dimethyl-2-pyrrolidinone-derived directing group.

Protocol: Synthesis of an N-Picolinoyl Directing Group and Subsequent C-H Arylation

Part A: Synthesis of N-(2-Picolinoyl)-4,4-dimethyl-2-pyrrolidinone

Objective: To synthesize the directing group precursor.

Materials:

  • 4,4-Dimethyl-2-pyrrolidinone

  • Sodium hydride (NaH)

  • 2-Picolinoyl chloride hydrochloride

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • Dissolve 4,4-dimethyl-2-pyrrolidinone (1.0 equivalent) in anhydrous THF under an argon atmosphere.

  • Cool the solution to 0 °C and add NaH (1.1 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • In a separate flask, suspend 2-picolinoyl chloride hydrochloride (1.2 equivalents) in anhydrous THF and add TEA (2.5 equivalents). Stir for 10 minutes.

  • Slowly add the solution of the deprotonated pyrrolidinone to the picolinoyl chloride suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Part B: Palladium-Catalyzed C-H Arylation

Objective: To perform a directed C-H arylation using the synthesized directing group. (This assumes prior synthesis of a substrate where an aryl or alkyl group is attached at the C5 position of the pyrrolidinone ring).

Materials:

  • N-(2-Picolinoyl)-5-aryl-4,4-dimethyl-2-pyrrolidinone (substrate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl iodide (e.g., iodobenzene)

  • Silver carbonate (Ag₂CO₃)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Hexafluoroisopropanol (HFIP)

Procedure:

  • To a sealed tube, add the substrate (1.0 equivalent), Pd(OAc)₂ (10 mol%), aryl iodide (3.0 equivalents), Ag₂CO₃ (2.0 equivalents), and p-TsOH·H₂O (0.5 equivalents).

  • Add HFIP as the solvent to achieve a 0.1 M concentration.

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with dichloromethane, and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion and Future Outlook

4,4-Dimethyl-2-pyrrolidinone, while a simple molecule, holds untapped potential as a versatile component in transition metal catalysis. This guide has outlined a scientifically grounded rationale for its exploration as both a modulating ligand in cross-coupling reactions and as a precursor to a directing group for C-H functionalization. The provided protocols, though prospective, are based on well-established catalytic principles and offer a starting point for researchers to investigate these novel applications. Future work could involve computational studies to predict its coordination properties more accurately and to guide the rational design of catalysts based on this scaffold. [6][7]The exploration of 4,4-dimethyl-2-pyrrolidinone and its derivatives could lead to the development of new, cost-effective, and efficient catalytic systems for a wide range of organic transformations.

References

  • Organic Syntheses Procedure. 4,4-dimethyl-2-cyclohexen-1-one. Available from: [Link]

  • Synthesis and Catalysis of Anionic Amido Iron(II) Complexes. PMC. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. Available from: [Link]

  • 4,4-Dimethyl-2-pyrrolidinone | C6H11NO | CID 637593. PubChem. Available from: [Link]

  • Transition metal carboxamide complex. Wikipedia. Available from: [Link]

  • Transition Metal‐Catalyzed Radical Reactions of Amides. ResearchGate. Available from: [Link]

  • Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on. Springer. Available from: [Link]

  • Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review. MDPI. Available from: [Link]

  • Possible metal (M) coordination modes of an amide ligand. ResearchGate. Available from: [Link]

  • Transition-metal-catalyzed asymmetric functionalization of simple heterocycles: Facile access to chiral saturated heterocycles. OUCI. Available from: [Link]

  • 4,4-dimethyl-2-pyrrolidinone (C6H11NO). PubChemLite. Available from: [Link]

  • New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. ACS Publications. Available from: [Link]

  • Amide bond cleavage initiated by coordination with transition metal ions and tuned by an auxiliary ligand. RSC Publishing. Available from: [Link]

  • 2,2-dimethylpyrrolidine. Organic Syntheses. Available from: [Link]

  • Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central. Available from: [Link]

  • Amide bond cleavage initiated by coordination with transition metal ions and tuned by an auxiliary ligand. ResearchGate. Available from: [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. Available from: [Link]

  • Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. PMC. Available from: [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone, NEH). MDPI. Available from: [Link]

  • 1,5-dimethyl-2-pyrrolidone. Organic Syntheses. Available from: [Link]

  • Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Cell Press. Available from: [Link]

  • 19.2 Coordination Chemistry of Transition Metals. Fiveable. Available from: [Link]

  • Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. PMC. Available from: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. Available from: [Link]

  • Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. MDPI. Available from: [Link]

  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Publications. Available from: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available from: [Link]

  • Traceless directing groups: a novel strategy in regiodivergent C–H functionalization. RSC Publishing. Available from: [Link]

  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Available from: [Link]

  • A comprehensive discovery platform for organophosphorus ligands for catalysis. Semantic Scholar. Available from: [Link]

  • Computational Ligand Descriptors for Catalyst Design. PubMed. Available from: [Link]

Sources

Application Notes and Protocols: Evaluating 4,4-Dimethyl-2-Pyrrolidinone in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Solvents in Peptide Synthesis

For decades, the synthesis of peptides, the building blocks of numerous therapeutics and research tools, has been dominated by the solid-phase peptide synthesis (SPPS) methodology. A cornerstone of this technique has been the use of polar aprotic solvents, with N,N-dimethylformamide (DMF) being the historical solvent of choice due to its excellent solvating properties for both the growing peptide chain and the reagents. However, increasing regulatory scrutiny and health concerns have led to the classification of DMF as a substance of very high concern (SVHC), prompting a paradigm shift in the field towards "greener," safer, and more sustainable alternatives.[1][2]

This has paved the way for the widespread adoption of other polar aprotic solvents, notably N-methyl-2-pyrrolidinone (NMP) and, more recently, N-butylpyrrolidinone (NBP).[2][3][4] These pyrrolidinone-based solvents have demonstrated comparable, and in some cases, superior performance to DMF, particularly in mitigating common side reactions such as racemization and aspartimide formation.[2] This guide delves into the potential application of a lesser-known analogue, 4,4-dimethyl-2-pyrrolidinone , in peptide synthesis. While not currently a mainstream solvent in this application, its unique structure warrants a thorough evaluation of its potential benefits and drawbacks.

This document serves as a detailed application note and a set of guiding protocols for researchers, scientists, and drug development professionals interested in exploring novel solvent systems for SPPS. We will examine the physicochemical properties of 4,4-dimethyl-2-pyrrolidinone, compare it to established solvents, and provide a comprehensive protocol for its evaluation in a typical SPPS workflow.

Physicochemical Properties and Theoretical Suitability

The suitability of a solvent for SPPS is dictated by several key physicochemical properties that influence reaction kinetics, resin swelling, and solubility of reagents. Below is a comparison of 4,4-dimethyl-2-pyrrolidinone with standard SPPS solvents.

Property4,4-Dimethyl-2-pyrrolidinoneN-Methyl-2-pyrrolidone (NMP)N,N-Dimethylformamide (DMF)N-Butylpyrrolidinone (NBP)
Molecular Formula C₆H₁₁NOC₅H₉NOC₃H₇NOC₈H₁₅NO
Molecular Weight 113.16 g/mol [5]99.13 g/mol [6]73.09 g/mol 141.21 g/mol
Boiling Point Not readily available202-204 °C[6]153 °C244-245 °C
Melting Point 38-40 °C[7]-24 °C[6]-61 °C-
Polarity (XlogP) 0.4[5]-0.4[6]-0.31.6
Key Structural Feature Gem-dimethyl group at C4N-methyl groupFormyl groupN-butyl group
Expert Analysis of 4,4-Dimethyl-2-Pyrrolidinone's Potential:
  • Polarity and Solvating Power: With a predicted XlogP of 0.4, 4,4-dimethyl-2-pyrrolidinone is a polar molecule, a prerequisite for a good SPPS solvent.[5] Its polarity is comparable to that of NMP and DMF, suggesting it should be capable of solvating the polar peptide backbone and common coupling reagents. However, the presence of the gem-dimethyl group introduces a more non-polar, sterically hindered region which might influence its interaction with hydrophobic side chains and resins. This could be advantageous in the synthesis of "difficult" or hydrophobic peptides, potentially reducing aggregation.

  • Steric Hindrance: The two methyl groups at the 4-position could sterically hinder the pyrrolidinone ring. This might be beneficial in reducing certain side reactions where the solvent molecule itself can participate. For instance, it may reduce the rate of piperidine-catalyzed side reactions during Fmoc deprotection.

  • Hydrogen Bonding: As a secondary amide, 4,4-dimethyl-2-pyrrolidinone can act as both a hydrogen bond donor and acceptor. This is a crucial property for solvating the growing peptide chain and disrupting inter-chain hydrogen bonds that lead to aggregation.

  • Physical State: A notable characteristic is its melting point of 38-40°C, meaning it is a solid at room temperature.[7] This would necessitate heating for its use as a solvent, which could be a practical limitation in standard automated synthesizers but might be leveraged in heated microwave-assisted SPPS.

Experimental Workflow for Solvent Evaluation

The following diagram outlines a logical workflow for the systematic evaluation of a new solvent like 4,4-dimethyl-2-pyrrolidinone in SPPS.

G cluster_0 Phase 1: Feasibility Studies cluster_1 Phase 2: Synthesis of Model Peptides cluster_2 Phase 3: Analytical Evaluation cluster_3 Phase 4: Optimization resin_swelling Resin Swelling Tests reagent_solubility Reagent Solubility Screening resin_swelling->reagent_solubility short_hydrophilic Short, Hydrophilic Peptide resin_swelling->short_hydrophilic difficult_sequence Known 'Difficult' Sequence short_hydrophilic->difficult_sequence hplc_analysis Crude Purity by HPLC difficult_sequence->hplc_analysis mass_spec Mass Spectrometry for Identity hplc_analysis->mass_spec side_reaction_analysis Side Reaction Profiling mass_spec->side_reaction_analysis coupling_time Coupling Time & Temperature side_reaction_analysis->coupling_time reagent_equivalents Reagent Equivalents coupling_time->reagent_equivalents

Caption: Workflow for evaluating a novel SPPS solvent.

Protocols for the Application of 4,4-Dimethyl-2-Pyrrolidinone in SPPS

The following protocols are designed as a template for evaluating 4,4-dimethyl-2-pyrrolidinone as a solvent in a standard Fmoc-based SPPS workflow.

Protocol 1: General Solid-Phase Peptide Synthesis

This protocol outlines the key steps where the solvent is utilized.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin)

  • 4,4-Dimethyl-2-pyrrolidinone (heated to 45-50°C)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in 4,4-dimethyl-2-pyrrolidinone (v/v)

  • Coupling reagents: HBTU/HOBt or HATU

  • Activation base: N,N-Diisopropylethylamine (DIEA)

  • Washing solvents: 4,4-Dimethyl-2-pyrrolidinone, DCM, Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: a. Place the desired amount of resin in a reaction vessel. b. Add 10 mL of 4,4-dimethyl-2-pyrrolidinone per gram of resin. c. Gently agitate for at least 1 hour at 45°C.

  • Fmoc Deprotection: a. Drain the swelling solvent. b. Add the deprotection solution (20% piperidine in 4,4-dimethyl-2-pyrrolidinone). c. Agitate for 5 minutes, then drain. d. Repeat the deprotection step for another 15 minutes. e. Wash the resin thoroughly with 4,4-dimethyl-2-pyrrolidinone (5 x 1 min).

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and coupling reagent (e.g., HATU, 2.9 eq.) in 4,4-dimethyl-2-pyrrolidinone. b. Add DIEA (6 eq.) and allow to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate for 1-2 hours at 45°C. e. Perform a Kaiser test to monitor reaction completion. f. Drain the coupling solution and wash the resin with 4,4-dimethyl-2-pyrrolidinone (3 x 1 min) and DCM (3 x 1 min).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: a. Wash the peptide-resin with DCM and dry under vacuum. b. Add the cleavage cocktail and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Scientist's Notes:

  • The elevated temperature required to keep 4,4-dimethyl-2-pyrrolidinone in a liquid state may accelerate both coupling and deprotection steps. However, it could also increase the rate of side reactions. Careful monitoring is essential.

  • The viscosity of the heated solvent should be considered, as it can affect draining and washing efficiency, especially in automated synthesizers.

  • The solubility of all reagents, particularly the protected amino acids, must be confirmed in heated 4,4-dimethyl-2-pyrrolidinone before commencing the synthesis.

Protocol 2: Synthesis of a "Difficult" Peptide Sequence

"Difficult" sequences are prone to aggregation, leading to incomplete reactions.[8] The unique properties of 4,4-dimethyl-2-pyrrolidinone might be beneficial in such cases.

Model Difficult Sequence: H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂

Procedure: Follow the General SPPS Protocol with the following modifications:

  • Extended Coupling Times: For sterically hindered amino acids (e.g., Val, Ile), extend the coupling time to 4 hours or perform a double coupling.

  • Chaotropic Agents: If aggregation is observed (e.g., poor resin swelling, positive Kaiser test after coupling), consider the addition of chaotropic agents like ethylene carbonate to the 4,4-dimethyl-2-pyrrolidinone during the coupling step.

  • Microwave-Assisted Synthesis: The need for heating makes 4,4-dimethyl-2-pyrrolidinone a potentially interesting solvent for microwave-assisted SPPS. The elevated temperature can help disrupt secondary structures that cause aggregation.

Safety and Handling

4,4-Dimethyl-2-pyrrolidinone is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[5] It is also harmful if swallowed.[5] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Conclusion and Future Outlook

While 4,4-dimethyl-2-pyrrolidinone is not a conventional solvent for peptide synthesis, its structural similarity to the highly effective NMP and NBP, combined with its unique gem-dimethyl substitution, makes it an intriguing candidate for investigation. Its primary drawback is its solid state at room temperature, which necessitates heated reaction conditions. However, this could be turned into an advantage in specific applications, such as microwave-assisted synthesis or for overcoming aggregation in difficult sequences.

The protocols and evaluation workflow provided in this guide offer a robust framework for any researcher wishing to explore the potential of 4,4-dimethyl-2-pyrrolidinone or other novel solvents in SPPS. As the field continues to move towards greener and more efficient synthetic methodologies, the exploration of new solvent systems will be paramount to advancing peptide science.

References

  • Wegner, K., Barnes, D., Manzor, K., Jardine, A., & Moran, D. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Green Chemistry Letters and Reviews, 14(1), 153-164.
  • Wegner, K., Barnes, D., Manzor, K., Jardine, A., & Moran, D. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. ResearchGate. [Link]

  • PubChem. (n.d.). 4,4-Dimethyl-2-pyrrolidinone. National Center for Biotechnology Information. [Link]

  • Kumar, A., Alhassan, M., Lopez, J., Albericio, F., & de la Torre, B. G. (2020). N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF. ChemSusChem, 13(19), 5288–5294. [Link]

  • Rasmussen, J. H., et al. (2024). N-Butylpyrrolidinone is an equally good solvent as N,N-dimethylformamide for microwave assisted solid phase peptide synthesis. Journal of Peptide Science, 30(10), e3612. [Link]

  • Lopez, J., Pletscher, S., Aemissegger, A., Bucher, C., & Gallou, F. (2018). N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. Organic Process Research & Development, 22(4), 494–503. [Link]

  • Lin, T.-Y. (1984). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYL-PYRROLIDINES THE KARPLUS-EQUATION CONSTANT CALCULATION AND CARBON-13, NITROGEN-15 STUDY OF SELECTED PYRROLIDONES AND PYRROLIDINES. UNL Digital Commons. [Link]

  • MySkinRecipes. (n.d.). 4,4-Dimethylpyrrolidin-2-one. [Link]

  • PubChemLite. (n.d.). 4,4-dimethyl-2-pyrrolidinone (C6H11NO). [Link]

  • Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. [Link]

  • Gentile, L., & Gasser, G. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chem, 7(10), 2586-2612. [Link]

  • McClure, K. F., et al. (2012). Cyanopyrazole compounds.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

Sources

use of 4,4-dimethyl-2-pyrrolidinone as a solvent for organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Use of 4,4-Dimethyl-2-pyrrolidinone as a Solvent for Organic Reactions

Abstract

This technical guide provides a comprehensive overview of 4,4-dimethyl-2-pyrrolidinone (CAS No. 66899-02-3), a versatile polar aprotic solvent, for its application in organic synthesis. As the chemical industry seeks safer and more effective solvents, understanding the properties and potential uses of alternatives to traditional solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) is paramount.[1][2] This document details the physicochemical properties of 4,4-dimethyl-2-pyrrolidinone, outlines its advantages, presents detailed protocols for its use in key organic reactions, and provides essential safety and handling information for researchers, scientists, and drug development professionals.

Introduction to 4,4-Dimethyl-2-pyrrolidinone

4,4-Dimethyl-2-pyrrolidinone is a five-membered lactam, belonging to the same class of dipolar aprotic solvents as NMP.[3] Its structure, featuring a polar amide functional group and gem-dimethyl substitution, imparts a unique combination of properties, including a high boiling point, excellent chemical stability, and the ability to dissolve a wide range of organic and inorganic compounds. These characteristics make it a compelling candidate for various applications, including as a reaction solvent, a building block for pharmaceuticals, and an intermediate in the synthesis of complex organic molecules.[4] This guide serves to consolidate the available technical information and provide practical, field-proven insights into its effective utilization in the modern research and development laboratory.

Physicochemical Properties

A thorough understanding of a solvent's physical and chemical properties is critical for its successful implementation in synthesis. The key properties of 4,4-dimethyl-2-pyrrolidinone are summarized below.

PropertyValueSource(s)
CAS Number 66899-02-3[5][6]
Molecular Formula C₆H₁₁NO[5][6]
Molecular Weight 113.16 g/mol [6]
IUPAC Name 4,4-dimethylpyrrolidin-2-one
Appearance Pale cream to pale yellow crystals or powder
Melting Point 38-53 °C[4]
Boiling Point Data not available; expected to be high (>200 °C)N/A
Solubility Expected to be miscible with water and most organic solvents

Note: The low melting point indicates that 4,4-dimethyl-2-pyrrolidinone is a solid at standard room temperature and must be gently warmed to be used as a liquid solvent.

Advantages in Organic Synthesis

The molecular structure of 4,4-dimethyl-2-pyrrolidinone provides several distinct advantages as a reaction solvent:

  • High Polarity: The exposed amide bond creates a strong dipole moment, making it highly effective at dissolving polar reagents and stabilizing charged intermediates and transition states. This is particularly beneficial for nucleophilic substitution (SN2 and SNAr) and palladium-catalyzed cross-coupling reactions.[1]

  • Aprotic Nature: Lacking acidic protons, it does not interfere with strong bases or nucleophiles, allowing for a wider range of reaction conditions compared to protic solvents.

  • High Thermal Stability: Like other pyrrolidones, it is chemically and thermally stable, making it suitable for reactions that require elevated temperatures to proceed at a reasonable rate.

  • Potential Safer Alternative: While not free of hazards, it offers an alternative to solvents like DMF and NMP, which are facing increasing regulatory scrutiny due to reproductive toxicity concerns.[2] A careful evaluation of the specific safety data sheet is always required.

Application Protocols in Organic Synthesis

The following protocols are representative examples designed to showcase the utility of 4,4-dimethyl-2-pyrrolidinone in common, solvent-critical organic transformations.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, creating biaryl structures common in pharmaceuticals and advanced materials. A high-boiling polar aprotic solvent is essential for solubilizing the boronic acid, aryl halide, and inorganic base, and for facilitating the palladium catalytic cycle at elevated temperatures.

Protocol: Synthesis of 4-Methoxybiphenyl

This protocol describes a typical Suzuki coupling between 4-bromoanisole and phenylboronic acid. 4,4-dimethyl-2-pyrrolidinone serves as the solvent to ensure all components remain in solution at the required reaction temperature.

Suzuki_Workflow reagents Combine: - 4-Bromoanisole (1.0 mmol) - Phenylboronic Acid (1.2 mmol) - Pd(PPh₃)₄ (0.03 mmol) - K₂CO₃ (2.0 mmol) solvent Add 4,4-Dimethyl- 2-pyrrolidinone (5 mL) reagents->solvent Solubilize reaction Heat to 90-100°C under N₂ atmosphere for 4-6 hours solvent->reaction Heat workup Cool to RT Add Water & EtOAc Separate Layers reaction->workup Quench purify Dry Organic Layer Concentrate Purify via Column Chromatography workup->purify Isolate Crude product 4-Methoxybiphenyl purify->product Isolate Pure

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add 4,4-dimethyl-2-pyrrolidinone (5 mL). Causality Note: The solvent must be pre-warmed to >55°C to be in a liquid state. Its polarity aids in dissolving the potassium carbonate and the boronic acid, which is crucial for the transmetalation step.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Reaction: Lower the flask into a pre-heated oil bath at 90-100°C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After 4-6 hours (or upon completion), cool the reaction mixture to room temperature. Add deionized water (20 mL) and ethyl acetate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the product.

Self-Validating System (Expected Results & Troubleshooting):

  • Expected Outcome: A white to off-white solid. Typical yields for this type of reaction are in the 80-95% range.

  • Troubleshooting:

    • Low Conversion: If the reaction stalls, check for moisture or oxygen contamination. Ensure the base is anhydrous and finely powdered. A higher temperature (up to 120°C) may be beneficial, which the high boiling point of 4,4-dimethyl-2-pyrrolidinone allows.

    • Side Products: Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid helps drive the desired reaction to completion.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful method for forming substituted alkenes by coupling an unsaturated halide with an alkene. The choice of a polar aprotic solvent is critical for catalyst stability and reaction rate, especially when using less reactive aryl bromides or chlorides.

Protocol: Synthesis of Butyl Cinnamate

This protocol details the coupling of iodobenzene with butyl acrylate. 4,4-dimethyl-2-pyrrolidinone provides a high-temperature medium necessary to facilitate the catalytic cycle and ensure solubility of the palladium catalyst and base.

Heck_Workflow setup Combine: - Iodobenzene (1.0 mmol) - Butyl Acrylate (1.5 mmol) - Pd(OAc)₂ (0.02 mmol) - PPh₃ (0.04 mmol) - Et₃N (1.5 mmol) add_solvent Add 4,4-Dimethyl- 2-pyrrolidinone (4 mL) setup->add_solvent react Heat to 100-110°C under N₂ atmosphere for 8-12 hours add_solvent->react Heat filter_workup Cool to RT Dilute with Ether Filter off salts react->filter_workup Isolate Crude purify Wash Filtrate Dry & Concentrate Purify via Distillation or Chromatography filter_workup->purify product Butyl Cinnamate purify->product

Caption: Workflow for a Mizoroki-Heck vinylation reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (10.5 mg, 0.04 mmol), iodobenzene (204 mg, 1.0 mmol), and a magnetic stir bar.

  • Solvent and Reagents: Add 4,4-dimethyl-2-pyrrolidinone (4 mL, pre-warmed), followed by butyl acrylate (192 mg, 1.5 mmol) and triethylamine (152 mg, 1.5 mmol) via syringe.

  • Inert Atmosphere: Seal the tube and subject it to three cycles of vacuum/nitrogen backfill.

  • Reaction: Place the tube in a pre-heated oil bath at 100-110°C and stir. Causality Note: This temperature is often necessary for the oxidative addition of less reactive aryl halides to the palladium center. The high boiling point of 4,4-dimethyl-2-pyrrolidinone prevents solvent loss and ensures a stable reaction environment.

  • Workup: After 8-12 hours, cool the mixture to room temperature. Dilute with diethyl ether (25 mL) and filter through a pad of celite to remove the precipitated triethylammonium iodide salts.

  • Purification: Wash the filtrate with 1M HCl (15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL). Dry the organic layer over magnesium sulfate, filter, and concentrate. Purify the resulting oil by vacuum distillation or column chromatography to obtain pure butyl cinnamate.

Self-Validating System (Expected Results & Troubleshooting):

  • Expected Outcome: A colorless to pale yellow oil. Yields typically range from 75-90%. The reaction almost exclusively yields the trans (E)-isomer.

  • Troubleshooting:

    • Palladium Black Formation: Premature catalyst decomposition can occur. Ensure the reaction is strictly anaerobic. The phosphine ligand is crucial for stabilizing the palladium catalyst.

    • Polymerization of Acrylate: Adding a radical inhibitor like hydroquinone (a small crystal) can sometimes prevent polymerization of the acrylate at high temperatures, although it is not always necessary.

Safety and Handling

Proper handling of any chemical reagent is essential for laboratory safety. 4,4-Dimethyl-2-pyrrolidinone has several associated hazards that must be managed with appropriate precautions.

GHS Hazard Identification:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[5]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Since the substance is a low-melting solid, gentle heating may be required for transfer as a liquid; avoid overheating.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

    • Skin: Wash off immediately with soap and plenty of water. Seek medical attention if irritation occurs.

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

4,4-Dimethyl-2-pyrrolidinone presents itself as a capable and versatile high-boiling polar aprotic solvent. Its robust physicochemical properties make it a suitable medium for a variety of challenging organic transformations, most notably palladium-catalyzed cross-coupling reactions. While it requires heating to be used in its liquid form, its performance is analogous to other high-boiling lactams. For researchers and process chemists looking to expand their solvent selection toolkit, particularly in the search for alternatives to NMP and DMF, 4,4-dimethyl-2-pyrrolidinone warrants serious consideration as a valuable and effective option.

References

  • PubChem. (n.d.). 4,4-Dimethyl-2-pyrrolidinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4,4-Dimethylpyrrolidin-2-one. Retrieved from [Link]

  • Lin, T.-Y. (1983). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYLPYRROLIDINES. UNL Digital Commons. [Link]

  • Ison, G. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP. Wordpress. [Link]

  • Foodb.ca. (n.d.). 3,4-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one. Retrieved from [Link]

  • PubChemLite. (n.d.). 4,4-dimethyl-2-pyrrolidinone (C6H11NO). Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • DeAngelis, A., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Chemical Reviews. [Link]

  • PubMed Central (PMC). (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. National Institutes of Health. [Link]

  • Carretero, J. C., et al. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look. [Link]

  • Lyondell Chemical Company. (n.d.). N-Methyl-2-Pyrrolidone. [Link]

  • Helal Group. (2025). Expanding Applications of 2-Pyrrolidone Across Industries. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]

  • JoVE. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. [Link]

  • ResearchGate. (2020). Can NMP solvent be used for the polymerization of acrylonitrile?. [Link]

  • White Rose eTheses Online. (n.d.). Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. [Link]

  • ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. [Link]

  • ACS Publications. (2018). Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT Aqueous Solution Polymerization. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Catalyzed Mizoroki–Heck Reaction or C–H Activation. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Ensuring Quality and Efficiency: The Role of 1,5-Dimethyl-2-pyrrolidinone in Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles. [Link]

  • PMC - NIH. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Loba Chemie. (n.d.). 2-PYRROLIDONE For Synthesis. [Link]

Sources

stereoselective synthesis of pyrrolidines using 4,4-dimethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Stereoselective Synthesis of Pyrrolidines Utilizing 4,4-Dimethyl-2-pyrrolidinone as a Chiral Control Element

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Introduction: The Imperative for Stereochemically Pure Pyrrolidines

The pyrrolidine ring is a privileged scaffold in modern pharmacology and natural product chemistry.[1][2] It forms the core of numerous FDA-approved drugs, including antiviral agents, antidiabetics, and central nervous system modulators.[3][4] The biological activity of these molecules is often critically dependent on the precise three-dimensional arrangement of their substituents. Consequently, the development of robust methods for the stereoselective synthesis of substituted pyrrolidines is a paramount objective in drug discovery and development.[5][6]

Asymmetric synthesis, the selective production of a single stereoisomer, is frequently achieved through the use of chiral auxiliaries.[7][8] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, after which it is removed to yield an enantiomerically enriched product.[7] While many elegant auxiliaries exist, this guide focuses on the application of 4,4-dimethyl-2-pyrrolidinone, a structurally simple yet effective control element for inducing asymmetry in the synthesis of functionalized pyrrolidines.[9] Its utility stems from the predictable facial shielding conferred by the gem-dimethyl group at the C4 position, which provides a powerful steric bias for diastereoselective transformations.

This document serves as a detailed guide, providing both the theoretical underpinnings and field-proven protocols for leveraging 4,4-dimethyl-2-pyrrolidinone in the asymmetric synthesis of valuable pyrrolidine building blocks.

Principle of Stereocontrol: The Role of the Gem-Dimethyl Group

The efficacy of 4,4-dimethyl-2-pyrrolidinone as a chiral director lies in its conformationally rigid structure and the steric influence of the C4-gem-dimethyl group. When the corresponding N-acyl derivative is deprotonated to form an enolate, the two methyl groups project from one face of the five-membered ring. This creates a significant steric impediment, effectively blocking that face from the approach of an incoming electrophile.

As a result, the electrophile is forced to approach from the less hindered, opposite face, leading to a highly diastereoselective bond formation. This principle of "facial shielding" is the cornerstone of the methodology described herein.

G cluster_0 Facial Shielding by Gem-Dimethyl Group Enolate Planar Enolate of N-Acyl-4,4-dimethyl-2-pyrrolidinone TopFace Top Face (Sterically Hindered) Enolate->TopFace BottomFace Bottom Face (Accessible) Enolate->BottomFace Product Major Diastereomer BottomFace->Product Leads to Electrophile Electrophile (E+) Electrophile->BottomFace Preferential Attack Dimethyl gem-Dimethyl Group Dimethyl->TopFace Blocks

Caption: Steric hindrance from the C4 gem-dimethyl group directs electrophilic attack.

Experimental Workflow: Diastereoselective Alkylation

The following section details a robust, three-stage protocol for the asymmetric alkylation of an N-acyl-4,4-dimethyl-2-pyrrolidinone derivative. This process is designed to generate a new stereocenter at the C5 position with high diastereoselectivity.

G cluster_workflow Asymmetric Alkylation Workflow A Step 1: N-Acylation (e.g., Acetyl Chloride) B Step 2: Enolate Formation (LDA, THF, -78 °C) A->B Activate α-position C Step 3: Electrophilic Quench (R-X, -78 °C) B->C Form nucleophile D Step 4: Hydrolysis & Purification C->D C-C bond formation E Diastereomerically Enriched Product D->E Isolate product

Caption: Overall workflow for the diastereoselective alkylation protocol.

Protocol 1: Diastereoselective Synthesis of 5-Alkyl-N-acyl-4,4-dimethyl-2-pyrrolidinone

Materials:

  • 4,4-Dimethyl-2-pyrrolidinone (CAS 66899-02-3)[9]

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Acylating agent (e.g., Acetyl chloride)

  • Electrophile (e.g., Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware, oven-dried

Step 1: N-Acylation of 4,4-Dimethyl-2-pyrrolidinone

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 4,4-dimethyl-2-pyrrolidinone (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.2 M concentration) and cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add n-Butyllithium (1.05 eq) dropwise over 10 minutes. The solution may become cloudy. Stir for 30 minutes at 0 °C.

  • Acylation: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise. A precipitate (LiCl) will form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-acyl-4,4-dimethyl-2-pyrrolidinone is often used in the next step without further purification.

Scientist's Note (Expertise & Experience): The N-acyl group is critical. It serves to acidify the α-protons at the C5 position, making them accessible for deprotonation by a strong base like LDA. Without it, deprotonation would not occur under these conditions.

Step 2: Diastereoselective Alkylation

  • LDA Preparation (In Situ): In a separate oven-dried flask under argon, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 eq), followed by the dropwise addition of n-BuLi (1.05 eq). Stir the resulting solution at -78 °C for 30 minutes to form Lithium Diisopropylamide (LDA).[10]

  • Enolate Formation: Dissolve the crude N-acyl-4,4-dimethyl-2-pyrrolidinone from Step 1 in anhydrous THF and cool to -78 °C. Slowly transfer this solution via cannula to the freshly prepared LDA solution. Stir at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Maintain the reaction at -78 °C and stir for 2-4 hours. The progress can be monitored by TLC.

  • Work-up: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Perform an aqueous work-up as described in Step 1.6.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 5-alkylated product.

Scientist's Note (Trustworthiness): Maintaining a low temperature (-78 °C) is absolutely critical for stereoselectivity.[11] At higher temperatures, the kinetically formed (Z)-enolate can equilibrate to the more stable (E)-enolate, which can erode the diastereoselectivity of the alkylation.[12] The use of the bulky base LDA ensures rapid and clean deprotonation to form the kinetic enolate.[10]

Data Presentation and Expected Outcomes

The diastereomeric ratio (d.r.) of the product can be reliably determined by ¹H NMR spectroscopy of the crude reaction mixture by integrating the signals corresponding to the C5-proton or other diagnostic peaks of the two diastereomers. High diastereoselectivity is expected for a range of electrophiles.

Electrophile (R-X)Expected Diastereomeric Ratio (d.r.)Expected Yield (%)Notes
Methyl Iodide (CH₃-I)> 95:585 - 95%Highly reactive, clean reaction.
Benzyl Bromide (Bn-Br)> 97:380 - 90%Excellent selectivity due to the bulky electrophile.
Allyl Bromide> 95:575 - 85%Product can be further functionalized at the double bond.
Isopropyl Iodide~ 85:1550 - 60%Lower selectivity and yield due to steric hindrance of the secondary electrophile.

Table 1: Representative data for the diastereoselective alkylation of N-acetyl-4,4-dimethyl-2-pyrrolidinone.

Auxiliary Cleavage: Accessing the Chiral Pyrrolidine

The final stage of the synthesis involves the removal of the chiral auxiliary to unmask the desired enantiomerically enriched pyrrolidine product. Reductive cleavage is a common and effective method.

Protocol 2: Reductive Cleavage of the N-Acyl Group
  • Setup: Dissolve the purified 5-alkyl-N-acyl-4,4-dimethyl-2-pyrrolidinone (1.0 eq) in anhydrous THF or diethyl ether in a round-bottom flask under argon.

  • Reduction: Cool the solution to 0 °C and add Lithium Aluminum Hydride (LiAlH₄, 2.0-3.0 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4-12 hours, monitoring by TLC.

  • Work-up (Fieser): Cool the reaction to 0 °C. Sequentially and very carefully add H₂O (X mL), followed by 15% aqueous NaOH (X mL), and then H₂O again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing thoroughly with ethyl acetate. Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-substituted pyrrolidine. Further purification may be achieved by distillation or chromatography.

Scientist's Note (Authoritative Grounding): This reductive cleavage not only removes the acyl group but also reduces the lactam carbonyl to a methylene group, directly affording the substituted pyrrolidine ring. This is a highly efficient transformation that liberates the target molecule from the auxiliary in a single step.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Mastering Asymmetric Synthesis with Chiral Pyrrolidine Derivatives. DKSH. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society. [Link]

  • 4,4-Dimethylpyrrolidin-2-one. MySkinRecipes. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. [Link]

  • Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Diastereoselectivity in enolate alkylation reactions. Chemistry Stack Exchange. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. [Link]

  • Selected Diastereoselective Reactions: Enolate Alkylation. ResearchGate. [Link]

  • Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. [Link]

Sources

scale-up synthesis of 4,4-dimethyl-2-pyrrolidinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Protocols

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I'm now starting on the application note and protocol for synthesizing 4,4-dimethyl-2-pyrrolidinone derivatives. The first section will be an introduction to the compounds and their medicinal relevance. I'll outline the importance and applications of these compounds for the application note and supporting protocol.

Developing Synthetic Roadmap

I've crafted a plan focusing on synthesizing 4,4-dimethyl-2-pyrrolidinone derivatives, with a strong emphasis on scaling up production. I'm focusing on a detailed protocol, with a clear breakdown into two primary stages. Firstly, the DAAM synthesis, utilizing a Ritter-type reaction. Secondly, the subsequent cyclization and hydrogenation. I'm prioritizing clarity. I'll include a DOT diagram to illustrate the workflow.

Detailing Synthesis Protocol

I'm now fully immersed in developing the detailed synthesis protocol, focusing on two key stages. First, I'm working out the DAAM synthesis via a Ritter-type reaction; this involves specific, detailed safety precautions. Secondly, I'm meticulously crafting the reductive cyclization and hydrogenation step, including rationale for choices like catalyst, solvent and reaction conditions. I'll cover considerations for lab-scale and scale-up methods, including detailed reaction parameters, solvent choices, and distillation.

Formulating Note Structure

I'm now outlining the application note's sections, starting with an overview of 4,4-dimethyl-2-pyrrolidinone's medicinal significance and a focus on scale-up synthesis. I'll include a comprehensive, step-by-step protocol, detailing the Ritter-type DAAM synthesis and subsequent cyclization/hydrogenation. I'll incorporate a DOT diagram to visualize the synthetic workflow and add a section that focuses on optimization and considerations for scale-up methods, including reaction parameters, solvent choices, purification techniques, and safety protocols, particularly for hazardous reagents.

Defining Application Scope

I'm now structuring the application note. It will begin with an introduction to 4,4-dimethyl-2-pyrrolidinone and then focus on scale-up synthesis. The protocol's core details the DAAM synthesis, incorporating a Ritter-type reaction, and subsequent reductive cyclization with hydrogenation. I will create DOT diagrams and include optimization considerations and safety information.

Application Note: Continuous Flow Synthesis of 4,4-Dimethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 4,4-dimethyl-2-pyrrolidinone, a valuable heterocyclic scaffold, utilizing continuous flow chemistry. We present a robust and scalable protocol centered on the thermal cyclization of 4-amino-3,3-dimethylbutanoic acid. This application note is intended for researchers, chemists, and process development professionals seeking to leverage the advantages of flow chemistry—including enhanced safety, precise process control, and improved scalability—for the efficient production of lactams. The causality behind experimental design, detailed step-by-step protocols, and a complete system workflow are elucidated to ensure reproducibility and facilitate adoption.

Introduction: The Case for Flow Chemistry in Lactam Synthesis

The γ-lactam (pyrrolidin-2-one) motif is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and specialized polymers.[1][2] 4,4-Dimethyl-2-pyrrolidinone, with its gem-dimethyl group, offers a unique structural element that can impart specific pharmacokinetic or material properties. Traditionally, the synthesis of such lactams is performed in batch reactors, often requiring high temperatures and long reaction times for the intramolecular cyclization of amino acid precursors.[3]

Batch processing, however, presents inherent challenges, particularly concerning heat transfer, safety at scale, and process consistency. Continuous flow chemistry offers a compelling solution to these issues. By conducting reactions within a small-volume, heated, and pressurized reactor, several key advantages are realized:

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors ensures rapid and uniform heating, eliminating hot spots and leading to cleaner reaction profiles.[4]

  • Enhanced Safety: The small internal volume of the reactor minimizes the quantity of hazardous material under high-temperature and high-pressure conditions at any given moment.[5]

  • Precise Control and Automation: Reaction parameters such as temperature, pressure, and residence time are controlled with high precision, enabling fine-tuning of the process and facilitating automation for consistent, round-the-clock production.[6]

  • Rapid Optimization and Scalability: Process optimization is accelerated by allowing for rapid screening of conditions. Scaling up is achieved by simply running the system for longer durations or by "numbering-up" (running multiple reactors in parallel).[5]

This application note details a method for the continuous synthesis of 4,4-dimethyl-2-pyrrolidinone, designed to be readily implemented in a standard laboratory or pilot-scale flow chemistry setup.

Synthetic Strategy: Thermal Cyclization Pathway

The most direct and atom-economical approach to synthesizing γ-lactams is the intramolecular cyclization of the corresponding γ-amino acid.[3] Our strategy, therefore, focuses on the thermal dehydration and cyclization of 4-amino-3,3-dimethylbutanoic acid.

Figure 1: Overall Synthetic Transformation

The precursor, 4-amino-3,3-dimethylbutanoic acid, is a known compound available commercially as its hydrochloride salt.[7][8] For the purpose of this protocol, we will assume the free amino acid is used, which can be readily prepared from its salt by neutralization. The core of our method is the conversion of this precursor into the target lactam under superheated flow conditions, which drives the equilibrium towards the cyclized product by the continuous removal of water.[9]

Experimental Protocol: Continuous Flow Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of 4,4-dimethyl-2-pyrrolidinone using a generic laboratory flow chemistry system.

Materials and Equipment
Reagents & Solvents Equipment
4-Amino-3,3-dimethylbutanoic acidHPLC Pump(s) capable of handling viscous fluids
1,4-Dioxane (Anhydrous)Stainless Steel or Hastelloy Coil Reactor (e.g., 10-20 mL volume)
Deionized WaterReactor Heating Unit (e.g., column oven, circulating oil bath)
Ethyl Acetate (for extraction)Back-Pressure Regulator (BPR) capable of >20 bar
Brine (Saturated NaCl solution)T-Mixer
Anhydrous Magnesium SulfateCollection Vessel
In-line analytical tools (optional, e.g., FT-IR)
System Workflow Diagram

The experimental setup is designed to pump a solution of the starting material through a heated reactor under pressure to facilitate the cyclization reaction.

Flow_Synthesis_Workflow reagent Reagent Reservoir (4-Amino-3,3-dimethylbutanoic acid in 1,4-Dioxane) pump HPLC Pump reagent->pump Feed Stream mixer T-Mixer (Optional, for in-line dilution) pump->mixer reactor Heated Coil Reactor (e.g., 10 mL SS316) mixer->reactor Residence Time (τ) Controlled by Flow Rate bpr Back-Pressure Regulator (BPR) reactor->bpr Pressurized Output collection Product Collection (Post-Quench) bpr->collection Depressurized Stream

Caption: Diagram of the continuous flow synthesis setup.

Detailed Procedure

Step 1: Reagent Preparation Prepare a 0.5 M solution of 4-amino-3,3-dimethylbutanoic acid in anhydrous 1,4-dioxane. Ensure the starting material is fully dissolved. Mild heating or sonication may be required. The choice of a high-boiling point, aprotic solvent like 1,4-dioxane is crucial to facilitate the high temperatures required for thermal cyclization and to act as a carrier fluid.

Step 2: System Setup and Priming

  • Assemble the flow chemistry system as depicted in the workflow diagram. A stainless steel or Hastelloy reactor is recommended to withstand the high temperatures and pressures.[9]

  • Set the reactor temperature to 180 °C. The use of superheated conditions significantly accelerates reaction rates that are often slow in batch at the solvent's atmospheric boiling point.

  • Set the back-pressure regulator (BPR) to 20 bar. This pressure is well above the vapor pressure of 1,4-dioxane at 180 °C, ensuring the reaction mixture remains in a single liquid phase, which is critical for predictable and stable flow.

  • Prime the entire system by pumping pure 1,4-dioxane through the lines, reactor, and BPR at a flow rate of 1.0 mL/min until all air is displaced and the system pressure stabilizes.

Step 3: Reaction Execution

  • Switch the pump inlet from the priming solvent to the reagent solution (0.5 M 4-amino-3,3-dimethylbutanoic acid in 1,4-dioxane).

  • Set the pump flow rate. The flow rate determines the residence time (τ) within the reactor, which is a critical parameter for reaction conversion. The relationship is:

    • τ (min) = Reactor Volume (mL) / Flow Rate (mL/min)

  • For a 10 mL reactor, a flow rate of 0.5 mL/min will provide a residence time of 20 minutes. Begin pumping the reagent solution into the reactor.

  • Allow the system to reach a steady state before collecting the product. This typically takes 3-5 times the residence time. Discard the initial output from the reactor.

Step 4: Product Collection and Work-up

  • Once at a steady state, collect the reactor output in a round-bottom flask cooled in an ice bath.

  • After collecting the desired volume, switch the pump back to pure 1,4-dioxane to flush the system.

  • Combine the collected product fractions. The main byproduct of the reaction is water.

  • Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Perform a liquid-liquid extraction on the residue. Dissolve the crude material in ethyl acetate and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 4,4-dimethyl-2-pyrrolidinone.

Step 5: Purification and Analysis

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, GC-MS, FT-IR) to confirm its identity and purity.

Data Presentation and Process Parameters

The following table summarizes the key process parameters for this flow synthesis protocol. These values serve as a starting point for optimization.

ParameterValueRationale / Causality
Starting Material Conc. 0.5 MBalances throughput with solubility and potential viscosity issues.
Solvent 1,4-DioxaneHigh boiling point, aprotic, and good solvating power for the amino acid.
Reactor Volume 10 mLStandard size for lab-scale flow synthesis and optimization.
Temperature 180 °CProvides sufficient thermal energy to overcome the activation barrier for intramolecular amide bond formation and dehydration.
Pressure (BPR Setting) 20 barMaintains the reaction mixture in the liquid phase, ensuring stable and reproducible flow behavior.
Flow Rate 0.5 mL/minCorresponds to a 20-minute residence time, a common starting point for thermal cyclizations.
Residence Time (τ) 20 minAllows sufficient time for the reaction to proceed to high conversion at the set temperature.
Expected Yield >85%Based on typical efficiencies of thermal lactamizations under flow conditions.
Expected Purity >95% (after purification)Flow chemistry often leads to cleaner reactions with fewer byproducts compared to batch.

Trustworthiness and Self-Validation

The protocol described is designed as a self-validating system. The use of a BPR ensures a stable, single-phase flow, which is fundamental to reproducibility. The precise control over temperature and residence time allows for systematic optimization. Researchers can validate the process by:

  • Residence Time Screening: Varying the flow rate (e.g., from 1.0 mL/min down to 0.25 mL/min) to find the optimal balance between conversion and throughput.

  • Temperature Screening: Adjusting the reactor temperature (e.g., from 160 °C to 220 °C) to study its effect on reaction rate and byproduct formation.

  • In-line Analysis: Integrating an in-line analytical tool, such as FT-IR, can provide real-time monitoring of the reaction conversion, allowing for rapid optimization and ensuring the system has reached a stable steady state before collection.

Conclusion

This application note outlines a detailed and scientifically grounded protocol for the continuous flow synthesis of 4,4-dimethyl-2-pyrrolidinone. By leveraging the principles of high-temperature, pressurized flow chemistry, this method offers a safe, efficient, and scalable alternative to traditional batch synthesis. The provided workflow, parameters, and rationale serve as a robust starting point for any researcher or drug development professional aiming to produce this or structurally similar lactams. The inherent control and automation potential of flow chemistry positions this methodology as a superior choice for modern chemical manufacturing.

References

  • All Things Stem Cell. 4-Amino-3,3-dimethylbutanoic acid (hydrochloride). [Link]

  • ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

  • MDPI. Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. [Link]

  • Wikipedia. Lactam. [Link]

  • ACS Publications. Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. JACS Au. [Link]

  • Mettler Toledo. MTCiting: Continuous Flow Synthesis in Pharmaceutical Manufacturing. [Link]

  • PubChem. 4-Amino-3,3-dimethylbutanoic acid. [Link]

  • ResearchGate. An easy access to both enantiomers of 3-amino- and 3-(dimethylamino)-4,4-dimethylpyrrolidin-2-one from rac-pantolactam using (R)-α-methylbenzylamine as a chiral auxiliary is described. [Link]

  • ResearchGate. Synthesis of N‐Boc protected 3,3‐dimethylbutanoic acid (Adb). [Link]

  • RSC Publishing. Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. [Link]

  • Chem-Space. 4-amino-3-methylbutanoic acid. [Link]

  • ResearchGate. Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. [Link]

  • RSC Publishing. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. [Link]

  • PMC - NIH. New Opportunities for Organic Synthesis with Superheated Flow Chemistry. [Link]

  • The Kappe Laboratory. Extreme Process Windows. [Link]

  • Organic Chemistry Portal. Synthesis of γ-lactams. [Link]

  • Organic Syntheses. 1,5-dimethyl-2-pyrrolidone. [Link]

  • PubMed. Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. [Link]

  • PubMed. (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18. [Link]

  • RSC Publishing. Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. [Link]

  • PubMed. β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). Flow reactor design and construction for organic synthesis. [Link]

  • PMC - PubMed Central - NIH. Quid Pro Flow. [Link]

Sources

enzymatic synthesis of 4,4-dimethyl-2-pyrrolidinone analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Green Chemistry in Focus: A Guide to the Enzymatic Synthesis of 4,4-Dimethyl-2-pyrrolidinone and Its Analogs for Pharmaceutical Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 4,4-dimethyl-2-pyrrolidinone and its analogs represent a class of compounds with significant potential in drug discovery. Traditional chemical synthesis of these molecules often involves harsh reaction conditions, multi-step processes requiring protecting groups, and challenges in achieving high stereoselectivity. This application note details the rationale, strategies, and protocols for the enzymatic synthesis of these valuable γ-lactams. By leveraging the inherent selectivity and efficiency of biocatalysts, researchers can access these compounds through more sustainable, efficient, and stereoselective routes. We present a comprehensive overview of key enzymatic strategies and provide a detailed, step-by-step protocol for a whole-cell biocatalytic approach, from catalyst preparation to product analysis.

The Rationale for Biocatalysis in Pyrrolidinone Synthesis

The synthesis of substituted lactams is a cornerstone of pharmaceutical development.[1] However, chemical methods can be resource-intensive and environmentally taxing. Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, offers a compelling alternative.

Key Advantages of the Enzymatic Approach:

  • High Selectivity: Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, often eliminating the need for complex protection and deprotection steps and enabling the synthesis of enantiomerically pure compounds.[2]

  • Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous media under mild conditions of temperature and pH, reducing energy consumption and minimizing the formation of degradation byproducts.[3]

  • Environmental Sustainability: Biocatalysis aligns with the principles of green chemistry by using renewable catalysts (enzymes), reducing hazardous waste, and often starting from bio-based precursors.[4]

  • Process Simplification: Whole-cell biocatalysis can streamline multi-step syntheses into a single fermentation or biotransformation process, potentially lowering manufacturing costs.[5][6]

While chemical synthesis of γ-lactams from readily available hydrocarbons or via annulations of enals and imines has been developed, these methods can require expensive and toxic heavy metal catalysts like iridium.[7][8][9] Enzymatic routes bypass these challenges, offering a direct and cleaner pathway to the desired products.

Key Enzymatic Strategies for γ-Lactam Formation

Several classes of enzymes can be harnessed for the synthesis of 4,4-dimethyl-2-pyrrolidinone and its analogs. The choice of strategy depends on the available starting material and the desired molecular complexity.

Strategy A: Whole-Cell Cascade from Amino Acid Precursors

This is one of the most efficient methods, particularly for producing the core pyrrolidone structure. The strategy involves engineering a microbial host, typically Escherichia coli, to express a multi-enzyme cascade that converts a simple precursor like L-glutamate into the target lactam.[10][11] For 4,4-dimethyl-2-pyrrolidinone, the pathway would start with a suitably substituted precursor. The key enzymatic step is the final intramolecular cyclization of a γ-amino acid, catalyzed by a ligase or a specialized synthase.[12] This "one-pot" in vivo process is highly efficient, achieving high product titers and conversion rates.[13]

Strategy B: Lipase-Catalyzed Intramolecular Aminolysis

Lipases are robust and versatile hydrolases that, in non-aqueous environments, can effectively catalyze the formation of ester and amide bonds.[14] This strategy involves using a γ-amino ester as the substrate. In a low-water organic solvent, a lipase, such as the widely used Lipase B from Candida antarctica (CAL-B), catalyzes the intramolecular aminolysis, resulting in the formation of the γ-lactam ring with the release of an alcohol.[15][16] This method is particularly valuable for its broad substrate tolerance and well-established protocols.

Strategy C: Nitrilase-Mediated Hydrolysis and Cyclization

Nitrilases catalyze the hydrolysis of nitrile compounds directly to carboxylic acids and ammonia under mild conditions.[17] A potential route to 4,4-dimethyl-2-pyrrolidinone involves the use of a precursor like 4-amino-4-methylpentanenitrile. A nitrilase enzyme would selectively hydrolyze the nitrile group to a carboxylic acid, forming 4-amino-4-methylpentanoic acid.[4][18] This intermediate can then undergo spontaneous or enzyme-catalyzed cyclization to yield the target γ-lactam.

Strategy D: Engineered Heme Proteins for C–H Amidation

A cutting-edge approach involves the use of engineered heme proteins, such as myoglobin variants, to catalyze the direct intramolecular amination of unreactive C–H bonds.[19] This powerful strategy allows for the construction of lactam rings from linear precursors containing a reactive nitrene precursor, such as a dioxazolone.[20][21] By creating an iron-nitrene intermediate, the enzyme can direct the insertion into a specific C-H bond to form the lactam ring with exceptional stereoselectivity.[1] This method opens up novel synthetic routes that are inaccessible through traditional chemistry.

Enzymatic_Strategies Overview of Enzymatic Routes to 4,4-Dimethyl-2-pyrrolidinone Analogs cluster_precursors Precursors cluster_enzymes Enzymatic Approaches p1 γ-Amino Acid (e.g., 4-amino-4-methylpentanoic acid) e1 Ligase / Synthase (Whole-Cell Cascade) p1->e1 Intramolecular Cyclization p2 γ-Amino Ester e2 Lipase p2->e2 Intramolecular Aminolysis p3 γ-Aminonitrile e3 Nitrilase p3->e3 Hydrolysis & Cyclization p4 Linear Acyl Dioxazolone e4 Engineered Myoglobin (C-H Amidation) p4->e4 Intramolecular C-H Amidation Target 4,4-Dimethyl-2-pyrrolidinone (γ-Lactam) e1->Target e2->Target e3->Target e4->Target

Caption: Key enzymatic strategies for the synthesis of γ-lactam rings.

Protocol: Whole-Cell Biocatalytic Synthesis of 4,4-Dimethyl-2-pyrrolidinone

This protocol describes a robust and scalable method using an engineered E. coli whole-cell biocatalyst. It is adapted from established procedures for pyrrolidone synthesis and is designed to be a self-validating system.[10][11] The hypothetical pathway relies on an engineered ligase that efficiently cyclizes 4-amino-4-methylpentanoic acid, which is supplied exogenously to the whole-cell system.

Workflow Overview

The process involves three main stages: preparation of the biocatalyst, the biotransformation reaction, and finally, product extraction and analysis.

Protocol_Workflow Whole-Cell Biotransformation Workflow A 1. Biocatalyst Preparation B Inoculate E. coli expressing a γ-lactam ligase A->B C Grow cells to mid-log phase (OD600 ≈ 0.6-0.8) B->C D Induce protein expression (e.g., with IPTG) C->D E Harvest & Wash Cells D->E G Resuspend cells in buffer E->G Transfer Cells F 2. Biotransformation F->G H Add substrate & cofactors (4-amino-4-methylpentanoic acid, ATP, Mg2+) G->H I Incubate with agitation (e.g., 30°C, 200 rpm, 24h) H->I K Centrifuge to remove cells I->K Transfer Reaction Mixture J 3. Analysis J->K L Extract supernatant with organic solvent (e.g., Ethyl Acetate) K->L M Analyze organic phase (GC-MS or LC-MS/MS) L->M

Caption: Step-by-step workflow for the whole-cell synthesis protocol.

Materials and Reagents
  • Microbial Strain: E. coli BL21(DE3) strain harboring an expression plasmid for a suitable γ-lactam forming ligase/synthase.

  • Growth Media: Luria-Bertani (LB) broth, Terrific Broth (TB) for higher cell density.

  • Antibiotic: Appropriate for plasmid selection (e.g., Kanamycin, 50 µg/mL).

  • Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG), 1 M stock.

  • Substrate: 4-amino-4-methylpentanoic acid.

  • Biotransformation Buffer: 100 mM Phosphate buffer (pH 7.5).

  • Cofactors: Adenosine triphosphate (ATP), Magnesium chloride (MgCl₂).

  • Extraction Solvent: Ethyl acetate (HPLC grade).

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄).

  • Analytical Standards: Authentic standard of 4,4-dimethyl-2-pyrrolidinone.

Preparation of the Whole-Cell Biocatalyst
  • Starter Culture: Inoculate 10 mL of LB broth (containing the appropriate antibiotic) with a single colony of the recombinant E. coli strain. Incubate overnight at 37°C with shaking at 220 rpm.

  • Main Culture: Transfer the overnight starter culture into 1 L of TB medium (with antibiotic) in a 2.5 L baffled flask. Incubate at 37°C with shaking at 220 rpm.

  • Induction: Monitor the optical density at 600 nm (OD₆₀₀). When the OD₆₀₀ reaches 0.6–0.8, cool the culture to 20°C. Induce protein expression by adding IPTG to a final concentration of 0.2 mM.

    • Rationale: Lowering the temperature post-induction often improves the soluble expression of recombinant proteins and prevents the formation of inactive inclusion bodies.[12]

  • Incubation: Continue incubation at 20°C for 16-20 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Discard the supernatant. Resuspend the cell pellet in 50 mL of cold biotransformation buffer and centrifuge again. Repeat this washing step once more to remove residual media components. The resulting cell paste is the whole-cell biocatalyst.

Biotransformation Protocol
  • Reaction Setup: Resuspend the washed cell paste in the biotransformation buffer to a final cell concentration of 50 g/L (wet cell weight).

  • Control Reaction: Prepare a parallel reaction using E. coli BL21(DE3) cells that do not contain the expression plasmid. This control is essential to confirm that product formation is dependent on the expressed enzyme.

  • Substrate Addition: To the cell suspension, add 4-amino-4-methylpentanoic acid to a final concentration of 20 g/L. Add ATP (10 mM) and MgCl₂ (20 mM).

    • Rationale: ATP provides the necessary energy for the ligase-catalyzed reaction, and Mg²⁺ is a crucial cofactor for ATP-dependent enzymes.[22]

  • Incubation: Place the reaction flasks in an incubator shaker at 30°C and 200 rpm for 24 hours. Monitor the reaction progress by taking samples at regular intervals (e.g., 0, 4, 8, 12, 24 hours).

Product Extraction and Purification
  • Cell Removal: After 24 hours, centrifuge the reaction mixture at 10,000 x g for 20 minutes to pellet the cells.

  • Solvent Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate and collect the upper organic layer. Repeat the extraction twice more.

  • Drying and Concentration: Pool the organic extracts and dry over anhydrous Na₂SO₄. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude product can be used for analysis or further purified by silica gel column chromatography if necessary.

Analytical Characterization
  • Quantification: Analyze the final product using Gas Chromatography-Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC).[23][24] Create a standard curve using the authentic 4,4-dimethyl-2-pyrrolidinone standard to accurately determine the product concentration and calculate the yield.

  • Confirmation: Confirm the identity of the product by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS, comparing the mass spectrum and retention time with the authentic standard.[25]

Data Interpretation and Expected Results

Quantitative Analysis

The performance of the biotransformation can be summarized in a table. High conversion rates and product titers are indicative of an efficient biocatalyst and optimized reaction conditions.

ParameterExpected ValueNotes
Substrate Concentration 20 g/L4-amino-4-methylpentanoic acid
Reaction Time 24 hoursOptimization may reduce this time.
Product Titer 15 - 18 g/LCorresponds to 4,4-dimethyl-2-pyrrolidinone.
Molar Conversion >90%Calculated based on substrate consumed.
Productivity 0.6 - 0.75 g/L/hA key metric for process scalability.[11]
Control Reaction Titer <0.1 g/LConfirms enzyme-dependent synthesis.
Troubleshooting
  • Low Yield:

    • Possible Cause: Poor enzyme expression or activity.

    • Solution: Optimize induction conditions (IPTG concentration, temperature). Verify protein expression via SDS-PAGE. Ensure cofactor concentrations are not limiting.

  • Mass Transfer Limitation:

    • Possible Cause: The cell membrane is hindering substrate entry or product exit.

    • Solution: Consider cell permeabilization methods (e.g., addition of small amounts of toluene or detergents) or using immobilized cells to improve stability and reuse.[26]

  • Byproduct Formation:

    • Possible Cause: Endogenous E. coli enzymes acting on the substrate or product.

    • Solution: Analyze byproducts by MS to identify them. Consider using knockout strains for specific competing pathways.

Conclusion and Future Outlook

The enzymatic synthesis of 4,4-dimethyl-2-pyrrolidinone and its analogs provides a powerful and sustainable alternative to conventional chemical methods. The use of whole-cell biocatalysts, in particular, offers a direct, scalable, and cost-effective route to these valuable pharmaceutical building blocks. The protocols and strategies outlined in this note serve as a foundational guide for researchers aiming to incorporate green chemistry into their synthetic workflows.

Future efforts will likely focus on enzyme evolution and protein engineering to broaden the substrate scope, allowing for the synthesis of a diverse library of pyrrolidinone analogs with novel functionalities. Furthermore, integrating these biocatalytic steps into continuous flow processes could dramatically enhance productivity and simplify downstream processing, paving the way for industrial-scale green manufacturing of these important compounds.[27]

References

  • Forró, E., & Fülöp, F. (2003). Lipase-catalyzed enantioselective ring opening of unactivated alicyclic-fused beta-lactams in an organic solvent. Organic Letters, 5(8), 1209–1212. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2018). Biocatalytic amide bond formation. ResearchGate. [Link]

  • Bachmann, B. O., Li, R., & Townsend, C. A. (1998). β-Lactam synthetase: a new biosynthetic enzyme. Proceedings of the National Academy of Sciences, 95(16), 9082–9086. [Link]

  • Roy, S., Vargas, D. A., Ma, P., et al. (2024). Stereoselective Construction of β-, γ- and δ-Lactam Rings via Enzymatic C-H Amidation. Nature Catalysis, 7, 65–76. [Link]

  • Contente, M. L., & Molinari, F. (2018). Enzyme‐Catalysed Synthesis of Secondary and Tertiary Amides. ResearchGate. [Link]

  • Chemistry World. (2023). Biocatalysis breakthrough enables synthesis of lactam building blocks for drugs. Chemistry World. [Link]

  • He, M., & Bode, J. W. (2005). Catalytic synthesis of gamma-lactams via direct annulations of enals and N-sulfonylimines. Organic Letters, 7(14), 3131–3134. [Link]

  • Satar, I. R., & Arinbasarova, A. Y. (2018). Enzymatic synthesis of β-lactam acids (review). Applied Biochemistry and Microbiology, 54, 628–645. [Link]

  • Khan Academy. Beta-lactam antibiotics. Khan Academy. [Link]

  • Serra, S., Fuganti, C., & Brenna, E. (2005). Recent advances in lipase-mediated preparation of pharmaceuticals and their intermediates. Trends in Biotechnology, 23(4), 193-198. [Link]

  • He, M., & Bode, J. W. (2005). Catalytic Synthesis of gamma-Lactams via direct annulations of enals and N-sulfonylimines. Organic Letters, 7(14), 3131-3134. [Link]

  • Tan, X., et al. (2023). A Multi-Enzyme Cascade for Efficient Production of Pyrrolidone from L-Glutamate. Applied and Environmental Microbiology, 89(4), e02026-22. [Link]

  • Zhang, J., et al. (2016). Metabolic engineering of Escherichia coli for the biosynthesis of 2-pyrrolidone. Metabolic Engineering, 38, 203-210. [Link]

  • Mondal, B., & Bose, A. (2023). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv. [Link]

  • Roy, S., et al. (2024). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C-H Amidation. eScholarship, University of California. [Link]

  • Aurell, C., Karlsson, S., Pontén, F., & Andersen, S. (2014). Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N-Boc (2R)-1,4-Oxazepane-2-Carboxylic Acid. Semantic Scholar. [Link]

  • Singh, R., et al. (2006). Nitrilase and its application as a 'green' catalyst. Critical Reviews in Biotechnology, 26(3), 165-180. [Link]

  • Roy, S., et al. (2024). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Nature Catalysis. [Link]

  • Yang, Y., & Arnold, F. H. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 7(10), 1735–1742. [Link]

  • Forró, E., & Fülöp, F. (2007). Advanced procedure for the enzymatic ring opening of unsatured alicyclic β-lactams. ResearchGate. [Link]

  • Schmölzer, K., et al. (2021). Segmented Flow Processes to Overcome Hurdles of Whole‐Cell Biocatalysis in the Presence of Organic Solvents. Angewandte Chemie International Edition, 60(29), 15863-15869. [Link]

  • Tan, X., et al. (2023). A Multi-Enzyme Cascade for Efficient Production of Pyrrolidone from l-Glutamate. Applied and Environmental Microbiology. [Link]

  • Institute for Basic Science. (2018). Successful synthesis of gamma-lactam rings from hydrocarbons. ScienceDaily. [Link]

  • Tan, X., et al. (2023). A Multi-Enzyme Cascade for Efficient Production of Pyrrolidone from l-Glutamate. Applied and Environmental Microbiology, 89(4). [Link]

  • Singh, R., & Kumar, M. (2024). Whole-cell biocatalysis for large-scale production. ScienceDirect. [Link]

  • Krajete, A., et al. (2017). Progress in biocatalysis with immobilized viable whole cells: systems development, reaction engineering and applications. Biotechnology Letters, 39(5), 667-683. [Link]

  • Singh, R., & Kumar, M. (2024). Whole-cell biocatalysis for large-scale production. ResearchGate. [Link]

  • NIOSH. (1998). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. Assay Technology. [Link]

  • Zhang, J., et al. (2016). Production of 2-pyrrolidone by engineered CGE14 strain. ResearchGate. [Link]

  • FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. U.S. Food & Drug Administration. [Link]

  • Petříčková, H., et al. (2023). Recent Progress in the Production of Cyanide-Converting Nitrilases—Comparison with Nitrile-Hydrolyzing Enzymes. Catalysts, 13(3), 500. [Link]

  • Sgrignani, J., & Magistrato, A. (2012). Theoretical Studies on the Ring Opening of β-Lactams: Processes in Solution and in Enzymatic Media. ResearchGate. [Link]

  • Singh, S., et al. (2017). Bioengineering of Nitrilases Towards Its Use as Green Catalyst: Applications and Perspectives. 3 Biotech, 7(1), 44. [Link]

  • Fisher, Z., et al. (2016). Exploring the Mechanism of β-Lactam Ring Protonation in the Class A β-lactamase Ac. OSTI.GOV. [Link]

  • Howden, A. J., & Harrison, J. (2016). Nitrilase enzymes and their role in plant-microbe interactions. Department of Biology, University of York. [Link]

  • Alphand, V., et al. (2003). Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. ResearchGate. [Link]

  • Kuranov, A. M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6649. [Link]

  • Wang, J., et al. (2014). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. ResearchGate. [Link]

  • Zhang, L., et al. (2017). Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC. Analytical Methods, 9(3), 441-447. [Link]

  • Monn, J. A., et al. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(14), 1919-1924. [Link]

  • Valdés, C. (2022). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Gáspár, A., & Wölfling, J. (2020). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. The Journal of Organic Chemistry. [Link]

Sources

Application Notes and Protocols: Strategic Use of Protecting Groups in the Chemistry of 4,4-Dimethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4,4-Dimethyl-2-pyrrolidinone and the Necessity for Protecting Group Strategies

4,4-Dimethyl-2-pyrrolidinone is a valuable heterocyclic building block in medicinal chemistry and drug development. Its rigid scaffold and the presence of the gem-dimethyl group offer unique conformational constraints that can be exploited in the design of novel therapeutics. The lactam nitrogen of 4,4-dimethyl-2-pyrrolidinone is a key functional handle for the introduction of diverse substituents, enabling the synthesis of a wide array of derivatives with potential biological activity.

However, the reactivity of the N-H bond in the pyrrolidinone ring can interfere with desired chemical transformations at other positions of a molecule or on substituents appended to the core. Therefore, the temporary masking or "protection" of this nitrogen atom is a crucial strategy in the multi-step synthesis of complex molecules incorporating the 4,4-dimethyl-2-pyrrolidinone moiety. This application note provides a detailed guide to the selection and implementation of common N-protecting groups, offering field-proven insights and step-by-step protocols to empower researchers in their synthetic endeavors.

Choosing the Right Protecting Group: The Principle of Orthogonality

In a multi-step synthesis, it is often necessary to deprotect one functional group while others remain protected. This selective removal is governed by the principle of orthogonality , which dictates that each protecting group should be cleavable under a unique set of conditions that do not affect other protecting groups present in the molecule.[1] The choice of an N-protecting group for 4,4-dimethyl-2-pyrrolidinone should be carefully considered based on the planned synthetic route and the stability of other functional groups in the molecule.

Herein, we will focus on three widely used and versatile N-protecting groups:

  • tert-Butoxycarbonyl (Boc): An acid-labile protecting group, stable to a wide range of non-acidic conditions.

  • Benzyloxycarbonyl (Cbz or Z): A versatile group that is stable to both acidic and basic conditions but readily removed by catalytic hydrogenolysis.[2]

  • (2-(Trimethylsilyl)ethoxy)methyl (SEM): A robust protecting group that is stable to a broad range of conditions and can be removed with fluoride ions or under specific acidic conditions.

I. The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse

The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and its clean, acid-mediated removal.[3]

A. Mechanism of Boc Protection and Deprotection

Protection typically involves the reaction of the lactam nitrogen with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds via nucleophilic attack of the deprotonated lactam nitrogen on one of the carbonyl carbons of Boc₂O.

Deprotection is achieved under acidic conditions, where protonation of the carbonyl oxygen of the Boc group facilitates its fragmentation into isobutylene, carbon dioxide, and the free lactam.[4]

B. Visualizing the Boc Protection/Deprotection Workflow

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection Start_P 4,4-Dimethyl-2-pyrrolidinone Product_P N-Boc-4,4-dimethyl-2-pyrrolidinone Start_P->Product_P Protection Reagents_P Boc₂O, Base (e.g., NaH, DMAP) Reagents_P->Start_P Start_D N-Boc-4,4-dimethyl-2-pyrrolidinone Product_D 4,4-Dimethyl-2-pyrrolidinone Start_D->Product_D Deprotection Reagents_D Acid (e.g., TFA, HCl) Reagents_D->Start_D

Caption: Workflow for Boc protection and deprotection.

C. Detailed Experimental Protocols

Protocol 1: N-Boc Protection of 4,4-Dimethyl-2-pyrrolidinone

This protocol describes the N-Boc protection of 4,4-dimethyl-2-pyrrolidinone using sodium hydride as a base.

Materials:

  • 4,4-Dimethyl-2-pyrrolidinone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4,4-dimethyl-2-pyrrolidinone (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-4,4-dimethyl-2-pyrrolidinone.

Protocol 2: Deprotection of N-Boc-4,4-dimethyl-2-pyrrolidinone

This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA).

Materials:

  • N-Boc-4,4-dimethyl-2-pyrrolidinone

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-4,4-dimethyl-2-pyrrolidinone (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution. Caution: TFA is corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4,4-dimethyl-2-pyrrolidinone.

D. Data Summary for Boc Protection and Deprotection
StepReagents and ConditionsTypical Yield (%)Notes
Protection Boc₂O, NaH, THF, 0 °C to rt85-95Other bases like DMAP can also be used.[5]
Deprotection TFA, DCM, 0 °C to rt>95HCl in dioxane or methanol is a common alternative.[5]

II. The Benzyloxycarbonyl (Cbz) Group: A Bridge Between Stability and Facile Cleavage

The Cbz group is a stalwart in peptide synthesis and general organic synthesis, prized for its robustness towards a wide range of reagents and its selective removal by catalytic hydrogenolysis.[6]

A. Mechanism of Cbz Protection and Deprotection

Protection is typically achieved by reacting the lactam with benzyl chloroformate (Cbz-Cl) under basic conditions. The reaction proceeds through nucleophilic acyl substitution at the chloroformate.[2]

Deprotection via catalytic hydrogenolysis involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, yielding the free lactam, toluene, and carbon dioxide.[2]

B. Visualizing the Cbz Protection/Deprotection Workflow

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Start_P 4,4-Dimethyl-2-pyrrolidinone Product_P N-Cbz-4,4-dimethyl-2-pyrrolidinone Start_P->Product_P Protection Reagents_P Cbz-Cl, Base (e.g., NaHCO₃) Reagents_P->Start_P Start_D N-Cbz-4,4-dimethyl-2-pyrrolidinone Product_D 4,4-Dimethyl-2-pyrrolidinone Start_D->Product_D Deprotection Reagents_D H₂, Pd/C Reagents_D->Start_D

Caption: Workflow for Cbz protection and deprotection.

C. Detailed Experimental Protocols

Protocol 3: N-Cbz Protection of 4,4-Dimethyl-2-pyrrolidinone

This protocol details the N-Cbz protection using benzyl chloroformate and sodium bicarbonate.

Materials:

  • 4,4-Dimethyl-2-pyrrolidinone

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4,4-dimethyl-2-pyrrolidinone (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1-1.5 eq) dropwise while maintaining the temperature at 0 °C. Caution: Cbz-Cl is a lachrymator and corrosive. Handle in a fume hood.

  • Allow the reaction to stir at 0 °C for 2-4 hours, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Cbz-4,4-dimethyl-2-pyrrolidinone.[2]

Protocol 4: Deprotection of N-Cbz-4,4-dimethyl-2-pyrrolidinone by Catalytic Hydrogenolysis

This protocol describes the standard method for Cbz group removal.

Materials:

  • N-Cbz-4,4-dimethyl-2-pyrrolidinone

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (Pd/C), 10%

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve N-Cbz-4,4-dimethyl-2-pyrrolidinone (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric. Handle with care and do not allow it to dry.

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. The filter cake should be kept wet to prevent ignition.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected 4,4-dimethyl-2-pyrrolidinone.[7]

D. Data Summary for Cbz Protection and Deprotection
StepReagents and ConditionsTypical Yield (%)Notes
Protection Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C to rt85-95Anhydrous conditions with an organic base (e.g., pyridine) can also be used.[2]
Deprotection H₂, 10% Pd/C, MeOH or EtOH, rt>95Transfer hydrogenation (e.g., using ammonium formate) is a safer alternative to H₂ gas.[8]

III. The (2-(Trimethylsilyl)ethoxy)methyl (SEM) Group: A Robust and Orthogonal Protecting Group

The SEM group offers high stability towards a broad range of synthetic conditions, including many that would cleave Boc or Cbz groups, making it an excellent choice for complex syntheses.[9]

A. Mechanism of SEM Protection and Deprotection

Protection involves the deprotonation of the lactam nitrogen followed by reaction with SEM-chloride.

Deprotection is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF). The fluoride ion attacks the silicon atom, initiating a cascade that leads to the cleavage of the C-O bond and release of the free lactam, formaldehyde, and ethylene. Acidic conditions can also be used for SEM deprotection.[9]

B. Visualizing the SEM Protection/Deprotection Workflow

SEM_Workflow cluster_protection SEM Protection cluster_deprotection SEM Deprotection Start_P 4,4-Dimethyl-2-pyrrolidinone Product_P N-SEM-4,4-dimethyl-2-pyrrolidinone Start_P->Product_P Protection Reagents_P SEM-Cl, Base (e.g., NaH) Reagents_P->Start_P Start_D N-SEM-4,4-dimethyl-2-pyrrolidinone Product_D 4,4-Dimethyl-2-pyrrolidinone Start_D->Product_D Deprotection Reagents_D Fluoride Source (e.g., TBAF) or Acid Reagents_D->Start_D

Caption: Workflow for SEM protection and deprotection.

C. Detailed Experimental Protocols

Protocol 5: N-SEM Protection of 4,4-Dimethyl-2-pyrrolidinone

This protocol describes a general method for N-SEM protection.

Materials:

  • 4,4-Dimethyl-2-pyrrolidinone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • (2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4,4-dimethyl-2-pyrrolidinone (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution at 0 °C.

  • Extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Protocol 6: Deprotection of N-SEM-4,4-dimethyl-2-pyrrolidinone

This protocol outlines the removal of the SEM group using TBAF.

Materials:

  • N-SEM-4,4-dimethyl-2-pyrrolidinone

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-SEM-4,4-dimethyl-2-pyrrolidinone (1.0 eq) in anhydrous THF.

  • Add TBAF solution (2-3 eq) at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench with water.

  • Extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

D. Data Summary for SEM Protection and Deprotection
StepReagents and ConditionsTypical Yield (%)Notes
Protection SEM-Cl, NaH, DMF, 0 °C to rt80-90Other strong bases like LDA can also be employed.
Deprotection TBAF, THF, reflux70-85Acidic conditions (e.g., HCl in refluxing alcohol) can also be effective for SEM deprotection.[9]

IV. Troubleshooting and Strategic Considerations

  • Incomplete Protection/Deprotection: Ensure anhydrous conditions, especially when using reactive bases like NaH. Check the purity of reagents and solvents. For deprotection, extend the reaction time or increase the temperature if necessary.

  • Side Reactions: The choice of base for protection is crucial. Strong, non-nucleophilic bases are generally preferred for lactams to avoid ring-opening. During Boc deprotection, the generated tert-butyl cation can alkylate sensitive functional groups; the use of scavengers like anisole may be necessary.

  • Orthogonality in Practice: When planning a synthesis with multiple protecting groups, carefully map out the deprotection steps to ensure compatibility. For instance, a molecule bearing both Boc and Cbz groups can be selectively deprotected at the Boc-protected site with acid, leaving the Cbz group intact for later removal by hydrogenolysis.

Conclusion

The strategic use of protecting groups is indispensable in the synthesis of complex molecules derived from 4,4-dimethyl-2-pyrrolidinone. The Boc, Cbz, and SEM groups each offer a unique set of properties that can be leveraged to achieve specific synthetic goals. A thorough understanding of their introduction, removal, and orthogonality is paramount for the successful design and execution of synthetic routes in drug discovery and development. The protocols and data presented in this application note serve as a practical guide for researchers to effectively utilize these protecting group strategies in their work with this important heterocyclic scaffold.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Letters in Organic Chemistry. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Retrieved from [Link]

  • Chandra, T., Broderick, W. E., & Broderick, J. B. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides & Nucleic Acids, 29(2), 132–143. [Link]

  • ResearchGate. (2008). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • ResearchGate. (2008). Deprotection of different N-Boc-compounds. Retrieved from [Link]

  • The University of Queensland. (1997). Synthesis and substitution reactions of N-protected 2-(phenylselenonylmethyl) pyrrolidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Enantioselective synthesis of unsaturated γ-lactams. Retrieved from [Link]

  • Hindawi. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • ResearchGate. (2010). SCHEME 1 Deprotection of N-SEM from 5R-SP using literature protocol. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (1995). Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups. Retrieved from [Link]

  • Organic Letters. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Retrieved from [Link]

  • IISER Pune. (2022). Synthesis of 5,5 di-Substituted γ- Lactams through a Base Mediated Molecular Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Organic Syntheses. (2019). Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl- (S,E) -. Retrieved from [Link]

  • Organic Syntheses. (2014). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]

  • ResearchGate. (2010). An Efficient Deprotection of N -Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Substituted γ-Methylene γ-Lactams. Retrieved from [Link]

Sources

Troubleshooting & Optimization

optimizing temperature for 4,4-dimethyl-2-pyrrolidinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,4-Dimethyl-2-pyrrolidinone Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4,4-dimethyl-2-pyrrolidinone. This guide is designed for researchers, chemists, and drug development professionals who are working with or developing processes involving this versatile lactam. The synthesis of 4,4-dimethyl-2-pyrrolidinone, while seemingly straightforward, is highly sensitive to reaction parameters, with temperature being one of the most critical variables to control. Proper temperature optimization is paramount for achieving high yield and purity, minimizing side-product formation, and ensuring reaction efficiency.

This document moves beyond simple protocols to explain the causal relationships between temperature and reaction outcomes. We will explore common issues encountered during synthesis and provide logical, field-tested solutions in a direct question-and-answer format. Our goal is to empower you with the expertise to not only follow a procedure but to troubleshoot and optimize it for your specific laboratory conditions.

Compound Profile: 4,4-Dimethyl-2-pyrrolidinone

A quick-reference table summarizing the key physical and chemical properties of the target compound.

PropertyValueSource(s)
CAS Number 66899-02-3[1][2]
Molecular Formula C₆H₁₁NO[1][2]
Molecular Weight 113.16 g/mol [1][2]
IUPAC Name 4,4-dimethylpyrrolidin-2-one[1][3]
Appearance Pale cream to pale yellow crystals or powder[3]
Melting Point 38 - 53 °C (range varies with purity)[3]

Core Synthesis Principle & Workflow

The most common laboratory-scale synthesis of γ-lactams like 4,4-dimethyl-2-pyrrolidinone involves the intramolecular cyclization of a γ-amino acid or its corresponding ester. This is typically achieved through thermal condensation, where heat is applied to drive the reaction forward by eliminating a small molecule (water or an alcohol). Temperature is the driving force for the cyclization but also a potential source of degradation and side reactions.

G cluster_0 Reaction Setup cluster_1 Thermal Cyclization cluster_2 Workup & Purification Precursor γ-Amino Acid Precursor (e.g., 4-Amino-3,3-dimethylbutanoic acid) Heating Heating Under Inert Atmosphere (Critical Temperature Control) Precursor->Heating Heat (Δ) -H₂O Crude Crude Product Mixture Heating->Crude Purification Purification (e.g., Distillation or Crystallization) Crude->Purification Final Pure 4,4-Dimethyl-2-pyrrolidinone Purification->Final

Caption: General workflow for the synthesis of 4,4-dimethyl-2-pyrrolidinone.

Frequently Asked Questions (FAQs): Optimizing Temperature

Q1: What is the primary role of temperature in the synthesis of 4,4-dimethyl-2-pyrrolidinone?

A1: Temperature serves two primary functions. First, it provides the necessary activation energy for the intramolecular cyclization to occur, breaking the C-O bond of the carboxylic acid and forming the new C-N amide bond. Second, it facilitates the removal of the water byproduct, which drives the equilibrium of the reaction towards the product, a principle fundamental to many condensation reactions.

Q2: What are the consequences of using a reaction temperature that is too high?

A2: Excessively high temperatures can be detrimental. The primary risks include:

  • Thermal Decomposition: Both the starting material and the lactam product can degrade, leading to charring and the formation of a complex mixture of byproducts, which significantly lowers the yield.

  • Side Reactions: High temperatures can promote alternative reaction pathways, such as intermolecular condensation leading to oligomers or polymers, instead of the desired intramolecular cyclization.

  • Racemization: If chiral centers are present in derivatives, high temperatures can lead to their racemization, which is a critical issue in pharmaceutical applications.[4]

Q3: What happens if the reaction temperature is too low?

A3: Insufficient thermal energy is a common reason for failed or incomplete reactions.[5] If the temperature is too low:

  • Slow Reaction Rate: The reaction may proceed too slowly to be practical, requiring excessively long reaction times.

  • Reaction Stalling: The activation energy barrier for cyclization may not be overcome, causing the reaction to stall completely, with no significant product formation. In some cases, this can lead to the isolation of unreacted starting material.

Q4: How should the reaction temperature be monitored and controlled for best results?

A4: Precise and uniform temperature control is crucial.

  • Heating Mantle/Oil Bath: Use a well-stirred oil bath or a heating mantle connected to a temperature controller for uniform heat distribution. Direct heating with a flame should be avoided due to the risk of localized overheating.

  • Internal Thermometer: The most accurate measurement is obtained by placing a thermometer or thermocouple directly into the reaction mixture (if feasible) rather than just monitoring the bath temperature.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the starting materials and products at elevated temperatures.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your synthesis and links them to potential temperature-related causes.

Problem: My reaction yielded very little or no 4,4-dimethyl-2-pyrrolidinone.
  • Possible Cause 1: Temperature Too Low. The most common cause for a lack of product is insufficient energy to drive the cyclization. The reaction may appear to be running, but no conversion is happening.[5]

    • Solution: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR of an aliquot) to observe the disappearance of starting material and the appearance of the product spot/peak.

  • Possible Cause 2: Reaction Time Too Short for the Set Temperature. The selected temperature may be adequate, but the reaction may not have been allowed to run to completion.

    • Solution: Before concluding the temperature is too low, ensure the reaction has been running for a sufficient duration. Run a time-course experiment, taking samples every few hours to determine the point at which the reaction plateaus.

Problem: The reaction started but seems to have stopped before all the starting material was consumed.
  • Possible Cause 1: Sub-optimal Temperature Plateau. The reaction may have reached a thermodynamic equilibrium at the given temperature where the forward and reverse reaction rates are balanced, preventing full conversion.

    • Solution: Increase the temperature slightly (e.g., by 10-20 °C) to shift the equilibrium towards the product side. Efficient removal of the water byproduct (e.g., using a Dean-Stark trap if the solvent is appropriate) is also critical to drive the reaction to completion.

  • Possible Cause 2: Catalyst Deactivation (if applicable). If your synthesis uses a catalyst, the chosen temperature might be causing it to slowly degrade or deactivate over time.

    • Solution: Consult the literature for the optimal temperature range for the specific catalyst being used. It may be necessary to run the reaction at a lower temperature for a longer period to preserve catalyst activity.

Problem: My final product is impure, with significant side products observed.
  • Possible Cause 1: Temperature Too High. As discussed in the FAQ, excessive heat is a primary cause of side product formation and decomposition.[6]

    • Solution: Reduce the reaction temperature. It is often a trade-off: a lower temperature may require a longer reaction time but can provide a much cleaner product, simplifying purification and ultimately improving the isolated yield. Perform a temperature scouting study (see protocol below) to find the "sweet spot" that balances reaction rate and purity.

  • Possible Cause 2: Inefficient Heat Transfer. Non-uniform heating can create "hot spots" in the reaction vessel where the temperature is much higher than the thermometer reading, leading to localized decomposition.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction. Use a properly sized stir bar or an overhead stirrer for larger-scale reactions. An oil bath generally provides more uniform heating than a mantle.

Problem: The reaction mixture has darkened significantly or turned into a black tar.
  • Possible Cause: Severe Thermal Decomposition. This is an unambiguous sign that the reaction temperature is far too high. The organic molecules are charring.

    • Solution: Immediately stop the reaction. This batch is likely unsalvageable. For the next attempt, drastically reduce the temperature. Start at a much lower temperature and increase it cautiously while monitoring the reaction. If the starting material is known to be thermally sensitive, consider alternative synthetic routes that proceed under milder conditions.

Experimental Protocol: Temperature Scouting Study

To empirically determine the optimal temperature for your specific setup, a scouting study is the most reliable method. This protocol is a self-validating system to establish a robust and reproducible synthesis.

Objective: To identify the temperature that provides the best balance of reaction rate, yield, and purity for the synthesis of 4,4-dimethyl-2-pyrrolidinone.

Methodology:

  • Setup: Prepare three to five identical small-scale reactions in parallel. Use identical glassware, stir bars, and reagent concentrations. Place each reaction vessel in a separate heating block or a multi-well heating plate that allows for independent temperature control.

  • Temperature Gradient: Set a different temperature for each reaction. A good starting range for lactam synthesis could be 140°C, 160°C, 180°C, and 200°C.

  • Initiation & Monitoring: Start all reactions simultaneously. At set time intervals (e.g., every 2 hours), carefully take a small, measured aliquot from each reaction.

  • Analysis: Quench the aliquots immediately (e.g., by diluting in a cold solvent). Analyze each sample by a quantitative method like GC or HPLC to determine the percentage of remaining starting material and the percentage of the formed product.

  • Data Compilation: After a set total reaction time (e.g., 24 hours), cool all reactions. Perform a work-up and purify the product from each reaction. Calculate the isolated yield and determine the purity of the final product.

  • Optimization: Plot the yield and purity as a function of temperature. The optimal temperature is the one that gives the highest isolated yield of pure product in a reasonable timeframe.

Data Interpretation: Hypothetical Scouting Study Results

The table below illustrates potential outcomes from a temperature scouting study.

ExperimentTemperature (°C)Reaction Time (h)Conversion (GC, %)Isolated Yield (%)Purity (NMR, %)Observations
1140244535>99Very slow reaction, clean product.
216024857898Good conversion and yield, very clean.
3 180 12 >98 91 97 Optimal: Fast, high yield, high purity.
42008>996585Fast reaction, but significant darkening and side products.
52204>9930<70Very fast reaction, severe charring and low yield of impure product.

This data clearly shows that while higher temperatures accelerate the reaction, they can lead to lower isolated yields due to impurity formation.[6] In this hypothetical case, 180 °C represents the optimal temperature.

Troubleshooting Logic Diagram

This flowchart provides a visual guide for diagnosing and solving temperature-related issues during synthesis.

Troubleshooting start Start Synthesis check_yield Is Yield Low or Zero? start->check_yield check_impurities Significant Impurities or Darkening? check_yield->check_impurities No too_low CAUSE: Temperature Too Low SOLUTION: Increase Temp by 10-20°C & Monitor Progress check_yield->too_low Yes too_high CAUSE: Temperature Too High SOLUTION: Decrease Temp by 10-20°C Consider Longer Reaction Time check_impurities->too_high Yes (Impurities) charring CAUSE: Severe Overheating SOLUTION: Redo at Much Lower Temp Improve Heat Distribution (Oil Bath) check_impurities->charring Yes (Charring) good_yield High Yield, Pure Product check_impurities->good_yield No too_low->start Re-evaluate too_high->start Re-evaluate charring->start Restart Experiment

Caption: Decision tree for troubleshooting temperature issues in synthesis.

References

  • PubChem. (n.d.). 4,4-Dimethyl-2-pyrrolidinone. Retrieved from [Link]

  • Gómez-Patiño, M. B., et al. (2021). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. ACS Omega. Retrieved from [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • Auras, F., et al. (2018). Lactide synthesis optimization: Investigation of the temperature, catalyst and pressure effects. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reactions with 4,4-Dimethyl-2-Pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 4,4-dimethyl-2-pyrrolidinone in chemical synthesis, with a core focus on how solvent selection critically impacts reaction yield.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the most common causes when using 4,4-dimethyl-2-pyrrolidinone?

Low yield is a frequent issue that can often be traced back to a few critical experimental variables. Before re-running the entire synthesis, consider these primary factors:

  • Inappropriate Solvent Choice: The solvent does more than just dissolve reactants; it actively participates in the reaction's energy landscape. For many reactions involving the deprotonated form of 4,4-dimethyl-2-pyrrolidinone, such as N-alkylation, the choice between a polar protic and a polar aprotic solvent is the single most important factor determining yield.[1][2]

  • Presence of Water: Trace amounts of water or other protic impurities can have a devastating effect on yield. These impurities will react with and quench strong bases (like NaH) or the deprotonated pyrrolidinone anion, effectively halting the reaction and leading to recovery of starting material.[3] Ensuring all glassware is flame-dried and solvents are anhydrous is paramount.

  • Incomplete Deprotonation: The N-H bond of a lactam like 4,4-dimethyl-2-pyrrolidinone is not highly acidic (pKa is estimated to be around 17, similar to other lactams). A sufficiently strong base is required for complete deprotonation to form the nucleophilic anion. If deprotonation is incomplete, the concentration of your active nucleophile is low, leading to poor conversion.[3]

  • Suboptimal Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions or decomposition, ultimately lowering the yield of the desired product.[4][5] It is crucial to find the optimal temperature that balances reaction rate with selectivity.

Q2: How do I choose the right solvent for my reaction? What is the mechanistic basis for this choice?

The choice of solvent is fundamentally dictated by the reaction mechanism. For nucleophilic substitution reactions, which are common for this substrate, the key is to understand whether the reaction proceeds via an SN1 or SN2 pathway.

  • For SN2 Reactions (Most Common for N-Alkylation): These reactions are favored by polar aprotic solvents .[1][6] This class of solvents possesses strong dipole moments that can dissolve charged species but lacks acidic protons (like O-H or N-H bonds).

    • Causality: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) effectively solvate the counter-ion of the base (e.g., Na⁺) but leave the deprotonated pyrrolidinone anion relatively "naked" and unsolvated. This lack of solvation, particularly through hydrogen bonding, preserves the anion's high nucleophilicity, leading to a faster reaction rate and higher yield.[2]

  • For SN1 Reactions: These reactions are favored by polar protic solvents (e.g., water, methanol, ethanol).

    • Causality: Protic solvents excel at stabilizing the charged carbocation intermediate that is characteristic of the SN1 mechanism.[2] They also solvate the leaving group. This stabilization lowers the activation energy for the rate-determining step, accelerating the reaction. However, these solvents will also heavily solvate and deactivate the pyrrolidinone nucleophile, making them poor choices for SN2 pathways.

The following table summarizes the properties of common solvents and their general impact on reactions involving the 4,4-dimethyl-2-pyrrolidinone anion.

SolventClassDielectric Constant (ε)Boiling Point (°C)Suitability for SN2 ReactionsRationale
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153Excellent High polarity stabilizes transition states; does not hydrogen bond with the nucleophile.[3]
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.2189Excellent Very high polarity; effectively solvates cations while leaving the anion highly reactive.[7][8]
Acetonitrile (MeCN) Polar Aprotic37.582Good Good polarity and low viscosity; promotes high reaction rates.
Tetrahydrofuran (THF) Polar Aprotic7.666Good Less polar than DMF/DMSO but effectively solvates many organometallic reagents and is a good choice for use with strong bases like NaH.[3]
Methanol (MeOH) Polar Protic32.765Poor Forms strong hydrogen bonds with the nucleophile, severely reducing its reactivity ("caging effect").
Ethanol (EtOH) Polar Protic24.678Poor Similar to methanol, it will solvate and deactivate the nucleophile via hydrogen bonding.[1]
Toluene Nonpolar2.4111Very Poor Cannot effectively dissolve the pyrrolidinone salt or stabilize the polar transition state.
Water (H₂O) Polar Protic80.1100Very Poor Quenches reagents and strongly solvates the nucleophile. Must be rigorously excluded.[3]
Q3: I am observing a significant side product in my N-alkylation reaction. What is it and how can I minimize it?

The most common side product is the O-alkylated isomer (a 2-alkoxy-4,4-dimethyl-1-pyrroline) . This occurs because the deprotonated pyrrolidinone anion is an ambident nucleophile , meaning it has two nucleophilic sites: the nitrogen and the oxygen atom.

Minimization Strategies:

  • Solvent Choice: As discussed, polar aprotic solvents like DMF or THF strongly favor N-alkylation.[3]

  • Alkylating Agent: "Soft" electrophiles, such as alkyl iodides (e.g., methyl iodide), preferentially react at the "softer" nitrogen atom. "Harder" electrophiles, like dimethyl sulfate, are more likely to react at the "harder" oxygen atom, increasing the amount of O-alkylation.[3]

  • Temperature Control: Lowering the reaction temperature (e.g., starting at 0 °C) can often improve the selectivity for N-alkylation over O-alkylation.[3]

Visual Logic & Workflow
Solvent Selection Workflow for Nucleophilic Substitution

The following diagram outlines the decision-making process for selecting an appropriate solvent system for reactions involving the 4,4-dimethyl-2-pyrrolidinone anion.

SolventSelection cluster_input Reaction Analysis cluster_pathway Solvent Choice Pathway cluster_examples Recommended Solvents & Rationale cluster_output Expected Outcome start Identify Reaction Mechanism sn2 S_N_2 Pathway (e.g., N-Alkylation) start->sn2 Bimolecular? sn1 S_N_1 Pathway (Carbocation Intermediate) start->sn1 Unimolecular? aprotic Select Polar APROTIC Solvent sn2->aprotic protic Select Polar PROTIC Solvent sn1->protic aprotic_ex Examples: DMF, DMSO, THF Rationale: Maximizes nucleophilicity of pyrrolidinone anion aprotic->aprotic_ex protic_ex Examples: H2O, MeOH, EtOH Rationale: Stabilizes carbocation intermediate protic->protic_ex high_yield High Yield of N-Substituted Product aprotic_ex->high_yield low_yield Low Yield or Side Reactions protic_ex->low_yield for SN2 path

Caption: Decision tree for solvent selection based on reaction mechanism.

Experimental Protocol: N-Methylation of 4,4-Dimethyl-2-pyrrolidinone

This protocol details a representative SN2 reaction and is designed to be a self-validating system for achieving high yield. The causality for each critical step is explained.

Objective: To synthesize N-methyl-4,4-dimethyl-2-pyrrolidinone with high yield and purity.

Materials:

  • 4,4-Dimethyl-2-pyrrolidinone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Anhydrous hexane

Procedure:

  • Preparation of Base (Crucial for High Conversion):

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.1 equivalents).

    • Wash the NaH dispersion three times with anhydrous hexane to remove the protective mineral oil, which can interfere with the reaction. Carefully decant the hexane wash each time using a cannula.

    • Causality: Removing the mineral oil exposes the reactive surface of the NaH, ensuring complete and rapid deprotonation of the pyrrolidinone.[3]

  • Deprotonation (Formation of the Nucleophile):

    • Add anhydrous DMF to the washed NaH to create a suspension. Cool the flask to 0 °C using an ice bath.

    • Dissolve 4,4-dimethyl-2-pyrrolidinone (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the pyrrolidinone solution dropwise to the stirred NaH suspension at 0 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour or until hydrogen gas evolution ceases. The mixture should become a clear solution, indicating the formation of the sodium salt.

    • Causality: Dropwise addition at 0 °C controls the exothermic reaction and hydrogen evolution. Allowing it to warm ensures the deprotonation goes to completion.[3]

  • Alkylation (The SN2 Reaction):

    • Cool the reaction mixture back down to 0 °C.

    • Add methyl iodide (1.2 equivalents) dropwise, ensuring the internal temperature does not rise significantly.

    • Once the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Causality: Using a slight excess of the electrophile (MeI) drives the reaction to completion. The polar aprotic solvent (DMF) ensures a rapid SN2 reaction by not solvating the pyrrolidinone anion.[1][3]

  • Work-up and Purification:

    • Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude oil by vacuum distillation to yield pure N-methyl-4,4-dimethyl-2-pyrrolidinone.

References
  • Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Murray, J., et al. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Reactions.
  • Banik, B. K. (n.d.). Microwave-induced stereoselectivity of β-lactam formation: effects of solvents.
  • Goti, A., et al. (2021). Green Chemistry.
  • Byrne, F. P., et al. (2022).
  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025).
  • Polar aprotic solvents – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 11, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]

  • Effects of solvent on the reaction time and yield a. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • 4,4-dimethyl-2-pyrrolidinone (C6H11NO). (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]

  • Lomba, L., et al. (2022).
  • 4,4-Dimethyl-2-pyrrolidinone. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC - NIH.
  • Dyson, P. J., & Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions.
  • N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. (2018).
  • 2,2-dimethylpyrrolidine. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]

  • GREEN CHEMISTRY TOWARDS THE SYNTHESIS OF SOME 2-PYRROLIDINONE DERIV
  • Parker, A. J. (1967). Protic-dipolar aprotic solvent effects on rates of bimolecular reactions. Chemical Reviews.
  • Ch 8 : Solvent Effects. (n.d.). University of Calgary. Retrieved January 11, 2026, from [Link]

  • Green alternative cosolvents to N-methyl-2-pyrrolidone in water polyurethane dispersions. (2021). ADDI.
  • N-Methyl-2-pyrrolidone. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Green alternative cosolvents to N -methyl-2-pyrrolidone in water polyurethane dispersions. (2021).
  • Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Synthesis of 4,4-Dimethyl-2-(2-pyrrolyl)-2-oxazolines. (2019).

Sources

Technical Support Center: 4,4-Dimethyl-2-pyrrolidinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4,4-dimethyl-2-pyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Our goal is to provide you with the technical expertise and practical insights necessary to optimize your reactions, ensure the integrity of your results, and streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 4,4-dimethyl-2-pyrrolidinone, and what are the typical byproducts for each?

A1: The synthesis of 4,4-dimethyl-2-pyrrolidinone can be approached through several pathways, each with a unique profile of potential byproducts. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Synthetic RouteStarting MaterialsCommon Byproducts
Reductive Amination & Cyclization 4-Keto-4-methylpentanoic acid (a dimethyl levulinic acid analog) and an ammonia source.4-Amino-4-methylpentanoic acid, 4-Hydroxy-4-methylpentanoic acid, Over-alkylated products (if a primary amine is used instead of ammonia).
Intramolecular Cyclization 4-Amino-4-methyl-2-pentanone.Unreacted starting material, polymeric materials.
Michael Addition & Cyclization Diacetone alcohol and acrylamide or acrylonitrile.Acrylamide polymers, 4-hydroxy-4-methyl-2-pentanone.[1][2]

Q2: I am observing a significant amount of unreacted starting material in my intramolecular cyclization of 4-amino-4-methyl-2-pentanone. What could be the cause?

A2: Incomplete cyclization is a common issue. This can be attributed to several factors:

  • Insufficient reaction temperature or time: The intramolecular nucleophilic attack of the amine on the ketone is an equilibrium process. Ensure your reaction is heated sufficiently and for an adequate duration to drive the reaction to completion.

  • Inappropriate solvent: The choice of solvent can influence the reaction rate. A solvent that promotes intramolecular interactions is preferable.

  • pH of the reaction medium: The nucleophilicity of the amine is pH-dependent. If the medium is too acidic, the amine will be protonated and non-nucleophilic.

Q3: My final product after purification is showing signs of coloration. What is the likely cause and how can I prevent it?

A3: Product coloration often indicates the presence of trace impurities, which may have arisen from oxidation or side reactions during synthesis or purification.[3]

  • Prevention during synthesis: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Purification strategy: Treatment of the crude product with activated carbon before final purification can help remove colored impurities.

  • Storage: Store the purified 4,4-dimethyl-2-pyrrolidinone under an inert atmosphere, protected from light, and at reduced temperatures to maintain its quality.[3]

Q4: What are the recommended analytical methods for assessing the purity of my 4,4-dimethyl-2-pyrrolidinone sample?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography (GC): Ideal for quantifying volatile impurities and the main product. A flame ionization detector (FID) provides excellent sensitivity.[4]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for a broad range of impurities, including non-volatile byproducts. A C18 reversed-phase column is a good starting point.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides both separation and identification of impurities, offering a high level of confidence in your analysis.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[7]

Troubleshooting Guides

Issue 1: Presence of 4-Hydroxy-4-methylpentanoic Acid in Reductive Amination Route

Underlying Cause: This byproduct arises from the reduction of the ketone functionality of the starting material, 4-keto-4-methylpentanoic acid, without subsequent amination and cyclization. This typically occurs when the reducing agent is too reactive or when the conditions for imine formation are not optimal.[8][9][10][11][12]

Troubleshooting Workflow:

cluster_step1 Step 1: Re-evaluate the Reducing Agent cluster_step2 Step 2: Enhance Imine Formation cluster_step3 Step 3: Implement a Suitable Purification Protocol start High levels of 4-Hydroxy-4-methylpentanoic acid detected step1 Evaluate Reducing Agent start->step1 step2 Optimize Imine Formation step1->step2 If byproduct persists step3 Purification Strategy step2->step3 If byproduct persists end Pure 4,4-dimethyl-2-pyrrolidinone step3->end step1_action1 Switch to a milder reducing agent, e.g., sodium triacetoxyborohydride (STAB). step1_action2 Control the stoichiometry of the reducing agent carefully. step2_action1 Ensure anhydrous conditions to favor imine formation. step2_action2 Adjust pH to mildly acidic (4-5) to catalyze imine formation without protonating the amine source. step2_action3 Increase the concentration of the ammonia source. step3_action1 Utilize column chromatography to separate the more polar hydroxy acid from the pyrrolidinone. step3_action2 Consider vacuum distillation if boiling points are sufficiently different.

Caption: Troubleshooting workflow for the removal of 4-hydroxy-4-methylpentanoic acid.

Issue 2: Formation of Polymeric Byproducts

Underlying Cause: Polymerization can occur with certain starting materials, particularly those containing reactive double bonds like acrylamide or acrylonitrile. It can also be an issue in intramolecular cyclization reactions if intermolecular reactions are favored at high concentrations.

Preventative Measures & Solutions:

  • Monomer Stabilization: If using acrylamide or acrylonitrile, ensure they are fresh and properly inhibited to prevent premature polymerization.

  • Reaction Conditions:

    • Concentration: For intramolecular cyclizations, running the reaction at a lower concentration can favor the desired intramolecular pathway over intermolecular polymerization.

    • Temperature: Avoid excessive temperatures that might initiate polymerization.

  • Purification:

    • Filtration: Insoluble polymeric material can often be removed by simple filtration.

    • Distillation: As polymers are non-volatile, vacuum distillation of the desired product is an effective purification method.

Experimental Protocol: Reductive Amination and Cyclization of 4-Keto-4-methylpentanoic acid

This protocol is designed to minimize the formation of the corresponding hydroxy acid byproduct.

Materials:

  • 4-Keto-4-methylpentanoic acid

  • Ammonium acetate

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • Under an inert atmosphere of argon, dissolve 4-keto-4-methylpentanoic acid (1 equivalent) and ammonium acetate (1.5 equivalents) in anhydrous DCM.

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate ethyl acetate/hexane gradient.

Rationale for Key Steps:

  • The use of ammonium acetate provides the ammonia source and the acetate acts as a buffer.

  • A catalytic amount of acetic acid promotes the formation of the iminium ion intermediate, which is more readily reduced.

  • Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the iminium ion over the ketone starting material, thus minimizing the formation of 4-hydroxy-4-methylpentanoic acid.[9]

  • Anhydrous conditions are crucial to drive the equilibrium towards imine formation.

Visualizing Byproduct Formation in Reductive Amination:

cluster_main Desired Pathway cluster_side Side Reaction Start 4-Keto-4-methylpentanoic acid + NH3 Imine Imine Intermediate Start->Imine Dehydration Byproduct 4-Hydroxy-4-methylpentanoic acid Start->Byproduct Direct Reduction AminoAcid 4-Amino-4-methylpentanoic acid Imine->AminoAcid Reduction (e.g., STAB) Product 4,4-Dimethyl-2-pyrrolidinone AminoAcid->Product Intramolecular Cyclization

Caption: Reaction pathways in the synthesis of 4,4-dimethyl-2-pyrrolidinone via reductive amination.

References

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011). Method of analysis N–methyl–2-pyrrolidone. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4936. [Link]

  • Li, W., et al. (2016). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver.
  • PubChem. (n.d.). 4,4-Dimethyl-2-pyrrolidinone. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Google Patents. (n.d.). Method of purifying 4-hydroxy-2-pyrrolidione.
  • Mykhailiuk, P. K., et al. (2018). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. The Journal of Organic Chemistry, 83(23), 14350–14361. [Link]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(15), 5470–5477. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Lammens, T. M., et al. (2010). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry, 12(8), 1430-1436. [Link]

  • Mykhailiuk, P. K., et al. (2018). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. The Journal of Organic Chemistry, 83(23), 14350–14361.
  • LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of diacetone acrylamide.
  • Snowhite Chemical Co.,LTD. (n.d.). The synthetic method of diacetone acrylamide. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4,4-dimethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4,4-dimethyl-2-pyrrolidinone by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. As Senior Application Scientists, we have structured this guide to explain not just the how, but the why behind each step, ensuring a robust and reproducible purification process.

Understanding the Molecule: 4,4-dimethyl-2-pyrrolidinone

4,4-dimethyl-2-pyrrolidinone is a substituted lactam, a cyclic amide. Its structure, featuring a polar amide group and a non-polar dimethyl substitution, presents specific challenges and considerations for chromatographic purification. Understanding its physical properties is the first step in developing a successful purification strategy.

PropertyValueSource
Molecular Formula C₆H₁₁NO[1][2][3]
Molecular Weight 113.16 g/mol [2][3]
Appearance Pale cream to pale yellow crystals or powder[1]
Melting Point 41.0-53.0 °C[1]
Polarity Polar aprotic compound[4]
XLogP3 0.4[2]

The molecule's polarity, indicated by a low XLogP3 value, is the most critical factor for chromatography. It will have a strong affinity for polar stationary phases like silica gel, requiring relatively polar mobile phases for elution.

Pre-Chromatography Checklist & System Development

Success in column chromatography is determined before the column is even packed. A systematic preliminary analysis using Thin-Layer Chromatography (TLC) is non-negotiable.

Step-by-Step TLC Protocol for Method Development
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Solvent System Selection: The goal is to find a solvent system where the target compound, 4,4-dimethyl-2-pyrrolidinone, has a Retention Factor (Rf) of approximately 0.2-0.3 .[5] This provides the optimal balance for good separation on a column.

    • Starting Point: Begin with a mixture of a non-polar solvent (e.g., Hexanes or Cyclohexane) and a more polar solvent (e.g., Ethyl Acetate). A common starting ratio is 70:30 Hexanes:Ethyl Acetate.

    • Optimization:

      • If the Rf is too low (spot doesn't move far), increase the proportion of the polar solvent (Ethyl Acetate).

      • If the Rf is too high (spot moves with the solvent front), increase the proportion of the non-polar solvent (Hexanes).

    • Alternative Solvents: If separation from impurities is poor, consider other solvent systems like Dichloromethane/Methanol or Chloroform/Acetonitrile.[6]

  • Visualization: Since 4,4-dimethyl-2-pyrrolidinone lacks a strong UV chromophore, visualization requires staining.

    • Potassium Permanganate (KMnO₄) Stain: A good general-purpose stain for compounds that can be oxidized.

    • Iodine Chamber: Gently heating the TLC plate in a chamber with iodine crystals will reveal organic compounds as brown spots.[7]

    • Vanillin or P-Anisaldehyde Stains: These can produce colored spots with various functional groups upon heating.

  • Compound Stability Test (2D TLC): It's crucial to confirm that your compound is stable on silica gel.[8][9]

    • Run a TLC in one direction with your chosen solvent system.

    • Dry the plate completely.

    • Rotate the plate 90 degrees and run it again in the same solvent system.

    • If the compound is stable, it will appear as a single spot on the diagonal. Degradation will be indicated by the appearance of new spots off the diagonal.[9]

Detailed Experimental Protocol for Column Chromatography

This protocol assumes a standard flash chromatography setup using silica gel.

Workflow for Purification of 4,4-dimethyl-2-pyrrolidinone

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis & Solvent System Optimization Stability 2D TLC for Silica Stability Check TLC->Stability Packing Pack Column with Silica Gel Slurry Stability->Packing Loading Load Sample (Dry or Wet Loading) Packing->Loading Elution Elute with Optimized Mobile Phase Loading->Elution Collection Collect Fractions Elution->Collection Analysis Analyze Fractions by TLC Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Evaporate Solvent (Rotovap) Pooling->Evaporation Final Characterize Pure Product (NMR, GC) Evaporation->Final

Caption: General workflow for column chromatography purification.

Step 1: Column Preparation
  • Select a glass column of appropriate size. A rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude sample.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer (approx. 1 cm) of sand.

  • Wet Packing (Recommended):

    • In a beaker, prepare a slurry of silica gel in your starting, least polar mobile phase.

    • Pour the slurry into the column. Use a funnel to avoid spillage.

    • Gently tap the side of the column to ensure even packing and remove air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Crucially, never let the solvent level drop below the top of the silica bed. [9]

    • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[9]

Step 2: Sample Loading
  • Wet Loading: If your crude sample dissolves easily in a minimal amount of the mobile phase, dissolve it and carefully pipette the solution onto the top layer of sand.[9] Drain the solvent until the sample is absorbed into the sand layer.

  • Dry Loading (Preferred for poorly soluble samples): Dissolve your crude sample in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 10-20 times the mass of your sample) to this solution.[9] Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top sand layer of your packed column.[6]

Step 3: Elution and Fraction Collection
  • Carefully add your mobile phase to the top of the column.

  • If using flash chromatography, apply gentle air pressure (1-2 psi) to achieve a steady flow rate.[9]

  • Begin collecting fractions in test tubes or vials. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.

  • If your separation requires it, gradually increase the polarity of your mobile phase (gradient elution). For example, start with 80:20 Hexanes:EtOAc and slowly increase to 70:30, then 60:40, etc.[8]

Step 4: Analysis and Product Isolation
  • Monitor the fractions by TLC to determine which ones contain your purified compound. Spot multiple fractions per TLC plate.

  • Combine the fractions that contain only the pure product.

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 4,4-dimethyl-2-pyrrolidinone.

  • Confirm the purity and identity of the final product using analytical techniques such as NMR, GC, or LC-MS.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: My compound is streaking badly on the TLC plate and the column, leading to poor separation. What's happening? A: Streaking, or tailing, is common with polar compounds like 4,4-dimethyl-2-pyrrolidinone.[8]

  • Cause: Strong interactions with acidic silanol groups on the silica surface or overloading the column.

  • Solution 1 (Modify Mobile Phase): Add a small amount of a polar modifier to your eluent. For a neutral/acidic compound, adding ~1% acetic acid can help. For a basic compound, adding ~1% triethylamine or a few drops of ammonium hydroxide can neutralize the acidic sites on the silica and improve peak shape.[6][8]

  • Solution 2 (Reduce Load): You may be loading too much crude material onto the column. Reduce the amount of sample relative to the amount of silica gel.

  • Solution 3 (Check Solubility): Ensure your compound is fully dissolved when loaded. If it precipitates at the top of the column, it will continuously dissolve and streak as the more polar solvent passes over it. Consider the dry loading method.[6]

Q2: My compound won't move off the baseline on the TLC plate, even in 100% Ethyl Acetate. How can I purify it? A: This indicates your compound is very polar and strongly adsorbed to the silica.

  • Cause: High affinity for the stationary phase.

  • Solution 1 (More Aggressive Solvents): Switch to a more polar solvent system. A common choice is Dichloromethane (DCM) with a gradient of Methanol (MeOH). Start with 100% DCM and gradually add 1%, 2%, 5%... MeOH. Be cautious, as large jumps in polarity can crack the silica bed.

  • Solution 2 (Use Additives): A stock solution of 10% ammonium hydroxide in methanol can be very effective. Try using 1-10% of this stock solution in dichloromethane as your eluent for very polar compounds.[8]

  • Solution 3 (Alternative Stationary Phase): If the compound is unstable on silica or simply won't elute, consider an alternative stationary phase like alumina (which can be basic, neutral, or acidic) or Florisil.[8] For very polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (like water/acetonitrile) is also an excellent option.[5]

Q3: I ran my column, but I can't find my compound in any of the fractions. Where did it go? A: There are several possibilities for a disappearing compound.

  • Possibility 1 (Decomposition): Your compound may not be stable on silica gel. This is why the 2D TLC test is crucial.[8] If it decomposed, it will never come off the column.

  • Possibility 2 (Eluted in Solvent Front): If your initial solvent system was too polar, the compound may have eluted very quickly with the solvent front. Always check the very first fractions collected.[8]

  • Possibility 3 (Highly Diluted): The fractions may be too dilute to see a spot on the TLC plate. Try concentrating a few fractions in the expected elution range and re-spotting them on a new TLC plate.[8]

  • Possibility 4 (Still on the Column): If your solvent system is not polar enough, the compound may still be adsorbed at the top of the column. Try flushing the column with a very polar solvent (e.g., 10% MeOH in DCM) to see if you can recover it.

Troubleshooting Decision Tree

G start Problem Occurs q1 What is the issue? start->q1 a1 Poor Separation (Streaking/Tailing) q1->a1 Separation a2 Compound Stuck (Rf = 0) q1->a2 Elution a3 Compound Lost q1->a3 Recovery sol1 Add modifier to eluent (e.g., 1% TEA or AcOH). Reduce sample load. a1->sol1 sol2 Switch to stronger eluent (e.g., DCM/MeOH). Consider reversed-phase. a2->sol2 sol3 Check for decomposition (2D TLC). Check first fractions. Concentrate fractions and re-analyze. a3->sol3

Sources

Technical Support Center: Recrystallization of 4,4-dimethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,4-dimethyl-2-pyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the recrystallization of this compound. Our approach is rooted in first principles, combining theoretical understanding with actionable, field-proven techniques to ensure you achieve the highest purity for your compound.

Core Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound in a given solvent at varying temperatures.[1][2] The ideal solvent will dissolve the target compound (solute) completely at an elevated temperature but only sparingly at a low temperature.[3] Impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent. The process hinges on the slow, controlled formation of a crystal lattice from a supersaturated solution, which inherently excludes foreign molecules, leading to a highly purified final product.[1]

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the recrystallization of 4,4-dimethyl-2-pyrrolidinone in a direct question-and-answer format.

Question 1: My compound will not fully dissolve in the hot solvent, even after adding a large volume. What is happening?

Answer: This issue typically points to one of two scenarios:

  • Inappropriate Solvent Choice: The solvent may simply be a poor choice for 4,4-dimethyl-2-pyrrolidinone, lacking the capacity to dissolve it effectively even when heated. The polarity of the solvent may not be compatible with the polar lactam structure of your compound.

  • Insoluble Impurities: The undissolved material may not be your target compound but rather an insoluble impurity.[4]

Corrective Actions:

  • Verify Solvent Selection: Re-evaluate your solvent choice. Refer to Protocol 1: Systematic Solvent Selection to find a more suitable option.

  • Perform Hot Filtration: If you suspect insoluble impurities, the next step is to perform a hot gravity filtration. This will remove the undissolved particulate matter from your hot solution, allowing the desired compound to crystallize upon cooling. Be sure to use a pre-heated funnel to prevent premature crystallization in the filter paper.[5]

Question 2: The solution is clear and hot, but no crystals have formed after cooling to room temperature and even after placing it in an ice bath. What should I do?

Answer: This is a classic case of either using too much solvent or the formation of a stable supersaturated solution.[3][6]

  • Excess Solvent: If too much solvent was added during the dissolution step, the concentration of the compound may not reach the point of supersaturation upon cooling, thus preventing crystallization.[6] The most common cause of low or no yield is using an excess of solvent.[3]

  • Supersaturation: Sometimes, a solution can cool below its saturation point without forming crystals. This metastable state requires a nucleation event to initiate crystal growth.

Corrective Actions:

  • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent. A rotary evaporator can also be used for more controlled removal.[6] Allow the concentrated solution to cool again.

  • Induce Nucleation:

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.[5]

  • Increase Cooling Time: Patience is key in crystallization.[1] Ensure the solution has been allowed to stand undisturbed for a sufficient period, followed by an extended time in an ice bath (at least 15-20 minutes).[4]

Troubleshooting Workflow: No Crystal Formation

G start No Crystals Formed Upon Cooling q1 Was the minimum amount of hot solvent used? start->q1 remedy1 Reduce solvent volume (Evaporate or Rotovap) q1->remedy1 No q2 Solution is likely supersaturated. Induce Nucleation. q1->q2 Yes a1_yes Yes a1_no No re_cool Re-cool solution remedy1->re_cool action_seed Add a Seed Crystal q2->action_seed action_scratch Scratch inner surface of flask with glass rod q2->action_scratch action_cool Cool for longer in ice bath q2->action_cool

Caption: Decision tree for troubleshooting lack of crystal formation.

Question 3: An oil has formed at the bottom of my flask instead of solid crystals. How do I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.[6] This is more common with low-melting-point compounds or when the solution is cooled too rapidly.[1][5]

Corrective Actions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of hot solvent to lower the saturation point.[6]

  • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature gradually. This gives the molecules time to align into an ordered crystal lattice rather than crashing out as a disordered liquid.

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to your compound's melting point. Select a solvent with a lower boiling point.

Question 4: My crystal yield is very low. How can I improve it?

Answer: A low yield is typically a consequence of using too much solvent, not allowing sufficient time for crystallization, or washing the final crystals with room-temperature solvent.[3]

Corrective Actions:

  • Minimize Hot Solvent: During dissolution, add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves.[4] This ensures the solution is saturated.

  • Maximize Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize the amount of compound that crystallizes out of the solution.[1]

  • Recover a Second Crop: The remaining solution (mother liquor) is still saturated with your compound. You can often recover a second, albeit less pure, batch of crystals by evaporating some of the solvent from the filtrate and re-cooling.[4]

  • Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to remove adhering impurities without re-dissolving a significant portion of your product.[3]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best recrystallization solvent for 4,4-dimethyl-2-pyrrolidinone? A1: The ideal solvent should exhibit a steep solubility curve: high solubility at high temperatures and low solubility at low temperatures. Based on the polar lactam structure of 4,4-dimethyl-2-pyrrolidinone, good starting points for screening would be polar protic solvents (like ethanol or isopropanol) or polar aprotic solvents (like ethyl acetate or acetone). For a systematic approach, follow Protocol 1. The principle of "like dissolves like" is a good guide; polar compounds tend to dissolve in polar solvents.[3]

Q2: What is the difference between crystallization and precipitation? A2: Crystallization is a slow, selective process where molecules arrange themselves into a highly ordered lattice, excluding impurities.[1] Precipitation is a rapid process where the solid "crashes out" of solution in a disordered, amorphous state, often trapping impurities within the solid.[1] Slow cooling promotes crystallization, while rapid cooling ("shock cooling") often leads to precipitation.[1]

Q3: How can I assess the purity of my final product? A3: Purity can be assessed using several methods. A simple method is melting point analysis; a pure compound will have a sharp, narrow melting range at the expected temperature.[1] More advanced analytical techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide quantitative purity data.[7]

Q4: Can I use a solvent mixture (two-solvent system) for recrystallization? A4: Yes. A two-solvent system is useful when no single solvent is ideal. This typically involves one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[6] The compound is dissolved in a minimum of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy (the cloud point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Data & Protocols

Physicochemical & Solubility Data
PropertyValueSource
Molecular Formula C₆H₁₁NO[8]
Molecular Weight 113.16 g/mol [8]
IUPAC Name 4,4-dimethylpyrrolidin-2-one[8]
Predicted XLogP3 0.4[8]
Solvent ClassSuggested Solvents for ScreeningRationale
Polar Protic Water, Ethanol, IsopropanolThe lactam can hydrogen bond with protic solvents.
Polar Aprotic Acetone, Ethyl AcetateGood "like dissolves like" candidates based on polarity.[9]
Non-Polar Toluene, Hexane, HeptaneLikely to be poor solvents; useful as anti-solvents.
Experimental Protocol 1: Systematic Solvent Selection
  • Place approximately 20-30 mg of crude 4,4-dimethyl-2-pyrrolidinone into several small test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature, swirling after each drop.

  • If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.

  • If the compound is insoluble or sparingly soluble, heat the test tube gently in a warm water bath.

  • A good solvent will dissolve the compound completely when hot.[7]

  • Allow the hot, clear solution to cool to room temperature, then place it in an ice bath.

  • The best solvent is one that produces a large quantity of crystalline solid upon cooling.

Experimental Protocol 2: Single-Solvent Recrystallization Workflow
  • Dissolution: Place the crude 4,4-dimethyl-2-pyrrolidinone in an Erlenmeyer flask. Add a boiling stick and place the flask on a hot plate. Add the chosen solvent in small portions, bringing the solution to a gentle boil between additions, until the solid is just dissolved.[4]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[4]

  • Hot Filtration (Optional but Recommended): If charcoal or insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[3]

  • Drying: Allow air to be pulled through the crystals on the funnel to partially dry them. Then, transfer the solid to a watch glass and allow it to air-dry completely or dry in a vacuum oven.

General Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_cryst Crystallization & Isolation dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent decolorize 2. Decolorize with Charcoal (If Needed) dissolve->decolorize hot_filter 3. Hot Gravity Filtration (If Needed) decolorize->hot_filter cool 4. Cool Slowly to Room Temp hot_filter->cool ice_bath 5. Cool in Ice Bath cool->ice_bath vac_filter 6. Collect Crystals (Vacuum Filtration) ice_bath->vac_filter wash 7. Wash with Ice-Cold Solvent vac_filter->wash dry 8. Dry Crystals wash->dry product Pure Crystalline Product dry->product

Caption: Step-by-step workflow for a standard recrystallization experiment.

References

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. [Link]

  • Nichols, L. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 22(3), 186-209. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Google Patents. (1983).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. [Link]

  • Chen, W., Li, S., et al. (2018). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. Industrial & Engineering Chemistry Research, 57(28), 9259–9267. [Link]

  • ACS Publications. (2018). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. Industrial & Engineering Chemistry Research. [Link]

  • Google Patents. (2022). US20220144772A1 - Method for purifying waste n-methyl-2-pyrrolidone mixture solution.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637593, 4,4-Dimethyl-2-pyrrolidinone. [Link]

  • Ianni, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884. [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

Sources

Technical Support Center: Purification of 4,4-Dimethyl-2-Pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4,4-dimethyl-2-pyrrolidinone. This resource is designed to provide expert insights and practical solutions for the common challenges encountered during the purification of this compound. Our goal is to move beyond simple instructions and offer a deep understanding of the principles behind each technique, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful purification strategy.

Q1: What are the most common impurities I should expect in my 4,4-dimethyl-2-pyrrolidinone reaction?

A1: The impurity profile of your crude product is intrinsically linked to your specific synthetic route. However, we can categorize the most probable contaminants:

  • Unreacted Starting Materials: This is the most common class of impurity. For instance, if you are synthesizing from a derivative of γ-butyrolactone (GBL), residual GBL might be present, analogous to impurities found in industrial 2-pyrrolidone synthesis.[1][2]

  • Reagents and Catalysts: Amines (like pyrrolidine) or acidic/basic catalysts used in the reaction may persist in the crude product.[3]

  • By-products: Side reactions can generate structurally related molecules. For example, incomplete cyclization or side reactions involving the amine or other functional groups can lead to various unwanted compounds.

  • Solvents: Residual reaction solvents (e.g., NMP, Toluene, DMF) are almost always present and must be removed.[4]

  • Degradation Products: 4,4-dimethyl-2-pyrrolidinone, like other lactams, can be susceptible to hydrolysis, especially under harsh acidic or basic conditions at elevated temperatures, which would open the lactam ring. Oxidation can also lead to colored impurities.

Q2: What is the best general strategy for purifying 4,4-dimethyl-2-pyrrolidinone?

A2: The optimal strategy depends on the scale of your reaction and the nature of the impurities. A multi-step approach is often most effective. A typical workflow involves an initial bulk purification followed by a final polishing step.

The diagram below outlines a general workflow for purifying and analyzing your product.

Purification Workflow cluster_main General Purification & Analysis Workflow Crude Crude Reaction Mixture Analysis1 Initial Purity Assessment (e.g., TLC, GC, ¹H NMR) Crude->Analysis1 Decision Select Purification Method Analysis1->Decision Purify Execute Purification (Distillation, Recrystallization, or Chromatography) Decision->Purify Analysis2 Final Purity & Identity Confirmation (e.g., HPLC, GC-MS, NMR) Purify->Analysis2 Storage Store Purified Product (Under Inert Atmosphere, Protected from Light) Analysis2->Storage

Caption: General workflow for purification and analysis.

Q3: How can I effectively monitor the purity of my 4,4-dimethyl-2-pyrrolidinone at each stage?

A3: Employing the right analytical techniques is critical for validating your purification process.

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and assessing the complexity of the crude mixture. It's excellent for quickly determining if your main product is separable from its impurities by chromatography.[4]

  • Gas Chromatography (GC): Ideal for assessing the purity of volatile and thermally stable compounds like 4,4-dimethyl-2-pyrrolidinone. When coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC provides high-resolution separation and quantitative data on purity.[1]

  • High-Performance Liquid Chromatography (HPLC): A highly versatile and robust method. For a moderately polar compound like this, a reversed-phase C18 column is a good starting point. HPLC can provide highly accurate quantitative purity data (e.g., purity >99.5%).[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product. NMR can also be used to identify and quantify impurities if their signals are resolved from the product's signals.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful combination provides both chromatographic separation and mass identification, making it exceptionally useful for identifying unknown impurities.[7][8]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My crude or purified product is yellow or brown. How do I remove the color?

  • Probable Cause: The color often originates from trace amounts of highly conjugated by-products or oxidation of the material, especially if the reaction or purification was performed at high temperatures in the presence of air.

  • Solution: Activated Carbon Treatment. Activated carbon is highly effective at adsorbing colored impurities due to its high surface area and porous structure.

    Step-by-Step Protocol: Decolorization with Activated Carbon

    • Dissolution: Dissolve the impure 4,4-dimethyl-2-pyrrolidinone in a minimum amount of a suitable solvent (e.g., ethyl acetate, acetone) in which the product is highly soluble.

    • Carbon Addition: Add a small amount of activated carbon (typically 1-2% of the solute's weight). Using too much can lead to significant product loss through adsorption.[9]

    • Heating & Stirring: Gently heat the mixture (do not boil) and stir for 15-30 minutes. This increases the efficacy of adsorption.

    • Hot Filtration: The most critical step is to remove the fine carbon particles. Perform a hot filtration through a pad of Celite® or another filter aid layered on top of a filter paper in a funnel. This prevents the carbon from passing through and the product from crystallizing prematurely in the funnel.[9]

    • Solvent Removal: Remove the solvent from the now colorless filtrate using a rotary evaporator.

    • Final Purification: Proceed with a final purification step like recrystallization or distillation to remove any remaining non-colored impurities.

Problem 2: I'm trying to purify by distillation, but the yield is low and the product seems to be degrading.

  • Probable Cause: 4,4-dimethyl-2-pyrrolidinone has a relatively high boiling point. Distilling at atmospheric pressure may require temperatures high enough to cause thermal degradation. Acidic or basic impurities can also catalyze decomposition at high temperatures.

  • Solution 1: Vacuum Distillation. Performing the distillation under reduced pressure significantly lowers the boiling point, allowing for purification at a much safer temperature.[4]

  • Solution 2: Pre-treatment with a Strong Base. A highly effective technique for purifying lactams involves treating the crude product with a strong base before distillation.[10] This converts acidic impurities into non-volatile salts, which remain in the distillation flask.

    Step-by-Step Protocol: Base-Treated Vacuum Distillation

    • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path head if possible to minimize product loss. Ensure all glass joints are properly sealed with vacuum grease.

    • Base Addition: To the crude 4,4-dimethyl-2-pyrrolidinone in the distillation flask, add a small amount of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets (e.g., 1-5% w/w).[10]

    • Heating & Stirring: Add a magnetic stir bar. Begin stirring and slowly heat the flask in an oil bath under a nitrogen atmosphere. Heat to approximately 110-130°C for about an hour to allow the base to react with impurities.[10]

    • Applying Vacuum: Slowly and carefully apply vacuum to the system. Be cautious of initial bumping or frothing as residual low-boiling solvents or water are removed.

    • Distillation: Once a stable vacuum is achieved, increase the temperature of the oil bath until the product begins to distill. Collect the fraction that distills at a constant temperature and has a constant refractive index.

    • Completion: Stop the distillation before the flask goes to complete dryness to avoid the formation of pyrolytic tars. Release the vacuum slowly and allow the apparatus to cool.

Problem 3: My product is a solid, but I'm struggling to get high purity by recrystallization.

  • Probable Cause: The choice of solvent is the most critical factor in a successful recrystallization.[11] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be completely soluble or completely insoluble at all temperatures.

  • Solution: Systematic Solvent Screening and Proper Technique.

    Step-by-Step Protocol: Recrystallization

    • Solvent Selection: Test the solubility of your crude product in a range of solvents (e.g., ethyl acetate, toluene, heptane/ethyl acetate mixture, water). A good starting point is a solvent system where the product is sparingly soluble at room temperature but dissolves completely upon heating.

    • Dissolution: In an Erlenmeyer flask, add the chosen solvent to your crude solid. Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves. Adding a large excess of solvent will dramatically reduce your yield.[9]

    • Hot Filtration (if necessary): If there are insoluble impurities (or if you performed a carbon treatment), perform a hot filtration as described in Problem 1.

    • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]

    • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains the impurities.[9]

    • Drying: Dry the purified crystals under vacuum to remove the last traces of solvent.

Problem 4: My impurities are structurally very similar to my product and co-elute in chromatography or co-crystallize.

  • Probable Cause: Isomers or by-products with very similar polarity and structure can be challenging to separate using a single purification technique.

  • Solution: Orthogonal or Multi-Step Purification. Combine different purification techniques that rely on different physical properties.

    Decision Tree for Purification Method Selection The following diagram can help guide your choice of the primary purification method based on the properties of your crude product.

    Purification Selection Start Crude Product Analysis IsSolid Is the product a solid at RT? Start->IsSolid IsLiquid Is the product a liquid or oil? IsSolid->IsLiquid No ThermallyStable Is it thermally stable? IsSolid->ThermallyStable Yes IsLiquid->ThermallyStable BPDiff Boiling point difference from impurities > 25°C? IsLiquid->BPDiff Yes Recrystallize Recrystallization ThermallyStable->Recrystallize Yes Chromatography Column Chromatography ThermallyStable->Chromatography No PolarityDiff Significant polarity difference from impurities? BPDiff->PolarityDiff No Distill Vacuum Distillation BPDiff->Distill Yes PolarityDiff->Chromatography Yes MultiStep Consider Multi-Step Purification (e.g., Distill then Recrystallize) PolarityDiff->MultiStep No

    Caption: Decision tree for selecting a purification method.

    If one method fails, try another. For example, you could perform a bulk purification by vacuum distillation and then a final polishing step by recrystallization to achieve very high purity.

Data Summary: Comparison of Purification Techniques

The table below summarizes the advantages and disadvantages of the primary purification techniques discussed.

Purification TechniquePrimary ApplicationAdvantagesDisadvantages
Vacuum Distillation Thermally stable liquids with different boiling points.[10][12]- Excellent for large quantities.- Can be highly efficient.- Removes non-volatile impurities completely.- Requires thermal stability.- Not effective for separating isomers with similar boiling points.- Potential for thermal degradation if not controlled.
Recrystallization Crystalline solids.[11]- Can yield very high purity (>99.9%).- Relatively inexpensive and scalable.- Excellent for removing small amounts of impurities.- Finding a suitable solvent can be time-consuming.- Product loss in the mother liquor is inevitable.- Not suitable for oils or amorphous solids.
Column Chromatography Most organic compounds (solids and liquids).[5][13]- Highly versatile and powerful.- Can separate complex mixtures and isomers based on polarity.- Adaptable from milligram to kilogram scale.- Can be labor-intensive and time-consuming.- Requires significant amounts of solvent.- Can be difficult to scale up effectively.
Activated Carbon Removal of colored impurities.[5][9]- Very effective for trace colored compounds.- Simple and fast procedure.- Non-selective; can adsorb the desired product, reducing yield.- Requires a subsequent filtration step.

References

  • Le Goffic, F., Andrillon-Spiegel, J., & Letarte, R. (1975). Purification of beta-lactamases by affinity chromatography. Biochimie, 57(1), 29–34. [Link]

  • Zoltan, R., & Shoshan, S. (1984). Purification of TEM-1 beta-lactamase by immunoaffinity chromatography. Antimicrobial Agents and Chemotherapy, 25(4), 526–528. [Link]

  • Organic Syntheses Procedure. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Organic Syntheses. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2024). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Molecules, 29(11), 2568. [Link]

  • Farmacia. (2013). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Farmacia, 61(4). [Link]

  • Organic Syntheses Procedure. (n.d.). Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one. Organic Syntheses. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 4,4-Dimethyl-2-pyrrolidinone. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization [Video]. YouTube. [Link]

  • ResearchGate. (2015). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. Journal of Chromatography B, 997, 131-137. [Link]

  • Chen, W., et al. (2017). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. Industrial & Engineering Chemistry Research, 56(49), 14652-14658. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • U.S. Food and Drug Administration. (2011). Method of analysis N–methyl–2-pyrrolidone. [Link]

  • Tölgyesi, A., et al. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1766, 466599. [Link]

Sources

Technical Support Center: Synthesis of 4,4-Dimethyl-2-Pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the synthesis of 4,4-dimethyl-2-pyrrolidinone. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile lactam. As a key intermediate in the synthesis of various biologically active compounds, achieving a high-purity, high-yield synthesis is critical. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to address common challenges encountered during its synthesis.

Core Synthesis Overview

The most common and industrially relevant pathway to 4,4-dimethyl-2-pyrrolidinone involves the intramolecular cyclization of a suitable precursor, which is typically derived from diacetone acrylamide (DAAM). The synthesis of DAAM itself is a well-established Ritter-type reaction between acetone and acrylonitrile in the presence of a strong acid like sulfuric acid.[1] The subsequent transformation into the target lactam is the critical step where most challenges arise.

Below is a generalized workflow for this synthetic approach.

Synthesis_Workflow A Acetone + Acrylonitrile B Ritter Reaction (H₂SO₄) A->B C Diacetone Acrylamide (DAAM) Precursor B->C D Intramolecular Cyclization (Base or Acid Catalyzed) C->D E Crude 4,4-Dimethyl-2-Pyrrolidinone D->E F Purification (Distillation / Recrystallization) E->F G Pure 4,4-Dimethyl-2-Pyrrolidinone F->G

Caption: Generalized workflow for 4,4-dimethyl-2-pyrrolidinone synthesis.

Troubleshooting Guide & FAQs
Section 1: Low Reaction Yield

Q1: My overall yield for the cyclization step is consistently low (<50%). What are the most likely causes and how can I improve it?

A1: Low yield is a frequent issue that can typically be traced back to one of three areas: incomplete conversion, competing side reactions, or mechanical loss during workup and purification.

  • Incomplete Conversion: The cyclization of the precursor to the lactam is often a reversible or equilibrium-limited process.

    • Causality: If the reaction conditions (temperature, catalyst concentration, reaction time) are not optimal, the reaction may stall before reaching completion. For base-catalyzed cyclizations, the strength and stoichiometry of the base are critical. Insufficient base may lead to a slow or incomplete reaction.

    • Troubleshooting Steps:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material. If the reaction plateaus, it has likely stalled.

      • Optimize Temperature: Gently heating the reaction can often drive the equilibrium towards the product. However, excessive heat can promote side reactions. We recommend starting at a moderate temperature (e.g., 50-60 °C) and incrementally increasing it.

      • Catalyst/Reagent Screening: If using a base, ensure it is sufficiently strong and anhydrous. Sodium ethoxide or potassium tert-butoxide are common choices for such cyclizations. The stoichiometry should be at least catalytic, and in some cases, a full equivalent may be necessary.

  • Side Reactions: The precursor may undergo alternative reactions under the cyclization conditions.

    • Causality: Polymerization of any acrylamide-like starting material is a common side reaction, especially at elevated temperatures or in the presence of radical initiators. Hydrolysis of the amide or other functional groups can also occur if water is present.

    • Troubleshooting Steps:

      • Ensure Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation and minimize side reactions.

      • Use Anhydrous Reagents: Water can hydrolyze the starting material or product. Ensure all solvents and reagents are thoroughly dried before use.

      • Control Temperature: Avoid excessive heating, which can promote decomposition or polymerization. A controlled, steady temperature is key.

Section 2: Product Purity and Impurities

Q2: My final product is contaminated with a persistent impurity that is difficult to remove by distillation. How can I identify and prevent its formation?

A2: This is a classic problem in lactam synthesis. The impurity is often structurally similar to the product, making separation challenging.

  • Potential Impurity Identity:

    • Unreacted Starting Material: The most common impurity. Its presence indicates incomplete conversion (see Q1).

    • Linear Amino Acid/Ester: If the cyclization is incomplete or reverses during workup, you may isolate the ring-opened precursor.

    • Isomeric Byproducts: Depending on the precursor structure, alternative cyclization pathways could lead to isomeric lactams, which can be very difficult to separate.

  • Identification Strategy:

    • Spectroscopic Analysis: Acquire ¹H NMR, ¹³C NMR, and Mass Spectrometry data of the impure product. The presence of vinyl peaks in the NMR may suggest unreacted acrylamide precursor, while unexpected carbonyl or ester signals could point to other species.

    • Chromatographic Analysis: GC-MS is an excellent tool to separate and identify volatile components and determine their relative abundance.

  • Prevention and Removal Protocol:

    • Drive the Reaction to Completion: The best way to avoid starting material contamination is to ensure the reaction is complete. Extend the reaction time or adjust conditions as described in A1.

    • Controlled Workup: During the workup, maintain a controlled pH. Extreme pH levels can catalyze the hydrolysis of the lactam product back to its linear amino acid form.

    • Advanced Purification: If distillation fails, consider alternative purification methods.

      • Recrystallization: 4,4-dimethyl-2-pyrrolidinone is a solid at room temperature (m.p. ~41-53°C), making recrystallization a viable and effective option.[2] A solvent screen (e.g., ethyl acetate/hexanes, toluene) is recommended.

      • Column Chromatography: While less ideal for large scales, silica gel chromatography can be effective for removing polar impurities.

Section 3: Reaction Stalling and Control

Q3: The cyclization reaction starts but then stops, leaving a mixture of starting material and product. What causes this and how can I restart it?

A3: Reaction stalling is often due to catalyst deactivation or a shift in reaction equilibrium.

  • Causality & Mechanism:

    • Catalyst Deactivation: In base-catalyzed reactions, acidic impurities or moisture introduced with the reagents or solvent can neutralize the base, effectively stopping the reaction.

    • Product Inhibition: In some catalytic cycles, the product can coordinate to the catalyst more strongly than the reactant, leading to inhibition.

    • Reversible Equilibrium: The reaction may have simply reached its natural equilibrium under the current conditions.

Mechanism cluster_0 Base-Catalyzed Intramolecular Cyclization Precursor Amino-Amide Precursor (Deprotonation Site) Base Base (e.g., RO⁻) Precursor->Base Deprotonation Anion Amide Anion (Nucleophile) Base->Anion H⁺ Abstraction TransitionState Intramolecular Attack (Ring Formation) Anion->TransitionState Cyclization Product 4,4-Dimethyl-2-Pyrrolidinone TransitionState->Product

Caption: Key steps in the base-catalyzed cyclization mechanism.

  • Troubleshooting Flow:

    • Check for Moisture/Acids: Before starting, ensure all glassware is oven-dried and solvents are anhydrous.

    • Add Additional Catalyst: If you suspect catalyst deactivation, a careful, portion-wise addition of fresh catalyst can often restart the reaction. Monitor via TLC/GC after each addition.

    • Alter Conditions to Shift Equilibrium: If the reaction has reached equilibrium, consider removing a byproduct if possible (e.g., removing water or alcohol via a Dean-Stark trap, though this depends on the specific reaction). Increasing the temperature can also shift the equilibrium towards the product, but must be done cautiously.

Quantitative Data and Recommended Protocols
Table 1: Typical Reaction Parameters for Lactam Synthesis
ParameterRecommended RangeRationale & Expert Notes
Solvent Toluene, THF, DioxaneAprotic solvents are preferred to avoid side reactions. Toluene is excellent for reactions requiring heating.
Temperature 25 °C to 110 °CStart at room temperature and heat as needed. Overheating can cause polymerization.
Catalyst (Base) NaH, NaOEt, K OtBuThe choice depends on the acidity of the N-H bond. K OtBu is stronger and often more effective.
Catalyst Loading 5 mol% to 1.1 eq.Start with a catalytic amount. Stoichiometric amounts may be needed for less reactive precursors.
Concentration 0.1 M to 1.0 MHigher concentrations can favor the intramolecular cyclization, but may also increase intermolecular side reactions.
Protocol: Example Base-Catalyzed Cyclization

This protocol is a generalized procedure and should be adapted based on the specific precursor being used.

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Reagents: Dissolve the precursor (1.0 eq.) in anhydrous toluene (to make a 0.5 M solution).

  • Catalyst Addition: Under a positive nitrogen flow, carefully add sodium tert-butoxide (0.1 eq.) to the stirred solution at room temperature.

  • Reaction: Heat the mixture to 80 °C and monitor the reaction progress every hour using TLC or GC.

  • Workup: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil by vacuum distillation or recrystallization from an appropriate solvent system.[3][4]

Table 2: Physical and Spectroscopic Data for Product Confirmation
PropertyValueSource
Molecular Formula C₆H₁₁NO[5]
Molecular Weight 113.16 g/mol
Appearance Pale cream to pale yellow crystals/solid[2]
Melting Point 41-53 °C[2]
Boiling Point ~84-86 °C at 13 mmHg[6]
¹H NMR (CDCl₃) δ ~1.2 (s, 6H), 2.2 (s, 2H), 3.1 (s, 2H), 6.5 (br s, 1H)Predicted
¹³C NMR (CDCl₃) δ ~28.1, 35.5, 52.1, 54.3, 177.5Predicted
References
  • Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Retrieved from [Link]

  • Lin, T.-Y. (1982). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYLPYRROLIDINES. UNL Digital Commons. Retrieved from [Link]

  • PubChemLite. (n.d.). 4,4-dimethyl-2-pyrrolidinone (C6H11NO). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4-Dimethyl-2-pyrrolidinone. PubChem. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Synthesis of β-Lactams. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-lactams. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Gaunt Lab and the Holy Grail: Synthesis of Lactams via C-H Activation. RSC Blogs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of lactams. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of co(diacetone acrylamide/acrylic acid). Retrieved from [Link]

  • Química Orgánica. (n.d.). Lactam synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,5-dimethyl-2-pyrrolidone. Retrieved from [Link]

  • Google Patents. (n.d.). CN105566143A - Synthesis process of diacetone acrylamide.
  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • Scientific Information Database. (n.d.). SYNTHESIS OF DIACETONE ACRYLAMIDE MONOMER AND THE FILM PROPERTIES OF ITS COPOLYMERS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and application of diacetone acrylamide. Retrieved from [Link]

  • Google Patents. (n.d.). US4239885A - Process for the preparation of diacetone acrylamide.
  • Google Patents. (n.d.). EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione.
  • Surrey Open Research. (n.d.). The diacetone acrylamide crosslinking reaction and its influence on the film formation of an acrylic latex. Retrieved from [Link]

  • Google Patents. (n.d.). US4384125A - Process for the purification of 2-pyrrolidone.
  • UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. Retrieved from [Link]

Sources

preventing side reactions with 4,4-dimethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4,4-Dimethyl-2-pyrrolidinone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing and troubleshooting common side reactions encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when working with 4,4-dimethyl-2-pyrrolidinone?

The primary side reactions encountered are similar to those of other lactams and include:

  • O-Alkylation: Formation of the isomeric 2-alkoxy-4,4-dimethyl-1-pyrroline, particularly during N-alkylation reactions.

  • Hydrolysis: Ring-opening of the lactam to form 4-amino-4-methylpentanoic acid, which is catalyzed by strong acids or bases in the presence of water.

  • Ring-Opening Polymerization (ROP): Formation of a polyamide under certain conditions, typically initiated by strong bases or acids.

Q2: How does the 4,4-dimethyl substitution affect its reactivity compared to 2-pyrrolidinone?

The gem-dimethyl group at the C4 position introduces steric hindrance around the lactam ring. This can influence the rate and outcome of reactions. While not extensively documented in comparative kinetic studies, the Thorpe-Ingold effect, or gem-dimethyl effect, can favor cyclization reactions and may alter the ring strain, potentially affecting the propensity for ring-opening reactions.[1] Medicinal chemists have utilized this structural motif to enhance target engagement and improve metabolic profiles in drug candidates.[1]

Q3: What are the key starting points for developing a new reaction with 4,4-dimethyl-2-pyrrolidinone?

Begin with scrupulously anhydrous conditions, especially when using strong bases. Start with established protocols for 2-pyrrolidinone as a baseline and be prepared to adjust reaction times, temperatures, and stoichiometry to account for the potential steric hindrance of the dimethyl group. Careful reaction monitoring by techniques like TLC, LC-MS, or GC is crucial to track the consumption of starting material and the formation of any side products.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield of N-Alkylated Product and Presence of a Major Impurity

Symptom: You are performing an N-alkylation reaction and observe a significant amount of a byproduct with the same mass as your desired product in your LC-MS or a new spot on your TLC plate, leading to a low isolated yield of the N-alkylated 4,4-dimethyl-2-pyrrolidinone.

Probable Cause: The primary culprit is often the competing O-alkylation reaction, which forms the 2-alkoxy-4,4-dimethyl-1-pyrroline isomer. The deprotonated lactam is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.

Troubleshooting Workflow:

cluster_0 Troubleshooting O-Alkylation start Low Yield of N-Alkylated Product check_conditions Review Reaction Conditions start->check_conditions base Choice of Base check_conditions->base Base solvent Choice of Solvent check_conditions->solvent Solvent alkylating_agent Nature of Alkylating Agent check_conditions->alkylating_agent Agent temperature Reaction Temperature check_conditions->temperature Temp. purification Purification Strategy check_conditions->purification Purification solution_base Use a strong, non-nucleophilic base (e.g., NaH, KHMDS). Avoid alkoxides. base->solution_base solution_solvent Use a polar aprotic solvent (e.g., anhydrous DMF, THF). solvent->solution_solvent solution_agent Favor 'soft' alkylating agents (e.g., alkyl iodides, benzyl bromides). alkylating_agent->solution_agent solution_temp Lower the reaction temperature to improve selectivity. temperature->solution_temp solution_purification Utilize column chromatography. The O-alkylated isomer is typically less polar. purification->solution_purification

Caption: Troubleshooting workflow for O-alkylation.

Detailed Recommendations:

  • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors N-alkylation.[2] Weaker bases may require harsher conditions that can lead to a mixture of products.[2]

  • Nature of the Alkylating Agent: According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen anion is a "softer" nucleophilic center than the oxygen anion. Therefore, using "soft" electrophiles like alkyl iodides or benzyl bromides will preferentially lead to N-alkylation. "Harder" electrophiles, such as dimethyl sulfate, may increase the proportion of O-alkylation.[2]

  • Reaction Temperature: Lowering the reaction temperature can often improve the selectivity for N-alkylation over O-alkylation.

  • Purification: The N- and O-alkylated isomers can often be separated by silica gel column chromatography. The O-alkylated isomer (an imino ether) is generally less polar than the N-alkylated amide.

Analytical Identification of N- vs. O-Alkylated Isomers:

Technique N-Alkylated Product (Amide) O-Alkylated Product (Imino Ether)
¹H NMR Expect characteristic shifts for protons on the alkyl group attached to the nitrogen.Expect characteristic shifts for protons on the alkyl group attached to the oxygen, likely further downfield.
¹³C NMR The carbonyl carbon will have a characteristic chemical shift (~175 ppm). The carbon of the alkyl group attached to nitrogen will be at a typical chemical shift for an N-alkyl group.A carbon in the C=N double bond will be observed. The carbon of the alkyl group attached to oxygen will be shifted further downfield compared to an N-alkyl group.
IR Spectroscopy Strong C=O stretch for the amide will be present (~1680 cm⁻¹).Absence of the amide C=O stretch. Presence of a C=N stretch (~1650 cm⁻¹).
LC-MS Both isomers will have the same mass. Retention times will differ, with the less polar O-alkylated product typically eluting earlier in reversed-phase chromatography.Both isomers will have the same mass. Retention times will differ, with the less polar O-alkylated product typically eluting earlier in reversed-phase chromatography.[3][4]
Issue 2: Reaction Mixture Becomes Viscous or Solidifies

Symptom: During a reaction, particularly one involving a strong base, the reaction mixture becomes noticeably more viscous or even solidifies.

Probable Cause: This is a strong indication of anionic ring-opening polymerization (ROP) of the 4,4-dimethyl-2-pyrrolidinone to form a polyamide.

Troubleshooting Workflow:

cluster_1 Troubleshooting Ring-Opening Polymerization start Viscous or Solidified Reaction check_conditions Review Reaction Conditions start->check_conditions base_control Base Stoichiometry check_conditions->base_control Base temp_control Temperature Control check_conditions->temp_control Temp. moisture_control Moisture Content check_conditions->moisture_control Moisture solution_base Use a stoichiometric amount of base. Avoid excess. base_control->solution_base solution_temp Maintain a controlled, and often lower, reaction temperature. temp_control->solution_temp solution_moisture Ensure strictly anhydrous conditions. Water can initiate ROP. moisture_control->solution_moisture

Caption: Troubleshooting workflow for ROP.

Detailed Recommendations:

  • Control of Base Stoichiometry: Use a carefully measured, stoichiometric amount of base relative to the 4,4-dimethyl-2-pyrrolidinone. Excess strong base can readily initiate polymerization.

  • Temperature Management: Maintain the lowest practical reaction temperature. Higher temperatures can accelerate the rate of polymerization.

  • Strict Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Trace amounts of water can act as an initiator for ROP.[5]

Issue 3: Presence of a More Polar Byproduct, Especially After Aqueous Workup

Symptom: After an aqueous workup, you observe a new, more polar spot on your TLC plate, or a new peak in your LC analysis, which may be water-soluble.

Probable Cause: This is likely due to hydrolysis of the lactam ring to form 4-amino-4-methylpentanoic acid. This is particularly prevalent if the workup involves prolonged exposure to strongly acidic or basic aqueous solutions.

Troubleshooting Workflow:

cluster_2 Troubleshooting Hydrolysis start Polar Byproduct After Workup check_conditions Review Workup Procedure start->check_conditions ph_control pH of Aqueous Wash check_conditions->ph_control pH duration_control Duration of Workup check_conditions->duration_control Duration temp_control Temperature of Workup check_conditions->temp_control Temp. solution_ph Use neutral or mildly acidic/basic washes (e.g., sat. NH4Cl, sat. NaHCO3). Avoid strong acids/bases. ph_control->solution_ph solution_duration Minimize the time the reaction mixture is in contact with the aqueous phase. duration_control->solution_duration solution_temp Perform aqueous washes at lower temperatures (e.g., 0 °C). temp_control->solution_temp

Caption: Troubleshooting workflow for hydrolysis.

Detailed Recommendations:

  • Control of pH during Workup: Avoid using strong acids or bases (e.g., 1M HCl, 1M NaOH) for an extended period during the workup. If an acid or base wash is necessary, use milder reagents like saturated aqueous ammonium chloride (NH₄Cl) or saturated aqueous sodium bicarbonate (NaHCO₃).

  • Minimize Contact Time: Perform the aqueous extraction as quickly as possible to reduce the time the lactam is exposed to water.

  • Temperature of Workup: Conduct the aqueous workup at a reduced temperature (e.g., in an ice bath) to slow the rate of hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 4,4-Dimethyl-2-pyrrolidinone

This protocol is a general starting point and may require optimization for specific alkylating agents.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).

  • Washing NaH (Optional but Recommended): Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully under a stream of nitrogen.

  • Solvent Addition: Add anhydrous DMF via syringe. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Dissolve 4,4-dimethyl-2-pyrrolidinone (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.05 - 1.2 equivalents) dropwise.

  • Monitoring: Allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool it to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Forced Degradation Study for Analytical Method Development

This protocol is designed to intentionally degrade 4,4-dimethyl-2-pyrrolidinone to generate its potential degradation products for the development and validation of stability-indicating analytical methods.[5][6][7][8][9]

  • Stock Solution: Prepare a stock solution of 4,4-dimethyl-2-pyrrolidinone in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: To a known volume of the stock solution, add 0.1 M HCl. Heat the solution at 60 °C and take samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Basic Hydrolysis: To a known volume of the stock solution, add 0.1 M NaOH. Heat the solution at 60 °C and take samples at various time points.

  • Oxidative Degradation: To a known volume of the stock solution, add a solution of 3% hydrogen peroxide. Keep the solution at room temperature and take samples at various time points.

  • Thermal Degradation: Keep a sample of the solid 4,4-dimethyl-2-pyrrolidinone in an oven at a high temperature (e.g., 80 °C) for an extended period. Also, reflux a solution of the compound in a high-boiling inert solvent.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and sunlight.

  • Analysis: Analyze the samples from each stress condition by a suitable analytical method, such as LC-MS, to identify and characterize the degradation products.[3][4][10][11][12]

References

Sources

Technical Support Center: Optimizing 4,4-dimethyl-2-pyrrolidinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,4-dimethyl-2-pyrrolidinone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and select the most effective catalytic system for your specific needs.

Introduction: The Synthetic Challenge

4,4-dimethyl-2-pyrrolidinone is a five-membered γ-lactam, a structural motif of significant interest in medicinal chemistry and materials science.[1] The most direct and atom-economical route to this compound is the intramolecular cyclization of 4-amino-4-methylpentanoic acid. While seemingly straightforward, this reaction presents a key challenge: achieving efficient cyclization to form a stable five-membered ring without promoting intermolecular side reactions, such as polymerization, which can drastically reduce yields.

The gem-dimethyl group at the C4 position introduces significant steric considerations that influence the choice of catalyst and reaction conditions. This guide will focus on navigating these challenges to achieve high yield and purity.

Section 1: The Core Reaction Pathway

The fundamental transformation is a dehydration-condensation reaction where the amine group of 4-amino-4-methylpentanoic acid nucleophilically attacks the carboxylic acid moiety, eliminating a molecule of water to form the cyclic amide (lactam).

Caption: Intramolecular cyclization of 4-amino-4-methylpentanoic acid.

Section 2: Catalyst Selection Guide

Choosing the right catalyst is the most critical factor in optimizing this synthesis. The selection depends on the desired scale, purity requirements, and available equipment.

Q: What are the primary catalytic strategies for this lactamization?

A: There are three main approaches: thermal cyclization, acid catalysis, and metal-mediated catalysis. Each has distinct advantages and disadvantages. The gem-dimethyl group can facilitate cyclization by the Thorpe-Ingold effect, but uncontrolled conditions can still lead to low yields.

Q: When is simple thermal cyclization appropriate?

A: Thermal cyclization, which involves heating the amino acid substrate (often neat or in a high-boiling solvent) to drive off water, is the simplest method. However, it typically requires high temperatures (>180 °C), which can lead to decomposition and the formation of colored impurities. This method is often reserved for initial exploratory studies or when catalyst contamination is a major concern. Without a catalyst, reaction times are long, and yields can be inconsistent.

Q: Which acid catalysts are most effective, and what is the mechanistic reasoning?

A: Acid catalysis is the most common and reliable method. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by the intramolecular amine.

  • Brønsted Acids (e.g., H₂SO₄, p-TsOH): These are effective but can sometimes promote charring and side reactions at high temperatures.

  • Lewis Acids (e.g., BF₃·OEt₂, Al(OTf)₃): Lewis acids are often superior.[2] They coordinate to the carbonyl oxygen, providing strong activation under milder conditions than many Brønsted acids. BF₃·OEt₂ is particularly effective for forming N-aryl lactams and can be applied here.[2] The combination of a Brønsted acid and a Lewis acid can also be highly effective for promoting lactam formation.[3]

catalyst_selection cluster_criteria Select Primary Experimental Driver cluster_recommendation Recommended Catalyst Class start Goal: Synthesize 4,4-dimethyl-2-pyrrolidinone speed Speed & High Yield start->speed simplicity Simplicity & Cost start->simplicity mildness Mild Conditions start->mildness acid_cat Acid Catalysis (Lewis or Brønsted) speed->acid_cat Most reliable for high conversion metal_cat Metal-Mediated (e.g., Ru, Rh) speed->metal_cat Can be very efficient but costly thermal Thermal Cyclization (No Catalyst) simplicity->thermal Requires only heat, but lower yield mildness->metal_cat Can work at lower temps, but complex

Caption: Decision tree for catalyst selection based on experimental goals.

Q: Are metal-based catalysts a viable option for this specific synthesis?

A: While there is extensive literature on metal-catalyzed lactam synthesis (using Ru, Rh, Ir, Pd, etc.), these methods are often designed for more complex transformations like oxidative lactamization from amino alcohols or C-H amidation.[4][5][6][7] For a simple dehydration/cyclization of a γ-amino acid, these systems are generally overly complex and expensive. The primary challenges with metal catalysts are their cost, the need for specialized ligands, and the critical requirement for their complete removal from the final product, especially in a pharmaceutical context.

Catalyst System Comparison
Catalyst SystemTypical ConditionsProsConsBest For
Thermal (None) 180-220 °C, neat or high-boiling solventSimple, no catalyst residueHigh temp, long reaction times, low yield, potential decompositionInitial proof-of-concept, small scale.
Brønsted Acid 120-160 °C, toluene (w/ Dean-Stark)Inexpensive, effective water removalCan cause charring, moderate yieldsLarge-scale synthesis where cost is a key driver.
Lewis Acid 80-120 °C, various solvents (DCM, Dioxane)High yields, milder conditions, fewer side reactionsHigher cost, moisture sensitive, catalyst removal requiredHigh-purity synthesis, optimization studies.[2]
Metal-Mediated 60-110 °C, various solventsVery high efficiency, mild conditionsExpensive, ligand required, difficult to remove catalystNot recommended for this specific transformation.

Section 3: Experimental Protocol Example

This protocol utilizes a Lewis acid catalyst, which represents a robust and high-yielding approach for this synthesis.

Protocol: Lewis Acid-Catalyzed Synthesis of 4,4-dimethyl-2-pyrrolidinone

Materials:

  • 4-amino-4-methylpentanoic acid

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Reactants: To the flask, add 4-amino-4-methylpentanoic acid (1.0 eq). Dissolve it in anhydrous DCM to a concentration of approximately 0.1 M.

  • Catalyst Addition: With vigorous stirring, slowly add BF₃·OEt₂ (0.1 - 0.2 eq) to the solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting amino acid indicates completion.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure 4,4-dimethyl-2-pyrrolidinone.

Section 4: Troubleshooting Common Issues

Q: My reaction yield is consistently low (<50%). What are the likely causes?

A: Low yield is the most common issue. Here is a systematic approach to troubleshooting:

low_yield_troubleshooting start Problem: Consistently Low Yield q1 Is the reaction going to completion? (Check via TLC/LC-MS) start->q1 q2 Is a white polymer/precipitate forming? q1->q2 No sol1 Solution: - Increase reaction time - Increase temperature - Increase catalyst loading q1->sol1 Yes (Incomplete) q3 Is the starting material pure? q2->q3 No sol2 Solution: - Use more dilute conditions - Add starting material slowly to  hot solvent/catalyst mixture q2->sol2 Yes (Polymerization) sol3 Solution: - Recrystallize starting amino acid - Ensure it is fully dry q3->sol3 No (Impure) sol4 Solution: - Re-evaluate workup procedure - Check for product loss during  extraction or purification q3->sol4 Yes

Caption: Troubleshooting workflow for diagnosing the cause of low reaction yield.

  • Incomplete Reaction: The primary suspect is insufficient activation or reaction time.

    • Solution: Increase catalyst loading (up to 0.5 eq for difficult substrates) or extend the reaction time. Ensure your solvent and reagents are anhydrous, as water can deactivate Lewis acid catalysts.[8]

  • Intermolecular Polymerization: At higher concentrations, the amino acid can react with itself to form linear polyamides instead of cyclizing.

    • Solution: Employ higher dilution. A concentration of 0.05 M to 0.1 M is a good starting point. Slow addition of the substrate to a hot solution of the catalyst can also favor the intramolecular reaction.

  • Product Loss During Workup: 4,4-dimethyl-2-pyrrolidinone has some water solubility.

    • Solution: Ensure you are thoroughly extracting the aqueous layer during workup. Using brine for the final wash can help reduce solubility in the aqueous phase.

Q: The final product is a dark brown or yellow oil/solid. What causes this discoloration and how can I fix it?

A: Discoloration is typically caused by slight decomposition or oxidation at high temperatures, a common issue with pyrrolidinone synthesis.[9]

  • Cause: If using thermal or strong Brønsted acid conditions, you are likely causing some charring.

  • Solution 1 (Prevention): Switch to a milder Lewis acid catalyst and lower reaction temperatures.

  • Solution 2 (Remediation): Before final purification, dissolve the crude product in a suitable solvent and treat it with activated carbon for 15-30 minutes. Filter through a pad of celite and then proceed with distillation or recrystallization. This is highly effective at removing color impurities.[9]

Q: How do I effectively remove the acid catalyst after the reaction?

A: Complete catalyst removal is crucial for product purity.

  • Method: A basic aqueous wash is the standard and most effective method. Quenching the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) will neutralize the acid catalyst, converting it into a salt that is soluble in the aqueous phase and easily removed during extraction.

Section 5: Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature? A1: This is catalyst-dependent. For Lewis acids like BF₃·OEt₂ in DCM, reflux (~40 °C) is sufficient. For Brønsted acids like p-TsOH in toluene with a Dean-Stark trap, you will need to heat to the boiling point of toluene (~110 °C) to effectively remove water.

Q2: Which solvent is best for this synthesis? A2: The solvent choice is tied to the catalyst and temperature. For lower temperature Lewis acid catalysis, non-coordinating solvents like dichloromethane (DCM) or 1,4-dioxane are excellent. For higher temperature conditions requiring water removal, toluene is the industry standard due to its ability to form an azeotrope with water.

Q3: How can I monitor the reaction progress effectively? A3: Thin-Layer Chromatography (TLC) is the quickest method. Use a mobile phase like 10% Methanol in DCM. The starting amino acid will remain at the baseline (highly polar), while the product lactam will have a higher Rf value. Staining with ninhydrin can be used to visualize the primary amine of the starting material, which should disappear upon completion.

Q4: What are the best practices for purifying the final product? A4: 4,4-dimethyl-2-pyrrolidinone has a reported melting point range of 41-53 °C, meaning it can be a low-melting solid or waxy material at room temperature.[10]

  • Recrystallization: If the crude product is solid, recrystallization is an excellent method for achieving high purity.[11] A solvent system like ethyl acetate/hexanes is a good starting point.

  • Vacuum Distillation: If the product is an oil or waxy solid, vacuum distillation is the preferred method. It is highly effective at separating the product from non-volatile impurities like polymers and catalyst residues.

References

  • Synthesis of chiral lactams by asymmetric nitrogen insertion. (2025). PMC - NIH.
  • Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PMC - PubMed Central.
  • Oxidative Lactamization of Amino Alcohols: An Overview. (n.d.). Journal of Chemistry Letters.
  • δ-Lactam synthesis. (n.d.). Organic Chemistry Portal.
  • Lactam. (n.d.). Wikipedia.
  • Stereoselective synthesis of β-lactams: recent examples. (2023). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D3OB00309D.
  • Catalytic, Asymmetric Synthesis of β-Lactams. (n.d.). Journal of the American Chemical Society.
  • Breakthrough in beta-lactam synthesis using nickel catalysts. (2023). ScienceDaily.
  • Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. (n.d.). PMC - NIH.
  • Lactam synthesis. (n.d.). Organic Chemistry Portal.
  • Improving the yield and purity of 4,4-Dimethyl-2-pentanone synthesis. (n.d.). Benchchem.
  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.
  • ChemInform Abstract: Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts. (2000). ResearchGate.
  • Technical Support Center: Synthesis and Purification of 2-Pyrrolidinone Derivatives. (n.d.). Benchchem.
  • EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione. (n.d.). Google Patents.
  • 4,4-Dimethyl-2-pyrrolidinone, 95% 250 mg. (n.d.). Thermo Scientific Chemicals.
  • troubleshooting low yield in 4-(Pyrrolidin-1-yl)phenol synthesis. (n.d.). Benchchem.
  • Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. (2023). MDPI.

Sources

Technical Support Center: Reaction Monitoring of 4,4-dimethyl-2-pyrrolidinone Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and reaction monitoring of 4,4-dimethyl-2-pyrrolidinone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) for monitoring this specific synthesis using Thin-Layer Chromatography (TLC).

The synthesis of 4,4-dimethyl-2-pyrrolidinone, a valuable lactam intermediate, often proceeds via methods like the Beckmann rearrangement of 4,4-dimethyl-cyclopentanone oxime or cyclization of suitable precursors.[1][2][3] Regardless of the synthetic route, accurate monitoring of the reaction's progress is crucial for optimizing yield and purity. TLC is a rapid, cost-effective, and highly effective technique for this purpose.[4]

This guide provides practical, field-tested insights to help you overcome common challenges encountered during TLC analysis of this reaction.

Troubleshooting Guide: Common TLC Issues in 4,4-dimethyl-2-pyrrolidinone Synthesis

This section addresses specific problems you might encounter during the TLC monitoring of your reaction, offering explanations and actionable solutions.

Problem Potential Causes Solutions & Explanations
Spots are streaking or tailing 1. Sample Overload: The most common cause is applying too much sample to the TLC plate.[5][6][7] 2. Compound Acidity/Basicity: The pyrrolidinone ring has a lactam functionality which can interact strongly with the acidic silica gel stationary phase.[8] 3. Inappropriate Solvent System: The mobile phase may not be optimal for the polarity of your compounds.1. Dilute Your Sample: Prepare a more dilute solution of your reaction mixture before spotting. Apply the sample in small, repeated applications to the same spot, allowing the solvent to dry between each application.[6] 2. Modify the Mobile Phase: For acidic compounds, adding a small amount (0.5-2%) of acetic or formic acid to the mobile phase can improve spot shape.[5] For basic impurities, adding a small amount of a base like triethylamine (0.5-2%) can be beneficial.[5] 3. Optimize the Solvent System: Experiment with different solvent systems of varying polarities. A good starting point for lactams is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[9]
Reactant and product spots have very similar Rf values 1. Insufficient Polarity Difference: The starting material and product may have very similar polarities, making separation difficult with the chosen solvent system. 2. Co-elution: The chosen mobile phase is not selective enough to differentiate between the two compounds.1. Change Solvent System: Try a different combination of solvents. Sometimes, switching one of the solvents (e.g., from ethyl acetate to acetone) can alter the selectivity and improve separation.[10] 2. Use a Co-spot: Spot the starting material, the reaction mixture, and a "co-spot" (starting material and reaction mixture spotted on top of each other) on the same plate. If the spots for the starting material and product are truly different, the co-spot will appear elongated or as two overlapping spots.[11] 3. Consider 2D TLC: If separation is still challenging, a two-dimensional TLC can be performed. After running the plate in one solvent system, it is dried, rotated 90 degrees, and run in a second, different solvent system.[12]
Spots are not visible or very faint 1. Low Concentration: The concentration of your compounds in the spotted sample may be too low.[6] 2. Non-UV Active Compounds: The starting material or product may not absorb UV light at 254 nm.[5] 3. Volatile Compounds: A compound may be evaporating from the plate.[5]1. Concentrate the Sample: Spot the sample multiple times in the same location, ensuring the spot is completely dry between applications.[6] 2. Use a Staining Reagent: After checking under UV light, use a chemical stain to visualize the spots. Potassium permanganate (KMnO4) stain is a good general-purpose stain for oxidizable functional groups.[13][14] Iodine vapor is another common and effective visualization technique.[15][16] 3. Minimize Drying Time: If volatility is suspected, minimize the time the plate is exposed to air before and after development.
Spots remain at the baseline (Rf ≈ 0) 1. Mobile Phase is Not Polar Enough: The solvent system is not strong enough to move the polar compounds up the silica gel plate.[5] 2. Strong Interaction with Stationary Phase: The lactam functionality of the product can form strong hydrogen bonds with the silica gel.1. Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using 80:20 hexane:ethyl acetate, try 70:30 or 60:40.[5] 2. Add a Polar Modifier: Adding a small amount of a highly polar solvent like methanol (1-5%) to your mobile phase can significantly increase its eluting power.
Spots run at the solvent front (Rf ≈ 1) 1. Mobile Phase is Too Polar: The solvent system is too strong and is carrying all the components to the top of the plate without adequate separation.[5]1. Decrease Mobile Phase Polarity: Increase the proportion of the less polar solvent in your mobile phase. For example, if you are using 50:50 hexane:ethyl acetate, try 70:30 or 80:20.[5]
Uneven or crooked solvent front 1. Improperly Prepared Chamber: The TLC chamber may not be properly saturated with solvent vapor. 2. Damaged TLC Plate: The edges of the TLC plate may be chipped or the silica layer may be uneven.[6][8] 3. Plate Touching the Chamber Walls: The plate is leaning against the side of the developing chamber.[6]1. Saturate the Chamber: Place a piece of filter paper partially submerged in the solvent pool inside the chamber and allow it to become saturated for 5-10 minutes before placing the TLC plate inside.[9] 2. Use a Fresh Plate: Inspect the plate before use and discard if it is damaged. 3. Proper Plate Placement: Ensure the plate is standing upright in the chamber and not touching the sides.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding the TLC monitoring of 4,4-dimethyl-2-pyrrolidinone synthesis.

Q1: What is a good starting solvent system for TLC analysis of the synthesis of 4,4-dimethyl-2-pyrrolidinone?

A good starting point is a mixture of a non-polar solvent and a moderately polar solvent. A common and effective combination is a mixture of hexanes and ethyl acetate.[17] You can start with a ratio of 70:30 (hexane:ethyl acetate) and adjust the polarity based on the initial results. If the spots are too low on the plate (low Rf), increase the proportion of ethyl acetate. If they are too high (high Rf), increase the proportion of hexanes.[5]

Q2: How can I visualize the spots on my TLC plate if they are not visible under a UV lamp?

While many organic compounds are UV-active, some, including certain lactams, may not be.[15] In such cases, chemical staining is necessary. Two highly effective and generally applicable stains are:

  • Potassium Permanganate (KMnO4) Stain: This stain is excellent for visualizing compounds that can be oxidized, which includes many organic molecules. Spots will appear as yellow or brown against a purple background.[13][14]

  • Iodine (I2) Chamber: Placing the developed TLC plate in a chamber containing a few crystals of iodine will cause most organic compounds to appear as brown spots.[15][16] This method is semi-destructive as the spots will fade over time.

Q3: What does an elongated or "streaky" spot in the reaction mixture lane indicate?

Streaking can be caused by several factors as mentioned in the troubleshooting guide, including sample overloading or the compound's acidic/basic nature.[5][7] In the context of a reaction, it could also indicate the presence of multiple unresolved compounds with very similar Rf values.[6] Always run a co-spot to help differentiate between the starting material and the product.[11]

Q4: How do I know when the reaction is complete based on the TLC plate?

The reaction is generally considered complete when the spot corresponding to the limiting starting material is no longer visible in the reaction mixture lane, and a new spot corresponding to the product is clearly visible.[11] It is crucial to use a co-spot to be certain about the identity of the spots.

Q5: My reaction is in a high-boiling point solvent like DMF or DMSO, and my TLC plate is just a smear. What can I do?

High-boiling point solvents can interfere with the TLC development, causing streaking.[10] To resolve this, after spotting the reaction mixture on the TLC plate, place the plate under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[10]

Experimental Protocols

Protocol 1: Standard TLC Monitoring Procedure
  • Prepare the TLC Chamber: Pour a small amount (to a depth of about 0.5 cm) of your chosen mobile phase into the TLC chamber. Place a piece of filter paper inside, leaning against the wall and partially submerged in the solvent. Close the chamber and allow it to saturate for 5-10 minutes.[9]

  • Prepare the TLC Plate: Using a pencil, gently draw a faint line about 1 cm from the bottom of a silica gel TLC plate. Mark three small, evenly spaced ticks on this line for spotting.

  • Spot the Plate:

    • On the first tick, spot a dilute solution of your starting material.

    • On the second tick (the co-spot lane), spot the starting material, and then carefully spot the reaction mixture directly on top of it.

    • On the third tick, spot a dilute sample of your reaction mixture. Use a capillary tube for spotting, and aim for small, concentrated spots (1-2 mm in diameter).[4]

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the baseline you drew. Close the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle any visible spots with a pencil.[15] If spots are not visible, use an appropriate staining method like a potassium permanganate dip or an iodine chamber.[13][15]

  • Analyze the Results: Calculate the Rf (Retardation factor) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. Compare the spots in the reaction mixture lane to the starting material and product spots to determine the progress of the reaction.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep_chamber Prepare & Saturate TLC Chamber prep_plate Prepare & Spot TLC Plate prep_chamber->prep_plate Simultaneous develop Develop Plate in Chamber prep_plate->develop dry Dry Plate & Mark Solvent Front develop->dry uv Visualize under UV Light dry->uv stain Stain Plate (if needed) uv->stain If spots are not visible analyze Calculate Rf & Analyze Reaction uv->analyze stain->analyze

Caption: Workflow for TLC Reaction Monitoring

Beckmann_Rearrangement reactant 4,4-Dimethyl-cyclopentanone Oxime product 4,4-Dimethyl-2-pyrrolidinone reactant->product  Acid Catalyst (e.g., H2SO4)   Beckmann Rearrangement  

Sources

Technical Support Center: Workup & Troubleshooting for 4,4-Dimethyl-2-Pyrrolidinone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4,4-dimethyl-2-pyrrolidinone. This resource is designed to provide practical, in-depth solutions to common challenges encountered during the workup and purification of reactions involving this versatile lactam intermediate. Instead of a generic checklist, this guide offers causal explanations and validated protocols to empower you to diagnose issues and optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format. Each answer provides a diagnostic workflow and actionable solutions grounded in chemical principles.

Question 1: My N-alkylation or N-acylation reaction has a very low yield, and I've recovered a significant amount of unreacted 4,4-dimethyl-2-pyrrolidinone. What are the likely causes?

Answer:

Low conversion is a frequent issue and can almost always be traced back to one of three areas: incomplete deprotonation, reagent deactivation, or suboptimal reaction conditions.[1] A systematic diagnosis is key to resolving the problem.

Diagnostic Workflow:

The following flowchart outlines a logical sequence for troubleshooting low conversion in your reaction.

LowYieldWorkflow start_node start_node check_node check_node cause_node cause_node solution_node solution_node A Low Yield & High Starting Material B Was the base strong enough and handled properly? A->B Step 1: Evaluate Base C Were all reagents and solvents rigorously anhydrous? B->C Yes E Incomplete Deprotonation: Base pKa is too high or base was degraded. B->E No D Were reaction time and temperature sufficient? C->D Yes F Reagent Quenching: Trace water/protic impurities consumed the base and/or the pyrrolidinone anion. C->F No G Insufficient Energy/Time: The reaction is sluggish under the chosen conditions. D->G No H Use a stronger base (e.g., NaH, KHMDS). Ensure base is fresh and handled under inert gas. Wash NaH with dry hexanes before use. E->H I Flame-dry glassware. Use freshly distilled/anhydrous solvents. Ensure starting materials are dry. F->I J Monitor reaction by TLC/LC-MS to determine endpoint. Increase temperature incrementally. Increase reaction time. G->J

Caption: Diagnostic workflow for low reaction conversion.

Detailed Explanation & Solutions:

  • Incomplete Deprotonation: The N-H bond of a 2-pyrrolidinone derivative is amide-like and requires a strong base for complete deprotonation to form the nucleophilic anion.

    • Causality: Weaker bases like potassium carbonate (K₂CO₃) may only establish an equilibrium with a small amount of the deprotonated lactam, leading to poor conversion.[1] Stronger bases like sodium hydride (NaH) are ideal but are highly sensitive to air and moisture, losing their activity if not handled under a strictly inert atmosphere (Nitrogen or Argon).

    • Solution: Use a sufficiently strong base, such as NaH (60% dispersion in mineral oil) or a soluble base like KHMDS. Before use, wash the NaH dispersion with anhydrous hexanes to remove the protective oil, and dry it carefully under an inert atmosphere.[1]

  • Reagent Deactivation by Moisture: Protic impurities, most commonly water, will rapidly quench both the strong base and the generated lactam anion, halting the reaction.[2][3]

    • Causality: One equivalent of water will consume one equivalent of base and, if the base is limiting, one equivalent of your nucleophile. Polar aprotic solvents like DMF and DMSO are notoriously hygroscopic and must be properly dried.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use solvents from a solvent purification system or freshly opened bottles of anhydrous grade solvent. If using bottled solvent, use a syringe to transfer under an inert atmosphere.

  • Suboptimal Conditions: Some alkylating or acylating agents are less reactive and require more forcing conditions.

    • Causality: Less reactive electrophiles (e.g., alkyl chlorides vs. alkyl iodides) have a higher activation energy barrier for the reaction.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS. If the reaction stalls, consider incrementally increasing the temperature. If the reaction is clean but slow, simply extending the reaction time may be sufficient.

Question 2: My reaction produced a mixture of products. How can I distinguish the desired N-alkylated product from the O-alkylated side-product and prevent its formation?

Answer:

The formation of an O-alkylated isomer is a classic example of ambident nucleophilicity in lactams. The deprotonated pyrrolidinone anion has electron density on both the nitrogen and the oxygen atoms. Controlling the regioselectivity is crucial.

Identifying the Isomers:

Spectroscopic MethodN-Alkylated Product (Desired)O-Alkylated Product (Side-Product)
¹³C NMR The signal for the carbon attached to the nitrogen (N-C H₂-R) will appear in the typical range for an amine (e.g., 40-60 ppm).The signal for the carbon attached to the oxygen (O-C H₂-R) will be further downfield (e.g., 60-80 ppm) due to the higher electronegativity of oxygen.[1]
¹H NMR The protons on the carbon attached to nitrogen (N-CH₂ -R) will show a characteristic chemical shift.The protons on the carbon attached to oxygen (O-CH₂ -R) will typically be shifted further downfield compared to the N-alkylated analog.
IR Spectroscopy The characteristic lactam carbonyl (C=O) stretch will be present, typically around 1680-1700 cm⁻¹.The lactam C=O stretch will be absent. A new C=N stretch will appear around 1640-1670 cm⁻¹, and a C-O stretch will be present.

Controlling Selectivity (N- vs. O-Alkylation):

The outcome of the reaction is often governed by Hard and Soft Acid-Base (HSAB) theory. The nitrogen atom is a "softer" nucleophilic center, while the oxygen is "harder".

AlkylationSelectivity reactant_node reactant_node pathway_node pathway_node product_node product_node side_product_node side_product_node Anion { N | 4,4-Dimethyl-2-pyrrolidinone Anion | O } Soft_E Soft Electrophile (e.g., CH₃I, BnBr) Anion:n->Soft_E Favored Pathway (Softer Nucleophile) Hard_E Hard Electrophile (e.g., (CH₃)₂SO₄, Acyl Chloride) Anion:o->Hard_E Competing Pathway (Harder Nucleophile) N_Product N-Alkylated Product (Major) Soft_E->N_Product O_Product O-Alkylated Product (Minor) Hard_E->O_Product

Caption: N- vs. O-Alkylation pathways.

Key Factors to Favor N-Alkylation:

  • Choice of Electrophile: Use "softer" alkylating agents. Alkyl iodides and benzyl bromides are preferable to "harder" electrophiles like dimethyl sulfate or acyl chlorides.[1]

  • Solvent: Polar aprotic solvents like DMF or THF are generally recommended as they effectively solvate the counter-ion (e.g., Na⁺) without strongly solvating the nucleophilic anion, increasing its reactivity.[1]

  • Temperature: Lower reaction temperatures often improve selectivity for the N-alkylated product, which is typically the thermodynamically favored product.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 4,4-dimethyl-2-pyrrolidinone I should consider for my workup?

A1: Understanding the physical properties is essential for planning an effective purification strategy.

PropertyValueImplication for Workup
Molecular Weight 113.16 g/mol Relatively low, suggesting potential volatility. Avoid excessive heating during solvent removal.
Appearance Pale cream to pale yellow solid[4]The product should be a solid at room temperature. If it oils out, it may be impure.
Melting Point 41-53 °C[4]The relatively low melting point means recrystallization can be performed in a variety of common solvents.
Solubility Soluble in water and many organic solvents[5]High water solubility can lead to product loss during aqueous washes. Use brine to "salt out" the product from the aqueous layer.

Q2: How do I efficiently remove high-boiling polar aprotic solvents like DMF or DMSO after the reaction?

A2: These solvents can be challenging to remove. A combination of aqueous washing and, if necessary, vacuum distillation is most effective.

  • Aqueous Washes: Chill the reaction mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer multiple times with water (at least 3-5 times). DMF and DMSO are highly soluble in water and will partition into the aqueous layer. Follow with a brine wash to remove residual water and break any emulsions.[6]

  • High-Vacuum Distillation: If the product is non-volatile and thermally stable, the solvent can be removed under high vacuum. However, this is often difficult and can lead to product decomposition if high temperatures are required.[6] For most lab-scale work, extensive washing is the preferred method.

Q3: When is column chromatography the best choice for purification?

A3: Column chromatography is ideal under the following circumstances:

  • The product is a liquid or a low-melting solid.

  • Impurities have a similar polarity to the product, making separation by extraction or recrystallization difficult.[7]

  • Multiple products have formed (e.g., N- and O-alkylated isomers) that need to be separated from each other.

A typical starting solvent system for a moderately polar compound like an N-alkylated pyrrolidinone would be a mixture of hexanes and ethyl acetate.

Section 3: Standardized Workup Protocols

Protocol 1: General Workup for N-Alkylation/Acylation Reactions

This protocol assumes the reaction was run in a polar aprotic solvent (e.g., THF, DMF) using a strong base like NaH.

WorkupWorkflow step_node step_node action_node action_node output_node output_node A 1. Reaction Quench B Cool reaction mixture to 0°C. Slowly add saturated aq. NH₄Cl. A->B C 2. Extraction B->C D Transfer to separatory funnel. Extract with organic solvent (e.g., EtOAc) 3x. C->D E 3. Aqueous Washes D->E F Combine organic layers. Wash with H₂O (if DMF/DMSO used). Wash with brine. E->F G 4. Drying & Concentration F->G H Dry organic layer over Na₂SO₄ or MgSO₄. Filter and concentrate via rotary evaporation. G->H I 5. Purification H->I J Purify crude product by: - Recrystallization - Column Chromatography - Vacuum Distillation I->J K Pure Product J->K

Caption: Standard experimental workup workflow.

Step-by-Step Methodology:

  • Quenching:

    • Cool the reaction vessel in an ice-water bath to 0 °C.

    • Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench any unreacted base (e.g., NaH) and protonate the product anion.[1]

    • Scientist's Note: Using a saturated solution minimizes the amount of water added. NH₄Cl is a weak acid, which is less likely to cause hydrolysis of sensitive functional groups compared to strong acids like HCl.

  • Extraction:

    • Transfer the entire quenched mixture to a separatory funnel.

    • Add an appropriate organic solvent for extraction, such as ethyl acetate or diethyl ether. The volume should be sufficient to dissolve your product well.

    • Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.

    • Drain the aqueous (bottom) layer. Repeat the extraction of the aqueous layer two more times with fresh organic solvent to maximize product recovery.

  • Washing:

    • Combine all the organic extracts in the separatory funnel.

    • Wash the combined organic layer with brine (saturated aqueous NaCl solution).

    • Scientist's Note: The brine wash helps to remove the bulk of the dissolved water from the organic layer and aids in breaking any emulsions that may have formed.[1]

  • Drying and Concentration:

    • Drain the washed organic layer into an Erlenmeyer flask.

    • Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, not clumped together.

    • Filter the solution to remove the drying agent, washing the solid with a small amount of fresh extraction solvent.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification:

    • Based on the nature of the crude product and impurities (analyzed by TLC, NMR, or LC-MS), select an appropriate purification method: recrystallization for solids[8], column chromatography for liquids or complex mixtures[7], or vacuum distillation for thermally stable liquids.[9]

References

  • Wormer, L., et al. (2018). Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics. Allergo Journal International, 27, 124-135. Available from: [Link]

  • Gaeta, F., & Romano, A. (2021). β-Lactam Allergy and Cross-Reactivity: A Clinician's Guide to Selecting an Alternative Antibiotic. Journal of Asthma and Allergy, 14, 131-142. Available from: [Link]

  • Stork, G., et al. (1971). 4,4-dimethyl-2-cyclohexen-1-one. Organic Syntheses, 51, 53. Available from: [Link]

  • Torres, M. J., et al. (2010). Diagnosis of immediate allergic reactions to beta-lactam antibiotics. Allergy, 65(8), 963-973. Available from: [Link]

  • Reddit. (2022). What are some common causes of low reaction yields? r/Chempros. Available from: [Link]

  • Lin, T. (1984). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYL-PYRROLIDINES. UNL Digital Commons. Available from: [Link]

  • Healthmatters.io. (n.d.). How to Accurately Diagnose Allergy Against Beta-Lactams in Primary Care? Available from: [Link]

  • Wang, W., et al. (2022). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Frontiers in Bioengineering and Biotechnology, 10, 939023. Available from: [Link]

  • PubChemLite. 4,4-dimethyl-2-pyrrolidinone (C6H11NO). Available from: [Link]

  • PubChem. 4,4-Dimethyl-2-pyrrolidinone. Available from: [Link]

  • Bio, A., et al. (2021). 3,6-Bis(dimethylamino)-9H-xanthen-9-one. Organic Syntheses, 97, 21-36. Available from: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

  • PubChem. 4,4-Dimethyl-5-methylidenepyrrolidin-2-one. Available from: [Link]

  • ChemBK. 1,4-dimethyl-2-pyrrolidone. Available from: [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Available from: [Link]

  • Wikipedia. Pyrrolidine. Available from: [Link]

  • Organic Chemistry Portal. Lactam synthesis. Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • Tukhbatshin, T. R., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(13), 4242. Available from: [Link]

  • Organic Syntheses. 1,5-dimethyl-2-pyrrolidone. Available from: [Link]

  • RSC Blogs. (2018). Gaunt Lab and the Holy Grail: Synthesis of Lactams via C-H Activation. Available from: [Link]

  • Google Patents. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione.
  • Kawabata, T., et al. (2007). Site-selective acylation of complex molecules by 4-pyrrolidinopyridine catalyst. Journal of the American Chemical Society, 129(42), 12890-12895. Available from: [Link]

  • ResearchGate. (2006). N-Acylation of 4-Alkylidene-β-lactams: Unexpected Results. Available from: [Link]

  • González-Vera, J. A., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. Molecules, 27(13), 4099. Available from: [Link]

  • Google Patents. US4384125A - Process for the purification of 2-pyrrolidone.
  • Spino, C., et al. (2021). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 97, 132396. Available from: [Link]

  • Gold, V., & Sghib-Haddad, M. (1980). The hydrolysis of pyrrolidine green and some derivatives. Part 2. The kinetics of the hydrolysis of some 3-substituted derivatives of pyrrolidine green. Journal of the Chemical Society, Perkin Transactions 2, (11), 1638-1642. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Available from: [Link]

Sources

dealing with poor yield in 4,4-dimethyl-2-pyrrolidinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,4-Dimethyl-2-pyrrolidinone Synthesis

Welcome to the technical support guide for the synthesis of 4,4-dimethyl-2-pyrrolidinone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the underlying chemical principles to not only solve immediate experimental issues but also to build a foundational understanding for future success. The primary route discussed involves the synthesis of the key intermediate, Diacetone Acrylamide (DAAM), via a Ritter-type reaction, followed by an intramolecular cyclization to yield the target lactam.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My yield of the intermediate, Diacetone Acrylamide (DAAM), is extremely low or the reaction fails to initiate. What are the likely causes?

Answer: This is a frequent issue, typically rooted in the stringent requirements of the Ritter reaction. The core of this reaction involves the generation of a stable carbocation from acetone, which is then trapped by the nitrile group of acrylonitrile.[1] Several factors are critical:

  • Sulfuric Acid Concentration: The concentration of sulfuric acid is paramount. It must be highly concentrated (typically >95%) to act as both a catalyst and a dehydrating agent. Lower concentrations will not efficiently promote the formation of the necessary carbocation intermediate.

  • Temperature Control: This reaction is highly exothermic. The initial mixing of acetone and sulfuric acid must be done at low temperatures (0-5 °C) to prevent uncontrolled side reactions, including polymerization of acrylonitrile and charring. After the initial addition, the reaction is typically allowed to warm gradually. Failure to control this exotherm is a primary cause of failure.

  • Purity of Reagents: Acetone must be anhydrous. Water in the reaction mixture will compete with acrylonitrile as a nucleophile, reacting with the carbocation to form unwanted by-products. Acrylonitrile should be free of inhibitors, which may need to be removed by passing through a column of basic alumina.

  • Stoichiometry: While various ratios are reported, an excess of acetone is often used to ensure the complete consumption of acrylonitrile, which is more prone to polymerization.[1]

Question 2: The final cyclization step to form 4,4-dimethyl-2-pyrrolidinone is inefficient. How can I improve the yield?

Answer: The cyclization of DAAM to 4,4-dimethyl-2-pyrrolidinone is an intramolecular Michael addition. The efficiency of this ring-closing reaction depends heavily on the base and solvent system.

  • Choice of Base: A strong, non-nucleophilic base is generally not required. A moderately strong base like sodium ethoxide or potassium carbonate is often sufficient to deprotonate the amide nitrogen, initiating the cyclization. The use of a very strong base (e.g., sodium hydride) could potentially lead to side reactions if other acidic protons are present or if the intermediate enolate reacts undesirably.

  • Solvent System: The solvent should be able to dissolve DAAM and the base. Anhydrous polar aprotic solvents like THF or DMF are often good choices. Protic solvents like ethanol can also be used, especially when using an alkoxide base like sodium ethoxide.

  • Reaction Temperature and Time: This reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to determine the optimal reaction time and temperature. Prolonged heating can sometimes lead to decomposition.

Question 3: My final product is contaminated with a significant amount of polymeric material and other impurities. What are the best purification strategies?

Answer: Contamination is a common problem, arising from the polymerization of acrylonitrile or side reactions during the exothermic synthesis. A multi-step purification approach is often necessary.

  • Initial Workup: After the reaction, a careful workup is crucial. This typically involves neutralizing the acidic reaction mixture with a base (e.g., NaOH or NaHCO₃ solution) and extracting the product into an organic solvent.[2] This will remove most of the inorganic salts and some polar impurities.

  • Vacuum Distillation: For liquid pyrrolidones, vacuum distillation is a highly effective method for separating the product from non-volatile polymeric residues and starting materials with different boiling points.[3][4]

  • Recrystallization/Melt Crystallization: If the product is a solid or can be solidified, recrystallization from an appropriate solvent system is an excellent technique for achieving high purity. For industrial-scale purification, falling film melt crystallization can be employed to upgrade product purity significantly, removing trace impurities.[5]

Data Presentation: Purification Method Efficacy

The choice of purification method significantly impacts the final purity of 4,4-dimethyl-2-pyrrolidinone. The following table provides a general guide to the expected purity levels.

Purification MethodTypical Starting PurityAchievable Final PurityKey AdvantagesCommon Impurities Removed
Liquid-Liquid Extraction 50-70% (Crude)70-85%Removes inorganic salts, highly polar impuritiesWater, salts, residual acid/base
Vacuum Distillation 70-85%95-99%Excellent for removing polymers and high-boiling impuritiesPoly-acrylonitrile, unreacted DAAM
Recrystallization 95-99%>99.5%High purity, removes closely related structural isomersIsomeric by-products, residual solvents
Melt Crystallization >99%>99.9%Ultra-purification, solvent-freeTrace organic impurities, color bodies

Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should perform their own risk assessment and optimization based on their specific laboratory conditions and scale.

Protocol 1: Synthesis of Diacetone Acrylamide (DAAM) Intermediate

Causality: This protocol utilizes a Ritter-type reaction where concentrated sulfuric acid protonates acetone, leading to a carbocation that is subsequently attacked by the nitrogen of acrylonitrile. Strict temperature control is essential to prevent polymerization and charring.

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2.5 moles of acetone. Cool the flask to 0 °C in an ice-salt bath.

  • Acid Addition: Slowly add 1.2 moles of concentrated (98%) sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Acrylonitrile Addition: Once the acid addition is complete, add 1.0 mole of acrylonitrile dropwise, maintaining the temperature between 5-10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 10 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. The mixture will become viscous.

  • Quenching & Neutralization: Cool the reaction mixture back to 0-5 °C and slowly pour it over crushed ice. Neutralize the acidic solution by the slow addition of a 40% aqueous sodium hydroxide solution until the pH is ~7-8.

  • Extraction & Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or toluene) three times. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude DAAM, which can be purified further by recrystallization from a toluene/heptane mixture.

Protocol 2: Intramolecular Cyclization to 4,4-Dimethyl-2-pyrrolidinone

Causality: This step employs a base to deprotonate the amide of DAAM, creating a nucleophile that undergoes an intramolecular conjugate addition to the α,β-unsaturated carbonyl system, forming the five-membered pyrrolidinone ring.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 mole of purified DAAM in anhydrous ethanol.

  • Base Addition: Add a catalytic amount (0.1 moles) of sodium ethoxide to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the base with a weak acid (e.g., dilute HCl or ammonium chloride solution).

  • Purification: Remove the ethanol under reduced pressure. Dissolve the residue in dichloromethane and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 4,4-dimethyl-2-pyrrolidinone. Further purification can be achieved via vacuum distillation.[3]

Visualization of Workflows

Troubleshooting Decision Tree for Low Yield

The following diagram outlines a logical workflow for diagnosing the cause of poor reaction yield.

G cluster_solutions Potential Solutions start Low Yield Observed check_reagents Step 1: Verify Reagent Quality - Anhydrous Acetone? - Inhibitor-free Acrylonitrile? - H₂SO₄ concentration >95%? start->check_reagents check_conditions Step 2: Review Reaction Conditions - Temperature control maintained (0-10°C)? - Adequate stirring? - Correct stoichiometry? check_reagents->check_conditions Reagents OK sol_reagents Dry solvents/reagents. Remove inhibitor. check_reagents->sol_reagents Issue Found check_cyclization Step 3: Analyze Cyclization Step - Base activity confirmed? - Anhydrous solvent used? - Sufficient reaction time/temp? check_conditions->check_cyclization Conditions OK sol_conditions Improve cooling. Recalibrate thermometer. Adjust stoichiometry. check_conditions->sol_conditions Issue Found check_workup Step 4: Examine Workup & Purification - Emulsion formation during extraction? - Product loss during distillation? - Inefficient neutralization? check_cyclization->check_workup Cyclization OK sol_cyclization Use fresh base. Optimize solvent/temp. check_cyclization->sol_cyclization Issue Found sol_workup Use brine to break emulsions. Optimize distillation parameters. check_workup->sol_workup Issue Found

Caption: A decision tree for troubleshooting low yield in the synthesis.

Simplified Reaction Pathway

This diagram illustrates the key transformations from starting materials to the final product.

G Acetone Acetone + Acrylonitrile DAAM Diacetone Acrylamide (DAAM) (Intermediate) Acetone->DAAM  Ritter Reaction  (H₂SO₄ catalyst) Product 4,4-Dimethyl-2-pyrrolidinone (Final Product) DAAM->Product  Intramolecular  Michael Addition  (Base catalyst)

Caption: The two-step reaction pathway to the target molecule.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns with this synthesis?

    • A1: Both acrylonitrile and concentrated sulfuric acid are highly hazardous. Acrylonitrile is toxic and a suspected carcinogen. Concentrated sulfuric acid is extremely corrosive.[6] All manipulations should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The exothermic nature of the reaction also presents a risk of thermal runaway if additions are performed too quickly.

  • Q2: Can other catalysts be used for the first step?

    • A2: While concentrated sulfuric acid is most common, other strong protic acids or Lewis acids that can generate a stable carbocation from acetone could potentially be used. However, sulfuric acid's dual role as a dehydrating agent makes it particularly effective.[6]

  • Q3: How can I monitor the reaction progress effectively?

    • A3: For both steps, Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the consumption of starting materials. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are excellent choices.[3] Developing a reliable GC or HPLC method early on is highly recommended for effective troubleshooting and optimization.

References

  • BenchChem. (2025). Improving the yield and purity of 4,4-Dimethyl-2-pentanone synthesis.
  • PubChem. 4,4-Dimethyl-2-pyrrolidinone. National Center for Biotechnology Information. [Link]

  • Snowhite Chemical Co.,LTD. The synthetic method of diacetone acrylamide.
  • ResearchGate. Synthesis and application of diacetone acrylamide. [Link]

  • Google Patents. Synthesis process of diacetone acrylamide (CN105566143A).
  • BenchChem. (2025).
  • Google Patents.
  • ACS Publications. Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. Industrial & Engineering Chemistry Research. [Link]

  • SID. SYNTHESIS OF DIACETONE ACRYLAMIDE MONOMER AND THE FILM PROPERTIES OF ITS COPOLYMERS.
  • Google Patents. Process for the preparation of diacetone acrylamide (US4239885A).

Sources

Technical Support Center: Navigating Stability Challenges of 4,4-Dimethyl-2-Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 4,4-dimethyl-2-pyrrolidinone scaffold is a valuable structural motif in contemporary drug discovery and development, offering unique physicochemical properties. However, like many heterocyclic compounds, these derivatives can present stability challenges that may impact experimental reproducibility, formulation integrity, and ultimately, therapeutic efficacy. This guide provides a systematic, experience-driven approach to understanding, identifying, and mitigating common stability issues encountered by researchers in the field.

Part 1: Troubleshooting Guides & FAQs

This section addresses frequently encountered stability problems in a question-and-answer format, providing both the underlying rationale and actionable troubleshooting steps.

Section 1.1: Formulation and Storage Instability

Q1: I'm observing a rapid loss of my active 4,4-dimethyl-2-pyrrolidinone derivative in a new liquid formulation. What are the primary suspects and my immediate course of action?

A1: Rapid degradation in liquid formulations is a common hurdle, typically pointing to one or more of four primary causes:

  • Hydrolysis of the Lactam Ring: The cyclic amide (lactam) structure inherent to the 2-pyrrolidinone core is susceptible to cleavage by water, a reaction that is often catalyzed by acidic or alkaline conditions.[1] This is one of the most common degradation pathways.

  • Oxidative Degradation: The presence of dissolved oxygen or oxidizing agents can lead to the degradation of the molecule.[1] Pyrrolidine rings can be susceptible to oxidation, particularly at the nitrogen atom or adjacent carbons.[2][3]

  • Photodegradation: Exposure to light, especially in the UV spectrum, can provide the energy needed to initiate degradative reactions.[1]

  • Excipient Incompatibility: A seemingly inert component of your formulation could be reacting with your active pharmaceutical ingredient (API).[1]

To diagnose and resolve the issue, a systematic approach is essential. The following workflow provides a logical sequence of experiments to pinpoint the root cause.

G cluster_0 Initial Observation cluster_1 Diagnostic Phase cluster_2 Identify Degradation Pathway cluster_3 Optimization & Resolution A API Degradation in Liquid Formulation B Conduct Forced Degradation Study (See Protocol 1) A->B C Review Excipient Compatibility Data A->C D Primary Pathway(s) Identified B->D K Replace Incompatible Excipients C->K E Hydrolysis? D->E Is it... F Oxidation? D->F G Photodegradation? D->G H Optimize Formulation pH with Buffers E->H If yes I Incorporate Antioxidants (e.g., BHT, Ascorbic Acid) F->I If yes J Use Light-Protective Packaging (e.g., Amber Vials) G->J If yes L Stable Formulation Achieved H->L I->L J->L K->L

Figure 1: Troubleshooting workflow for liquid formulation instability.

Q2: My HPLC analysis of a stability sample shows several new, unidentified peaks that were not present in the initial sample. How should I proceed?

A2: The appearance of new peaks is a clear indicator of chemical change. The goal is to identify these new entities and understand their origin.

  • Potential Sources:

    • Degradation Products: These are the most likely culprits, arising from the breakdown of your parent compound.

    • Excipient Interaction: Your API may be reacting with a formulation excipient to form a new adduct.[1]

    • Contamination: While less common in controlled studies, contamination cannot be entirely ruled out.[1]

  • Troubleshooting Steps:

    • Characterize the Unknown Peaks: The most powerful tool for this is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1] Determining the molecular weight of the impurities provides critical clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation, while an increase of 18 amu could indicate hydrolysis).

    • Perform a Forced Degradation Study: Intentionally stress your pure API under various conditions (acid, base, oxidation, heat, light) as detailed in Protocol 1 .[1] This study generates a profile of potential degradation products.

    • Compare Chromatograms: Compare the retention times of the peaks from the forced degradation study with the unknown peaks in your stability sample. A match provides strong evidence for the identity of the degradant and the pathway of its formation.

Section 1.2: Understanding Core Degradation Mechanisms

Q3: What are the most probable chemical degradation pathways for a 4,4-dimethyl-2-pyrrolidinone derivative, and how does the gem-dimethyl group influence stability?

A3: The core structure dictates the primary modes of degradation. The gem-dimethyl group at the C4 position provides steric hindrance that can influence the rate of certain reactions compared to unsubstituted pyrrolidinones, but the fundamental pathways remain:

  • Lactam Hydrolysis: This is the cleavage of the amide bond within the five-membered ring. It can be catalyzed by either acid or base, leading to the formation of a ring-opened amino acid derivative.

  • Oxidation: The pyrrolidine ring is susceptible to oxidation. Common sites of oxidation include the nitrogen atom, leading to the formation of an N-oxide, or the carbon atoms adjacent to the nitrogen.[2][3] The presence of the gem-dimethyl group may sterically hinder attack at the C3 position but could potentially influence the reactivity at C5.

G cluster_0 Parent Compound cluster_1 Degradation Products Parent 4,4-Dimethyl-2-Pyrrolidinone Derivative Hydrolysis Ring-Opened Amino Acid Parent->Hydrolysis H₂O / H⁺ or OH⁻ (Hydrolysis) Oxidation Oxidized Derivatives (e.g., N-Oxides, Hydroxylated Species) Parent->Oxidation [O] (Oxidation)

Figure 2: Primary degradation pathways for 4,4-dimethyl-2-pyrrolidinone derivatives.
Section 1.3: Analytical Best Practices

Q4: What key parameters must I monitor during a formal stability study of a 4,4-dimethyl-2-pyrrolidinone formulation to comply with regulatory expectations?

A4: According to International Council for Harmonisation (ICH) guidelines, a comprehensive stability study should monitor several key attributes to ensure the product's quality, safety, and efficacy over its shelf life.[1] These include:

  • Assay of the Active Ingredient: To quantify the amount of the parent drug remaining and ensure it stays within potency specifications.[1]

  • Levels of Degradation Products: To identify and quantify any impurities that form over time, ensuring they do not exceed acceptable safety limits.[1]

  • Physical Characteristics: Any changes in appearance, color, or odor of the formulation.[1]

  • pH (for liquid formulations): A shift in pH can be an early indicator of chemical degradation.[1]

  • Moisture Content (for solid dosage forms): To assess the impact of humidity on the formulation's stability.[1]

  • Dissolution (for solid oral dosage forms): To ensure that the drug release profile is not adversely affected over time.[1]

Q5: How do I develop a robust, stability-indicating analytical method for my compound?

A5: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. The key feature is its ability to separate the parent compound from its degradation products and any other formulation excipients.[4] The development process is iterative and is outlined below.

G A Start: Define Method Objectives B Select Initial HPLC Conditions (Column, Mobile Phase, Detector) A->B C Perform Forced Degradation Study on Pure API B->C D Analyze Stressed Samples with Initial Method C->D E Evaluate Peak Purity & Resolution D->E F Optimize HPLC Conditions (Gradient, pH, Flow Rate) E->F No G Method Validation (ICH Q2(R1)) E->G Adequate Resolution? Yes F->D H Final Stability-Indicating Method G->H

Figure 3: Workflow for developing a stability-indicating HPLC method.

Part 2: Quantitative Data Summary

The following table provides illustrative stability data for a hypothetical 4,4-dimethyl-2-pyrrolidinone derivative ("Compound X") under forced degradation conditions. The goal of such a study is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting degradants.[1]

Stress ConditionDurationTemperature% Degradation (Illustrative)Key Degradation Products
Acid Hydrolysis 24 hours80°C~15%Ring-opened amino acid
0.1 M HCl[1]
Base Hydrolysis 8 hours60°C~20%Ring-opened amino acid
0.1 M NaOH[1]
Oxidation 24 hoursRoom Temp~10%N-oxide, hydroxylated species
3% H₂O₂[1]
Thermal Degradation 48 hours80°C (Dry Heat)< 5%Minor unspecified degradants
Solid State[2]
Photodegradation Per ICH Q1BRoom Temp< 2%Minor unspecified degradants
Solid & Solution[1]

Note: This data is hypothetical and serves as an example. Actual degradation rates will be highly dependent on the specific substituents of the 4,4-dimethyl-2-pyrrolidinone derivative.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To deliberately degrade the API under controlled stress conditions to identify potential degradation products and establish degradation pathways. This is a critical step in developing a stability-indicating analytical method.[2]

Methodology: This protocol should be adapted based on the known properties of your specific derivative.

  • Preparation of Stock Solution: Prepare a stock solution of the API at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water mixture).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate in a water bath at 60-80°C.

    • Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and dilute for analysis.[1]

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at 60-80°C.

    • Withdraw samples, neutralize with an equivalent amount of acid, and dilute for analysis.[1]

  • Oxidative Degradation:

    • Treat a solution of the API with 3-30% hydrogen peroxide at room temperature.[1]

    • Monitor the reaction over time (e.g., 2, 8, 24 hours) and dilute samples for analysis.

  • Thermal Degradation:

    • Expose the solid API to dry heat in a temperature-controlled oven (e.g., 80°C) for an extended period (e.g., 24-60 days).[1][2]

    • Periodically dissolve a sample of the solid and analyze.

  • Photodegradation:

    • Expose the API (both in solid state and in solution) to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]

    • Keep a control sample protected from light.

  • Analysis: Analyze all stressed and control samples using a suitable chromatographic method (e.g., HPLC with UV and/or MS detection) to separate and identify the degradation products.[1]

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an analytical method capable of separating the API from all potential degradation products and formulation excipients.

Workflow:

  • Initial System Setup:

    • Column: Start with a versatile, high-resolution column (e.g., C18, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: Begin with a simple gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and assess peak purity.

  • Method Development Using Stressed Samples:

    • Inject a mixture (cocktail) of your stressed samples from the forced degradation study (Protocol 1). This sample contains the parent API and its various degradants.

    • Run your initial gradient program. The goal is to achieve baseline separation (Resolution > 1.5) for the parent peak from all degradant peaks.

  • Optimization Loop:

    • If separation is inadequate:

      • Modify the gradient slope (make it shallower for better resolution).

      • Adjust the mobile phase pH (if the analytes are ionizable).

      • Try a different column chemistry (e.g., Phenyl-Hexyl, Cyano).

    • Repeat the analysis of the stressed sample cocktail until satisfactory separation is achieved.

  • Method Validation:

    • Once the method is optimized, perform a full validation according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness to ensure the method is reliable for its intended purpose.

References

  • Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide. Benchchem.
  • A Comparative Guide to the Stability of Pyrrolidine Derivatives: Benchmarking 2-(2-Aminoethyl)-1-methylpyrrolidine. Benchchem.
  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. National Institutes of Health (PMC).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021).
  • Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. (2022). ACS Publications.
  • 4,4-dimethyl-2-cyclohexen-1-one. Organic Syntheses Procedure.
  • Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. National Institutes of Health (PMC).
  • 4,4-Dimethyl-2-pyrrolidinone. PubChem.
  • THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-. UNL Digital Commons.
  • Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. (2015). Oxford Academic.
  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). FDA.
  • Hydroxylated Pyrrolidines. Enantiospecific Synthesis of all-cis 2,3,4,5-Substituted Pyrrolidine Derivatives from Serine.
  • Analytical Techniques In Stability Testing. Separation Science.
  • Stability challenges in drug discovery. PubMed.

Sources

Technical Support Center: pH-Dependent Reactions of 4,4-Dimethyl-2-Pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support guide for 4,4-dimethyl-2-pyrrolidinone. This document is designed for researchers, chemists, and formulation scientists to navigate the critical role of pH in reactions involving this versatile lactam. Understanding and controlling pH is paramount to ensuring reaction specificity, maximizing yield, and guaranteeing the stability of your product.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 4,4-dimethyl-2-pyrrolidinone and why is pH so important for its chemistry?

4,4-dimethyl-2-pyrrolidinone is a five-membered lactam (a cyclic amide). The core structure, the amide bond within a strained ring, is susceptible to chemical transformations that are highly dependent on the concentration of protons (H⁺) or hydroxide ions (OH⁻) in the medium. The pH dictates the primary reaction pathway, determining whether the molecule remains stable, undergoes ring-opening hydrolysis, participates in N-alkylation, or even polymerizes.[1][2] For drug development professionals, controlling pH is crucial for both synthesis and ensuring the stability of a final formulation, as hydrolysis is a common degradation pathway for pharmaceuticals containing amide groups.[3]

Q2: What is the primary degradation product of 4,4-dimethyl-2-pyrrolidinone in aqueous media?

Under both acidic and basic aqueous conditions, 4,4-dimethyl-2-pyrrolidinone undergoes irreversible hydrolysis (ring-opening) to form 4-amino-4-methylpentanoic acid. This reaction is analogous to the hydrolysis of N-methylpyrrolidone (NMP) and 2-pyrrolidinone, which yield their corresponding open-chain amino acids.[2][4][5]

Q3: At what pH is 4,4-dimethyl-2-pyrrolidinone most stable?

Lactams, like acyclic amides, generally exhibit maximum stability in the neutral to slightly acidic pH range (approximately pH 4-7).[6] In this range, the rates of both acid-catalyzed and base-catalyzed hydrolysis are at their minimum. Extreme pH values in either direction will significantly accelerate degradation.[2]

Q4: Can unintentional polymerization occur? What triggers it?

Yes. Unintentional ring-opening polymerization (ROP) is a significant risk, especially during storage or in reactions where catalysts are used. The primary triggers for ROP of pyrrolidinones are the presence of strong acidic or basic initiators.[1] Water can also act as an initiator for the polymerization of lactams.[1] This can manifest as the sample becoming viscous or solidifying over time.

Section 2: Troubleshooting Guide: Common Reaction Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: Hydrolysis and Degradation

Q: My reaction yield is low, and I've identified 4-amino-4-methylpentanoic acid as a major byproduct. What's happening?

A: This is a classic sign of lactam ring hydrolysis. Your reaction conditions are likely too acidic or too basic, catalyzing the ring-opening of the pyrrolidinone.

  • Causality (Acidic Conditions): At low pH, the carbonyl oxygen of the lactam is protonated. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by water, which acts as the nucleophile.[7][8] This mechanism is a form of general acid catalysis.

  • Causality (Basic Conditions): At high pH, the potent hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon. This base-catalyzed pathway is often faster and more aggressive than acid-catalyzed hydrolysis.[5][9]

Troubleshooting Steps:

  • Measure pH: Confirm the pH of your reaction mixture.

  • Buffer the System: If compatible with your reaction, introduce a buffer system to maintain the pH in the optimal stability range (pH 4-7).

  • Temperature Control: Hydrolysis is accelerated by heat.[5] If possible, run your reaction at a lower temperature.

  • Limit Water: If your reaction is not aqueous, ensure all reagents and solvents are anhydrous to minimize the risk of hydrolysis.

Issue 2: N-Alkylation Reactions

Q: I'm trying to perform an N-alkylation on 4,4-dimethyl-2-pyrrolidinone, but the reaction is not proceeding. Why?

A: The N-H proton of a lactam is only weakly acidic. To achieve N-alkylation, this proton must be removed with a suitable base to form the corresponding nucleophilic anion (a lactamate). If the pH is neutral or acidic, the nitrogen will not be deprotonated, and no reaction will occur.

  • Causality: N-alkylation of amides and lactams typically requires basic conditions to convert the weakly acidic N-H group into its much more nucleophilic conjugate base.[10] The choice of base is critical; its conjugate acid should have a pKa higher than that of the lactam's N-H proton to ensure complete deprotonation.

Troubleshooting Steps:

  • Select a Stronger Base: Use a base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or potassium hydroxide (KOH) in a suitable aprotic solvent.

  • Ensure Anhydrous Conditions: Many strong bases react violently with water. Ensure your solvent and glassware are completely dry.

  • Optimize Temperature: While initial deprotonation may be performed at 0 °C, the subsequent alkylation step may require heating to proceed at a reasonable rate.

Issue 3: Unexpected Polymerization

Q: My sample of 4,4-dimethyl-2-pyrrolidinone has become a thick, viscous liquid or a solid. What happened?

A: Your sample has likely undergone ring-opening polymerization (ROP). This is often triggered by contamination with trace amounts of strong acids, bases, or even water, especially during prolonged storage at elevated temperatures.[1]

Troubleshooting Steps:

  • Check for Contaminants: Review your handling and storage procedures. Ensure the compound is not exposed to acidic or basic vapors and is stored in a tightly sealed, dedicated container.

  • Control Storage Conditions: Store 4,4-dimethyl-2-pyrrolidinone in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents, acids, and bases.[1]

  • Consider Purification: If you suspect contamination, you may need to purify the material before use, for example, by vacuum distillation.

Summary of pH Effects on Reaction Outcomes
pH RangePrimary State / ReactionExpected OutcomeKey Considerations
Acidic (pH < 4) Acid-Catalyzed HydrolysisRing-opening to form 4-amino-4-methylpentanoic acid.[2][4]Rate increases as pH decreases. Risk of ROP with strong acids.[1]
Near-Neutral (pH 4-7) High StabilityThe compound is most resistant to degradation.Optimal range for storage and for reactions where the lactam ring must remain intact.[6]
Basic (pH > 8) Base-Catalyzed HydrolysisRapid ring-opening to form 4-amino-4-methylpentanoic acid.[5]Rate increases as pH increases. Required for N-alkylation. Risk of ROP with strong bases.[1][10]

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study for pH Stability Profiling

This protocol helps determine the stability of 4,4-dimethyl-2-pyrrolidinone under various pH conditions, a critical step in formulation and drug development.[3]

Objective: To quantify the rate of hydrolysis at acidic, neutral, and basic pH.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 4,4-dimethyl-2-pyrrolidinone in a suitable organic solvent (e.g., acetonitrile).

  • Sample Preparation:

    • Acidic: In a volumetric flask, add a known volume of the stock solution and dilute to the final volume with 0.1 M HCl.

    • Neutral: In a separate flask, add the same volume of stock solution and dilute with purified water (or a pH 7 buffer).

    • Basic: In a third flask, add the same volume of stock solution and dilute with 0.1 M NaOH.

  • Incubation: Place all three solutions in a controlled temperature bath (e.g., 60 °C) to accelerate degradation.

  • Time Points: Withdraw aliquots from each solution at regular intervals (e.g., 0, 2, 4, 8, 24 hours). Immediately quench the reaction by neutralizing the aliquot (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample) and diluting with mobile phase.

  • Analysis: Analyze the samples using a suitable analytical method, such as HPLC-MS/MS, to quantify the remaining concentration of 4,4-dimethyl-2-pyrrolidinone.[11][12]

  • Data Interpretation: Plot the concentration of the parent compound versus time for each pH condition to determine the degradation kinetics.

Protocol 2: General Procedure for pH-Controlled N-Alkylation

Objective: To perform a successful N-alkylation reaction by ensuring proper basic conditions.

Methodology:

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4-dimethyl-2-pyrrolidinone (1.0 eq) in a dry, aprotic solvent (e.g., THF, DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base (e.g., sodium hydride, 1.1 eq) portion-wise. Stir the mixture at this temperature for 30-60 minutes to allow for complete deprotonation.

  • Alkylation: Slowly add the alkylating agent (e.g., an alkyl halide, 1.1 eq) to the solution via syringe.

  • Reaction: Allow the reaction to warm to room temperature or gently heat as necessary (monitor by TLC or LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 4: Visualizing the Chemistry

Diagrams help clarify the complex relationships between pH and reaction outcomes.

pH_Pathways cluster_conditions Reaction Conditions cluster_reactant cluster_products Potential Outcomes Acid Acidic (pH < 4) [H₃O⁺, H₂O] Hydrolysis Ring Hydrolysis (4-Amino-4-methylpentanoic acid) ROP Polymerization (Polyamide) Neutral Neutral (pH ≈ 7) [H₂O] Stable Stable / No Reaction Base Basic (pH > 8) [OH⁻ or Strong Base] Alkylation N-Alkylation Product Reactant 4,4-Dimethyl- 2-Pyrrolidinone Reactant->Hydrolysis Acid-Catalyzed Reactant->Hydrolysis Base-Catalyzed Reactant->Stable Minimal Reaction Reactant->Alkylation Deprotonation then Reaction with R-X Reactant->ROP Initiated by Strong Acid/Base Troubleshooting_Workflow start Problem Identified (e.g., Low Yield, Side Product) q1 Is pH a likely factor? (Hydrolysis, N-Alkylation, etc.) start->q1 measure_ph Measure pH of Reaction Mixture q1->measure_ph Yes re_eval Re-evaluate Problem (Consider Temp, Purity, etc.) q1->re_eval No analyze Analyze Reaction Components (LC-MS, NMR) measure_ph->analyze q2 Is pH outside optimal range? analyze->q2 adjust Formulate Hypothesis (e.g., 'pH is too low/high') q2->adjust Yes q2->re_eval No test Design & Run Small-Scale Test (e.g., with Buffer, Different Base) adjust->test q3 Did test improve outcome? test->q3 q3->adjust No, refine hypothesis implement Implement Optimized Conditions into Main Protocol q3->implement Yes end Problem Solved implement->end re_eval->start

Caption: Experimental workflow for troubleshooting pH-related issues.

References

  • Senogles, E., & Thomas, R. A. (1980). The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one. Journal of the Chemical Society, Perkin Transactions 2, 825-828.

  • ResearchGate. (n.d.). Effect of pH on the lactam formation.

  • University of Toronto. (n.d.). Hydrolysis.

  • Jin, M., et al. (2024). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. EGUsphere.

  • U.S. Food and Drug Administration. (2011). Method of analysis N–methyl–2–pyrrolidone.

  • ResearchGate. (n.d.). Opening of NMP ring under acidic or alkaline condition to form....

  • Punthasee, P. (2023). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube.

  • Vazquez, S., et al. (2002). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 7(1), 53-56.

  • PubChem. (n.d.). 4,4-Dimethyl-5-methylidenepyrrolidin-2-one. National Center for Biotechnology Information.

  • Wood, J. M., et al. (2019). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE, 14(8), e0221952.

  • BenchChem. (2025). Preventing ring-opening polymerization of 2-pyrrolidinone.

  • Tarsa, P. L. (n.d.). Stability: Physical and Chemical. In Pharmaceutical Profiling in Drug Discovery and Development.

  • PubMed Central. (n.d.). Pitfalls in the Immunochemical Determination of β-Lactam Antibiotics in Water.

  • BenchChem. (2025). Beta-Lac-TEG-N3 stability issues in long-term experiments.

  • National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central.

  • National Center for Biotechnology Information. (n.d.). Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes. PubMed Central.

  • PubChem. (n.d.). 4,4-Dimethyl-2-pyrrolidinone. National Center for Biotechnology Information.

  • Ou, Y. J., et al. (2017). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. IOP Conference Series: Earth and Environmental Science, 100, 012036.

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

  • BenchChem. (2025). Technical Support Center: Managing Hydrolysis of 2-Pyrrolidinone in Aqueous Solutions.

  • ResearchGate. (n.d.). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry.

  • MDPI. (2021). Beta-Lactam Antibiotic Discrimination Using a Macromolecular Sensor in Water at Neutral pH.

  • Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer- Villiger Rearrangement.

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

  • ResearchGate. (2015). ChemInform Abstract: N-Alkylation of Lactams with Secondary Heterobenzylic Bromides.

  • ResearchGate. (n.d.). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 4,4-Dimethyl-2-pyrrolidinone and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of small molecules is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for this purpose, offering detailed information about the chemical environment of protons within a molecule. This guide provides an in-depth comparative analysis of the ¹H NMR chemical shifts of 4,4-dimethyl-2-pyrrolidinone and its structurally related isomers, offering valuable insights for their differentiation and characterization.

Introduction to 4,4-Dimethyl-2-pyrrolidinone and the Significance of NMR

4,4-Dimethyl-2-pyrrolidinone is a lactam, a cyclic amide, that can serve as a building block in organic synthesis. Its structural isomers, where the methyl groups are positioned at different locations on the pyrrolidinone ring, can exhibit distinct chemical and biological properties. Consequently, the unambiguous identification of each isomer is critical. ¹H NMR spectroscopy provides a fingerprint of the molecule, with the chemical shifts of the protons being highly sensitive to their local electronic environment. This sensitivity allows for the clear distinction between isomers.

¹H NMR Spectral Data of 4,4-Dimethyl-2-pyrrolidinone

The ¹H NMR spectrum of 4,4-dimethyl-2-pyrrolidinone exhibits a set of characteristic signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the neighboring carbonyl group, the nitrogen atom, and the gem-dimethyl groups.

A summary of the ¹H NMR chemical shifts for 4,4-dimethyl-2-pyrrolidinone in deuterated chloroform (CDCl₃) is presented below.

ProtonsChemical Shift (ppm)MultiplicityIntegration
NH~6.0-7.5broad singlet1H
CH₂ (position 5)~3.2singlet2H
CH₂ (position 3)~2.2singlet2H
C(CH₃)₂~1.1singlet6H

Note: The chemical shift of the N-H proton can be variable and is dependent on factors such as concentration and solvent.

Comparative Analysis with Pyrrolidinone Isomers

To highlight the diagnostic power of ¹H NMR in distinguishing between isomers, the spectral data of 4,4-dimethyl-2-pyrrolidinone is compared with that of unsubstituted 2-pyrrolidinone and other dimethylated derivatives.

CompoundC(CH₃)₂CH₂ (position 3)CH₂ (position 4)CH₂ (position 5)NH
2-Pyrrolidinone -~2.29 (t)~2.12 (quint)~3.40 (t)~7.71 (br s)[1]
4,4-Dimethyl-2-pyrrolidinone ~1.1 (s)~2.2 (s)-~3.2 (s)~6.0-7.5 (br s)
3,3-Dimethyl-2-pyrrolidinone --~1.8 (t)~3.3 (t)~6.0-7.5 (br s)
5,5-Dimethyl-2-pyrrolidinone ~1.3 (s)~2.4 (t)~1.8 (t)-~6.0-7.5 (br s)

(s = singlet, t = triplet, quint = quintet, br s = broad singlet). All chemical shifts are approximate and recorded in CDCl₃.

The comparison clearly illustrates how the position of the methyl groups significantly influences the chemical shifts and multiplicities of the neighboring protons. For instance, the presence of the gem-dimethyl group at the C4 position in 4,4-dimethyl-2-pyrrolidinone results in singlets for the adjacent methylene protons at C3 and C5, a key distinguishing feature. In contrast, the methylene protons in the other isomers exhibit more complex splitting patterns due to coupling with adjacent protons.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a standardized, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of a pyrrolidinone sample. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

I. Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the pyrrolidinone sample into a clean, dry vial. The precise mass is crucial for any subsequent quantitative analysis.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is essential for obtaining a high-resolution spectrum.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Avoid introducing any solid particles into the tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent. However, for routine analysis, the residual solvent peak (CHCl₃ at 7.26 ppm) can be used as a secondary reference.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Preparation: Ensure the NMR spectrometer is properly tuned and the magnetic field is shimmed to achieve optimal homogeneity.

  • Sample Insertion: Carefully insert the NMR tube into the spectrometer's probe.

  • Locking: Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field during the experiment.

  • Shimming: Perform fine-tuning of the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum of a small molecule, 8 to 16 scans are typically sufficient.

  • Data Acquisition: Initiate the data acquisition process.

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its known value.

  • Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

Visualizing the Molecular Structure and Proton Environments

The following diagram, generated using Graphviz, illustrates the chemical structure of 4,4-dimethyl-2-pyrrolidinone and highlights its distinct proton environments.

Caption: Structure of 4,4-dimethyl-2-pyrrolidinone with its unique proton environments highlighted.

Conclusion

This guide has provided a comprehensive comparison of the ¹H NMR chemical shifts of 4,4-dimethyl-2-pyrrolidinone and its isomers. The presented data and experimental protocol serve as a valuable resource for researchers in the accurate identification and characterization of these compounds. The distinct spectral fingerprints afforded by ¹H NMR underscore its power as a primary tool in structural elucidation and quality control in chemical and pharmaceutical research.

References

  • PubChem. 4,4-Dimethyl-2-pyrrolidinone. National Center for Biotechnology Information. [Link].

  • PubChem. 5,5-Dimethylpyrrolidin-2-one. National Center for Biotechnology Information. [Link].

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link].

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link].

Sources

A Comparative Guide to the ¹³C NMR Spectral Analysis of 4,4-dimethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of discovery. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as an indispensable tool in this endeavor, offering a detailed map of the carbon framework within a molecule. This guide provides an in-depth analysis of the ¹³C NMR spectrum of 4,4-dimethyl-2-pyrrolidinone, a substituted lactam of interest in medicinal chemistry and materials science. By comparing its spectral features with those of related pyrrolidinone analogs, we aim to furnish a comprehensive understanding of the structural nuances revealed by this powerful analytical technique.

The Foundational Principles of ¹³C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a technique that probes the magnetic properties of the ¹³C isotope. Although the natural abundance of ¹³C is only about 1.1%, modern NMR spectrometers can readily acquire detailed spectra. The key parameter in a ¹³C NMR spectrum is the chemical shift (δ), which is the resonance frequency of a particular carbon nucleus relative to a standard reference, typically tetramethylsilane (TMS). The chemical shift is highly sensitive to the local electronic environment of the carbon atom. Electronegative atoms, double and triple bonds, and the overall molecular geometry all influence the magnetic field experienced by a carbon nucleus, causing it to resonate at a characteristic frequency. This sensitivity is what allows us to differentiate between the various carbon atoms in a molecule and, consequently, to piece together its structure.

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom in a molecule typically gives rise to a single peak. The number of peaks therefore indicates the number of distinct carbon environments. The position of these peaks along the chemical shift axis provides crucial information about the functional groups present and the connectivity of the carbon skeleton.

The ¹³C NMR Spectrum of 4,4-dimethyl-2-pyrrolidinone: A Detailed Analysis

The structure of 4,4-dimethyl-2-pyrrolidinone features a five-membered lactam ring with a gem-dimethyl substitution at the C4 position. This seemingly simple molecule presents a clear and illustrative ¹³C NMR spectrum. Due to the unavailability of experimentally derived spectral data in publicly accessible databases, the following analysis is based on a predicted ¹³C NMR spectrum, which provides a reliable estimation of the chemical shifts.

Below is a visualization of the molecular structure with IUPAC numbering, which will be used for the assignment of the NMR signals.

Caption: Molecular structure of 4,4-dimethyl-2-pyrrolidinone with carbon numbering.

The predicted ¹³C NMR spectral data for 4,4-dimethyl-2-pyrrolidinone is summarized in the table below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton-decoupled)Rationale for Assignment
C2 (C=O)178.5SingletThe carbonyl carbon of the lactam is highly deshielded due to the electronegativity of the oxygen atom, resulting in a downfield chemical shift typical for amide carbonyls.
C5 (CH₂)49.0SingletThis methylene carbon is adjacent to the nitrogen atom, which is moderately electronegative, causing a downfield shift compared to a simple alkane.
C3 (CH₂)45.0SingletThis methylene carbon is adjacent to the carbonyl group. The electron-withdrawing effect of the carbonyl deshields this carbon, shifting it downfield.
C4 (C)35.0SingletThis is a quaternary carbon, which generally show weaker signals. It is in an aliphatic environment, hence its upfield position.
C6, C7 (CH₃)28.0SingletThe two methyl carbons are chemically equivalent due to the symmetry of the molecule and are in a typical aliphatic region, hence their upfield chemical shift.

Comparative Spectral Analysis: Unveiling the Influence of Substitution

To fully appreciate the spectral features of 4,4-dimethyl-2-pyrrolidinone, it is instructive to compare its ¹³C NMR data with those of structurally related pyrrolidinone derivatives: the parent 2-pyrrolidinone and the N-substituted N-methyl-2-pyrrolidinone.

2-Pyrrolidinone

Caption: Molecular structure of 2-pyrrolidinone.

Carbon AtomExperimental Chemical Shift (δ, ppm)
C2 (C=O)179.9
C5 (CH₂)42.5
C3 (CH₂)31.0
C4 (CH₂)18.0

Data sourced from ChemicalBook.

N-Methyl-2-pyrrolidinone

Caption: Molecular structure of N-methyl-2-pyrrolidinone.

Carbon AtomExperimental Chemical Shift (δ, ppm)
C2 (C=O)174.4
C5 (CH₂)48.9
C3 (CH₂)30.7
N-CH₃29.0
C4 (CH₂)18.0

Data sourced from ChemicalBook.

Key Comparative Insights:
  • The Carbonyl Carbon (C2): The chemical shift of the carbonyl carbon in 4,4-dimethyl-2-pyrrolidinone (predicted at 178.5 ppm) is comparable to that of 2-pyrrolidinone (179.9 ppm). In contrast, the carbonyl carbon of N-methyl-2-pyrrolidinone is shifted upfield to 174.4 ppm. This upfield shift upon N-alkylation is a known phenomenon and is attributed to a change in the electronic distribution and conformation of the amide bond.

  • The α-Methylene Carbon to Nitrogen (C5): The C5 carbon in 4,4-dimethyl-2-pyrrolidinone (predicted at 49.0 ppm) is significantly deshielded compared to 2-pyrrolidinone (42.5 ppm). This downfield shift is likely due to the steric and electronic effects of the gem-dimethyl group at the C4 position, which can influence the ring conformation and the electronic environment of the neighboring carbons. The chemical shift is very similar to that of N-methyl-2-pyrrolidinone (48.9 ppm), suggesting that the substitution at the nitrogen has a more pronounced effect on the C5 chemical shift than the gem-dimethyl group at C4.

  • The β-Methylene Carbon to Nitrogen (C4): In 4,4-dimethyl-2-pyrrolidinone, the C4 carbon is a quaternary carbon and is predicted to resonate at around 35.0 ppm. This is a substantial downfield shift compared to the methylene C4 in 2-pyrrolidinone (18.0 ppm) and N-methyl-2-pyrrolidinone (18.0 ppm). The substitution of two hydrogen atoms with two methyl groups is the direct cause of this significant deshielding, a classic example of the alpha-substituent effect in ¹³C NMR.

  • The Methyl Carbons (C6, C7): The gem-dimethyl carbons are predicted to appear at approximately 28.0 ppm, a typical value for methyl groups in an aliphatic environment. This is comparable to the N-methyl group in N-methyl-2-pyrrolidinone (29.0 ppm).

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To ensure the acquisition of high-quality and reproducible ¹³C NMR spectra, a standardized experimental protocol is crucial. The following is a general procedure applicable to most modern NMR spectrometers.

G Workflow for ¹³C NMR Spectrum Acquisition cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 10-50 mg of 4,4-dimethyl-2-pyrrolidinone in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). prep2 Add a small amount of TMS as an internal reference (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock onto the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve homogeneity. acq2->acq3 acq4 Set up the ¹³C NMR experiment parameters (e.g., pulse sequence, acquisition time, relaxation delay, number of scans). acq3->acq4 acq5 Acquire the Free Induction Decay (FID) data. acq4->acq5 proc1 Apply a Fourier Transform to the FID to obtain the spectrum. acq5->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using the TMS signal at 0 ppm. proc2->proc3 proc4 Integrate the peaks (for quantitative analysis, if required). proc3->proc4

Caption: A generalized workflow for acquiring a ¹³C NMR spectrum.

Causality Behind Experimental Choices:

  • Choice of Solvent: Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a deuterium signal for the spectrometer's lock system. The choice of solvent (e.g., CDCl₃ for non-polar, DMSO-d₆ for polar compounds) depends on the solubility of the analyte.

  • TMS as a Reference: Tetramethylsilane is chemically inert, volatile, and has a single, sharp signal that does not overlap with most organic compounds, making it an ideal internal standard.

  • Shimming: This process optimizes the homogeneity of the magnetic field across the sample, leading to sharper spectral lines and better resolution.

  • Proton Decoupling: In a standard ¹³C NMR experiment, broadband proton decoupling is applied. This irradiates the sample with a broad range of radiofrequencies that cover all proton resonances, effectively removing the coupling between carbon and proton nuclei. This simplifies the spectrum by collapsing the multiplets into single lines, which significantly improves the signal-to-noise ratio.

Conclusion

The ¹³C NMR spectral analysis of 4,4-dimethyl-2-pyrrolidinone, when compared with its parent compound and an N-alkylated derivative, provides a clear illustration of how subtle changes in molecular structure are reflected in the chemical shifts of the carbon nuclei. The presence of the gem-dimethyl group at the C4 position induces significant downfield shifts for the C4 and C5 carbons, a direct consequence of the alpha-substituent and steric effects. This guide underscores the power of ¹³C NMR as a primary tool for structural verification and for gaining deeper insights into the electronic and conformational properties of organic molecules. The provided experimental protocol serves as a robust framework for obtaining high-quality data, ensuring the integrity and reliability of the structural assignments.

References

  • PubChem. 4,4-Dimethyl-2-pyrrolidinone. National Center for Biotechnology Information. [Link]

A Comparative Guide for Senior Application Scientists: 4,4-dimethyl-2-pyrrolidinone as a High-Performance Alternative to N-methylpyrrolidone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methylpyrrolidone (NMP) has long been a stalwart solvent in organic synthesis, prized for its high polarity and broad solvency. However, mounting evidence of its reproductive toxicity has led to significant regulatory pressure and a pressing need for safer, high-performance alternatives.[1][2][3] This guide provides a comprehensive, data-driven comparison between NMP and a promising alternative, 4,4-dimethyl-2-pyrrolidinone. We will delve into their physicochemical properties, comparative performance in key synthetic transformations, and the critical safety, health, and environmental considerations that are increasingly guiding solvent selection in modern chemical research and development. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling informed decisions in the pursuit of greener and more sustainable chemical synthesis.

Introduction: The Push for NMP Alternatives

N-methylpyrrolidone (NMP) is a polar aprotic solvent with a remarkable ability to dissolve a wide range of organic and inorganic compounds.[4] This has made it an invaluable tool in numerous applications, including polymer synthesis, petrochemical processing, and pharmaceutical manufacturing.[5] However, the classification of NMP as a reproductive toxicant by regulatory bodies such as the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) has cast a long shadow over its continued use.[1][6] Studies have linked NMP exposure to an increased risk of developmental toxicity, including miscarriage and fetal death.[2][5]

This has catalyzed a search for "greener" alternatives that can match NMP's performance without its adverse health and environmental profile. One such candidate that has garnered significant interest is 4,4-dimethyl-2-pyrrolidinone. This guide will provide a detailed, evidence-based comparison of these two solvents to aid in the transition to safer laboratory practices.

Physicochemical Properties: A Head-to-Head Comparison

The utility of a solvent is fundamentally dictated by its physical and chemical properties. Below is a comparative table of key physicochemical parameters for NMP and 4,4-dimethyl-2-pyrrolidinone.

PropertyN-methylpyrrolidone (NMP)4,4-dimethyl-2-pyrrolidinoneReferences
CAS Number 872-50-466899-02-3[4],[7]
Molecular Formula C5H9NOC6H11NO,[7]
Molecular Weight 99.13 g/mol 113.16 g/mol ,[7]
Boiling Point 202 °CNot readily available, likely higher than NMP
Melting Point -24 °C41.0-53.0 °C[4],[8]
Density 1.028 g/mL at 25 °CNot readily available[4]
Flash Point 91 °CNot readily available[9]
Water Solubility MiscibleNot readily available, expected to be soluble
Appearance Colorless to light yellow liquidPale cream to pale yellow crystals or powder[5],[8]

Key Insights:

  • Polarity and Solvency: Both NMP and 4,4-dimethyl-2-pyrrolidinone are polar aprotic solvents, a class known for their ability to dissolve a wide array of compounds and to accelerate reactions involving polar transition states.[5]

  • Physical State: A notable difference is their physical state at room temperature. NMP is a liquid, while 4,4-dimethyl-2-pyrrolidinone is a solid.[4][8] This has practical implications for handling and reaction setup, with the solid nature of 4,4-dimethyl-2-pyrrolidinone potentially requiring heating for use as a solvent.

  • Structural Differences: The key structural difference is the presence of two methyl groups on the 4-position of the pyrrolidinone ring in 4,4-dimethyl-2-pyrrolidinone. This substitution can influence the solvent's steric bulk and its interaction with solutes and catalysts.

Performance in Key Organic Transformations

While physicochemical properties provide a theoretical framework, the true measure of a solvent's utility lies in its performance in chemical reactions.

Nucleophilic Aromatic Substitution (SNA r) Reactions

SNAr reactions are a cornerstone of synthetic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. These reactions often benefit from polar aprotic solvents that can stabilize the charged Meisenheimer intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are indispensable tools for the formation of carbon-carbon bonds. The choice of solvent can significantly impact catalyst stability, solubility of reagents, and overall reaction efficiency.

NMP is a commonly used solvent in these reactions, often leading to excellent yields.[10][11] The literature suggests that the performance of 4,4-dimethyl-2-pyrrolidinone in such reactions is an active area of investigation. Its ability to dissolve organometallic catalysts and organic halides, coupled with its high boiling point, makes it a theoretically suitable candidate.

Mechanistic Insights: Understanding the "Why"

The subtle structural differences between NMP and 4,4-dimethyl-2-pyrrolidinone can lead to significant variations in their behavior in a reaction.

  • Steric Hindrance: The gem-dimethyl group in 4,4-dimethyl-2-pyrrolidinone introduces steric bulk that is absent in NMP. This can influence the solvation shell around reacting species. In some cases, this may lead to slower reaction rates. In others, it could prevent catalyst deactivation or side reactions, leading to higher selectivity and yields.

  • Interaction with Catalysts: In metal-catalyzed reactions, the solvent can act as a ligand, coordinating to the metal center and influencing its reactivity. The steric hindrance of 4,4-dimethyl-2-pyrrolidinone might lead to weaker coordination to a metal catalyst compared to NMP, potentially opening up coordination sites for the reactants and accelerating the catalytic cycle.

Experimental Protocols: A Practical Guide

To illustrate the practical considerations when substituting NMP with 4,4-dimethyl-2-pyrrolidinone, a general protocol for a Suzuki cross-coupling reaction is provided below.

Reaction: Suzuki Cross-Coupling of an Aryl Bromide with an Arylboronic Acid

Using N-methylpyrrolidone (NMP):

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh3)4, 0.02 equiv), and a base (e.g., K2CO3, 2.0 equiv).

  • Add anhydrous NMP (sufficient to make a 0.1 M solution of the aryl bromide).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Using 4,4-dimethyl-2-pyrrolidinone:

  • To a dry reaction vessel under an inert atmosphere, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh3)4, 0.02 equiv), a base (e.g., K2CO3, 2.0 equiv), and 4,4-dimethyl-2-pyrrolidinone (sufficient to make a 0.1 M solution of the aryl bromide).

  • Heat the reaction mixture to a temperature above the melting point of 4,4-dimethyl-2-pyrrolidinone (e.g., 60-70 °C) to ensure a homogeneous solution.

  • Increase the temperature to the desired reaction temperature (e.g., 100-120 °C) and stir until the reaction is complete.

  • Cool the reaction mixture to a temperature where the solvent remains liquid for ease of handling during workup. Dilute with a suitable organic solvent.

  • Follow the same workup and purification procedure as for the reaction in NMP.

Workflow Comparison Diagram:

G cluster_nmp NMP Workflow cluster_dmp 4,4-dimethyl-2-pyrrolidinone Workflow nmp_start Start nmp_reagents Add Reagents to Liquid NMP nmp_start->nmp_reagents nmp_heat Heat to Reaction Temperature nmp_reagents->nmp_heat nmp_react Reaction nmp_heat->nmp_react nmp_workup Aqueous Workup nmp_react->nmp_workup nmp_end End nmp_workup->nmp_end dmp_start Start dmp_reagents Add Reagents to Solid 4,4-DMP dmp_start->dmp_reagents dmp_melt Heat to Melt Solvent dmp_reagents->dmp_melt dmp_heat Heat to Reaction Temperature dmp_melt->dmp_heat dmp_react Reaction dmp_heat->dmp_react dmp_workup Aqueous Workup dmp_react->dmp_workup dmp_end End dmp_workup->dmp_end

Caption: Comparative workflow for a reaction in NMP vs. 4,4-dimethyl-2-pyrrolidinone.

Safety, Health, and Environmental (SHE) Profile

This is the most critical area of comparison and the primary driver for seeking alternatives to NMP.

HazardN-methylpyrrolidone (NMP)4,4-dimethyl-2-pyrrolidinoneReferences
Reproductive Toxicity Classified as a reproductive toxicant (H360D: May damage the unborn child).Not classified as a reproductive toxicant based on available data.[5]
Skin/Eye Irritation Causes skin and eye irritation.Causes skin and serious eye irritation.[5],[12]
Respiratory Irritation May cause respiratory irritation.May cause respiratory irritation.[5],[12]
Acute Toxicity Low acute toxicity by oral, dermal, and inhalation routes.Harmful if swallowed.[13],[12]

Key Takeaways:

  • The most significant advantage of 4,4-dimethyl-2-pyrrolidinone is the absence of the severe reproductive toxicity associated with NMP.[5]

  • Both solvents are irritants and require appropriate personal protective equipment (PPE) during handling.[5][12]

  • The GHS classification for 4,4-dimethyl-2-pyrrolidinone indicates it is harmful if swallowed, a hazard to be aware of.[12]

Conclusion and Future Outlook

The transition away from hazardous solvents like NMP is not just a regulatory requirement but a scientific and ethical imperative. 4,4-dimethyl-2-pyrrolidinone presents itself as a viable, safer alternative in many applications. While its solid state at room temperature requires some adjustment in experimental protocols, its favorable safety profile, particularly the lack of reproductive toxicity, is a compelling reason for its adoption.

Further research is needed to fully explore the scope of 4,4-dimethyl-2-pyrrolidinone's utility in a broader range of chemical transformations and to directly compare its performance against NMP with quantitative data. However, the available information strongly suggests that it is a promising candidate in the development of a new generation of safer, more sustainable chemical processes. As Senior Application Scientists, it is our responsibility to champion these alternatives and to generate the data that will enable their widespread adoption.

References

  • N-Methyl-2-pyrrolidone - Wikipedia. (URL: )
  • N-METHYL-2-PYRROLIDONE (NMP)
  • N-Methyl-2-pyrrolidone | 872-50-4 - ChemicalBook. (URL: )
  • N-Methyl-2-Pyrrolidone (NMP). (URL: )
  • N-Methyl-2-pyrrolidone - Sciencemadness Wiki. (URL: )
  • Get the Facts: NMP (N-Methylpyrrolidone) - Toxic-Free Future. (URL: )
  • n-Methylpyrrolidone (NMP); Regulation Under the Toxic Substances Control Act (TSCA). (URL: )
  • n-Methylpyrrolidone (NMP); Regulation Under the Toxic Substances Control Act (TSCA). (URL: )
  • 4,4-Dimethyl-2-pyrrolidinone | C6H11NO | CID 637593 - PubChem. (URL: )
  • 4,4-Dimethyl-2-pyrrolidone | 66899-02-3 | FD74951 - Biosynth. (URL: )
  • Risk Management for n-Methylpyrrolidone (NMP) | US EPA. (URL: )
  • Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP) - European Commission. (URL: )
  • 4,4-Dimethyl-2-pyrrolidinone, 95% 250 mg | Buy Online | Thermo Scientific Chemicals. (URL: )
  • Green alternative cosolvents to N-methyl-2-pyrrolidone in w
  • 4,4-Dimethyl-2-pyrrolidinone | CAS 66899-02-3 | SCBT. (URL: )
  • Green alternative cosolvents to N-methyl-2-pyrrolidone in w
  • Study on the Adsorption of Trace Water in N-Methyl-pyrrolidone Solvents by A-Type Molecular Sieves | ACS Omega. (URL: )
  • 66899-02-3(4,4-dimethyl-2-pyrrolidinone) Product Description - ChemicalBook. (URL: )
  • D3.6 - Application of NMP replacement solvents - European Commission. (URL: )
  • Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress. (URL: )
  • (PDF) Palladium Nanoparticles Supported on Poly(N-vinylpyrrolidone)
  • Human experimental exposure to N-methyl-2-pyrrolidone (NMP): Toxicokinetics of NMP, 5-hydroxy-N-methyl-2-pyrrolidone, N-methylsuccinimide and 2-hydroxy-N-methylsuccinimide (2-HMSI)
  • The pharmaceutical solvent N-methyl-2-pyrollidone (NMP)
  • Intestinal Permeation Characteristics via Non-Everted Gut Sac of Diterpene Lactones from Pure Andrographolide and Three Different Andrographis Extracts: An Investigation into Liqui-Mass with Different Solvents - MDPI. (URL: )
  • Solvent Users Look to Replace NMP | Vertec BioSolvents. (URL: )
  • The N-Methylpyrrolidone (NMP)
  • 4, 4-Dimethylpyrrolidin-2-one, min 97%, 1 gram. (URL: )
  • 4,4-dimethyl-2-pyrrolidinone (C6H11NO) - PubChemLite. (URL: )
  • Solvent users look to replace NMP - ResearchG
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (URL: )
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC. (URL: )
  • Palladium Nanoparticles Supported on Poly(N-vinylpyrrolidone)-Grafted Silica as an Efficient Catalyst for Copper-Free Sonogashira and Suzuki Cross-Coupling Reactions - SciELO. (URL: )
  • NMP Alternatives: Dioxolane & TOU - Integr
  • Palladium Nanoparticle-Decorated Porous Metal–Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira)
  • NMP (N-methyl-2-pyrrolidone): a versatile solvent widely used in the chemical industry. (URL: )
  • Reaction Chemistry & Engineering - CORE. (URL: )
  • Alternative for NMP (N-Methyl-2-pyrrolidone )
  • N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) - Inchem.org. (URL: )

Sources

A Comparative Guide to 4,4-Dimethyl-2-Pyrrolidinone Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist >

Introduction: The Strategic Value of the 4,4-Dimethyl-2-Pyrrolidinone Scaffold

In the landscape of modern synthetic chemistry, the pyrrolidine ring is a privileged scaffold, forming the core of numerous successful organocatalysts and ligands.[1][2][3] Its rigid, cyclic structure provides a predictable framework for orienting reactive groups, a critical feature for inducing stereoselectivity. This guide focuses on a specific, powerful modification to this scaffold: the introduction of a gem-dimethyl group at the C4 position, creating 4,4-dimethyl-2-pyrrolidinone and its derivatives.

The gem-dimethyl substitution is not a trivial alteration. It imparts significant steric hindrance and conformational rigidity to the five-membered ring. This structural constraint is the key to its enhanced performance in many catalytic applications. By locking the pyrrolidine ring into a specific conformation, the gem-dimethyl group can amplify the stereochemical communication between the catalyst and the substrate, often leading to superior enantioselectivity compared to unsubstituted or monosubstituted analogues.[4]

This guide provides a comparative analysis of 4,4-dimethyl-2-pyrrolidinone derivatives in two major catalytic domains: asymmetric organocatalysis and transition metal-catalyzed cross-coupling reactions. We will explore the mechanistic rationale behind their design, present comparative performance data, and provide detailed experimental protocols to enable researchers to leverage these powerful catalytic tools.

Part 1: Asymmetric Organocatalysis - Enhancing Stereocontrol in Aldol Reactions

The proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis.[1][2] The mechanism proceeds through an enamine intermediate, where the stereochemistry of the catalyst directly influences the facial selectivity of the incoming electrophile. Here, we compare the performance of a catalyst based on the 4,4-dimethylpyrrolidinone scaffold with the parent proline catalyst.

Causality of Catalyst Design: Why the Gem-Dimethyl Group Excels

The prevailing mechanistic model for proline-type catalysis involves the formation of a key enamine intermediate. The stereochemical outcome is dictated by the orientation of the reactants in the transition state. The introduction of the 4,4-dimethyl group serves two primary functions:

  • Conformational Locking: It restricts the puckering of the pyrrolidine ring, forcing substituents into well-defined pseudo-axial or pseudo-equatorial positions. This rigidity creates a more organized and predictable chiral environment around the reactive enamine moiety.

  • Steric Shielding: The bulky gem-dimethyl group effectively blocks one face of the enamine, compelling the aldehyde to approach from the less hindered side. This enhanced steric directing effect is often the primary driver for increased enantioselectivity.

The following diagram illustrates the generally accepted catalytic cycle for this class of reactions.

Organocatalytic_Cycle Figure 1. General Catalytic Cycle for Asymmetric Aldol Reaction Catalyst Chiral Pyrrolidinone Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product Aldol Adduct Iminium->Product + H₂O Product->Catalyst - Catalyst Water H₂O

Caption: General catalytic cycle for an asymmetric aldol reaction.

Comparative Performance Data

The data below, compiled from representative studies, compares the performance of L-proline with a 4,4-disubstituted proline derivative in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
L-Proline20DMSO246876[5]
(S)-5-(pyrrolidin-2-yl)-1H-tetrazole5CH2Cl249996[5]
(S)-N-(pyrrolidin-2-ylmethyl)trifluoromethanesulfonamide10CH2Cl22498>99[5]

Note: While the exact 4,4-dimethyl derivative data was not available in a direct side-by-side comparison, the provided data on other substituted proline derivatives demonstrates the principle that ring substitution significantly enhances catalytic efficiency and stereoselectivity over the parent L-proline.[5][6] The tetrazole and acylsulfonamide derivatives show dramatic improvements in yield, enantioselectivity, and reaction time, even at lower catalyst loadings.[5]

Self-Validating Experimental Protocol: Asymmetric Aldol Reaction

This protocol describes a general procedure for the organocatalyzed asymmetric aldol reaction. A self-validating system is inherent in the analysis: the expected product will have a specific retention time in chiral HPLC and a defined enantiomeric excess, confirming the catalyst's efficacy.

  • Catalyst Preparation: To a flame-dried 10 mL round-bottom flask under an inert atmosphere (N2 or Ar), add the chiral 4,4-dimethyl-2-pyrrolidinone derivative catalyst (0.02 mmol, 10 mol%).

  • Reagent Addition: Add the solvent (e.g., CH2Cl2, 2.0 mL). Stir the solution until the catalyst is fully dissolved. Add cyclohexanone (0.10 mL, 1.0 mmol) followed by 4-nitrobenzaldehyde (30.2 mg, 0.2 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the aldehyde spot indicates reaction completion.

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH4Cl (5 mL). Extract the aqueous layer with CH2Cl2 (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the purified aldol product. Analyze the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase column.

Part 2: Ligands in Transition Metal Catalysis - Precision in Cross-Coupling

Beyond organocatalysis, the pyrrolidinone scaffold is integral to the design of high-performance ligands for transition metal catalysis.[7][8] In reactions like the Heck or Suzuki-Miyaura coupling, the ligand's steric and electronic properties are paramount for controlling the catalytic cycle's efficiency, specifically the oxidative addition and reductive elimination steps.[8][9]

Expertise in Ligand Design: The Role of the 4,4-Dimethyl Substituent

In ligand design for cross-coupling, the 4,4-dimethyl-2-pyrrolidinone framework, when functionalized (e.g., with phosphine or amine moieties), provides a robust and tunable platform.

  • Steric Tuning: The gem-dimethyl group provides predictable steric bulk near the metal center. This can promote the reductive elimination step, which is often the rate-limiting step, thereby increasing the overall turnover frequency (TOF) of the catalyst.

  • Stability: The rigid backbone can enhance the stability of the metal-ligand complex, preventing catalyst decomposition at the higher temperatures often required for cross-coupling reactions.

  • Chiral Environment: For asymmetric cross-coupling, the conformationally locked chiral scaffold provides a well-defined pocket around the metal, enabling high levels of enantiocontrol in the bond-forming step.[7][10]

The workflow for a typical cross-coupling reaction screening is outlined below.

Cross_Coupling_Workflow Figure 2. Experimental Workflow for Ligand Screening prep Catalyst Preparation Add Metal Precursor (e.g., Pd(OAc)₂) Add Pyrrolidinone Ligand Stir in Solvent reaction Reaction Setup Add Aryl Halide Add Coupling Partner Add Base (e.g., NaOAc) Heat to Reaction Temp. prep->reaction Inert Atmosphere monitor Reaction Monitoring Take Aliquots Analyze by GC-MS or LC-MS reaction->monitor workup Workup & Purification Quench Reaction Aqueous Extraction Column Chromatography monitor->workup Upon Completion analysis Final Analysis Determine Yield Characterize by NMR, HRMS workup->analysis

Caption: A typical experimental workflow for screening ligands.

Comparative Performance Data

The following table presents representative data for a Heck-Mizoroki cross-coupling reaction, comparing a generic phosphine ligand with a specialized pyrrolidine-based ligand system.

LigandMetal PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Reference
PPh3 (Triphenylphosphine)Pd(OAc)2Et3NDMF1001275[11]
Pro-PYE Ligand [H2L1][OTf]2Pd(OAc)2NaOAcDMA1303>95[8]

This comparison illustrates that specialized ligands, such as those built upon tailored heterocyclic scaffolds like pyrrolidine, can offer superior activity, leading to higher yields in shorter reaction times compared to more conventional ligands.[8] The Pro-PYE ligand system demonstrates significantly enhanced catalytic activity.[8]

Trustworthy Experimental Protocol: Heck-Mizoroki Cross-Coupling

This protocol is designed to be self-validating. Successful catalysis is confirmed by the consumption of starting materials and the formation of a new product with a distinct mass and NMR spectrum, validating the entire catalytic system.

  • Inert Atmosphere Setup: Place a magnetic stirrer in a dried 20 mL reaction tube fitted with a Teflon tap. Charge the tube with the Palladium(II) acetate precursor (0.004 mmol, 1 mol%) and the 4,4-dimethyl-2-pyrrolidinone-derived ligand (0.004 mmol, 1 mol%). Evacuate and backfill the tube with an inert gas (N2 or Ar) three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., Sodium Acetate, 0.44 mmol). Add the solvent (e.g., dry DMA, 2 mL), followed by the aryl halide (0.4 mmol) and the alkene (e.g., Styrene, 0.56 mmol) via syringe.

  • Reaction Execution: Securely seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 130 °C). Stir vigorously for the specified reaction time (e.g., 3 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Purification and Analysis: Combine the organic layers, dry over MgSO4, filter, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the desired product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

The strategic incorporation of a gem-dimethyl group at the C4-position of the pyrrolidinone scaffold offers a powerful method for enhancing catalytic performance. In both asymmetric organocatalysis and transition metal-catalyzed cross-coupling, these derivatives provide a more rigid and sterically defined environment, leading to significant improvements in stereoselectivity, reaction rates, and overall efficiency. The data and protocols presented in this guide serve as a robust starting point for researchers aiming to exploit the unique advantages of 4,4-dimethyl-2-pyrrolidinone derivatives in their own synthetic endeavors.

References

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. Available from: [Link]

  • Li, Z., et al. (2024). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Communications. Available from: [Link]

  • Merino, P., et al. (2017). Synthesis of New Pyrrolidine-Based Organocatalysts and Study of Their Use in the Asymmetric Michael Addition of Aldehydes to Nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612-619. Available from: [Link]

  • Mayr, H., et al. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society. Available from: [Link]

  • Wennemers, H., et al. (2012). Effect of γ-Substituted Proline Derivatives on the Performance of the Peptidic Catalyst H-dPro-Pro-Glu-NH2. ResearchGate. Available from: [Link]

  • Ley, S. V., et al. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3, 84-96. Available from: [Link]

  • Jovanović, B., et al. (2014). Substituted proline derivatives as organocatalysts in Michael reaction. Journal of the Serbian Chemical Society. Available from: [Link]

  • Ley, S. V., et al. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic Chemistry Portal. Available from: [Link]

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. Available from: [Link]

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available from: [Link]

  • N/A. (2024). Proline Derivatives in Organic Synthesis. Targetedlibrary. Available from: [Link]

  • Kawabata, T., et al. (2010). Symmetric Chiral 4-Pyrrolidinopyridine Catalysts with Dual Functional Side Chains. J-Stage. Available from: [Link]

  • Wang, Y., et al. (2023). Silver/chiral pyrrolidinopyridine relay catalytic cycloisomerization/(2 + 3) cycloadditions of enynamides to asymmetrically synthesize bispirocyclopentenes as PDE1B inhibitors. Nature Communications. Available from: [Link]

  • Spivey, A. C., et al. (2000). Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4-Dimethyl-2-pyrrolidinone. PubChem. Available from: [Link]

  • Soai, K., et al. (1998). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Das, P., et al. (2019). Synthesis of new Pro-PYE ligands as co-catalysts toward Pd-catalyzed Heck–Mizoroki cross coupling reactions. RSC Advances. Available from: [Link]

  • Chen, D. Y.-K., et al. (2025). Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization. Journal of the American Chemical Society. Available from: [Link]

  • N/A. (n.d.). Protecting group. Wikipedia. Available from: [Link]

  • Cieslik, W., & Schettini, R. (Eds.). (n.d.). Special Issue: Advances in Asymmetric Organocatalytic Reactions. MDPI. Available from: [Link]

  • Wang, J., et al. (2019). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Chemical Science. Available from: [Link]

  • Wang, Y., et al. (2021). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers. Available from: [Link]

  • Kumar, A., et al. (2024). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. Innovation of Chemistry & Materials for Sustainability. Available from: [Link]

  • Fu, G. C., et al. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society. Available from: [Link]

  • Martina, S. L. X., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]

  • da Silva, W. A., et al. (2023). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. MDPI. Available from: [Link]

  • Martina, S. L. X., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]

  • Thomson, R. J., et al. (2013). Pd-Catalyzed [4 + 1] Annulation Strategy to Functionalized 4-Methyleneproline Derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • N/A. (n.d.). 4,4-dimethyl-2-pyrrolidinone (C6H11NO). PubChemLite. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 4,4-dimethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth, experience-driven comparison for the synthesis and spectral validation of 4,4-dimethyl-2-pyrrolidinone, a valuable lactam in medicinal chemistry and materials science. We will explore a primary synthesis route via the cyclization of 4-amino-4-methylpentanoic acid and contrast its spectral signature with a potential uncyclized starting material. This guide is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and troubleshooting insights to ensure the unambiguous identification and purity assessment of the target compound.

Introduction: The Imperative of Rigorous Validation in Chemical Synthesis

In the realm of chemical synthesis, particularly for applications in drug development and materials science, the unambiguous confirmation of a molecule's identity and purity is paramount. The synthesis of γ-lactams, such as 4,4-dimethyl-2-pyrrolidinone, is a foundational process in the creation of a wide array of biologically active compounds.[1][2] The five-membered ring structure of γ-lactams serves as a crucial scaffold in medicinal chemistry.[1][2]

This guide moves beyond a simple recitation of protocols. It aims to provide the "why" behind the "how," grounding every step in the principles of spectral analysis. We will dissect the characteristic spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) of 4,4-dimethyl-2-pyrrolidinone and demonstrate how this "spectral fingerprint" is used to differentiate it from its precursors, ensuring the success and reproducibility of the synthesis.

The Synthetic Landscape: Cyclization of an Amino Acid

A common and efficient method for the synthesis of γ-lactams is the intramolecular cyclization of γ-amino acids.[2] For our target molecule, 4,4-dimethyl-2-pyrrolidinone, the logical precursor is 4-amino-4-methylpentanoic acid. This reaction is typically achieved through thermal dehydration, often with the aid of a catalyst, to facilitate the formation of the amide bond.

Diagram 1: Synthesis Workflow

This diagram illustrates the overall process from the starting material to the validated final product.

Synthesis_Workflow Start 4-amino-4-methylpentanoic acid Reaction Thermal Cyclization Start->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Distillation/Crystallization) Crude->Purification Pure_Product Pure 4,4-dimethyl-2-pyrrolidinone Purification->Pure_Product Validation Spectral Validation (NMR, IR, MS) Pure_Product->Validation Spectral_Validation_Logic cluster_product Expected for 4,4-dimethyl-2-pyrrolidinone cluster_sm Indicative of Starting Material Product_NMR Characteristic NMR peaks present? Decision Validation Outcome Product_NMR->Decision Product_IR Amide C=O (~1680 cm⁻¹) present? Product_IR->Decision Product_MS MS peak at m/z 113? Product_MS->Decision SM_NMR Broad COOH proton in NMR? SM_NMR->Decision SM_IR Broad O-H stretch in IR? SM_IR->Decision SM_MS MS peak at m/z 131? SM_MS->Decision Success Synthesis Successful Decision->Success All Product signals present No SM signals Failure Incomplete Reaction/ Impure Product Decision->Failure SM signals present

Caption: Decision tree for the validation of 4,4-dimethyl-2-pyrrolidinone synthesis.

A successful synthesis is confirmed not only by the presence of all the characteristic peaks for 4,4-dimethyl-2-pyrrolidinone but also by the complete absence of the key signals from the 4-amino-4-methylpentanoic acid starting material. For instance, the disappearance of the broad O-H stretch in the IR spectrum is a strong indicator of the consumption of the carboxylic acid. Similarly, the molecular ion peak in the mass spectrum should correspond to the cyclized product (m/z 113.16), not the starting amino acid (m/z 131.18).

Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should always adhere to all laboratory safety guidelines.

Synthesis of 4,4-dimethyl-2-pyrrolidinone
  • Setup: In a round-bottom flask equipped with a distillation apparatus, place 10g of 4-amino-4-methylpentanoic acid. 2. Reaction: Heat the flask in a sand bath or with a heating mantle to 180-200°C. Water will begin to distill off as the cyclization proceeds.

  • Monitoring: Continue heating until no more water is collected. The reaction is typically complete within 2-3 hours.

  • Purification: The crude product, which may solidify upon cooling, can be purified by vacuum distillation or recrystallization from an appropriate solvent (e.g., a mixture of hexane and ethyl acetate).

Sample Preparation for Spectral Analysis
  • NMR Spectroscopy: Dissolve a small amount of the purified product (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • IR Spectroscopy: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

  • Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). [3]

Conclusion

The synthesis of 4,4-dimethyl-2-pyrrolidinone via the thermal cyclization of 4-amino-4-methylpentanoic acid is a straightforward yet illustrative example of the importance of rigorous spectral validation. By employing a multi-technique approach (NMR, IR, and MS), researchers can confidently confirm the identity and purity of their product. The key to successful validation lies not only in identifying the characteristic signals of the desired compound but also in confirming the absence of signals from the starting material. This comparative approach ensures the integrity of the synthesized compound for its intended downstream applications in research and development.

References

  • BYJU'S. Synthesis of Lactam. [Link]

  • Wikipedia. Lactam. [Link]

  • Royal Society of Chemistry. Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. Green Chemistry. [Link]

  • Penn State Research Database. A convenient synthesis of α-amino-β-lactams. [Link]

  • PubChem. 4,4-Dimethyl-2-pyrrolidinone. [Link]

  • Chemistry LibreTexts. Synthesis of Amino Acids. [Link]

  • Organic Syntheses. 4,4-dimethyl-2-cyclohexen-1-one. [Link]

  • UNL Digital Commons. THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-. [Link]

  • ChemSynthesis. methyl 4-amino-4-methylpentanoate. [Link]

  • PubChemLite. 4,4-dimethyl-2-pyrrolidinone (C6H11NO). [Link]

  • MDPI. Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. [Link]

Sources

A Comparative Guide to the Biological Activity Screening of 4,4-Dimethyl-2-pyrrolidinone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of biologically active compounds.[1][2] This five-membered lactam ring is not merely a synthetic curiosity; it is a privileged structure that offers a unique combination of rigidity, hydrogen bonding capabilities, and stereochemical complexity. These features allow for precise three-dimensional arrangements of functional groups, enabling potent and selective interactions with a wide array of biological targets.[2] Consequently, pyrrolidinone derivatives have been successfully developed into therapeutics for a range of conditions, including epilepsy, cancer, and microbial infections.[1][3][4]

This guide focuses specifically on analogs of 4,4-dimethyl-2-pyrrolidinone, a substructure that introduces a gem-dimethyl group on the pyrrolidinone ring. This modification can impart significant effects on the molecule's conformational rigidity and lipophilicity, potentially influencing its pharmacokinetic and pharmacodynamic properties. We will explore the diverse biological activities of these analogs, presenting a comparative analysis of their performance supported by experimental data. This document is intended for researchers, scientists, and drug development professionals, providing not just data, but also the rationale behind the screening methodologies and insights into the structure-activity relationships (SAR) that govern their therapeutic potential.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents is a relentless pursuit, and pyrrolidinone derivatives have emerged as a promising class of compounds.[1] Their mechanisms of action are diverse, often involving the inhibition of critical cellular pathways that are dysregulated in cancer.[1] The strategic functionalization of the pyrrolidinone core can lead to compounds with significant cytotoxic potency.

A particularly fruitful area of research has been the development of spirooxindole pyrrolidines, where the pyrrolidinone ring is fused to an oxindole scaffold.[1] This creates a rigid, three-dimensional structure that can be decorated with various substituents to optimize anticancer activity.

Comparative Analysis of Spirooxindole Pyrrolidinone Analogs

The following table summarizes the in vitro cytotoxic activity of a series of spirooxindole pyrrolidinone analogs against the A549 human lung cancer cell line. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDR GroupCancer Cell LineIC50 (µM)Reference
4a HA549 (Lung)>100[1]
4b 5-ClA549 (Lung)85.3[1]
4e 5-BrA549 (Lung)45.6[1]
4g 5-NO2A549 (Lung)25.1[1]
5c 7-CH3A549 (Lung)6.24[1]
5e 5,7-diBrA549 (Lung)3.48[1]
5f 5-FA549 (Lung)1.2[1]

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Oxindole Ring: The data clearly demonstrates that substitution on the oxindole ring is crucial for cytotoxic activity. The unsubstituted analog (4a) is inactive, while the introduction of substituents leads to a significant increase in potency.[1]

  • Effect of Electron-Withdrawing Groups: Electron-withdrawing groups at the 5-position of the oxindole ring (Cl, Br, NO2) generally enhance cytotoxicity compared to the unsubstituted analog.[1] This suggests that altering the electronic properties of the aromatic ring influences the compound's interaction with its biological target.

  • Positional Importance: Substitution at the 7-position, as seen in compound 5c (7-CH3), also significantly boosts potency.[1] The combination of substitutions at both the 5 and 7 positions (5e) results in even greater activity.

  • Halogen Substitution: The presence of a fluorine atom at the 5-position (5f) yielded the most potent analog in this series, highlighting the nuanced role that specific halogens can play in drug-receptor interactions.[1]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the 4,4-dimethyl-2-pyrrolidinone analogs in the appropriate cell culture medium. The final concentrations should typically range from 0.1 to 100 µM.[1] Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO, the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug like doxorubicin).[1]

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, to allow the compounds to exert their effects.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The amount of purple formazan is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Reaction & Measurement cluster_analysis Data Analysis seed 1. Seed Cells in 96-well plate attach 2. Incubate 24h for cell attachment seed->attach treat 3. Add serially diluted compounds attach->treat incubate_compound 4. Incubate for 48-72h treat->incubate_compound add_mtt 5. Add MTT solution incubate_compound->add_mtt incubate_mtt 6. Incubate 3-4h (Formazan formation) add_mtt->incubate_mtt solubilize 7. Add DMSO to dissolve formazan incubate_mtt->solubilize read 8. Measure absorbance at 570 nm solubilize->read analyze 9. Calculate % Viability & IC50 read->analyze

Caption: Workflow of the MTT assay for in vitro cytotoxicity screening.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a common neurological disorder characterized by recurrent seizures, and there is a continuous need for new antiepileptic drugs (AEDs) with improved efficacy and better side-effect profiles.[3] The pyrrolidinone scaffold is a well-established pharmacophore for anticonvulsant activity, with levetiracetam being a prominent example of a clinically successful drug from this class.[4][5]

Comparative Analysis of Anticonvulsant Pyrrolidinone Analogs

The anticonvulsant activity of novel compounds is typically evaluated in rodent models of seizures, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. The ED50 value represents the dose of the compound that is effective in protecting 50% of the animals from seizures.

Compound IDAnticonvulsant TestED50 (mg/kg)Reference
12 MES16.13[3]
scPTZ134.0[3]
13 MES25.46[3]
15 MES46.07[3]
23 MES23.11[3]
scPTZ128.8[3]
14 MES49.6[6]
scPTZ67.4[6]
6 Hz (32 mA)31.3[6]
6 Hz (44 mA)63.2[6]

Structure-Activity Relationship (SAR) Insights:

  • Broad-Spectrum Activity: Several compounds demonstrate activity in both the MES and scPTZ tests, suggesting a broad spectrum of anticonvulsant action.[3][6] Compound 14 is particularly noteworthy as it is also effective in the 6 Hz model of drug-resistant epilepsy.[6]

  • N-Mannich Bases: Compounds 12, 13, 15, and 23 are N-Mannich bases derived from pyrrolidine-2,5-dione, indicating that this chemical modification can lead to potent anticonvulsant activity.[3]

  • Mechanism of Action: For compounds 12 and 23, in vitro studies suggest that their mechanism of action involves the inhibition of neuronal voltage-sensitive sodium and L-type calcium channels.[3] This is a common mechanism for many clinically used AEDs.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical model used to identify compounds that can prevent the spread of seizures.

Step-by-Step Methodology:

  • Animal Preparation: Use male mice (e.g., ICR strain) weighing between 20-30 g. Acclimatize the animals to the laboratory environment for at least one week before the experiment.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) should be included.

  • Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30-60 minutes) to ensure adequate absorption and distribution of the compound.

  • Induction of Seizure: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of a tonic hind limb extension seizure. The absence of this tonic extension is considered a positive indication of anticonvulsant activity.

  • Data Analysis: Determine the number of animals protected from seizures at each dose level. Calculate the ED50 value, the dose that protects 50% of the animals, using probit analysis.

MES_Test_Workflow cluster_prep Animal Preparation & Dosing cluster_seizure Seizure Induction & Observation cluster_analysis Data Analysis acclimate 1. Acclimatize mice administer 2. Administer test compounds (i.p. or p.o.) acclimate->administer wait 3. Pre-treatment time (30-60 min) administer->wait stimulate 4. Apply electrical stimulus via corneal electrodes wait->stimulate observe 5. Observe for tonic hind limb extension stimulate->observe protect 6. Record number of protected animals observe->protect calculate 7. Calculate ED50 using probit analysis protect->calculate

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant test.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. The pyrrolidinone scaffold has been explored for its potential antimicrobial properties, with some derivatives showing promising activity against both bacteria and fungi.[7][8][9]

Comparative Analysis of Antimicrobial Pyrrolidinone Analogs

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
DMBPO *Escherichia coli187[8]
Klebsiella pneumoniae220[8]
Bacillus subtilis850[8]
Staphylococcus aureus>1000[8]
Aspergillus niger1[8]

*DMBPO: 5-(2,4-dimethylbenzyl) pyrrolidin-2-one

Structure-Activity Relationship (SAR) Insights:

  • Selective Activity: The compound DMBPO, extracted from a marine Streptomyces species, demonstrated varied activity against the tested pathogens. It was most effective against the Gram-negative bacterium Escherichia coli and showed remarkable potency against the fungus Aspergillus niger.[8] Its activity against Gram-positive bacteria was significantly lower.

  • Metal Complexation: In some cases, the antimicrobial activity of pyrrolidinone-based ligands can be enhanced upon complexation with a metal ion. For example, a Cd(II) complex of a pyrrolidin-2-ylidene-2,(4-chlorophenyl)semicarbazone showed greater inhibitory activity against several bacterial and fungal strains compared to the free ligand.[7] This suggests that chelation can be a viable strategy to improve the antimicrobial properties of these compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Prepare Inoculum: Grow the microbial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium.

  • Inoculate Plate: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

  • Confirmation (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), plate aliquots from the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_analysis Result Determination inoculum 1. Prepare standardized microbial inoculum dilutions 2. Prepare serial dilutions of compound in 96-well plate inoculum->dilutions inoculate 3. Inoculate wells with microbes dilutions->inoculate incubate 4. Incubate plate for 18-24h inoculate->incubate read 5. Visually inspect for turbidity incubate->read mic 6. Identify lowest concentration with no growth (MIC) read->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The 4,4-dimethyl-2-pyrrolidinone scaffold and its broader class of analogs represent a versatile and highly valuable platform for drug discovery. The comparative data presented in this guide underscore the diverse biological activities achievable through strategic chemical modifications, spanning anticancer, anticonvulsant, and antimicrobial applications. The structure-activity relationships highlighted provide a rational basis for the design of future analogs with enhanced potency and selectivity.

The provided experimental protocols offer a standardized framework for the biological screening of these compounds, ensuring data reliability and reproducibility. As research in this area continues, a deeper understanding of the molecular targets and mechanisms of action will be crucial for translating these promising laboratory findings into clinically effective therapeutics. The integration of computational modeling with empirical screening will undoubtedly accelerate the discovery of next-generation pyrrolidinone-based drugs.

References

  • Waser, P. G., Ganz, A. J., & Pfirrmann, R. W. (1978). [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)]. Arzneimittel-Forschung, 28(6), 952-956. Retrieved from [Link]

  • Andres-Mach, M., et al. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological Reports, 67(6), 1192-1200. Retrieved from [Link]

  • Glennon, R. A., et al. (2017). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 8(10), 2243-2249. Retrieved from [Link]

  • Becerra, A., et al. (2023). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 28(15), 5831. Retrieved from [Link]

  • Góra, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7385. Retrieved from [Link]

  • Gower, A. J., & Noyer, M. (1996). Pyrrolidone derivatives. CNS Drug Reviews, 2(3), 241-260. Retrieved from [Link]

  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4811. Retrieved from [Link]

  • Kenda, B. M., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. Journal of Medicinal Chemistry, 47(3), 530-549. Retrieved from [Link]

  • Sagitova, A. F., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(19), 6937. Retrieved from [Link]

  • ResearchGate. (n.d.). Some of the 2-pyrrolidinone-based compounds with anticancer properties... Retrieved from [Link]

  • Lin, T.-Y. (1983). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYL-PYRROLIDINES. UNL Digital Commons. Retrieved from [Link]

  • McPhee, K., Bekic, M., & Frolova, L. (2025). Exploring variations of pyrrolidine-2-ones for enhanced biological activity. ACS Fall 2025. Retrieved from [Link]

  • Egbujor, M. C., et al. (2020). Synthesis, Characterization and Antimicrobial Activities of Pyrrolidin-2-ylidene-2,(4-chlorophenyl)semicarbazone and its Cd(II). International Journal of Chemistry and Materials Research, 8(1), 1-8. Retrieved from [Link]

  • Khlebnikov, A. I., et al. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Chemistry of Heterocyclic Compounds, 58(7), 633-642. Retrieved from [Link]

  • Selvin, J., et al. (2011). In vitro activity of 5-(2,4-dimethylbenzyl) pyrrolidin-2-one extracted from marine Streptomyces VITSVK5 spp. against fungal and bacterial human pathogens. Revista Iberoamericana de Micologia, 28(3), 120-126. Retrieved from [Link]

  • Kairytė, V., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7806. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4,4-Dimethylpyrrolidin-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Dimethyl-2-pyrrolidinone. Retrieved from [Link]

  • Vaickelionienė, R., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 22. Retrieved from [Link]

  • Sagitova, A. F., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(19), 6937. Retrieved from [Link]

  • Al-Tel, T. H. (2022). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. RSC Medicinal Chemistry, 13(10), 1184-1201. Retrieved from [Link]

  • ResearchGate. (n.d.). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. Retrieved from [Link]

  • Canales-Martínez, M. M., et al. (2021). Anti-Pathogenic Properties of the Combination of a T3SS Inhibitory Halogenated Pyrrolidone with C-30 Furanone. Molecules, 26(24), 7635. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam‐Based Materials. Retrieved from [Link]

  • Wang, M., et al. (2021). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers, 8(23), 6614-6619. Retrieved from [Link]

  • ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Enantiomeric Excess Determination of Chiral 4,4-Dimethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks like 4,4-dimethyl-2-pyrrolidinone is paramount. The pyrrolidine scaffold is a cornerstone in a multitude of pharmaceutical agents, and the specific stereoisomer often governs the therapeutic efficacy and safety profile of the final active pharmaceutical ingredient (API).[1] Consequently, the accurate and robust determination of enantiomeric excess (ee) is not merely an analytical task but a critical gatekeeper in the quality control and regulatory compliance pipeline.[2]

This in-depth guide provides an objective comparison of the principal analytical methodologies for determining the enantiomeric excess of 4,4-dimethyl-2-pyrrolidinone. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system. The discussion is grounded in established analytical principles, comparing the industry-standard techniques of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Pillar 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most powerful and widely adopted technique for enantiomeric excess determination due to its broad applicability and high efficiency.[2][3]

Principle of Separation

The foundational principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP).[3] The CSP, typically packed into a column, creates a transient diastereomeric complex with each enantiomer. The differing stability of these complexes results in different retention times, allowing for their separation and quantification. For pyrrolidinone derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their versatility and proven success.[2][4]

Experimental Protocol: Direct Enantioseparation via HPLC-UV

This protocol provides a robust starting point for the analysis of 4,4-dimethyl-2-pyrrolidinone. Optimization is expected to achieve baseline separation.

1. Sample Preparation:

  • Accurately weigh and dissolve the 4,4-dimethyl-2-pyrrolidinone sample in the mobile phase to a final concentration of approximately 1 mg/mL.
  • Prepare a racemic standard of 4,4-dimethyl-2-pyrrolidinone at the same concentration to unequivocally identify the retention times of the (R) and (S) enantiomers.[3]

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is sufficient.[3]
  • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP.
  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio must be optimized to achieve a resolution (Rs) > 1.5.
  • Flow Rate: 0.75 mL/min.
  • Column Temperature: 25 °C.
  • Detection Wavelength: 210 nm (as lactams have a weak chromophore).
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Inject the racemic standard to determine the retention times for each enantiomer.
  • Inject the test sample.
  • Integrate the peak areas for both enantiomer peaks.[5]
  • Calculate the enantiomeric excess using the formula:
  • ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Weigh Sample P2 Dissolve in Mobile Phase (1 mg/mL) P1->P2 H2 Inject Sample P2->H2 H1 Inject Racemic Standard H3 Separate on Chiral Column (e.g., Chiralpak AD-H) H1->H3 H2->H3 H4 Detect at 210 nm H3->H4 D1 Integrate Peak Areas H4->D1 D2 Calculate % ee D1->D2

Caption: Workflow for ee determination by Chiral HPLC.

Pillar 2: Chiral Gas Chromatography (GC)

Chiral GC is an excellent alternative to HPLC, particularly for analytes that are volatile and thermally stable.[3] For many pyrrolidinone derivatives, direct analysis is possible, but derivatization may be required to improve peak shape and volatility.[3]

Principle of Separation

Similar to HPLC, chiral GC relies on a chiral stationary phase. However, the mobile phase is an inert gas (e.g., Helium or Hydrogen).[3] The analyte, in its gaseous form, partitions between the mobile phase and the CSP. Enantiomers are separated based on the differential stability of their interactions with the CSP, which are often cyclodextrin-based for GC applications.[6][7]

Experimental Protocol: Direct Enantioseparation via GC-FID

This protocol assumes 4,4-dimethyl-2-pyrrolidinone is sufficiently volatile and thermally stable for direct injection.

1. Sample Preparation:

  • Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 1 mg/mL.[2]
  • Prepare a racemic standard similarly.

2. GC System and Conditions:

  • GC System: A standard GC system with a Flame Ionization Detector (FID).
  • Chiral Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based column.
  • Carrier Gas: Helium, at a constant flow of 1.0 mL/min.
  • Inlet Temperature: 250 °C.
  • Detector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 140 °C, hold for 1 minute.
  • Ramp: Increase at 2 °C/min to 180 °C.
  • Hold at 180 °C for 5 minutes.[2]
  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

3. Data Analysis:

  • Follow the same procedure as for HPLC: inject the racemate to identify peaks, then inject the sample, integrate the areas, and calculate the enantiomeric excess.
Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing P1 Weigh Sample P2 Dissolve in Volatile Solvent (1 mg/mL) P1->P2 G1 Inject Sample (Split Mode) P2->G1 G2 Separate on Chiral Column (e.g., Rt-βDEXsm) G1->G2 G3 Detect with FID G2->G3 D1 Integrate Peak Areas G3->D1 D2 Calculate % ee D1->D2

Caption: Workflow for ee determination by Chiral GC.

Pillar 3: NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy offers a distinct approach that does not rely on chromatographic separation. Instead, it converts the enantiomers into diastereomers, which are inherently distinguishable by NMR.[5] This is achieved by reacting the analyte with a chiral derivatizing agent (CDA).[8]

Principle of Differentiation

A chiral derivatizing agent, such as the well-known Mosher's acid chloride, is a single, pure enantiomer.[8] When reacted with a racemic or scalemic mixture of 4,4-dimethyl-2-pyrrolidinone, it forms two diastereomers (e.g., (R,R) and (S,R)). These diastereomers have different physical properties and, crucially, distinct NMR spectra.[5] By integrating the signals unique to each diastereomer in the ¹H or ¹⁹F NMR spectrum, their relative ratio, and thus the original enantiomeric excess, can be determined.[9]

Experimental Protocol: Derivatization with Mosher's Acid Chloride

1. Derivatization Reaction:

  • In a dry NMR tube, dissolve ~5 mg of the 4,4-dimethyl-2-pyrrolidinone sample in 0.7 mL of anhydrous CDCl₃.
  • Add a small, non-interfering internal standard if precise quantification is needed.
  • Add 1.1 equivalents of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
  • Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.
  • Cap the NMR tube and gently mix. Allow the reaction to proceed to completion at room temperature (typically 15-30 minutes). The reaction should be monitored to ensure it goes to completion to avoid kinetic resolution, which could lead to inaccurate results.[10]

2. NMR Acquisition:

  • Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum. A 400 MHz or higher field spectrometer is recommended.[5]
  • The ¹⁹F NMR is often preferred due to its wide chemical shift range and the absence of background signals, leading to clean, well-resolved peaks for the -CF₃ group of the Mosher's amide.

3. Data Analysis:

  • Identify a pair of well-resolved signals corresponding to the two diastereomers (e.g., the -CF₃ signals in the ¹⁹F spectrum or the methoxy signals in the ¹H spectrum).
  • Carefully integrate the areas of these two signals.
  • Calculate the enantiomeric excess based on the integral ratio.
Workflow for Chiral NMR Analysis

cluster_prep Derivatization cluster_nmr NMR Analysis cluster_data Data Processing P1 Dissolve Sample in CDCl3 P2 Add Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) P1->P2 P3 Add Base P2->P3 P4 React to Completion P3->P4 N1 Acquire Spectrum (1H or 19F NMR) P4->N1 D1 Identify Diastereomeric Signals N1->D1 D2 Integrate Signal Areas D1->D2 D3 Calculate % ee D2->D3

Caption: Workflow for ee determination by Chiral NMR.

Comparative Performance and Method Selection

The choice between HPLC, GC, and NMR is contingent on several factors, including the physicochemical properties of the analyte, available instrumentation, required sensitivity, and the specific goals of the analysis.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral NMR Spectroscopy
Principle Differential partitioning with a solid Chiral Stationary Phase (CSP).[3]Differential partitioning with a liquid/solid CSP in a capillary column.[3]Formation of diastereomers with a Chiral Derivatizing Agent (CDA), distinguishable by NMR.[5]
Analyte Properties Broad applicability; ideal for non-volatile or thermally labile compounds.[3]Requires volatile and thermally stable compounds.[3]No volatility requirement. Requires a reactive functional group (e.g., N-H).
Derivatization Not usually required (direct method).[4]Often necessary to increase volatility.[3][10]Essential for forming diastereomers.[8]
Resolution (Rs) Typically high (Rs > 2.0 is achievable).[2]Can achieve baseline separation.[3]Depends on chemical shift difference (Δδ) between diastereomeric signals.
Sensitivity (LOQ) High (0.05 - 0.1%).[2]Very high, especially with sensitive detectors like FID or MS.Lower sensitivity; requires mg-scale sample quantities.[11]
Analysis Time Moderate (10-30 minutes per run).Fast (5-20 minutes per run).Fast acquisition, but derivatization adds time.
Advantages Broad applicability, high robustness, preparative scalability.High speed and resolution for suitable analytes.No need for a racemic standard, provides structural information.
Disadvantages Higher solvent consumption, potentially expensive columns.Limited to volatile/stable analytes, derivatization can be complex.Lower sensitivity, potential for kinetic resolution errors during derivatization.
Decision Tree for Method Selection

Start Start: Determine ee of 4,4-dimethyl-2-pyrrolidinone Q1 Is the analyte thermally stable and volatile? Start->Q1 Q2 Is high sensitivity (<<0.1%) required? Q1->Q2 No M_GC Use Chiral GC Q1->M_GC  Yes Q3 Is a racemic standard available? Q2->Q3 No M_HPLC Use Chiral HPLC Q2->M_HPLC  Yes Q3->M_HPLC  Yes M_NMR Use Chiral NMR Q3->M_NMR No

Caption: Decision tree for analytical method selection.

Conclusion

The rigorous determination of enantiomeric excess is a non-negotiable aspect of modern pharmaceutical development.[5] For a key chiral intermediate like 4,4-dimethyl-2-pyrrolidinone, validated analytical methods are indispensable.

  • Chiral HPLC stands out as the most versatile and robust method, offering excellent resolution for a wide range of compounds without the need for derivatization.

  • Chiral GC provides a high-speed, high-resolution alternative, provided the analyte has suitable volatility and thermal stability.

  • Chiral NMR is a powerful tool that circumvents the need for chromatographic separation and a racemic standard, though it is less sensitive and requires careful execution of the derivatization step to ensure accuracy.

The selection of the optimal method requires a careful consideration of the analyte's properties, the available instrumentation, and the specific analytical requirements. This guide provides the foundational knowledge and adaptable experimental protocols necessary for researchers and scientists to confidently assess the stereochemical integrity of their synthesized compounds, thereby ensuring the quality and safety of next-generation therapeutics.

References

  • Chiral derivatizing agent - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. (1995). PubMed. Retrieved January 11, 2026, from [Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. (1981). ACS Publications. Retrieved January 11, 2026, from [Link]

  • An improved method for determining enantiomeric excess by (13)C-NMR in chiral liquid crystal media. (2010). PubMed. Retrieved January 11, 2026, from [Link]

  • Chiral Drug Analysis in Forensic Chemistry: An Overview. (2019). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (2011). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Synthesis of a New Chiral Pyrrolidine. (2010). MDPI. Retrieved January 11, 2026, from [Link]

  • NMR Methods for Determination of Enantiomeric Excess. (2000). PubMed. Retrieved January 11, 2026, from [Link]

  • Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. (2017). PubMed. Retrieved January 11, 2026, from [Link]

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Amino Acids. (2016). University of Bath. Retrieved January 11, 2026, from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). MDPI. Retrieved January 11, 2026, from [Link]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • At-line determination of the enantiomeric excess in multi-component chiral samples using Raman Optical Activity (ROA). (2022). ChemRxiv. Retrieved January 11, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2021). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring. (2004). PubMed. Retrieved January 11, 2026, from [Link]

  • Synthesis of a New Chiral Pyrrolidine. (2010). PubMed. Retrieved January 11, 2026, from [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access. Retrieved January 11, 2026, from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved January 11, 2026, from [Link]

  • Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. (2021). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. (2007). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (2015). ResearchGate. Retrieved January 11, 2026, from [Link]

  • [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. (2021). PubMed. Retrieved January 11, 2026, from [Link]

Sources

A Comparative Crystallographic Guide to 4,4-Dimethyl-2-Pyrrolidinone Derivatives for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the X-ray crystallography of 4,4-dimethyl-2-pyrrolidinone derivatives, tailored for researchers, medicinal chemists, and professionals in drug development. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of gem-dimethyl substitution at the 4-position imparts conformational rigidity and influences the electronic environment of the lactam, making these derivatives particularly interesting for targeted drug design. Understanding their three-dimensional structure at the atomic level through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and optimizing ligand-receptor interactions.

This document moves beyond a simple recitation of data, providing insights into the causality of experimental choices and presenting self-validating protocols. By comparing the crystallographic parameters of various derivatives, we aim to provide a foundational understanding of how substituent effects propagate to influence solid-state conformation and intermolecular interactions, critical parameters in drug efficacy and bioavailability.

Comparative Analysis of Crystal Structures

Compound/DerivativeSpace GroupUnit Cell ParametersKey Intermolecular InteractionsReference
Derivative A (Hypothetical Phenyl-substituted) P2₁/ca = 10.2 Å, b = 8.5 Å, c = 15.1 Å, β = 95.2°N-H···O hydrogen bonds forming centrosymmetric dimers; C-H···π interactions involving the phenyl ring.N/A
Derivative B (Hypothetical Hydroxy-substituted) P-1a = 6.8 Å, b = 7.9 Å, c = 9.3 Å, α = 85.1°, β = 78.5°, γ = 70.2°Strong O-H···O and N-H···O hydrogen bonding networks leading to a layered packing motif.N/A
1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate P2₁/n (monoclinic)Not explicitly stated in abstractHydrogen bonds with sulfate ions.
1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride P-1 (triclinic)Not explicitly stated in abstractStrong N-H···Cl hydrogen bonds and weak C-H···Cl interactions.

Note: The data for Derivatives A and B are hypothetical examples to illustrate the type of information that would be compared. The data for the cathinone derivatives, while not 4,4-dimethyl-2-pyrrolidinone derivatives, contain a pyrrolidine ring and demonstrate the utility of X-ray crystallography in determining salt forms and intermolecular interactions in drug-like molecules.

Experimental Protocols

A robust and reproducible experimental workflow is the cornerstone of reliable crystallographic analysis. Below are detailed, step-by-step methodologies for the synthesis of a representative N-substituted 4,4-dimethyl-2-pyrrolidinone derivative and the subsequent single-crystal X-ray diffraction analysis.

Synthesis of N-Benzyl-4,4-dimethyl-2-pyrrolidinone

This protocol describes a standard N-alkylation of 4,4-dimethyl-2-pyrrolidinone. The choice of a strong base like sodium hydride is crucial for the deprotonation of the lactam nitrogen, which is weakly acidic. Anhydrous conditions are essential to prevent quenching of the base and the resulting anion.

Materials:

  • 4,4-dimethyl-2-pyrrolidinone

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,4-dimethyl-2-pyrrolidinone (1.0 eq) in anhydrous DMF under an argon atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4,4-dimethyl-2-pyrrolidinone.

Single-Crystal X-ray Diffraction Analysis

The success of a single-crystal X-ray diffraction experiment is highly dependent on the quality of the crystal. The following protocol outlines the key steps from crystal growth to data analysis.

1. Crystal Growth (Vapor Diffusion Method):

  • Dissolve the purified N-benzyl-4,4-dimethyl-2-pyrrolidinone in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial.

  • Place this vial inside a larger, sealed container that contains a small amount of a poor solvent (an "anti-solvent") in which the compound is sparingly soluble (e.g., hexanes or pentane).

  • Allow the anti-solvent vapor to slowly diffuse into the solution of the compound over several days at a constant temperature and in a vibration-free environment.

  • Monitor for the formation of single crystals with well-defined faces and sharp edges.

2. Crystal Mounting and Data Collection:

  • Carefully select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.

  • Mount the crystal on a cryoloop or a glass fiber using a small amount of cryoprotectant oil.

  • Mount the loop on the goniometer head of a single-crystal X-ray diffractometer.

  • Center the crystal in the X-ray beam.

  • Cool the crystal to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

3. Data Processing and Structure Solution:

  • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

  • Apply corrections for Lorentz factor, polarization, and absorption.

  • Determine the unit cell parameters and the space group from the diffraction data.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement:

  • Refine the initial structural model against the experimental diffraction data using a least-squares minimization algorithm.

  • In the initial stages of refinement, treat the atoms isotropically. In the final stages, refine the non-hydrogen atoms anisotropically.

  • Locate hydrogen atoms from the difference Fourier map or place them in calculated positions and refine them using a riding model.

  • Continue the refinement until the model converges, as indicated by minimal shifts in the refined parameters and stable R-factors (R1 and wR2).

Visualizing the Workflow and Molecular Structure

To better illustrate the experimental and logical processes, the following diagrams are provided in Graphviz DOT language.

G cluster_synthesis Synthesis of N-Benzyl-4,4-dimethyl-2-pyrrolidinone start 4,4-Dimethyl-2-pyrrolidinone deprotonation Deprotonation (NaH in DMF) start->deprotonation alkylation N-Alkylation (Benzyl Bromide) deprotonation->alkylation workup Aqueous Workup & Extraction alkylation->workup purification Column Chromatography workup->purification product N-Benzyl-4,4-dimethyl- 2-pyrrolidinone purification->product

Caption: Synthetic workflow for N-Benzyl-4,4-dimethyl-2-pyrrolidinone.

G cluster_xrd Single-Crystal X-ray Diffraction Workflow crystal_growth Crystal Growth (Vapor Diffusion) mounting Crystal Mounting & Cryo-cooling crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement (Least Squares) structure_solution->refinement validation Structure Validation & Analysis refinement->validation

Caption: Experimental workflow for single-crystal X-ray diffraction.

References

  • Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on. Forensic Toxicology.[Link]

  • Synthesis of New Optically Active 2-Pyrrolidinones. Molecules.[Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials.[Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications.[Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.[Link]

comparing the efficacy of different catalysts for 4,4-dimethyl-2-pyrrolidinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of various catalytic systems for the synthesis of 4,4-dimethyl-2-pyrrolidinone, a valuable heterocyclic scaffold in medicinal chemistry and a versatile polar aprotic solvent. We will delve into the efficacy of different catalysts, supported by experimental data from analogous reactions, and provide detailed protocols to enable researchers, scientists, and drug development professionals to make informed decisions for their synthetic needs.

Introduction to 4,4-Dimethyl-2-pyrrolidinone: A Privileged Scaffold

The pyrrolidinone ring is a core structural motif found in numerous natural products and pharmaceuticals. The gem-dimethyl substitution at the C4 position in 4,4-dimethyl-2-pyrrolidinone provides steric bulk, which can influence the molecule's conformation, metabolic stability, and binding affinity to biological targets. This makes it a particularly interesting building block for drug discovery programs. The efficient and selective synthesis of this γ-lactam is therefore a topic of significant interest.

Catalysis is central to the modern synthesis of such heterocycles, offering pathways that are more efficient, selective, and sustainable than classical stoichiometric methods. The choice of catalyst—ranging from traditional heterogeneous systems to sophisticated homogeneous complexes—profoundly impacts reaction yield, purity, and overall process economy.

Primary Catalytic Pathways

The synthesis of 4,4-dimethyl-2-pyrrolidinone is typically achieved through the cyclization of a linear C4 precursor. The key step, which is catalytically driven, is the formation of the amide bond to close the five-membered ring. The primary strategies involve:

  • Reductive Amination/Cyclization of a Lactone: Starting from 3,3-dimethyl-γ-butyrolactone, reaction with ammonia under reductive conditions.

  • Reductive Cyclization of a Nitro Acid: The catalytic hydrogenation of a precursor like 3,3-dimethyl-4-nitrobutanoic acid, where the nitro group is reduced to an amine which then undergoes intramolecular cyclization.

  • Dehydrative Cyclization of an Amino Acid: The intramolecular condensation of 4-amino-3,3-dimethylbutanoic acid, often promoted by acid or metal catalysts.

Diagram 1: Synthetic Pathways to 4,4-Dimethyl-2-pyrrolidinone

G cluster_start Starting Materials cluster_product Product Nitro Acid 3,3-Dimethyl- 4-nitrobutanoic acid Product 4,4-Dimethyl- 2-pyrrolidinone Nitro Acid->Product Reductive Cyclization (e.g., Raney Ni, Pd/C) Lactone 3,3-Dimethyl- γ-butyrolactone Lactone->Product Reductive Amination (e.g., Cu-Co, Rh/C) Amino Acid 4-Amino-3,3- dimethylbutanoic acid Amino Acid->Product Dehydrative Cyclization (e.g., Lewis Acids) G cluster_workflow Catalyst Screening Workflow A Catalyst Preparation (e.g., Weighing, Activation) B Reactor Setup (Add Substrate, Solvent, Catalyst) A->B C Reaction (Set Temp, Pressure, Time) B->C D Work-up (Filter Catalyst, Extract Product) C->D E Analysis (GC-MS, NMR for Yield/Purity) D->E F Data Evaluation (Compare Performance) E->F

Caption: A typical workflow for comparing catalyst performance.

Detailed Experimental Protocol: Synthesis via Reductive Cyclization

This protocol describes a robust method for synthesizing 4,4-dimethyl-2-pyrrolidinone from 3,3-dimethyl-4-nitrobutanoic acid using Raney Nickel, a widely accessible and highly effective heterogeneous catalyst.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Provides good solubility for the starting material and is relatively inert under hydrogenation conditions.

  • Raney Nickel Slurry: The catalyst is handled as a slurry in water or ethanol to prevent contact with air, which would cause rapid, exothermic oxidation (pyrophoric hazard).

  • High-Pressure Hydrogen: High H₂ pressure increases the concentration of hydrogen on the catalyst surface, accelerating the reaction rate, which is often necessary for complete reduction of nitro groups.

  • Filtration through Celite®: Celite is a diatomaceous earth filter aid that prevents the fine particles of the Raney Nickel catalyst from passing through the filter paper, ensuring complete removal from the product solution.

Materials:

  • 3,3-dimethyl-4-nitrobutanoic acid (1.0 equiv)

  • Raney® Nickel (approx. 10 wt% of substrate), aqueous slurry

  • Methanol (ACS grade)

  • Hydrogen (H₂) gas, high purity

  • Celite® 545

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

Procedure:

  • Reactor Charging: To the steel vessel of a high-pressure hydrogenation apparatus, add 3,3-dimethyl-4-nitrobutanoic acid (e.g., 10.0 g).

  • Catalyst Addition: Carefully decant the storage water from the Raney Nickel slurry. Under a stream of inert gas (N₂ or Ar) if possible, add the Raney Nickel catalyst (approx. 1.0 g wet weight) to the reactor.

  • Solvent Addition: Add methanol (e.g., 100 mL) to the reactor.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel 3-5 times with nitrogen gas, followed by 3-5 purges with hydrogen gas to remove all air.

  • Pressurization and Reaction: Pressurize the reactor with hydrogen to 500-1000 psi. Begin agitation and heat the reactor to 50-70 °C. The reaction is exothermic; monitor the temperature and pressure closely. The reaction is typically complete when hydrogen uptake ceases (pressure remains constant). This may take 4-12 hours.

  • Cooling and Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood. Purge the reactor with nitrogen gas.

  • Catalyst Filtration: Open the reactor. The catalyst will settle as a fine black powder. Prepare a pad of Celite® (approx. 1 cm thick) in a Büchner funnel. Wet the pad with methanol. Carefully decant the reaction mixture through the Celite pad. Rinse the reactor with additional methanol and pass it through the filter. Crucial Safety Note: Do not allow the Raney Nickel on the Celite pad to become dry. Immediately after filtration, quench the catalyst pad with copious amounts of water.

  • Product Isolation: Transfer the filtrate to a round-bottom flask. Remove the methanol under reduced pressure using a rotary evaporator. The resulting crude oil or solid is 4,4-dimethyl-2-pyrrolidinone, which can be further purified by distillation or recrystallization if necessary.

Conclusion: Selecting the Optimal Catalyst

The optimal catalyst for the synthesis of 4,4-dimethyl-2-pyrrolidinone depends on the specific requirements of the application: scale, cost, and desired purity.

Diagram 3: Catalyst Selection Logic

G A Catalyst Type Heterogeneous Homogeneous B Key Drivers Cost & Scalability Activity & Selectivity A->B influences C Recommended Choice Raney Ni / Pd/C Rh/Ir or Pd Complexes B->C leads to

Caption: Decision framework for catalyst selection.

  • For large-scale, cost-sensitive production: Raney Nickel is the superior choice due to its high activity and low cost. Its handling requirements are manageable in an industrial setting.

  • For lab-scale synthesis requiring high purity and milder conditions: Palladium on Carbon (Pd/C) offers an excellent balance of activity, selectivity, and ease of use, despite its higher cost.

  • For the synthesis of complex, high-value derivatives with stereochemical control: Homogeneous palladium or rhodium complexes are unmatched in their ability to deliver precise molecular architectures, justifying their high cost and more complex process development.

By understanding the interplay between catalyst type, reaction mechanism, and process parameters, researchers can effectively navigate the synthesis of 4,4-dimethyl-2-pyrrolidinone and its derivatives, advancing projects in both academic and industrial laboratories.

References

Click to expand
  • Reported homogeneous catalysts for the synthesis of pyrrolidinones from...
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • hydrogen - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis and Investigation of Some 1,4-Disubstituted 2-Pyrrolidinones - ResearchG
  • 17 - Organic Syntheses Procedure. (URL: [Link])

  • Plausible mechanism for cyclization of amino alcohols using TBAC and DMC.
  • Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives - ResearchG
  • Catalytic Asymmetric Synthesis of Pyrrolidine Derivatives Bearing Heteroatom-Substituted Quaternary Stereocenters - ACS Public
  • Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Synthesis of 4,4′-dimethyl-2,2′-bipyridine catalyzed by Pd/C - ResearchGate. (URL: [Link])

  • The synthesis and application of pyrrolidine-based supported catalysts - ResearchGate. (URL: [Link])

  • Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives - PMC - NIH. (URL: [Link])

  • Hydrogenation of γ-Butyrolactone to 1,4-Butanediol over CuCo/TiO2 Bimetallic Catalysts - ACS Publications. (URL: [Link])

  • Synthesis of 4,4-Dimethyl-2-(2-pyrrolyl)-2-oxazolines | Request PDF - ResearchGate. (URL: [Link])

  • On the quantitative recycling of Raney–Nickel catalysts on a lab-scale - ResearchGate. (URL: [Link])

  • High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes - PMC - NIH. (URL: [Link])

  • A Mechanistic Study on the Selective Hydrogenation of γ-Butyrolactone over the Rationally Designed Bimetallic CuCo Catalysts - ACS Publications. (URL: [Link])

  • One-pot redox cascade paired electrosynthesis of gamma-butyrolactone from furoic acid - ResearchGate. (URL: [Link])

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. (URL: [Link])

  • Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Heterogeneous Catalysts for Cyclization of Dicarboxylic Acids to Cyclic Anhydrides as Monomers for Bioplastics | Request PDF - ResearchGate. (URL: [Link])

  • Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water - PubMed. (URL: [Link])

  • Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines - PubMed Central. (URL: [Link])

  • 4,4-Dimethyl-2-pyrrolidinone | C6H11NO | CID 637593 - PubChem. (URL: [Link])

  • Pyrrolidine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Fe3O4@NH2@Oxalic Acid: A Convenient Catalyst for Synthesis of Pyrrolinone Derivatives - Journal of the Mexican Chemical Society. (URL: [Link])

  • Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures - MDPI. (URL: [Link])

  • 1,5-dimethyl-2-pyrrolidone - Organic Syntheses Procedure. (URL: [Link])

  • Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst - RSC Publishing. (URL: [Link])

  • tetrahydropyran - Organic Syntheses Procedure. (URL: [Link])

  • selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

  • Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction - NIH. (URL: [Link])

  • Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase - Journal of Chemical Technology and Metallurgy. (URL: [Link])

  • Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives - ResearchGate. (URL: [Link])

  • 2,4-dimethylpyrrole - Organic Syntheses Procedure. (URL: [Link])

  • Erratum to: “Pyrrolidine-2,3,4-tricarboxylic Anhydrides: I. Organocatalytic Synthesis and Fusion of Pyrrole Ring by the Action of p-Fluorobenzylamine” - ResearchGate. (URL: [Link])

  • Synthesis of 4,4-Dimethyl-1,6-heptadiyne and Other Neopentylene-Tethered (NPT) 1,6-Diynes - PubMed. (URL: [Link])

A Comparative Guide to Pyrrolidinone Derivatives: Evaluating 4,4-Dimethyl-2-Pyrrolidinone as a Novel Alternative

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of scientific research and pharmaceutical development, the choice of solvent is a critical decision that can profoundly influence reaction kinetics, yield, and the properties of the final product. For decades, pyrrolidinone derivatives have been indispensable tools, prized for their excellent solvency. However, mounting regulatory scrutiny and a collective shift towards safer, more sustainable laboratory practices have intensified the search for alternatives to workhorse solvents like N-methyl-2-pyrrolidone (NMP).

This guide presents a comprehensive comparative analysis of 4,4-dimethyl-2-pyrrolidinone, a structurally distinct member of the pyrrolidinone family, against its more conventional analogues. By examining its physicochemical properties, potential applications, and safety profile in the context of established alternatives, this document aims to equip researchers, chemists, and drug development professionals with the objective data needed to make informed decisions on its viability as a specialty intermediate and solvent.

Physicochemical Properties: A Comparative Overview

A solvent's performance is fundamentally dictated by its physical and chemical properties. The unique gem-dimethyl substitution at the C4 position of 4,4-dimethyl-2-pyrrolidinone, as opposed to the N-alkylation seen in NMP and N-ethyl-2-pyrrolidone (NEP), imparts distinct characteristics. The following table provides a comparative summary of these key properties.

Table 1: Comparative Physicochemical Properties of Pyrrolidinone Derivatives

Property4,4-Dimethyl-2-pyrrolidinoneN-Methyl-2-pyrrolidone (NMP)2-PyrrolidoneN-Ethyl-2-pyrrolidone (NEP)
CAS Number 66899-02-3[1]872-50-4[2]616-45-5[2]2687-91-4[2]
Molecular Formula C₆H₁₁NO[1]C₅H₉NO[2]C₄H₇NO[2]C₆H₁₁NO[2]
Molecular Weight ( g/mol ) 113.16[1]99.13[2]85.10[2]113.16[2]
Appearance Pale cream to pale yellow crystals or powder[3]Colorless to slightly yellow liquid[2]Colorless liquid or crystals[2]Colorless transparent liquid[2]
Boiling Point (°C) Not readily available202 - 204[2]245[2]212.5[2]
Melting Point (°C) 41.0 - 53.0[3]-24[4]25[5]-
LogP (XLogP3) 0.4[1]-0.4[4]-0.7-
Key Structural Feature C4 gem-dimethyl substitutionN-methyl substitutionUnsubstituted lactamN-ethyl substitution

Expert Analysis of Structural Implications:

  • Polarity and Solvency: The presence of the polar lactam group is common to all. However, the gem-dimethyl group in 4,4-dimethyl-2-pyrrolidinone introduces a more significant nonpolar region compared to the single N-methyl group in NMP. This structural change, reflected in its higher LogP value, suggests a potentially different solvency profile, possibly favoring less polar solutes than NMP while retaining an affinity for polar systems.

  • Steric Hindrance: The methyl groups at the C4 position create steric bulk within the ring structure. This could influence its interaction with solute molecules and its performance as a ligand or reaction medium compared to the sterically less hindered NMP.

  • Hydrogen Bonding: Unlike 2-pyrrolidone, 4,4-dimethyl-2-pyrrolidinone lacks an N-H bond, making it a polar aprotic solvent, similar to NMP and NEP. This prevents it from acting as a hydrogen bond donor, a critical factor in many reaction mechanisms.

Applications Review & Comparative Landscape

While NMP has a broad and well-documented history of applications, information on 4,4-dimethyl-2-pyrrolidinone is more specialized, pointing towards its use as a strategic building block rather than a bulk solvent.

The Established Benchmark: N-Methyl-2-Pyrrolidone (NMP)

NMP is a powerful, highly efficient dipolar aprotic solvent used extensively in:

  • Petrochemical Processing: For the recovery of hydrocarbons like 1,3-butadiene and acetylene.[4]

  • Polymer Industry: As a solvent for a wide range of polymers, including polyvinylidene fluoride (PVDF) in lithium-ion battery fabrication and in the production of aramid fibers.[4]

  • Pharmaceuticals: In drug formulations to enhance the solubility of active pharmaceutical ingredients (APIs) for oral and transdermal delivery routes.[6][7]

4,4-Dimethyl-2-Pyrrolidinone: A Niche Pharmaceutical Intermediate

Current literature and supplier information indicate that 4,4-dimethyl-2-pyrrolidinone is primarily utilized as a high-value intermediate in the synthesis of complex organic molecules.[8][9]

  • Neuroactive Compounds: It is cited as a building block in the development of neuroactive compounds and nootropics.[8] The pyrrolidinone core is a well-established scaffold for compounds targeting the central nervous system.[7]

  • Medicinal Chemistry: The cyclic amide structure is valuable for improving the metabolic stability and solubility of drug candidates.[8] The gem-dimethyl group can serve as a "metabolic shield," preventing enzymatic degradation at the C4 position, which can prolong the in vivo half-life of a drug.

It is crucial to note that while these applications are documented by chemical suppliers, detailed, peer-reviewed synthetic protocols using 4,4-dimethyl-2-pyrrolidinone are not widely available. This represents a significant gap in the literature and an opportunity for further research to validate and expand upon its purported uses.

Experimental Protocol for Comparative Solvent Evaluation

To objectively assess the performance of a novel solvent like 4,4-dimethyl-2-pyrrolidinone against an established standard such as NMP, a validated, systematic approach is required. The following protocol outlines a standard procedure for determining the saturation solubility of a polymer, a key performance indicator for many industrial applications.

Protocol: Determination of Polymer Saturation Solubility

Objective: To quantitatively compare the solubility of a selected polymer (e.g., PVDF, Polystyrene) in 4,4-dimethyl-2-pyrrolidinone versus a benchmark solvent (e.g., NMP) at a specified temperature.

Materials:

  • 4,4-Dimethyl-2-pyrrolidinone (test solvent)

  • N-Methyl-2-pyrrolidone (benchmark solvent)

  • Polymer of interest (dry, powdered)

  • Sealed vials with screw caps

  • Constant temperature bath or shaker

  • Syringe and compatible syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Vacuum oven

Procedure:

  • Preparation of Saturated Solutions:

    • Label a series of vials for each solvent to be tested.

    • Add a known excess amount of the dry polymer to each vial. The goal is to ensure undissolved polymer remains after equilibration.

    • Precisely add a measured volume (e.g., 5.0 mL) of the respective solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

    • Causality Check: Allowing the system to reach equilibrium is critical for obtaining the true saturation solubility. Insufficient time will lead to an underestimation of the solvent's capacity.

  • Sample Extraction:

    • Allow the vials to sit undisturbed at the constant temperature for 2-4 hours to let the excess polymer settle.

    • Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a syringe.

    • Attach a syringe filter and dispense the solution into a pre-weighed, clean, and dry vial. The filtration step is crucial to remove any microscopic, undissolved particles that would artificially inflate the final mass.

  • Concentration Determination (Gravimetric Method):

    • Record the exact mass of the filtered solution.

    • Place the vials in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the polymer (e.g., 80 °C).

    • Once the polymer is completely dry (constant weight), record the final mass of the vial containing the polymer residue.

    • Calculate the mass of the dissolved polymer and the mass of the solvent.

    • Express the solubility as grams of polymer per 100 grams of solvent.

Workflow for Comparative Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis A Add Excess Polymer to Vials B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-48h) B->C D Settle Undissolved Polymer (2-4h) C->D E Extract & Filter Supernatant D->E F Weigh Filtered Solution E->F G Evaporate Solvent (Vacuum Oven) F->G H Weigh Dry Polymer Residue G->H I Calculate Solubility (g/100g solvent) H->I

Sources

The Untapped Potential of Steric Hindrance: A Comparative Guide to 4,4-Dimethyl-2-Pyrrolidinone and Legacy Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

For the modern synthetic chemist, the quest for enantiopure compounds is a central theme. Chiral auxiliaries, temporary stereodirecting groups, represent a robust and reliable strategy for achieving high levels of asymmetric induction. While the field is dominated by well-established scaffolds, this guide explores the theoretical and practical landscape of a lesser-known contender: 4,4-dimethyl-2-pyrrolidinone. By benchmarking its structural features against titans of the field—Evans' oxazolidinones, Oppolzer's sultams, and Meyers' formamidines—we aim to provide a forward-looking perspective on its potential and identify untapped research opportunities.

Introduction: The Enduring Relevance of Chiral Auxiliaries

In the arsenal of asymmetric synthesis, chiral auxiliaries offer a powerful method for controlling stereochemistry. By covalently attaching a chiral molecule to a prochiral substrate, one can effectively guide the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to reveal the enantiomerically enriched product and can often be recovered for reuse. This method's enduring popularity stems from its predictability and the high diastereoselectivities that can be achieved.

This guide will delve into a comparative analysis of 4,4-dimethyl-2-pyrrolidinone, a structurally simple yet intriguing chiral auxiliary, against its more famous counterparts. We will examine the key features that define a successful auxiliary and provide detailed experimental protocols for established methods to offer a practical benchmark for future investigations.

The Contenders: A Structural Overview

A successful chiral auxiliary must excel in three key areas: efficient induction of chirality, reliable and high-yielding attachment and cleavage, and, ideally, be readily available in both enantiomeric forms. Let's examine the key players in this context.

4,4-Dimethyl-2-pyrrolidinone: This lactam-based auxiliary is characterized by a gem-dimethyl substitution at the C4 position. This feature is hypothesized to provide a distinct steric environment, potentially influencing the facial selectivity of reactions at the N-acyl group. Its synthesis from readily available precursors makes it an attractive candidate for exploration.

Evans' Oxazolidinones: Developed by David A. Evans, these auxiliaries are arguably the most widely used.[1][2] Derived from amino alcohols, their rigid five-membered ring and substituents at C4 and C5 provide excellent stereocontrol in a variety of reactions, including alkylations and aldol additions.[1][2]

Oppolzer's Sultams: Based on camphor, Oppolzer's sultams offer a rigid, bicyclic framework that provides a highly predictable steric environment. They have proven particularly effective in Diels-Alder reactions and conjugate additions.

Meyers' Chiral Formamidines: These auxiliaries, developed by Albert I. Meyers, are particularly useful for the asymmetric alkylation of ketones and lactones. They function by forming a chiral enolate equivalent, directing the approach of electrophiles.

Benchmarking Performance: A Data-Driven Comparison

A direct experimental comparison of 4,4-dimethyl-2-pyrrolidinone's performance is hampered by a lack of published data on its use as a chiral auxiliary in key asymmetric transformations. However, we can extrapolate its potential by comparing its structural features and the performance of related systems with the established auxiliaries in cornerstone reactions.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction. The effectiveness of a chiral auxiliary is measured by the diastereoselectivity of the alkylation product.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' Oxazolidinone N-Propionyl oxazolidinoneBenzyl bromide>99:194[1]
Oppolzer's Sultam N-Propionyl sultamMethyl iodide98:295
Meyers' Formamidine Cyclohexanone derivativeMethyl iodide95:585
4,4-Dimethyl-2-pyrrolidinone N-Propionyl pyrrolidinoneHypotheticalUnknownUnknown

The high diastereoselectivity observed with Evans' and Oppolzer's auxiliaries is attributed to the rigid conformation of their N-acyl derivatives, which effectively shields one face of the enolate. The gem-dimethyl group in 4,4-dimethyl-2-pyrrolidinone is expected to create significant steric hindrance, which could lead to high facial selectivity. However, the flexibility of the pyrrolidinone ring compared to the oxazolidinone or sultam framework might be a detracting factor.

Asymmetric Aldol Reaction

The aldol reaction is another critical tool for carbon-carbon bond formation, creating two new stereocenters. The stereochemical outcome is highly dependent on the geometry of the enolate and the facial bias imposed by the auxiliary.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
Evans' Oxazolidinone Isobutyraldehyde>99:1 (syn)85[1]
Oppolzer's Sultam Benzaldehyde>95:5 (syn)90
4,4-Dimethyl-2-pyrrolidinone HypotheticalUnknownUnknown

Evans' auxiliaries are renowned for their ability to direct syn-aldol reactions with exceptional selectivity. This is achieved through a Zimmerman-Traxler-like transition state where the aldehyde substituent is oriented away from the bulky group on the auxiliary. The steric bulk of the gem-dimethyl group in 4,4-dimethyl-2-pyrrolidinone could potentially enforce a similar, highly organized transition state, leading to high diastereoselectivity.

Experimental Protocols: A Guide for the Practitioner

To provide a practical framework for comparison and future research, detailed experimental protocols for the use of established chiral auxiliaries are presented below.

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone

This protocol describes the diastereoselective alkylation of an N-acyl oxazolidinone.

Workflow Diagram:

cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Alkylation cluster_cleavage Step 3: Cleavage Aux Evans' Auxiliary NAcylAux N-Acyl Auxiliary Aux->NAcylAux n-BuLi, THF, -78 °C AcylCl Acyl Chloride AcylCl->NAcylAux Enolate Lithium Enolate NAcylAux->Enolate LDA, THF, -78 °C AlkylatedAux Alkylated Auxiliary Enolate->AlkylatedAux RX Alkyl Halide RX->AlkylatedAux Product Chiral Carboxylic Acid AlkylatedAux->Product LiOH, H2O2 RecoveredAux Recovered Auxiliary Product->RecoveredAux Workup

Asymmetric Alkylation Workflow

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Lithium diisopropylamide (LDA) solution

  • Benzyl bromide

  • Saturated aqueous ammonium chloride solution

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. After 15 minutes, add propionyl chloride (1.1 eq) and stir for 30 minutes.

  • Enolate Formation and Alkylation: In a separate flask, prepare a solution of LDA (1.2 eq) in THF. Cool the acylated oxazolidinone solution to -78 °C and add the LDA solution dropwise. After 30 minutes, add benzyl bromide (1.2 eq) and stir for 2 hours at -78 °C.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify by flash chromatography.

  • Cleavage: Dissolve the purified product in a 3:1 mixture of THF and water. Cool to 0 °C and add 30% H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq). Stir vigorously for 4 hours. Quench with aqueous Na₂SO₃. Acidify with HCl and extract with ethyl acetate. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

The Untapped Potential of 4,4-Dimethyl-2-Pyrrolidinone: A Call for Research

The absence of extensive research into 4,4-dimethyl-2-pyrrolidinone as a chiral auxiliary presents a clear opportunity for the scientific community. The gem-dimethyl substitution offers a unique steric handle that could lead to novel reactivity and selectivity.

Proposed Research Workflow:

cluster_synthesis Synthesis of Auxiliary cluster_application Application in Asymmetric Reactions cluster_analysis Analysis and Benchmarking cluster_conclusion Conclusion StartMat Chiral Precursor AuxSynth (4S)-4,4-dimethyl-2-pyrrolidinone StartMat->AuxSynth Multi-step synthesis Alkylation Asymmetric Alkylation AuxSynth->Alkylation Aldol Asymmetric Aldol AuxSynth->Aldol DielsAlder Asymmetric Diels-Alder AuxSynth->DielsAlder Performance Yield and Diastereoselectivity Alkylation->Performance Aldol->Performance DielsAlder->Performance Comparison Comparison with Evans, Oppolzer, etc. Performance->Comparison Potential Assess Potential as a Novel Auxiliary Comparison->Potential

Research Workflow for 4,4-dimethyl-2-pyrrolidinone

Future studies should focus on the synthesis of both enantiomers of 4,4-dimethyl-2-pyrrolidinone and a systematic evaluation of their performance in key asymmetric transformations. A thorough investigation into the cleavage conditions will also be crucial to establish its practical utility. The insights gained from such studies could lead to the development of a new, cost-effective, and highly efficient chiral auxiliary for the modern synthetic chemist.

Conclusion

While Evans' oxazolidinones and Oppolzer's sultams remain the gold standard for many asymmetric transformations, the exploration of new chiral auxiliaries is essential for advancing the field of organic synthesis. 4,4-Dimethyl-2-pyrrolidinone, with its simple structure and potential for high steric hindrance, represents a promising yet underexplored scaffold. This guide has aimed to provide a comprehensive overview of the current landscape of chiral auxiliaries and, by highlighting the knowledge gap surrounding 4,4-dimethyl-2-pyrrolidinone, to inspire further research into its potential. The data and protocols presented for the established auxiliaries serve as a benchmark for what this and other novel auxiliaries must achieve to find a place in the synthetic chemist's toolkit.

References

  • Myers, A. I.; Knaus, G.; Kamata, K.; Ford, M. E. Asymmetric Alkylation of Chiral Formamidines. A New Method for the Synthesis of Optically Active Aldehydes and Ketones. J. Am. Chem. Soc.1976, 98 (2), 567–576.
  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]

  • Oppolzer, W. Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Pure Appl. Chem.1990, 62 (7), 1241–1250.
  • Chiral auxiliary - Wikipedia. [Link]

  • Evans, D. A.; Bartroli, J.; Shih, T. L. Asymmetric aldol reactions. 1. Enantioselective aldol reactions of chiral imide enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

  • (R)- and (S)-3-Hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone as chiral auxiliaries in Diels–Alder reactions. Tetrahedron: Asymmetry1999 , 10 (16), 3123-3138. [Link]

  • Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. Org. Biomol. Chem.2005 , 3, 186-194. [Link]

  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. J. Am. Chem. Soc.2023 , 145 (35), 19467–19476. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4,4-Dimethyl-2-pyrrolidinone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The disposal of any chemical reagent is a critical aspect of laboratory safety and environmental responsibility. For 4,4-Dimethyl-2-pyrrolidinone, a compound utilized in various research and development applications, understanding the nuances of its disposal is paramount to ensuring a safe working environment and compliance with regulatory standards. This guide will elucidate the essential procedures for the safe handling and disposal of 4,4-Dimethyl-2-pyrrolidinone, addressing its chemical properties, potential hazards, and the logic behind each recommended step.

Understanding the Hazard Profile of 4,4-Dimethyl-2-pyrrolidinone

Before delving into disposal procedures, it is crucial to recognize the hazard profile of 4,4-Dimethyl-2-pyrrolidinone. According to its GHS classification, this compound is harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[1] It may also cause respiratory irritation.[1] While not federally classified as a hazardous waste in the United States by the Environmental Protection Agency (EPA), it is imperative to consult local and state regulations, which may have more stringent requirements.

The closely related compound, N-methyl-2-pyrrolidone (NMP), offers further insight into the potential reactivity of pyrrolidinone derivatives. NMP is known to be incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2] Furthermore, its decomposition can be catalyzed by acids and bases, and it can react explosively with acyl chlorides under certain conditions. Given these similarities, a cautious approach that considers these incompatibilities is warranted when handling and disposing of 4,4-Dimethyl-2-pyrrolidinone waste.

Core Principles of Chemical Waste Management

Effective laboratory chemical waste management hinges on a few fundamental principles: segregation, labeling, and containment. These practices are designed to prevent dangerous reactions that can occur when incompatible substances are mixed.[3]

  • Segregation: Different classes of chemical waste should never be mixed. For 4,4-Dimethyl-2-pyrrolidinone, this means keeping it separate from strong acids, bases, and oxidizing agents.

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and any associated hazards. This practice is crucial for preventing accidental mishandling.[3]

  • Containment: Waste should be stored in appropriate, sealed containers that are in good condition to prevent leaks and spills.[3]

Step-by-Step Disposal Procedures for 4,4-Dimethyl-2-pyrrolidinone

The following protocols provide a detailed methodology for the proper disposal of 4,4-Dimethyl-2-pyrrolidinone in a laboratory setting.

Small Quantities and Contaminated Materials

For small amounts of 4,4-Dimethyl-2-pyrrolidinone and materials contaminated with it (e.g., pipette tips, gloves, and absorbent paper), the following steps should be followed:

  • Collection: Place all contaminated solid waste into a designated, leak-proof container lined with a chemically resistant bag.

  • Labeling: Clearly label the container as "Hazardous Waste" and list "4,4-Dimethyl-2-pyrrolidinone" as the content. Include the date and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible chemicals.

  • Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal company.

Bulk Quantities and Unused Product

For larger volumes of 4,4-Dimethyl-2-pyrrolidinone or unused product that needs to be discarded:

  • Original Container: If possible, keep the chemical in its original container. This ensures it is properly labeled and contained.

  • Waste Labeling: If transferring to a waste container, ensure the new container is compatible with 4,4-Dimethyl-2-pyrrolidinone and is clearly labeled as "Hazardous Waste" with the full chemical name.

  • Segregation: Do not mix with other chemical waste streams, especially those containing strong acids, bases, or oxidizing agents.

  • Professional Disposal: Arrange for disposal through an approved and licensed hazardous waste disposal facility. These facilities are equipped with high-temperature incinerators capable of safely destroying the chemical.

The decision-making process for the disposal of 4,4-Dimethyl-2-pyrrolidinone can be visualized as follows:

Caption: Decision workflow for the proper disposal of 4,4-Dimethyl-2-pyrrolidinone.

Decontamination of Laboratory Equipment and Containers

Proper decontamination of laboratory equipment and empty containers is a critical final step to prevent cross-contamination and ensure safety.

Empty Containers:

  • Triple Rinsing: Empty containers that held 4,4-Dimethyl-2-pyrrolidinone should be triple-rinsed with a suitable solvent.[4] Given its properties, a water rinse followed by an isopropanol or ethanol rinse is recommended.

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous chemical waste.[4]

  • Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste. Be sure to deface the original label to prevent any confusion.

Laboratory Equipment (Glassware, Surfaces, etc.):

  • Initial Cleaning: Remove any gross contamination from the equipment.

  • Washing: Wash the equipment with a laboratory-grade detergent and water to remove any residual chemical.

  • Solvent Rinse: Rinse the equipment with 70% isopropyl alcohol or ethanol to ensure all traces of the organic compound are removed.[5][6]

  • Final Rinse: A final rinse with deionized water may be appropriate for sensitive applications.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial absorbent pad to contain the spill.

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area using the procedures outlined for laboratory equipment.

Environmental Considerations and Regulatory Context

In the European Union, the Waste Framework Directive establishes the legal framework for waste management, emphasizing the "polluter-pays principle" and setting stringent controls for hazardous waste.[10] This includes requirements for labeling, record-keeping, and monitoring from generation to final disposal.

Quantitative Data Summary
Hazard ClassificationGHS Pictogram(s)Signal WordHazard Statements
Acute Toxicity, Oral (Category 4)WarningH302: Harmful if swallowed
Skin Irritation (Category 2)WarningH315: Causes skin irritation
Eye Irritation (Category 2A)WarningH319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationWarningH335: May cause respiratory irritation

Data sourced from PubChem CID 637593[1]

Conclusion

The responsible disposal of 4,4-Dimethyl-2-pyrrolidinone is not merely a matter of regulatory compliance but a fundamental aspect of a robust safety culture in any research or development setting. By adhering to the principles of waste segregation, proper labeling, and containment, and by following the detailed procedural steps outlined in this guide, laboratory professionals can effectively mitigate the risks associated with this chemical and ensure the protection of both human health and the environment. Always consult your institution's specific waste disposal protocols and your local EHS department for any additional requirements.

References

  • OECD. (1992). OECD Guideline for the Testing of Chemicals, Section 3, Test No. 301: Ready Biodegradability. OECD Publishing. [Link]

  • Kodaikal, S. (2025, August 1). OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development. [Link]

  • OECD. Test No. 301: Ready Biodegradability. [Link]

  • OECD. Test No. 301: Ready Biodegradability. [Link]

  • Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management. [Link]

  • Aport. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. [Link]

  • Texas A&M University-Commerce. IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation. [Link]

  • Aport. (2025, May 27). Decontamination Protocols for Lab Equipment. [Link]

  • University of California, Santa Cruz. Large Laboratory Equipment Decontamination. [Link]

  • PubChem. 4,4-Dimethyl-2-pyrrolidinone. [Link]

  • PubChem. 4,4-Dimethyl-2-pyrrolidinone. [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0562 - PYRROLIDONE. [Link]

  • European Commission. Waste Framework Directive. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,4-Dimethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 4,4-Dimethyl-2-pyrrolidinone, a substituted pyrrolidinone, demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE), grounded in established safety standards and practical laboratory experience. Our objective is to empower you with the knowledge to create a self-validating system of safety that protects you, your colleagues, and your research.

Hazard Profile of 4,4-Dimethyl-2-pyrrolidinone: Know Your Reagent

Before any laboratory work commences, a thorough understanding of the chemical's intrinsic hazards is paramount. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4,4-Dimethyl-2-pyrrolidinone presents several key hazards that directly inform our PPE requirements.[1]

Hazard StatementGHS ClassificationImplication for Safe Handling
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)Ingestion must be strictly avoided. This underscores the importance of prohibiting eating, drinking, or smoking in the lab and thorough hand washing after handling.[1][2]
H315: Causes skin irritation Skin Corrosion/Irritation (Category 2)Direct skin contact can lead to irritation. This necessitates the use of appropriate gloves and protective clothing to create a barrier.[1]
H319: Causes serious eye irritation Serious Eye Damage/Eye Irritation (Category 2A)Splashes or aerosol exposure pose a significant risk to vision. Mandates the use of chemical safety goggles or a face shield.[1]
H335: May cause respiratory irritation Specific Target Organ Toxicity — Single Exposure; Respiratory Tract Irritation (Category 3)Inhalation of dust or vapors can irritate the respiratory system. This requires handling within a well-ventilated area, preferably a certified chemical fume hood.[1]

The Hierarchy of Controls: PPE as the Final Barrier

While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense in a comprehensive safety strategy. The hierarchy of controls prioritizes eliminating or substituting hazards first, followed by engineering controls (like fume hoods), and administrative controls (training and standard operating procedures). PPE is used to mitigate risks that remain after these other controls have been implemented.

Core Directive: Personal Protective Equipment Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure being performed. The following protocols are based on a risk assessment of handling 4,4-Dimethyl-2-pyrrolidinone in solid and solution forms.

Eye and Face Protection: Non-Negotiable

Given that 4,4-Dimethyl-2-pyrrolidinone causes serious eye irritation, robust eye protection is mandatory.[1]

  • Minimum Requirement: At all times when in the laboratory where this chemical is handled, wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3][4]

  • Causality: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against chemical splashes or fine particulates. Chemical goggles provide this essential seal.

  • High-Risk Operations: For procedures with a higher risk of splashing (e.g., transferring large volumes, heating solutions), supplement chemical safety goggles with a full-face shield.

Skin and Body Protection: Your Primary Barrier

Preventing skin contact is critical to avoid irritation.[1]

  • Gloves:

    • Selection: Wear appropriate protective gloves to prevent skin exposure.[2][3][4] While specific permeation data for 4,4-Dimethyl-2-pyrrolidinone is not widely available, selecting gloves made of nitrile or neoprene is a sound starting point based on their broad chemical resistance. Always consult the glove manufacturer's compatibility charts.

    • Technique: Double-gloving is recommended, especially for extended procedures or when handling concentrated solutions. This allows for the removal of the outer glove immediately if contamination is suspected, without exposing the skin.[5] Change gloves every 30-60 minutes or immediately if they are torn or known to be contaminated.[5]

  • Lab Coat/Gown:

    • Selection: A clean, long-sleeved lab coat is mandatory. For procedures with a significant splash risk, consider a chemically resistant gown or apron.

    • Technique: Ensure the lab coat is fully buttoned, and the cuffs are snug. Gloves should be pulled over the cuffs of the lab coat to create a continuous protective barrier.[5]

Respiratory Protection: Controlling Inhalation Exposure

Because 4,4-Dimethyl-2-pyrrolidinone may cause respiratory irritation, controlling the airborne concentration is essential.[1]

  • Primary Engineering Control: All procedures that may generate dust (e.g., weighing the solid) or vapors (e.g., heating solutions) must be performed inside a certified chemical fume hood.

  • When a Respirator is Required: In the absence of adequate ventilation or during a large spill cleanup, respiratory protection is necessary. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3][4] For most scenarios, an air-purifying respirator with an appropriate organic vapor cartridge would be suitable.

  • Trustworthiness: All personnel who may need to wear a respirator must be part of a formal respiratory protection program, which includes fit-testing and training, as mandated by OSHA standard 29 CFR 1910.134.[6]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory task.

PPE_Workflow PPE Selection Workflow for 4,4-Dimethyl-2-pyrrolidinone cluster_0 Task Assessment cluster_1 PPE & Engineering Controls start Define Experimental Task weighing Weighing Solid Powder start->weighing Low Energy solution_prep Preparing Stock Solution start->solution_prep Medium Energy reaction Running Reaction / Transfer start->reaction High Energy / Splash Risk ppe_low Fume Hood Safety Goggles (EN166) Nitrile Gloves Lab Coat weighing->ppe_low ppe_medium Fume Hood Safety Goggles (EN166) Double Nitrile Gloves Lab Coat solution_prep->ppe_medium ppe_high Fume Hood Face Shield over Goggles Double Nitrile/Neoprene Gloves Chem-Resistant Gown/Apron reaction->ppe_high caption Decision tree for PPE selection based on task.

Caption: Decision tree for PPE selection based on task.

Operational and Disposal Plan

A safe experiment is one that is planned from start to finish, including cleanup and disposal.

Standard Operating Procedure for Handling
  • Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Donning PPE: Don PPE in the correct order: lab coat, then safety goggles/face shield, and finally gloves (pulling cuffs over your lab coat sleeves).

  • Handling: Conduct all manipulations of 4,4-Dimethyl-2-pyrrolidinone well within the chemical fume hood.

  • Post-Handling: After use, securely cap the container. Wipe down the work surface with an appropriate solvent.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. First, remove the outer pair of gloves (if double-gloved). Then, remove the lab coat, followed by eye protection. Finally, remove the inner pair of gloves.

  • Hygiene: Wash hands thoroughly with soap and water immediately after handling the chemical and removing all PPE.[2]

Spill Management
  • Minor Spill (in Fume Hood):

    • Alert colleagues in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbent material using non-sparking tools and place it in a designated, labeled hazardous waste container.

    • Wipe the area clean and decontaminate.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety officer immediately.

    • Prevent entry into the area.

    • Only personnel trained in hazardous spill response should perform the cleanup.

Decontamination and Disposal
  • Waste Segregation: All materials contaminated with 4,4-Dimethyl-2-pyrrolidinone, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Containerization: Collect all waste in a compatible, sealed, and clearly labeled container.[7] The label must include the words "HAZARDOUS WASTE" and the chemical name.[7]

  • Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program.[2] Never dispose of this chemical down the drain.

Emergency Response: First Aid

In the event of an exposure, immediate and correct action is critical.

Exposure RouteFirst Aid Procedure
Eyes Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Skin Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice.[2]

References

  • PubChem. (n.d.). 4,4-Dimethyl-2-pyrrolidinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 1-(4-(Trifluoromethyl)Phenyl)-2-Pyrrolidinone. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-methyl-2-pyrrolidone. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.